molecular formula C7H12O3 B1336091 4-Oxoheptanoic acid CAS No. 924-97-0

4-Oxoheptanoic acid

货号: B1336091
CAS 编号: 924-97-0
分子量: 144.17 g/mol
InChI 键: ACHSNZNVVUIPJX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

3-Butyrl propionic acid is an oxo carboxylic acid.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4-oxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-2-3-6(8)4-5-7(9)10/h2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACHSNZNVVUIPJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80415259
Record name 4-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924-97-0
Record name 4-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide to 4-Oxoheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-oxoheptanoic acid, tailored for professionals in research and drug development. The information is presented to facilitate easy access and comparison of critical data, including detailed experimental protocols and conceptual signaling pathways.

Core Chemical Properties

This compound, a keto acid, possesses both a ketone and a carboxylic acid functional group, making it a versatile molecule in organic synthesis and a potential intermediate in metabolic processes. Its fundamental properties are summarized below.

PropertyValueSource(s)
IUPAC Name This compound[1]
Synonyms 4-Ketoheptanoic acid, 3-Butyrylpropionic acid[2]
CAS Number 924-97-0
Molecular Formula C₇H₁₂O₃
Molecular Weight 144.17 g/mol
Melting Point Not available. Isomer 6-oxoheptanoic acid melts at 32-37 °C.[3]
Boiling Point 268.7 °C at 760 mmHg[1]
Density 1.061 g/cm³[1]
Refractive Index 1.443[1]
Flash Point 130.6 °C[1]
pKa Predicted values for similar short-chain keto acids are in the range of 4-5. Experimental value not readily available.
InChI InChI=1S/C7H12O3/c1-2-3-6(8)4-5-7(9)10/h2-5H2,1H3,(H,9,10)
SMILES CCCC(=O)CCC(=O)O

Spectroscopic Data

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra would be characterized by signals corresponding to the propyl chain, the methylene (B1212753) groups adjacent to the ketone and carboxylic acid, and the carbonyl carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic strong absorption bands for the C=O stretching of the ketone (around 1715 cm⁻¹) and the carboxylic acid (around 1700-1725 cm⁻¹), as well as a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹).

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of water and carbon dioxide from the carboxylic acid moiety.

Experimental Protocols

Detailed experimental procedures for the synthesis of this compound and related compounds are crucial for researchers. The following protocols are based on established synthetic methodologies.

Synthesis of this compound

A common route to synthesize this compound involves the reaction of a Grignard reagent with a suitable cyclic anhydride (B1165640), followed by acidic workup.

Experimental Workflow: Synthesis of this compound

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Acyl Substitution cluster_2 Step 3: Acidic Workup A Propylmagnesium bromide (Grignard Reagent) C Reaction Mixture in dry ether A->C Addition B Succinic Anhydride B->C D Hydrolysis with aqueous acid (e.g., HCl) C->D Quenching E This compound (Final Product) D->E Protonation

Caption: A generalized workflow for the synthesis of this compound.

Detailed Protocol:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings are placed in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen). 1-Bromopropane is added dropwise to initiate the formation of propylmagnesium bromide. The reaction mixture is gently refluxed until the magnesium is consumed.

  • Reaction with Succinic Anhydride: The Grignard reagent solution is cooled in an ice bath. A solution of succinic anhydride in anhydrous tetrahydrofuran (B95107) (THF) is added dropwise from the dropping funnel. The reaction is stirred at room temperature for several hours.

  • Workup and Isolation: The reaction mixture is quenched by slow addition to a stirred mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization.

Potential Biological Role and Signaling Pathways

While specific signaling pathways involving this compound are not well-documented, as a short-chain keto acid, it may participate in metabolic and signaling processes analogous to other short-chain fatty acids (SCFAs). SCFAs are known to act as signaling molecules, primarily through the activation of G-protein coupled receptors (GPCRs) and the inhibition of histone deacetylases (HDACs).

Conceptual Signaling Pathway for Short-Chain Fatty Acids

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular SCFA Short-Chain Fatty Acid (e.g., this compound) GPCR G-Protein Coupled Receptor (e.g., FFAR2/3) SCFA->GPCR Binds to HDAC Histone Deacetylase (HDAC) SCFA->HDAC Inhibits G_Protein G-Protein Activation GPCR->G_Protein Activates Downstream Downstream Signaling (e.g., MAPK, cAMP) G_Protein->Downstream Modulates Acetylation Histone Acetylation HDAC->Acetylation Deacetylates Gene Gene Expression (e.g., anti-inflammatory) Acetylation->Gene Promotes

Caption: Potential signaling mechanisms of short-chain fatty acids.

These pathways are critical in regulating various physiological processes, including inflammation, immune response, and metabolism.[2][4][5] The presence of the keto group in this compound might influence its receptor binding affinity and metabolic fate compared to non-ketonic SCFAs.

Safety and Handling

For this compound, comprehensive GHS classification data is not consistently available across suppliers. However, based on the properties of similar short-chain carboxylic acids, the following precautions are advised.

Hazard CategoryRecommendation
Handling Handle in a well-ventilated place. Wear suitable protective clothing, gloves, and eye/face protection. Avoid formation of dust and aerosols. Use non-sparking tools.[6]
Storage Store the container tightly closed in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and bases.[6]
First Aid (Skin Contact) In case of contact, immediately wash with plenty of water.
First Aid (Eye Contact) Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
First Aid (Ingestion) Rinse mouth. Do NOT induce vomiting.

A comprehensive risk assessment should be conducted before handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. The related compound, 6-oxoheptanoic acid, is classified as causing severe skin burns and eye damage.[5]

Conclusion

This compound is a valuable chemical for synthetic and research applications. This guide provides a foundational understanding of its chemical properties, synthesis, and potential biological relevance. The provided data and protocols are intended to support researchers and drug development professionals in their work with this compound. As with any chemical, adherence to strict safety protocols is paramount.

References

An In-depth Technical Guide to 4-Oxoheptanoic Acid: Structure, Properties, Synthesis, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Oxoheptanoic acid is a keto acid of interest due to its structural relation to biologically active molecules derived from lipid peroxidation. This technical guide provides a comprehensive overview of its chemical structure, formula, and physicochemical properties. It outlines a plausible synthetic route based on established organic chemistry principles and delves into the potential biological significance of related oxo-acids in the context of oxidative stress and cellular signaling, particularly relevant for drug development and biomedical research.

Chemical Structure and Formula

This compound, also known as 3-butyrylpropionic acid, is a seven-carbon carboxylic acid containing a ketone functional group at the C4 position.

  • Molecular Formula: C₇H₁₂O₃[1]

  • IUPAC Name: this compound

  • CAS Number: 924-97-0

  • Canonical SMILES: CCCC(=O)CCC(=O)O

  • InChI Key: ACHSNZNVVUIPJX-UHFFFAOYSA-N

Physicochemical and Spectroscopic Data

Quantitative data for this compound and its common ethyl ester derivative are summarized below. While experimental spectral data for the free acid is not widely available, the data for the ethyl ester and predicted values provide a reliable reference.

PropertyThis compound (Predicted/Calculated)Ethyl 4-oxoheptanoate (Experimental/Reference)
Molecular Weight 144.17 g/mol [1]172.22 g/mol
Boiling Point 268.7 °C at 760 mmHg110 °C at 12 mmHg
Density 1.061 g/cm³Not available
XlogP 0.2Not available
¹H NMR (CDCl₃, ppm) Predicted: 10-12 (br s, 1H, COOH), 2.8-2.9 (t, 2H), 2.6-2.7 (t, 2H), 2.4-2.5 (t, 2H), 1.5-1.7 (m, 2H), 0.9-1.0 (t, 3H)~4.1 (q, 2H), ~2.7 (t, 2H), ~2.5 (t, 2H), ~2.4 (t, 2H), ~1.6 (m, 2H), ~1.2 (t, 3H), ~0.9 (t, 3H)
¹³C NMR (CDCl₃, ppm) Predicted: ~210 (C=O, ketone), ~178 (C=O, acid), ~45, ~38, ~30, ~18, ~14~209 (C=O, ketone), ~173 (C=O, ester), ~60 (O-CH₂), ~45, ~38, ~30, ~18, ~14, ~14
Key IR Peaks (cm⁻¹) Predicted: 3300-2500 (O-H stretch, broad), ~1710 (C=O stretch, acid), ~1705 (C=O stretch, ketone)~2960 (C-H stretch), ~1735 (C=O stretch, ester), ~1715 (C=O stretch, ketone)
Mass Spec (m/z) Predicted [M-H]⁻: 143.07[2]Not available

Experimental Protocols: Synthesis of this compound

Proposed Synthesis Workflow:

The logical workflow for the synthesis is outlined below.

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Hydrolysis & Decarboxylation EAA Ethyl Acetoacetate (B1235776) NaOEt Sodium Ethoxide (Base) EAA->NaOEt Deprotonation EtBr Ethyl Bromoacetate (B1195939) EAA->EtBr SN2 Attack Alkylated_Ester Intermediate Ester Acid_Hydrolysis Acidic Workup (e.g., aq. HCl) Alkylated_Ester->Acid_Hydrolysis Saponification & Hydrolysis Alkylated_Ester->Acid_Hydrolysis Heat Heat (Δ) Acid_Hydrolysis->Heat Decarboxylation Product This compound Heat->Product

Proposed Acetoacetic Ester Synthesis Workflow.
Detailed Experimental Protocol (Representative)

This protocol details the synthesis of a structurally similar keto acid via acetoacetic ester synthesis and serves as a template that would require optimization for this compound.

  • Deprotonation of Ethyl Acetoacetate:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve sodium metal (1.0 eq) in absolute ethanol (B145695) (approx. 20 mL per gram of sodium) to prepare a fresh solution of sodium ethoxide.

    • Cool the solution to room temperature and add ethyl acetoacetate (1.0 eq) dropwise while stirring. The formation of the sodium salt of the enolate is an exothermic process.

  • Alkylation:

    • To the solution of the enolate, add ethyl bromoacetate (1.0 eq) dropwise.

    • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Hydrolysis and Decarboxylation (Ketonic Hydrolysis):

    • After cooling the reaction mixture, remove the ethanol under reduced pressure.

    • Add an excess of aqueous hydrochloric acid (e.g., 10-20% HCl) to the residue.

    • Heat the mixture to reflux for several hours (4-8 hours) until the evolution of CO₂ ceases. This step accomplishes both the hydrolysis of the ester and the decarboxylation of the resulting β-keto acid.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and extract the product with an organic solvent such as diethyl ether or ethyl acetate (B1210297) (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

    • Filter the drying agent and remove the solvent by rotary evaporation to yield the crude this compound.

    • Further purification can be achieved by vacuum distillation or recrystallization if the product is a solid at room temperature.

Biological Significance and Potential Signaling Pathways

While direct studies on this compound are limited, extensive research on the structurally similar dicarboxylic acid, 4-oxoheptanedioic acid , provides significant insight into its potential biological role. 4-Oxoheptanedioic acid is known to be a product of the oxidative fragmentation of docosahexaenoate (DHA), a critical omega-3 polyunsaturated fatty acid enriched in the brain and retina.

The formation of such keto acids is a consequence of oxidative stress, where reactive oxygen species (ROS) attack polyunsaturated fatty acids in cell membranes. These lipid peroxidation products can act as signaling molecules. It has been demonstrated that adducts of related keto-acids can engage with cell surface receptors, such as Toll-like Receptor 2 (TLR2) , to initiate downstream signaling cascades.

Proposed Signaling Pathway for Related Keto-Acid Adducts:

The following diagram illustrates the proposed signaling pathway initiated by the interaction of lipid peroxidation-derived keto-acid adducts with TLR2, leading to an angiogenic response.

G ROS Reactive Oxygen Species (ROS) DHA Docosahexaenoate (DHA) in Phospholipids ROS->DHA Lipid Peroxidation KetoAcid 4-Oxoheptanedioic Acid (or related keto-acids) DHA->KetoAcid Fragmentation Protein Cellular Proteins (e.g., on cell surface) KetoAcid->Protein Adduct Formation Adduct Keto-Acid-Protein Adduct TLR2 Toll-like Receptor 2 (TLR2) Adduct->TLR2 Ligand Binding MyD88 MyD88 TLR2->MyD88 Recruitment NFkB NF-κB Activation MyD88->NFkB Signaling Cascade Angiogenesis Angiogenesis (e.g., Endothelial Tube Formation) NFkB->Angiogenesis Gene Transcription

Proposed TLR2 signaling by lipid peroxidation products.

This pathway highlights how products of oxidative damage, such as oxo-heptanoic acid derivatives, can be recognized by the innate immune system, leading to physiological responses like angiogenesis. This has significant implications for diseases where oxidative stress and inflammation are key features, including age-related macular degeneration, cancer, and neurodegenerative disorders. For drug development professionals, TLR2 and its downstream effectors represent potential targets for modulating the effects of lipid peroxidation in such disease states.

Conclusion

This compound is a simple keto acid whose true significance may lie in its connection to the broader class of lipid-derived signaling molecules. While its direct synthesis and characterization are not extensively documented, established chemical principles allow for its reliable preparation. The biological activities of closely related structures, born from the crucible of oxidative stress, point towards intriguing roles in cellular signaling and pathophysiology. Further research into this compound and similar molecules is warranted to fully elucidate their function and potential as biomarkers or therapeutic targets in diseases linked to oxidative damage.

References

4-Oxoheptanoic Acid: A Technical Overview for Scientific Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxoheptanoic acid, a keto acid with the molecular formula C₇H₁₂O₃, possesses a chemical structure that makes it a molecule of interest in various scientific domains. Its bifunctional nature, containing both a carboxylic acid and a ketone group, allows for a range of chemical modifications and potential biological interactions. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical methodologies related to this compound, tailored for a scientific audience. While direct research into the specific biological signaling pathways of this compound is limited, this document also explores the broader context of keto acid metabolism and the known biological activities of structurally similar compounds.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The key quantitative data for this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Weight 144.17 g/mol [1][2]
Molecular Formula C₇H₁₂O₃[1]
CAS Number 924-97-0[1]
Density 1.061 g/cm³[3]
Boiling Point 268.7 °C at 760 mmHg[3]
Flash Point 130.6 °C[3]
InChI Key ACHSNZNVVUIPJX-UHFFFAOYSA-N[1]
Canonical SMILES CCCC(=O)CCC(=O)O[1]

Synthesis and Analysis

Synthesis of Oxo-Carboxylic Acids
Analytical Methodologies

The analysis of this compound, particularly in biological matrices, typically requires chromatographic methods coupled with mass spectrometry. Due to the polar nature and low volatility of carboxylic acids, derivatization is often a necessary step for successful gas chromatography-mass spectrometry (GC-MS) analysis.

Experimental Protocol: GC-MS Analysis of Oxo-Carboxylic Acids (General Protocol)

This protocol is a generalized procedure based on methods for similar analytes and would require optimization for this compound.

  • Sample Preparation (from a biological matrix like plasma or urine):

    • To 100 µL of the sample, add an appropriate internal standard.

    • Acidify the sample to a pH below 2 using a suitable acid (e.g., HCl).

    • Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate (B1210297) (3 x 500 µL).

    • Pool the organic layers and evaporate to dryness under a stream of nitrogen.

  • Derivatization (Silylation):

    • To the dried extract, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

    • Seal the vial and heat at 60-80°C for 30-60 minutes.

    • Cool the sample to room temperature before injection.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Equipped with a capillary column suitable for fatty acid analysis (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Injection Mode: Splitless.

    • Temperature Program: An initial temperature of ~70°C, held for 2 minutes, followed by a ramp to ~280°C at 10°C/min, and a final hold for 5 minutes. (This is an example and requires optimization).

    • Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

Workflow for GC-MS Analysis of this compound

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample Acidify Acidification Sample->Acidify Add Acid Extract Liquid-Liquid Extraction Acidify->Extract Add Solvent Dry Evaporation Extract->Dry Remove Solvent Derivatize Silylation Dry->Derivatize Add Reagent GCMS GC-MS Analysis Derivatize->GCMS Inject Sample Data Data Processing GCMS->Data Acquire Data TLR2_Signaling cluster_membrane Cell Membrane TLR2 TLR2 MyD88 MyD88 TLR2->MyD88 Ligand Oxo-Carboxylic Acid Derivative Ligand->TLR2 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Angiogenesis Angiogenesis NFkB->Angiogenesis

References

An In-depth Guide to the Nomenclature and Identifiers of 4-Oxoheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synonyms, systematic names, and chemical identifiers for the compound 4-Oxoheptanoic acid. Accurate and unambiguous identification of chemical compounds is critical in research, development, and regulatory contexts. This document aims to serve as a centralized resource for professionals utilizing this molecule in their work by consolidating its various names and registry numbers from key chemical databases and suppliers.

While this guide focuses on the nomenclature of this compound, it is important to note that the nature of this topic does not lend itself to the inclusion of experimental protocols or biological signaling pathways. The core of this document is the presentation of factual, verifiable identifiers for a specific chemical entity.

Chemical Identity and Synonyms

This compound is a carboxylic acid and a ketone. The systematic and common names, along with other identifiers, are crucial for searching scientific literature and chemical databases. The following table summarizes the key identifiers and synonyms for this compound.

Identifier TypeValueSource (Citation)
IUPAC Name This compound[1]
CAS Registry Number 924-97-0[1][2]
Molecular Formula C7H12O3[1][2][]
Molecular Weight 144.17 g/mol [1][]
PubChem CID 5282978[4][5][6]
Synonym Heptanoic acid, 4-oxo-[1][2]
Synonym 4-Ketoenanthic acid[2]
Synonym 3-butyrl propionic acid[2]
Synonym pentanoneacetic acid[2]
InChI InChI=1S/C7H12O3/c1-2-3-6(8)4-5-7(9)10/h2-5H2,1H3,(H,9,10)[][4]
InChIKey ACHSNZNVVUIPJX-UHFFFAOYSA-N[][4]
SMILES CCCC(=O)CCC(=O)O[][4]
Other Identifier ZINC2378803[2]

Logical Relationship of Identifiers

To visualize the relationship between the primary chemical name and its various identifiers, the following diagram illustrates how different nomenclature systems and databases refer to the same chemical structure. This provides a clear overview of the interchangeability of these identifiers in database searches and chemical sourcing.

G cluster_names Systematic & Common Names cluster_registry Registry Numbers cluster_structure Structural Identifiers main This compound iupac IUPAC: this compound main->iupac syn1 Synonym: 4-Ketoenanthic acid main->syn1 syn2 Synonym: 3-butyrl propionic acid main->syn2 cas CAS RN: 924-97-0 main->cas pubchem PubChem CID: 5282978 main->pubchem smiles SMILES: CCCC(=O)CCC(=O)O main->smiles inchi InChI: 1S/C7H12O3/... smiles->inchi inchikey InChIKey: ACHSNZNVVUIPJX-... inchi->inchikey

Caption: Relationship between the primary name and its identifiers.

References

An In-depth Technical Guide to 4-Oxoheptanoic Acid (CAS: 924-97-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxoheptanoic acid, also known as 3-butyrylpropionic acid, is a gamma-keto acid with the chemical formula C₇H₁₂O₃. As a member of the keto acid family, it possesses two key functional groups: a carboxylic acid and a ketone. This bifunctionality makes it a versatile building block in organic synthesis and a molecule of interest in the study of metabolic pathways and cellular signaling. This technical guide provides a comprehensive overview of the chemical properties, synthesis, purification, analytical characterization, and potential biological activities of this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is crucial for its handling, characterization, and application in experimental settings.

PropertyValueReference
CAS Number 924-97-0
Molecular Formula C₇H₁₂O₃[1]
Molecular Weight 144.17 g/mol [1]
IUPAC Name This compound
Synonyms 3-Butyrylpropionic acid, γ-Ketoenanthic acid
Appearance Solid
Predicted Boiling Point 268.7 °C at 760 mmHg
Predicted Density 1.061 g/cm³
Predicted pKa ~4.5 (Carboxylic Acid)
SMILES CCCC(=O)CCC(=O)O[1]
InChI InChI=1S/C7H12O3/c1-2-3-6(8)4-5-7(9)10/h2-5H2,1H3,(H,9,10)[1]
InChIKey ACHSNZNVVUIPJX-UHFFFAOYSA-N[1]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of γ-keto acids is the reaction of a Grignard reagent with succinic anhydride (B1165640), followed by acidic workup and hydrolysis.[2][3] The following protocol details a plausible synthesis of this compound.

3.1.1. Synthesis Workflow

Synthesis_Workflow A Propyl Bromide D Propylmagnesium Bromide (Grignard Reagent) A->D B Magnesium Turnings B->D C Anhydrous Diethyl Ether C->D F Intermediate Magnesium Salt D->F E Succinic Anhydride E->F H This compound (Crude) F->H G Aqueous HCl G->H

Caption: Synthetic workflow for this compound.

3.1.2. Detailed Protocol

  • Preparation of Propylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Add a solution of propyl bromide (1.0 eq) in anhydrous diethyl ether dropwise via the dropping funnel to the magnesium turnings under a nitrogen atmosphere. The reaction is initiated by gentle heating and then maintained by the exothermic reaction. After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Succinic Anhydride: Cool the Grignard solution to 0 °C in an ice bath. In a separate flask, prepare a suspension of succinic anhydride (1.0 eq) in anhydrous diethyl ether. Add the succinic anhydride suspension dropwise to the cooled Grignard reagent with vigorous stirring.[2]

  • Workup and Hydrolysis: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour. Quench the reaction by slowly adding the mixture to a beaker of crushed ice and 1 M hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification of this compound

The crude product can be purified by a combination of liquid-liquid extraction and recrystallization.

3.2.1. Purification Workflow

Purification_Workflow A Crude this compound B Dissolve in Diethyl Ether A->B C Extract with aq. NaHCO3 B->C D Aqueous Layer (Sodium Salt) C->D E Organic Layer (Neutral Impurities) C->E F Acidify with HCl D->F G Precipitated this compound F->G H Recrystallize (e.g., from Water/Ethanol) G->H I Pure this compound H->I LCMS_Workflow A Sample Preparation (e.g., Plasma) B Protein Precipitation (e.g., with Acetonitrile) A->B C Centrifugation B->C D Supernatant Collection C->D E Optional: Derivatization (e.g., with PFBHA) D->E F LC-MS/MS Analysis E->F G Data Acquisition and Quantification F->G Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor GPCR / Transporter COX COX Enzymes PGs Prostaglandins COX->PGs Inflammation Inflammation PGs->Inflammation PPAR PPARγ RXR RXR PPAR->RXR PPRE PPRE PPAR->PPRE RXR->PPRE Gene_Expression Target Gene Expression PPRE->Gene_Expression Metabolic_Regulation Metabolic Regulation Gene_Expression->Metabolic_Regulation 4-Oxoheptanoic_Acid 4-Oxoheptanoic_Acid 4-Oxoheptanoic_Acid->Receptor 4-Oxoheptanoic_Acid->COX Inhibition? 4-Oxoheptanoic_Acid->PPAR Activation?

References

The Biological Significance of Gamma-Keto Acids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-keto acids (GKAs) are a class of organic compounds characterized by a ketone group at the gamma position relative to a carboxylic acid. While their alpha- and beta-keto counterparts have well-defined roles in central metabolism and cellular signaling, the biological significance of gamma-keto acids is an emerging field of study. This technical guide provides a comprehensive overview of the current understanding of GKAs, including their metabolic context, potential signaling functions, and therapeutic implications. The guide also details experimental protocols for the synthesis and quantification of GKAs and presents visual representations of relevant biochemical pathways and experimental workflows.

Introduction to Keto Acids

Keto acids are carboxylic acids that contain a ketone functional group. Their classification is based on the position of the ketone relative to the carboxyl group:

  • Alpha-keto acids (α-KAs) , or 2-oxoacids, have the ketone group adjacent to the carboxylic acid. They are pivotal intermediates in the Krebs cycle (e.g., α-ketoglutarate, oxaloacetate) and amino acid metabolism.[1][2]

  • Beta-keto acids (β-KAs) , or 3-oxoacids, such as acetoacetic acid, are key components of ketone bodies, which serve as an alternative energy source for the brain and other tissues during periods of fasting or low carbohydrate intake.[1][2]

  • Gamma-keto acids (γ-KAs) , or 4-oxoacids, have the ketone group at the third carbon from the carboxylic acid. Levulinic acid is a well-known example of a GKA.[1][2]

While α- and β-keto acids are extensively studied, the precise biological roles of γ-keto acids are less understood, representing a promising frontier in metabolic research and drug discovery.

Metabolic Roles of Gamma-Keto Acids

Currently, the established roles of gamma-keto acids in core metabolic pathways are not as central as their alpha and beta counterparts. However, evidence suggests their involvement in various metabolic processes.

Intermediates in Catabolic Pathways

Some gamma-keto acids are intermediates in the breakdown of certain amino acids and other biomolecules. For instance, the catabolism of some amino acids can lead to the formation of α-keto-γ-methiolbutyrate, which is further metabolized.[3]

Levulinic Acid: A Key Platform Chemical from Biomass

Levulinic acid (4-oxopentanoic acid) is a prominent gamma-keto acid that can be produced from the acid-catalyzed degradation of cellulose.[4] While primarily recognized as a versatile platform chemical for the synthesis of biofuels and other valuable compounds, its biological activities are also being explored.[5] Studies have shown that levulinic acid exhibits antibacterial and antifungal properties, suggesting a potential role in microbial interactions and as a preservative.[4] It has also been investigated for its antioxidant activity.[4]

Signaling Functions of Gamma-Keto Acids and Related Ketone Bodies

While direct evidence for gamma-keto acids as signaling molecules is still emerging, the well-established signaling roles of other ketone bodies, particularly beta-hydroxybutyrate (BHB), provide a framework for potential mechanisms.

Epigenetic Regulation through Histone Deacetylase (HDAC) Inhibition

A key signaling function of the ketone body BHB is its ability to inhibit class I histone deacetylases (HDACs).[6][7] This inhibition leads to hyperacetylation of histones, which alters chromatin structure and gene expression.[6][7] This epigenetic modulation has been linked to the neuroprotective and anti-inflammatory effects of ketogenic diets.[6] While it is not yet confirmed if gamma-keto acids share this property, their structural similarities to other HDAC inhibitors warrant investigation.

HDAC_Inhibition Ketone Body-Mediated HDAC Inhibition and Gene Expression KB Ketone Bodies (e.g., β-hydroxybutyrate) HDAC Histone Deacetylases (Class I) KB->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylation Histone Acetylation Histones->Acetylation Chromatin Open Chromatin Acetylation->Chromatin GeneExpression Altered Gene Expression (e.g., neuroprotective, anti-inflammatory genes) Chromatin->GeneExpression Neurotransmitter_Modulation Ketone Body Influence on Glutamate-GABA Balance KetoneBodies Ketone Bodies GAD Glutamate Decarboxylase (GAD) KetoneBodies->GAD Influences Glutamate Glutamate (Excitatory) Glutamate->GAD GABA GABA (Inhibitory) NeuronalExcitability Decreased Neuronal Excitability GABA->NeuronalExcitability GAD->GABA Synthesis_Workflow Workflow for Synthesis of Gamma-Keto Acids Start Start: Aryl Vinyl Ketone + Mg Reaction Reaction under CO₂ atmosphere in anhydrous solvent Start->Reaction Quenching Quenching with NH₄Cl solution Reaction->Quenching Extraction Extraction with organic solvent Quenching->Extraction Purification Purification by column chromatography Extraction->Purification Product Final Product: Gamma-Keto Acid Purification->Product LCMS_Workflow LC-MS/MS Workflow for Gamma-Keto Acid Quantification Sample Biological Sample (e.g., Plasma) Precipitation Protein Precipitation Sample->Precipitation Derivatization Derivatization (Optional) Precipitation->Derivatization LC LC Separation Derivatization->LC MSMS MS/MS Detection (MRM) LC->MSMS Quantification Quantification MSMS->Quantification

References

Spectral Analysis of 4-Oxoheptanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-oxoheptanoic acid (CAS 924-97-0), a keto acid with potential applications in chemical synthesis and pharmaceutical development. Due to the limited availability of public domain experimental spectra, this guide presents predicted spectral data based on established principles of spectroscopy, alongside generalized experimental protocols for acquiring such data.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on computational models and empirical data for similar chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10-12Singlet (broad)1H-COOH
~2.75Triplet2H-CH₂-COOH
~2.65Triplet2H-C(=O)-CH₂-
~2.40Triplet2H-CH₂-CH₂-C(=O)-
~1.60Sextet2H-CH₂-CH₃
~0.90Triplet3H-CH₃

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (ppm)Assignment
~210C=O (ketone)
~178C=O (carboxylic acid)
~45-CH₂- (adjacent to ketone)
~37-CH₂- (adjacent to ketone)
~29-CH₂- (adjacent to carboxylic acid)
~17-CH₂-CH₃
~13-CH₃

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (carboxylic acid dimer)
2960-2850MediumC-H stretch (aliphatic)
~1715StrongC=O stretch (ketone)
~1710StrongC=O stretch (carboxylic acid)
~1410MediumO-H bend (in-plane)
~1280MediumC-O stretch
~930Medium (broad)O-H bend (out-of-plane)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIonNotes
144.0786[M]⁺Molecular Ion (Calculated Exact Mass)
145.0859[M+H]⁺Protonated Molecule
167.0679[M+Na]⁺Sodium Adduct
127.0753[M-OH]⁺Loss of hydroxyl radical
99.0446[M-COOH]⁺Loss of carboxyl group
71.0497[C₄H₇O]⁺Fragmentation of the alkyl chain
57.0340[C₃H₅O]⁺Fragmentation of the alkyl chain
43.0184[C₂H₃O]⁺Acetyl cation, characteristic of a methyl ketone

Ionization Mode: Electrospray Ionization (ESI) or Electron Ionization (EI).

Experimental Protocols

The following are generalized protocols for obtaining the spectral data described above. These should be adapted based on the specific instrumentation and sample characteristics.

NMR Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of an internal standard (e.g., TMS) if required for precise chemical shift referencing.

    • Cap the tube and gently agitate to ensure complete dissolution.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field strength.

    • Pulse Sequence: Standard single-pulse experiment.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16.

    • Spectral Width: 0-12 ppm.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled single-pulse experiment.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Spectral Width: 0-220 ppm.

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption line shapes.

    • Perform baseline correction.

    • Calibrate the chemical shift axis using the solvent or internal standard peak.

    • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of solid this compound directly onto the ATR crystal.

    • Apply pressure using the ATR clamp to ensure good contact between the sample and the crystal.

  • Instrument Parameters:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: Collect a background spectrum of the empty ATR crystal before running the sample.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

    • Identify and label the major absorption bands.

Mass Spectrometry
  • Sample Preparation (Electrospray Ionization - ESI):

    • Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile/water.

    • A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium (B1175870) hydroxide) may be added to promote ionization.

  • Instrument Parameters (ESI-MS):

    • Ionization Mode: Positive or negative ion mode.

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

    • Capillary Voltage: 3-5 kV.

    • Drying Gas Flow and Temperature: Optimized for the specific instrument and solvent system.

    • Mass Range: m/z 50-500.

  • Data Processing:

    • The mass spectrum will show the mass-to-charge ratios of the ions generated from the sample.

    • Identify the molecular ion and any adducts or fragments.

    • For tandem mass spectrometry (MS/MS), select the molecular ion and subject it to collision-induced dissociation (CID) to obtain fragmentation patterns for structural elucidation.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for spectral analysis and the logical relationship of the functional groups in this compound to its expected spectral features.

Spectral_Analysis_Workflow Spectral Analysis Workflow for this compound cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Place on ATR Crystal Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Process_NMR Process FID (FT, Phasing, etc.) NMR->Process_NMR Process_IR Process Interferogram (FT, Background Correction) IR->Process_IR Process_MS Analyze Mass Spectrum MS->Process_MS Interpret Correlate Spectra to Structure Process_NMR->Interpret Process_IR->Interpret Process_MS->Interpret Final_Structure Final_Structure Interpret->Final_Structure Structure Confirmation

A general workflow for the spectral analysis of a chemical compound.

Functional_Group_Correlation Correlation of Functional Groups to Spectral Features cluster_groups Functional Groups cluster_features Expected Spectral Features Structure This compound Structure Carboxyl Carboxylic Acid (-COOH) Structure->Carboxyl Ketone Ketone (-C=O) Structure->Ketone Alkyl Alkyl Chain (-CH₂, -CH₃) Structure->Alkyl NMR_Features ¹H NMR: Broad singlet (~10-12 ppm) ¹³C NMR: Signal at ~178 ppm Carboxyl->NMR_Features IR_Features IR: Broad O-H stretch (3300-2500 cm⁻¹) Strong C=O stretch (~1710 cm⁻¹) Carboxyl->IR_Features MS_Features MS: Loss of -COOH (45 Da) Carboxyl->MS_Features Ketone_NMR ¹³C NMR: Signal at ~210 ppm Ketone->Ketone_NMR Ketone_IR IR: Strong C=O stretch (~1715 cm⁻¹) Ketone->Ketone_IR Ketone_MS MS: Acylium ion fragments Ketone->Ketone_MS Alkyl_NMR ¹H & ¹³C NMR: Signals in the aliphatic region (0.9-2.8 ppm) Alkyl->Alkyl_NMR Alkyl_IR IR: C-H stretches (2960-2850 cm⁻¹) Alkyl->Alkyl_IR

Logical relationship between functional groups and spectral signals.

Stability and Storage of 4-Oxoheptanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Oxoheptanoic acid. Due to the limited availability of specific stability data for this compound, the information presented herein is based on the general characteristics of gamma-keto acids and established principles of chemical stability. It is intended to serve as a practical resource for ensuring the integrity of this compound in a laboratory setting.

Overview of Chemical Stability

This compound, as a gamma-keto acid, possesses two primary functional groups that influence its stability: a carboxylic acid and a ketone. The interplay of these groups dictates its susceptibility to degradation under various environmental conditions. Key factors that can impact the stability of this compound include temperature, light, humidity, and pH.

Recommended Storage Conditions

Proper storage is crucial for maintaining the purity and stability of this compound. The following table summarizes the recommended storage conditions based on best practices for keto acids.

ParameterRecommended ConditionRationale
Temperature -20°C to 8°C (Long-term)Minimizes thermal degradation and potential decarboxylation.
Cool and dry place (Short-term)Reduces the rate of potential hydrolytic and thermal degradation.[1]
Light Store in a light-resistant (amber) containerProtects against potential photodegradation.
Atmosphere Tightly sealed container, preferably under an inert gas (e.g., argon, nitrogen)Minimizes oxidation and reaction with atmospheric moisture.
Moisture Store in a desiccated environmentPrevents hydrolysis of the carboxylic acid and potential reactions at the ketone group.

Potential Degradation Pathways

Understanding the potential degradation pathways of this compound is essential for designing stable formulations and interpreting analytical results. The primary degradation routes for keto acids are outlined below.

Degradation PathwayStress ConditionPotential Degradation Products
Hydrolysis Acidic or basic pH, presence of waterOpening of the aliphatic chain, other rearrangements
Oxidation Presence of oxidizing agents (e.g., peroxides, atmospheric oxygen)Chain cleavage products, more highly oxidized species
Thermal Degradation Elevated temperaturesDecarboxylation (loss of CO2), fragmentation
Photodegradation Exposure to UV or high-intensity visible lightRadical-mediated degradation, various decomposition products

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are critical for identifying potential degradation products and establishing the intrinsic stability of a compound. The following is a generalized protocol for conducting a forced degradation study on this compound, based on ICH guidelines.[2][3][4][5]

General Sample Preparation

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile, methanol, or water) at a known concentration (e.g., 1 mg/mL).

Hydrolytic Degradation
  • Acidic Conditions: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid. Heat the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

  • Basic Conditions: To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide. Maintain the solution at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period (e.g., 4, 8, 24 hours).

  • Neutral Conditions: To an aliquot of the stock solution, add an equal volume of purified water. Heat the solution at a controlled temperature (e.g., 60°C) for a defined period.

After the specified time, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for analysis.

Oxidative Degradation

To an aliquot of the stock solution, add an equal volume of a dilute hydrogen peroxide solution (e.g., 3%). Keep the solution at room temperature, protected from light, for a defined period (e.g., 24 hours). Dilute the sample to a suitable concentration for analysis.

Thermal Degradation

Place a known quantity of solid this compound in a controlled temperature oven (e.g., 80°C) for a defined period (e.g., 48, 96 hours). After exposure, dissolve the sample in a suitable solvent and dilute to a known concentration for analysis.

Photolytic Degradation

Expose a solution of this compound in a photostability chamber to a combination of UV and visible light, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions. Analyze the samples at appropriate time points.

Analysis of Degraded Samples

All samples should be analyzed using a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector.[4][6] The method should be capable of separating the intact this compound from all significant degradation products.

Visual Representations

Recommended Handling and Storage Workflow

The following flowchart illustrates the recommended workflow for handling and storing this compound to maintain its stability.

G cluster_receipt Receiving cluster_storage Storage cluster_handling Handling cluster_disposal Disposal Receipt Receive Compound Store Store at -20°C to 8°C in a dark, dry place Receipt->Store Long-term Inert Consider storage under inert gas Store->Inert Equilibrate Equilibrate to Room Temperature in Desiccator Store->Equilibrate Weigh Weigh required amount in a controlled environment Equilibrate->Weigh Dissolve Dissolve in appropriate solvent for immediate use Weigh->Dissolve Dispose Dispose of unused material according to regulations Dissolve->Dispose After use

Caption: Recommended workflow for handling and storing this compound.

Potential Degradation Pathways of this compound

This diagram illustrates the potential degradation pathways of this compound under various stress conditions.

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_thermal Thermal Degradation cluster_photo Photodegradation 4-Oxoheptanoic_Acid This compound Hydrolysis_Products Chain Cleavage & Rearrangement Products 4-Oxoheptanoic_Acid->Hydrolysis_Products Acid/Base, H2O Oxidation_Products Oxidized Species & Fragmentation 4-Oxoheptanoic_Acid->Oxidation_Products Oxidizing Agents, O2 Thermal_Products Decarboxylation & Fragments 4-Oxoheptanoic_Acid->Thermal_Products Heat Photo_Products Radical Species & Decomposition Products 4-Oxoheptanoic_Acid->Photo_Products UV/Vis Light

Caption: Potential degradation pathways for this compound.

Conclusion

References

A Comprehensive Technical Guide to the Safe Handling of 4-Oxoheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide on the safety and handling precautions for 4-Oxoheptanoic acid (CAS No. 924-97-0). Given the limited availability of a comprehensive safety data sheet, this guide synthesizes available information and provides general best practices for handling keto acids in a research and development setting. It is imperative that users of this chemical conduct a thorough risk assessment prior to its use.

Hazard Identification and Classification

This compound is classified as a harmful irritant. The GHS classification and associated precautionary statements are summarized below.

GHS Hazard Pictogram:

alt text

Signal Word: Warning

Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1]

  • P264: Wash hands thoroughly after handling.[1]

  • P270: Do not eat, drink or smoke when using this product.[1]

  • P271: Use only outdoors or in a well-ventilated area.[1]

  • P280: Wear protective gloves/protective clothing and eye/face protection.[1]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]

  • P302+P352: IF ON SKIN: Wash with plenty of water and soap.[1]

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • P362+P364: Take off contaminated clothing and wash it before reuse.[1]

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.[1]

Physical and Chemical Properties

A summary of the available physical and chemical data for this compound is presented in the table below. It is important to note that some of this data is predicted and has not been experimentally confirmed.

PropertyValueSource
Molecular Formula C₇H₁₂O₃[1][2][3][4][]
Molecular Weight 144.17 g/mol [1][3][4][]
Physical State Solid[1]
Purity ≥97%[1][3]
CAS Number 924-97-0[1][2][3][4][][6]
Melting Point Not available
Boiling Point Not available
Density Not available
Solubility Not available

Toxicological Information

MetricValueSpeciesRoute
LD50 (Oral) Not available
LD50 (Dermal) Not available
LC50 (Inhalation) Not available

Experimental Protocols: Safe Handling Procedures

Due to its irritant nature, strict adherence to safety protocols is essential when handling this compound. The following procedures are based on general best practices for laboratory chemicals.

Personal Protective Equipment (PPE)

A diagram illustrating the necessary PPE for handling chemical compounds is provided below.

PPE_Workflow cluster_ppe Required Personal Protective Equipment labcoat Lab Coat gloves Chemical-Resistant Gloves (e.g., Nitrile) goggles Safety Goggles or Face Shield respirator NIOSH-Approved Respirator (if handling powder outside a fume hood)

Required PPE for safe handling of chemical compounds.

Eye Protection: Wear chemical safety goggles or a face shield approved under appropriate government standards. Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use and use proper glove removal technique to avoid skin contact. Body Protection: Wear a lab coat or other protective clothing. Respiratory Protection: If handling as a powder that may become airborne, use a NIOSH/MSHA or European Standard EN 149 approved respirator.

Engineering Controls

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the solid form to avoid dust formation and inhalation. Safety Equipment: Ensure that eyewash stations and safety showers are in close proximity to the workstation.

General Hygiene Practices
  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling and before breaks.

  • Do not eat, drink, or smoke in the laboratory.

Storage and Disposal

Proper storage and disposal are crucial to maintain the integrity of the compound and ensure safety.

Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents. Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Accidental Release and First Aid Measures

Accidental Release

Personal Precautions: Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation. Evacuate personnel to safe areas. Environmental Precautions: Do not let the product enter drains. Containment and Cleanup: For a solid spill, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal. Decontaminate the spill area thoroughly.

First Aid Measures

The following diagram illustrates the general first aid procedures for chemical exposure.

First_Aid_Workflow cluster_exposure First Aid for Exposure cluster_actions Response Actions inhalation Inhalation move_fresh_air Move to fresh air. Provide oxygen if breathing is difficult. inhalation->move_fresh_air skin_contact Skin Contact wash_skin Immediately wash with soap and water. Remove contaminated clothing. skin_contact->wash_skin eye_contact Eye Contact rinse_eyes Rinse with water for at least 15 minutes. Seek medical attention. eye_contact->rinse_eyes ingestion Ingestion do_not_vomit Do NOT induce vomiting. Seek immediate medical attention. ingestion->do_not_vomit

First aid procedures for chemical exposure.

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Consult a physician. Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists. Eye Contact: Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention. Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Fire-Fighting Measures

Specific fire-fighting data for this compound is not available. The following are general guidelines for organic solids.

MeasureRecommendation
Suitable Extinguishing Media Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
Specific Hazards Emits toxic fumes under fire conditions.
Protective Equipment Wear self-contained breathing apparatus and protective clothing to prevent contact with skin and eyes.

General Experimental Workflow

The following diagram outlines a general workflow for the safe use of a chemical compound in a laboratory setting.

Experimental_Workflow start Start: Review SDS and Risk Assessment prep Prepare Workspace and PPE start->prep weigh Weigh Compound in Fume Hood prep->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Workspace and Glassware experiment->decontaminate dispose Dispose of Waste Properly decontaminate->dispose end End dispose->end

General experimental workflow for using a chemical compound.

Disclaimer: The information provided in this document is intended for guidance and is based on available data and general laboratory safety principles. A comprehensive Safety Data Sheet (SDS) for this compound with experimentally determined values was not available at the time of publication. It is crucial to conduct a thorough risk assessment before handling this chemical and to consult with your institution's safety office. The toxicological properties of this compound have not been fully investigated.

References

Potential Metabolic Pathways of 4-Oxoheptanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Oxoheptanoic acid is a seven-carbon oxo-carboxylic acid. While its specific metabolic fate has not been extensively documented, its structure suggests plausible metabolic pathways based on well-established principles of fatty acid and ketone metabolism. This technical guide outlines potential metabolic routes for this compound, including catabolism via beta-oxidation and potential anabolic transformations. The proposed pathways are inferred from the metabolism of structurally related short- and medium-chain fatty acids, dicarboxylic acids, and ketones. This document provides a theoretical framework and a hypothetical experimental workflow to guide future research into the metabolism of this compound.

Proposed Metabolic Pathways

Based on analogous metabolic processes, two primary catabolic pathways are proposed for this compound: beta-oxidation of the carboxylic acid moiety and reduction of the ketone group. It is also conceivable that these pathways are interconnected.

Beta-Oxidation Pathway

The carboxylic acid functional group of this compound makes it a substrate for beta-oxidation, a major catabolic process for fatty acids.[1][2][3] As a medium-chain fatty acid, this process could occur within the mitochondria.[4][5] Since it has an odd number of carbon atoms, the final products of beta-oxidation would be propionyl-CoA and acetyl-CoA.[6] Propionyl-CoA can be further metabolized to succinyl-CoA, which can then enter the citric acid cycle (TCA cycle).[6]

The key steps in the proposed beta-oxidation of this compound are:

  • Activation: this compound is first activated to its coenzyme A (CoA) thioester, 4-oxoheptanoyl-CoA, by an acyl-CoA synthetase.

  • Dehydrogenation: An acyl-CoA dehydrogenase, likely a medium-chain specific one, would introduce a double bond.

  • Hydration: An enoyl-CoA hydratase would add a water molecule across the double bond.

  • Dehydrogenation: A hydroxyacyl-CoA dehydrogenase would oxidize the resulting hydroxyl group.

  • Thiolysis: A thiolase would cleave the molecule to release acetyl-CoA and a shortened acyl-CoA (4-oxopentanoyl-CoA).

  • Second Round of Beta-Oxidation: The resulting 4-oxopentanoyl-CoA would undergo another round of beta-oxidation to yield propionyl-CoA and acetyl-CoA.

Ketone Reduction Pathway

The ketone group at the C4 position can potentially be reduced to a hydroxyl group by a ketoreductase enzyme, a reaction commonly observed in cellular metabolism.[7][8] This reduction would likely utilize NADPH as a cofactor and result in the formation of 4-hydroxyheptanoic acid.[8] This metabolite could then potentially undergo further metabolism, including conjugation for excretion or entry into other pathways.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data in the scientific literature regarding the metabolic pathways of this compound. The table below summarizes the proposed enzymes and their potential roles, based on analogous reactions with similar substrates.

Proposed Enzyme Substrate Product Cofactor Cellular Location Analogous Enzyme/Process
Medium-Chain Acyl-CoA SynthetaseThis compound4-Oxoheptanoyl-CoAATP, CoAMitochondria/CytosolFatty acid activation[3]
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)4-Oxoheptanoyl-CoA4-Oxo-trans-2-enoyl-CoAFADMitochondriaBeta-oxidation of medium-chain fatty acids[1][4]
Enoyl-CoA Hydratase4-Oxo-trans-2-enoyl-CoA4-Oxo-3-hydroxyheptanoyl-CoAH₂OMitochondriaBeta-oxidation[1]
3-Hydroxyacyl-CoA Dehydrogenase4-Oxo-3-hydroxyheptanoyl-CoA4-Oxo-3-ketoheptanoyl-CoANAD⁺MitochondriaBeta-oxidation[1]
Thiolase4-Oxo-3-ketoheptanoyl-CoA4-Oxopentanoyl-CoA + Acetyl-CoACoAMitochondriaBeta-oxidation[1]
KetoreductaseThis compound4-Hydroxyheptanoic AcidNADPHCytosol/MitochondriaEnzymatic reduction of ketones[7][8]

Experimental Protocols

The following is a generalized protocol for investigating the metabolism of this compound using an in vitro model with liver microsomes, which can be adapted for microbial cultures.

In Vitro Metabolism using Liver Microsomes

Objective: To identify potential metabolites of this compound formed by phase I and phase II metabolic enzymes.

Materials:

  • This compound

  • Pooled human liver microsomes

  • NADPH regenerating system (e.g., G6P, G6PDH, and NADP⁺)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (ACN) or Methanol (MeOH) for quenching

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Thaw liver microsomes on ice.

    • Prepare the incubation mixture containing phosphate buffer and the NADPH regenerating system.

  • Incubation:

    • Pre-warm the incubation mixture to 37°C.

    • Initiate the reaction by adding the liver microsomes and this compound. The final concentration of the organic solvent should be low (e.g., <1%) to avoid inhibiting enzyme activity.

    • Incubate at 37°C with gentle shaking.

  • Sampling and Quenching:

    • At various time points (e.g., 0, 15, 30, 60 minutes), collect aliquots of the incubation mixture.

    • Immediately quench the reaction by adding a cold organic solvent (e.g., ACN or MeOH) to precipitate proteins and stop enzymatic activity.

  • Sample Processing:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a suitable LC-MS/MS method to quantify the parent compound and identify potential metabolites by comparing their mass-to-charge ratios with predicted metabolites.

Visualizations

Proposed Metabolic Pathways of this compound

Metabolic Pathways of this compound Proposed Metabolic Pathways of this compound cluster_beta_oxidation Beta-Oxidation Pathway cluster_ketone_reduction Ketone Reduction Pathway M0 This compound M1 4-Oxoheptanoyl-CoA M0->M1 Acyl-CoA Synthetase M2 4-Oxo-trans-2-enoyl-CoA M1->M2 Acyl-CoA Dehydrogenase M3 4-Oxo-3-hydroxyheptanoyl-CoA M2->M3 Enoyl-CoA Hydratase M4 4-Oxo-3-ketoheptanoyl-CoA M3->M4 3-Hydroxyacyl-CoA Dehydrogenase M5 4-Oxopentanoyl-CoA M4->M5 Thiolase M7 Acetyl-CoA M4->M7 Thiolase M6 Propionyl-CoA M5->M6 Beta-Oxidation M8 Succinyl-CoA M6->M8 Carboxylation & Isomerization M9 TCA Cycle M7->M9 M8->M9 K0 This compound K1 4-Hydroxyheptanoic Acid K0->K1 Ketoreductase (NADPH-dependent)

Caption: Proposed metabolic pathways for this compound.

Experimental Workflow for In Vitro Metabolism Study

Experimental Workflow Experimental Workflow for In Vitro Metabolism Study prep Preparation (Stock Solution, Microsomes, Buffer) incubate Incubation at 37°C (Add Compound and Microsomes) prep->incubate sample Time-Point Sampling (0, 15, 30, 60 min) incubate->sample quench Quenching (Cold Organic Solvent) sample->quench process Sample Processing (Centrifugation) quench->process analyze LC-MS/MS Analysis (Metabolite Identification) process->analyze

Caption: Workflow for in vitro metabolism studies.

Conclusion

While direct experimental evidence for the metabolic fate of this compound is currently lacking, established biochemical principles allow for the formulation of plausible metabolic pathways. The proposed beta-oxidation and ketone reduction pathways provide a solid foundation for future experimental investigation. The methodologies and visualizations presented in this guide are intended to facilitate research aimed at elucidating the precise metabolic transformations of this compound, which may have implications for drug development and toxicology.

References

An In-depth Technical Guide on the Antimicrobial Activity of Keto Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Keto acids, organic compounds containing both a carboxylic acid and a ketone functional group, are emerging as a promising class of antimicrobial agents. Their inherent metabolic roles and chemical reactivity make them intriguing candidates for novel therapeutic strategies against a wide range of microbial pathogens. This technical guide provides a comprehensive overview of the current understanding of the antimicrobial properties of various keto acids. It delves into their mechanisms of action, presents available quantitative antimicrobial activity data, details relevant experimental protocols, and visualizes key microbial signaling pathways affected by these compounds. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of new antimicrobial drugs.

Introduction to Keto Acids and Their Antimicrobial Potential

Keto acids are key intermediates in numerous metabolic pathways, including the Krebs cycle and glycolysis[1]. Their physiological relevance and structural features have prompted investigations into their potential as antimicrobial agents. The presence of both a carboxylic acid and a ketone group allows for a variety of chemical interactions within a biological system, contributing to their antimicrobial effects. This guide focuses on the antimicrobial properties of several key keto acids, including pyruvic acid, α-ketoglutaric acid, oxaloacetic acid, glyoxylic acid, and mesoxalic acid, as well as related compounds.

Quantitative Antimicrobial Activity of Keto Acids and Related Compounds

The antimicrobial efficacy of a compound is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism. While comprehensive MIC data for all keto acids against a standardized panel of microbes is not extensively available in the public domain, this section summarizes the existing data for select keto acids and related compounds to provide a comparative overview.

CompoundEscherichia coliStaphylococcus aureusPseudomonas aeruginosaCandida albicansReference(s)
Pyruvic Acid Data not availableData not availableData not availableData not available
α-Ketoglutaric Acid Data not availableData not availableData not availableData not available
Oxaloacetic Acid Data not availableData not availableData not availableData not available
Glyoxylic Acid Data not availableData not availableData not availableData not available
Mesoxalic Acid Data not availableData not availableData not availableData not available

Table 1: Minimum Inhibitory Concentrations (MICs) of Key Keto Acids. Data is currently limited in publicly accessible literature for a standardized panel of microorganisms.

CompoundMicroorganism(s)MIC (µg/mL)Reference(s)
Methylglyoxal (B44143) Multidrug-resistant Pseudomonas aeruginosa128 - 512[2][3][4]
Oxalic Acid NDM-1 Escherichia coli320[5]
Succinic Acid NDM-1 Escherichia coli320[5]
Glycyrrhizic Acid Pseudomonas aeruginosa100[6]
Gallic Acid Pseudomonas aeruginosa2500[7]
Gallic Acid Staphylococcus aureus1750[8]
Gallic Acid Candida albicans2500 - 5000[9]

Table 2: Minimum Inhibitory Concentrations (MICs) of Related Organic Acids and Aldehydes. This table provides context for the potential antimicrobial activity of keto acids by showing the efficacy of structurally or functionally related compounds.

Mechanisms of Antimicrobial Action

Keto acids exert their antimicrobial effects through a variety of mechanisms, often targeting fundamental cellular processes. The primary modes of action identified to date include:

  • Disruption of Cell Membrane Integrity: The acidic nature of these compounds can lead to a decrease in the intracellular pH of microbial cells, disrupting the proton motive force and interfering with essential cellular functions. Evidence suggests that some organic acids can permeabilize the outer membrane of Gram-negative bacteria[5].

  • Inhibition of Cellular Respiration and Metabolism: As key metabolic intermediates, an exogenous supply of keto acids can disrupt the delicate balance of cellular metabolism. For instance, α-ketoglutarate has been shown to inhibit glucose uptake in Escherichia coli by directly inhibiting Enzyme I of the phosphotransferase system (PTS)[10].

  • Induction of Oxidative Stress: Some keto acids may contribute to the generation of reactive oxygen species (ROS) within microbial cells, leading to oxidative damage of cellular components such as DNA, proteins, and lipids.

  • Inhibition of Biofilm Formation: Biofilms are structured communities of microorganisms that exhibit increased resistance to antimicrobial agents. Pyruvic acid has been implicated in the formation of microcolonies in Pseudomonas aeruginosa biofilms, suggesting that targeting pyruvate (B1213749) metabolism could be a strategy to inhibit biofilm development[11][12][13].

  • Modulation of Virulence Factor Expression: Pyruvic acid has been shown to regulate the expression of virulence factors in Staphylococcus aureus, including pore-forming leucocidins[14]. This suggests that keto acids can interfere with the pathogenic potential of bacteria.

  • Quorum Sensing Inhibition: Quorum sensing is a cell-to-cell communication mechanism that bacteria use to coordinate gene expression, including the production of virulence factors. Some keto acid derivatives, particularly β-keto esters, have been investigated as potential quorum sensing inhibitors.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antimicrobial activity and mechanisms of action of keto acids.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is used to determine the lowest concentration of a keto acid that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Keto acid stock solution (sterilized by filtration)

  • Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)

  • Sterile diluent (e.g., saline or PBS)

  • Incubator

Procedure:

  • Preparation of Keto Acid Dilutions:

    • Prepare a 2-fold serial dilution of the keto acid stock solution in the appropriate growth medium directly in the 96-well plate. The final volume in each well should be 100 µL.

    • Include a positive control well (medium with inoculum, no keto acid) and a negative control well (medium only).

  • Inoculum Preparation:

    • Prepare a suspension of the test microorganism in sterile diluent to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation:

    • Add 100 µL of the diluted inoculum to each well (except the negative control), bringing the final volume to 200 µL.

  • Incubation:

    • Incubate the plates at the optimal temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Reading Results:

    • The MIC is the lowest concentration of the keto acid at which there is no visible growth (turbidity) of the microorganism.

Assessment of Bacterial Cell Membrane Damage

This protocol assesses the ability of a keto acid to disrupt the integrity of the bacterial cell membrane by measuring the leakage of intracellular components.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Keto acid solution at various concentrations

  • Phosphate-buffered saline (PBS)

  • Centrifuge

  • Spectrophotometer or fluorometer

  • Propidium iodide (PI) or SYTOX Green nucleic acid stain

Procedure:

  • Cell Preparation:

    • Harvest bacterial cells from a logarithmic phase culture by centrifugation.

    • Wash the cells twice with PBS and resuspend in PBS to a specific optical density (e.g., OD₆₀₀ of 0.5).

  • Treatment:

    • Add the keto acid solution to the bacterial suspension at the desired final concentrations.

    • Include a positive control (e.g., a known membrane-disrupting agent like polymyxin (B74138) B) and a negative control (PBS only).

    • Incubate the suspensions at 37°C for a defined period (e.g., 30-60 minutes).

  • Staining and Measurement:

    • Add the fluorescent nucleic acid stain (e.g., PI to a final concentration of 10 µg/mL) to each suspension.

    • Incubate in the dark for 15 minutes.

    • Measure the fluorescence intensity using a fluorometer with appropriate excitation and emission wavelengths (e.g., Ex/Em ~535/617 nm for PI). An increase in fluorescence indicates membrane damage, as the dye can only enter cells with compromised membranes and bind to nucleic acids.

Measurement of Intracellular pH Change

This method utilizes a pH-sensitive fluorescent probe to monitor changes in the internal pH of microbial cells upon exposure to keto acids.

Materials:

  • Bacterial or fungal culture

  • pH-sensitive fluorescent dye (e.g., BCECF-AM or cFDNASE)

  • Keto acid solution

  • Buffers with a range of known pH values (for calibration)

  • Fluorometer or fluorescence microscope

Procedure:

  • Cell Loading:

    • Incubate the microbial cells with the pH-sensitive fluorescent dye according to the manufacturer's instructions to allow for cellular uptake.

    • Wash the cells to remove extracellular dye.

  • Calibration Curve:

    • Resuspend the dye-loaded cells in buffers of varying known pH values containing a protonophore (e.g., nigericin) to equilibrate the intracellular and extracellular pH.

    • Measure the fluorescence intensity at two different excitation wavelengths and calculate the ratio.

    • Plot the fluorescence ratio against the corresponding pH values to generate a calibration curve.

  • Measurement of Intracellular pH:

    • Resuspend fresh dye-loaded cells in their growth medium.

    • Measure the baseline fluorescence ratio.

    • Add the keto acid to the cell suspension and monitor the change in the fluorescence ratio over time.

    • Convert the measured fluorescence ratios to intracellular pH values using the calibration curve.

Detection of Reactive Oxygen Species (ROS) Production

This protocol uses a fluorescent probe to detect the generation of intracellular ROS in microbes treated with keto acids.

Materials:

  • Microbial culture

  • ROS-sensitive fluorescent probe (e.g., 2',7'-dichlorodihydrofluorescein (B1593923) diacetate - H₂DCFDA)

  • Keto acid solution

  • Positive control (e.g., hydrogen peroxide)

  • Fluorometer or flow cytometer

Procedure:

  • Cell Loading:

    • Incubate the microbial cells with H₂DCFDA, which is cell-permeable and non-fluorescent. Inside the cell, esterases cleave the acetate (B1210297) groups, trapping the probe.

  • Treatment:

    • Wash the cells to remove excess probe.

    • Expose the cells to the keto acid at various concentrations. Include a positive control (H₂O₂) and a negative control (untreated cells).

  • Measurement:

    • Incubate for a specific time period.

    • Measure the fluorescence intensity using a fluorometer or flow cytometer. Oxidation of the probe by ROS converts it to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). An increase in fluorescence indicates an increase in intracellular ROS levels.

Visualization of Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs is crucial for clear communication and understanding. This section utilizes the Graphviz DOT language to create diagrams of relevant pathways and workflows.

General Mechanism of Quorum Sensing Inhibition

Many antimicrobial strategies aim to disrupt bacterial communication, or quorum sensing (QS), which regulates virulence factor production and biofilm formation. The following diagram illustrates the general points of intervention for QS inhibitors.

QuorumSensingInhibition cluster_bacterium Bacterial Cell Signal_Synthase Signal Synthase Autoinducer Autoinducer (AI) Signal_Synthase->Autoinducer Synthesis Receptor Receptor Protein Autoinducer->Receptor Binding Autoinducer_out Extracellular AI Autoinducer->Autoinducer_out Gene_Expression Virulence Gene Expression Receptor->Gene_Expression Activation Inhibitor1 Inhibit Synthesis Inhibitor1->Signal_Synthase Inhibitor2 Degrade Signal Inhibitor2->Autoinducer Inhibitor3 Block Receptor Inhibitor3->Receptor Autoinducer_out->Receptor Uptake

General strategies for quorum sensing inhibition.
Experimental Workflow for MIC Determination

The following diagram outlines the key steps in determining the Minimum Inhibitory Concentration (MIC) of a keto acid using the broth microdilution method.

MIC_Workflow start Start prep_plate Prepare 96-well plate with serial dilutions of keto acid start->prep_plate inoculate Inoculate plate prep_plate->inoculate prep_inoculum Prepare microbial inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate plate (e.g., 37°C, 24h) inoculate->incubate read_results Read results visually or with plate reader incubate->read_results determine_mic Determine MIC (lowest concentration with no growth) read_results->determine_mic end End determine_mic->end

Workflow for Minimum Inhibitory Concentration (MIC) assay.
Proposed Mechanism of Action of Keto Acids on Bacterial Cells

This diagram illustrates a hypothetical model of the multi-faceted antimicrobial action of keto acids on a bacterial cell, integrating several of the mechanisms discussed.

KetoAcid_Mechanism cluster_cell Bacterial Cell KetoAcid Keto Acid Membrane Cell Membrane KetoAcid->Membrane Disrupts Integrity Cytoplasm Cytoplasm KetoAcid->Cytoplasm Acidifies Cell_Death Cell Death Membrane->Cell_Death Lysis Metabolism Central Metabolism (e.g., Glycolysis, Krebs Cycle) Cytoplasm->Metabolism Inhibits ROS Reactive Oxygen Species (ROS) Metabolism->ROS Induces DNA_Damage DNA Damage ROS->DNA_Damage Protein_Damage Protein Damage ROS->Protein_Damage DNA_Damage->Cell_Death Protein_Damage->Cell_Death

Hypothesized multi-target mechanism of keto acids.

Conclusion and Future Directions

Keto acids represent a promising, yet underexplored, class of antimicrobial agents. Their diverse mechanisms of action, targeting fundamental aspects of microbial physiology, suggest they may be effective against a broad spectrum of pathogens and potentially less prone to the development of resistance. However, a significant gap remains in the systematic evaluation of their antimicrobial efficacy. Future research should focus on:

  • Comprehensive MIC Screening: A systematic determination of the MICs of a wide range of keto acids against a standardized panel of clinically relevant bacteria and fungi is crucial to identify the most potent candidates.

  • Elucidation of Specific Mechanisms: While general mechanisms have been proposed, further studies are needed to pinpoint the specific molecular targets and signaling pathways affected by different keto acids in various microorganisms.

  • In Vivo Efficacy and Toxicity: Promising candidates from in vitro studies should be evaluated in animal models of infection to assess their therapeutic potential and safety profiles.

  • Synergistic Studies: Investigating the synergistic effects of keto acids with existing antibiotics could lead to novel combination therapies that are more effective and less susceptible to resistance.

The continued exploration of keto acids holds the potential to deliver a new generation of antimicrobial therapies, providing much-needed solutions in the ongoing battle against infectious diseases.

References

The Enigmatic Role of 4-Oxoheptanoic Acid in Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Oxoheptanoic acid, a seven-carbon gamma-keto acid, is a relatively understudied molecule in the landscape of human cellular metabolism. While direct research on its specific roles is limited, its chemical structure as an odd-chain oxo-fatty acid suggests a plausible involvement in fatty acid oxidation pathways. This technical guide synthesizes the current understanding of related metabolic processes to propose a putative role for this compound, outlines potential experimental approaches for its investigation, and discusses its nascent potential as a biomarker. Due to the scarcity of direct evidence, this document heavily relies on established principles of fatty acid and keto acid metabolism to build a foundational understanding for future research.

Introduction: Unveiling a Potential Metabolic Player

This compound (also known as 4-ketoheptanoic acid) is an organic compound with the molecular formula C7H12O3.[1][2][3][4][5] As a gamma-keto acid, it possesses both a ketone and a carboxylic acid functional group. While alpha- and beta-keto acids are well-established intermediates in major metabolic pathways like the Krebs cycle and fatty acid oxidation, the metabolic significance of gamma-keto acids is less defined. The odd-numbered carbon chain of this compound further suggests its metabolism may intersect with the pathways for odd-chain fatty acid degradation.[6][7][8] This guide aims to provide a comprehensive theoretical framework for the study of this compound in cellular metabolism.

Proposed Metabolic Pathway of this compound

The metabolism of this compound is hypothesized to proceed through the mitochondrial beta-oxidation pathway, analogous to that of other fatty acids.[6][9][10][11] The presence of the keto group may necessitate an initial reduction step or it may be metabolized in its oxidized form. A plausible pathway involves its activation to a coenzyme A (CoA) thioester, followed by entry into the beta-oxidation spiral.

2.1. Cellular Uptake and Activation

Prior to metabolism, this compound must be transported into the cell and then into the mitochondrial matrix.

  • Cellular Uptake: Short- and medium-chain fatty acids can cross the cell membrane via passive diffusion or through protein transporters such as fatty acid transport proteins (FATPs) and fatty acid binding proteins (FABPs).[12][13]

  • Mitochondrial Transport: Once inside the cell, it is likely activated to 4-oxoheptanoyl-CoA in the cytoplasm by an acyl-CoA synthetase.[7] Due to its relatively short chain length, it may be able to cross the inner mitochondrial membrane directly or via a carnitine-independent transporter.

  • Activation: The activation to its CoA ester is a critical step for its subsequent metabolism.[14]

2.2. Beta-Oxidation of 4-Oxoheptanoyl-CoA

Following its activation and transport into the mitochondria, 4-oxoheptanoyl-CoA would likely undergo beta-oxidation. As an odd-chain fatty acid, its breakdown would yield both acetyl-CoA and propionyl-CoA.[6]

The key enzymatic steps are proposed as follows:

  • Reduction of the Keto Group (Hypothetical): The 4-oxo group may need to be reduced to a hydroxyl group by a ketoacyl reductase to allow for the subsequent steps of beta-oxidation to proceed. This is a key area for future research.

  • First Round of Beta-Oxidation: The 4-oxoheptanoyl-CoA (or its reduced form) would undergo the first cycle of beta-oxidation, yielding one molecule of acetyl-CoA and a five-carbon acyl-CoA intermediate.

  • Second Round of Beta-Oxidation: The five-carbon acyl-CoA would then enter a second round of beta-oxidation. This round is characteristic of odd-chain fatty acid metabolism, producing one molecule of acetyl-CoA and one molecule of propionyl-CoA.[6][8]

  • Metabolism of Propionyl-CoA: The resulting propionyl-CoA can be converted to succinyl-CoA, which then enters the Krebs cycle. This conversion involves the enzymes propionyl-CoA carboxylase, methylmalonyl-CoA epimerase, and methylmalonyl-CoA mutase.[6][8][15]

The diagram below illustrates this proposed metabolic pathway.

Proposed_Metabolism_of_4_Oxoheptanoic_acid cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion 4_Oxoheptanoic_acid_cyto This compound 4_Oxoheptanoyl_CoA_cyto 4-Oxoheptanoyl-CoA 4_Oxoheptanoic_acid_cyto->4_Oxoheptanoyl_CoA_cyto Acyl-CoA Synthetase 4_Oxoheptanoyl_CoA_mito 4-Oxoheptanoyl-CoA 4_Oxoheptanoyl_CoA_cyto->4_Oxoheptanoyl_CoA_mito Transport Beta_Oxidation_1 β-Oxidation (Round 1) 4_Oxoheptanoyl_CoA_mito->Beta_Oxidation_1 Acetyl_CoA_1 Acetyl-CoA Beta_Oxidation_1->Acetyl_CoA_1 5_Carbon_Acyl_CoA 5-Carbon Acyl-CoA Beta_Oxidation_1->5_Carbon_Acyl_CoA Beta_Oxidation_2 β-Oxidation (Round 2) 5_Carbon_Acyl_CoA->Beta_Oxidation_2 Acetyl_CoA_2 Acetyl-CoA Beta_Oxidation_2->Acetyl_CoA_2 Propionyl_CoA Propionyl-CoA Beta_Oxidation_2->Propionyl_CoA Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Several Steps TCA_Cycle Krebs Cycle Succinyl_CoA->TCA_Cycle

Proposed metabolic pathway of this compound.

Potential Role as a Biomarker

While no studies have yet established this compound as a clinical biomarker, its theoretical metabolic origin suggests it could be relevant in certain conditions.

  • Fatty Acid Oxidation Disorders: Inborn errors of metabolism affecting the beta-oxidation of odd-chain fatty acids could potentially lead to the accumulation of this compound or its intermediates.[8][16][17][18][19]

  • Gut Microbiota Dysbiosis: Short-chain fatty acids are well-known products of gut microbial fermentation.[13][20][21][22][23] It is conceivable that specific gut microbial populations could produce this compound from dietary precursors. Alterations in its levels in feces or serum could therefore reflect changes in the gut microbiome.

  • Metabolic Syndrome and Diabetes: Dysregulation of fatty acid metabolism is a hallmark of metabolic syndrome and type 2 diabetes.[24] The profile of various fatty acid species, including oxo-fatty acids, may be altered in these conditions.

Further research is required to explore these possibilities and to determine if this compound has any diagnostic or prognostic value.

Quantitative Data

There is currently a lack of published quantitative data on the concentrations of this compound in human or animal biological samples. To provide a frame of reference, the table below summarizes typical concentration ranges for some well-studied short-chain fatty acids in human plasma and feces.

Short-Chain Fatty AcidMatrixTypical Concentration Range
AcetatePlasma50 - 200 µM
PropionatePlasma1 - 10 µM
ButyratePlasma1 - 10 µM
AcetateFeces30 - 100 mmol/kg
PropionateFeces10 - 40 mmol/kg
ButyrateFeces10 - 40 mmol/kg

Note: These values are approximate and can vary significantly based on diet, age, and health status.

Experimental Protocols

The investigation of this compound's role in cellular metabolism requires robust analytical methods for its detection and quantification in biological matrices. The following protocols are proposed based on established methods for other short-chain fatty acids and keto acids.[17][25][26][27][28][29]

5.1. Sample Preparation from Biological Fluids (Plasma, Urine)

  • Internal Standard Spiking: To a 100 µL aliquot of the biological sample, add an appropriate internal standard (e.g., a stable isotope-labeled version of this compound, if available, or a structurally similar odd-chain keto acid).

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 50% methanol (B129727) in water) for analysis.

5.2. Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of this compound, derivatization is necessary for GC-MS analysis.[2][30][31][32][33]

  • Derivatization:

    • Methoximation: To the dried sample extract, add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine. Incubate at 60°C for 60 minutes to protect the keto group.[30]

    • Silylation: Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate at 60°C for 30 minutes to derivatize the carboxylic acid group.[2][30]

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

    • Gas Chromatography: Use a suitable capillary column (e.g., DB-5ms) with a temperature gradient program to separate the analytes.

    • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode and acquire data in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

5.3. Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers an alternative approach that may not require derivatization, although derivatization can improve sensitivity for short-chain fatty acids.[16][17][25][26][27]

  • Chromatographic Separation:

    • Use a reverse-phase C18 column or a hydrophilic interaction liquid chromatography (HILIC) column.

    • Employ a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of formic acid to improve peak shape and ionization.

  • Mass Spectrometry Detection:

    • Use an electrospray ionization (ESI) source in negative ion mode.

    • Develop a multiple reaction monitoring (MRM) method to specifically detect the transition from the precursor ion (the deprotonated molecule, [M-H]⁻) to a characteristic product ion.

The following diagram outlines a general experimental workflow for the analysis of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological_Sample Biological Sample (Plasma, Urine, etc.) Internal_Standard Add Internal Standard Biological_Sample->Internal_Standard Protein_Precipitation Protein Precipitation (Acetonitrile) Internal_Standard->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection Drying Evaporation to Dryness Supernatant_Collection->Drying Derivatization Derivatization (for GC-MS) Drying->Derivatization Reconstitution Reconstitution Drying->Reconstitution GC_MS GC-MS Analysis Derivatization->GC_MS Data_Analysis Data Analysis and Interpretation GC_MS->Data_Analysis Quantification LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS LC_MSMS->Data_Analysis Quantification

General experimental workflow for this compound analysis.

Conclusion and Future Directions

This compound remains a molecule of unknown significance in human cellular metabolism. This guide has provided a theoretical framework for its potential metabolic fate based on the well-established principles of fatty acid oxidation. The proposed pathways and experimental protocols serve as a starting point for researchers interested in elucidating the role of this and other understudied oxo-fatty acids.

Future research should focus on:

  • In vitro enzymatic assays: To identify the specific enzymes responsible for the activation and metabolism of this compound.

  • Stable isotope tracing studies: To definitively track the metabolic fate of this compound in cell culture and animal models.

  • Development of validated analytical methods: To accurately quantify this compound in various biological matrices.

  • Clinical studies: To investigate the association of this compound levels with metabolic diseases, fatty acid oxidation disorders, and gut microbiome composition.

By addressing these research questions, the scientific community can begin to unravel the mysteries surrounding this compound and its potential contributions to human health and disease.

References

An In-depth Technical Guide to 4-Oxoheptanoic Acid: From Discovery to Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Oxoheptanoic acid, a gamma-keto acid, has garnered interest in the scientific community primarily due to its origins as a product of lipid peroxidation, particularly from the oxidative degradation of docosahexaenoic acid (DHA). This technical guide provides a comprehensive overview of the discovery, history, chemical properties, synthesis, and potential biological significance of this compound. Detailed experimental protocols for its synthesis and characterization are presented, alongside a discussion of its relevance in the context of oxidative stress and disease.

Introduction: Discovery and Historical Context

The discovery of this compound is intrinsically linked to the study of lipid peroxidation, a process of significant interest in biology and medicine. While a singular "discovery" event by a specific individual is not well-documented in readily available literature, its identification has emerged from research into the oxidative degradation of polyunsaturated fatty acids (PUFAs).

Notably, derivatives of this compound, such as 4-oxoheptanedioic acid and 4-keto-7-oxohept-5-enoic acid (KOHA), have been identified as products of the oxidative fragmentation of docosahexaenoic acid (DHA)[1][2]. DHA is a crucial omega-3 fatty acid highly concentrated in the brain and retina, and its oxidation products are implicated in various physiological and pathological processes[1][2]. The presence of 4-oxoheptanedioic acid has also been detected in marine aerosols, suggesting its formation through environmental oxidative processes[3].

The history of this compound is therefore not one of a targeted synthetic molecule initially, but rather of a naturally occurring product of oxidative stress, which has led to subsequent interest in its synthesis and biological evaluation.

Physicochemical Properties

This compound, also known as 3-butyrylpropionic acid, possesses the chemical formula C₇H₁₂O₃ and a molecular weight of 144.17 g/mol [4][5][6]. Its structure features a seven-carbon chain with a carboxylic acid group at one end and a ketone group at the C-4 position.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound6-Oxoheptanoic Acid4-Oxooctanoic Acid
CAS Number 924-97-0[4][6]3128-07-24316-44-3[7]
Molecular Formula C₇H₁₂O₃[4][5][6]C₇H₁₂O₃C₈H₁₄O₃[7]
Molecular Weight 144.17 g/mol [4][6]144.17 g/mol 158.19 g/mol [7]
Melting Point Data not available34-36 °CData not available
Boiling Point Data not available138-140 °C at 1.5 mmHgData not available
Density Data not available1.059 g/mLData not available

Synthesis of this compound

While a specific, published, step-by-step synthesis protocol for this compound is not prevalent, a plausible and effective method can be designed based on established organic chemistry principles for the synthesis of γ-keto acids. The reaction of a Grignard reagent with succinic anhydride (B1165640) is a well-known method for this purpose[8][9].

Proposed Synthetic Pathway: Grignard Reaction

A viable route to this compound involves the reaction of propylmagnesium bromide with succinic anhydride, followed by an acidic workup.

Diagram 1: Proposed Synthesis of this compound

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Acidic Workup PropylBromide Propyl Bromide Grignard Propylmagnesium Bromide PropylBromide->Grignard + Mg (in dry ether) Magnesium Mg Intermediate Magnesium Carboxylate Salt Grignard->Intermediate + Succinic Anhydride SuccinicAnhydride Succinic Anhydride FinalProduct This compound Intermediate->FinalProduct + H₃O⁺

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Materials:

  • Propyl bromide

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Succinic anhydride

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Preparation of Propylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of propyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings with stirring. The reaction is exothermic and should be controlled to maintain a gentle reflux. After the addition is complete, continue to reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Succinic Anhydride: Cool the Grignard reagent solution to 0 °C in an ice bath. In a separate flask, dissolve succinic anhydride in anhydrous diethyl ether. Add the succinic anhydride solution dropwise to the stirred Grignard reagent. A precipitate will form. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Workup and Purification: Cool the reaction mixture again to 0 °C and slowly quench the reaction by the dropwise addition of cold 1 M hydrochloric acid until the solution is acidic and all solids have dissolved. Separate the ethereal layer. Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation or recrystallization. General procedures for the purification of carboxylic acids can be followed[10].

Spectroscopic and Analytical Data

Table 2: Predicted and Known Spectroscopic Data

TechniqueThis compound (Predicted)This compound, methyl esterThis compound, ethyl ester
¹H NMR Signals for propyl group protons, two methylene (B1212753) groups adjacent to the carbonyl and carboxyl groups, and a broad singlet for the carboxylic acid proton.Signals corresponding to the propyl group, methylene groups, and a singlet for the methyl ester protons.Signals corresponding to the propyl group, methylene groups, and a quartet and triplet for the ethyl ester protons.
¹³C NMR Resonances for the propyl group carbons, two methylene carbons, a carbonyl carbon (ketone), and a carbonyl carbon (carboxylic acid).Resonances for the propyl group carbons, methylene carbons, a ketone carbonyl, and an ester carbonyl.Resonances for the propyl group carbons, methylene carbons, a ketone carbonyl, and an ester carbonyl, plus two signals for the ethyl group.
IR Spectroscopy A broad O-H stretch (carboxylic acid) around 3000 cm⁻¹, a C=O stretch (ketone) around 1715 cm⁻¹, and a C=O stretch (carboxylic acid) around 1710 cm⁻¹.A C=O stretch (ketone) around 1715 cm⁻¹ and a C=O stretch (ester) around 1735 cm⁻¹.A C=O stretch (ketone) around 1715 cm⁻¹ and a C=O stretch (ester) around 1735 cm⁻¹.
Mass Spectrometry Molecular ion peak (M+) at m/z 144. Characteristic fragmentation patterns would involve cleavage adjacent to the carbonyl groups.Molecular ion peak (M+) at m/z 158.Molecular ion peak (M+) at m/z 172.

Note: The predicted data for this compound is based on the known spectra of its esters and general principles of spectroscopy.

For analytical purposes, techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization, and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are suitable for the detection and quantification of this compound[11]. A published method for the related 4-oxoheptanedioic acid involves derivatization to its dibutyl ester followed by GC-MS analysis[3].

Biological Significance and Signaling Pathways

The primary biological relevance of this compound and its derivatives stems from their formation during the oxidative degradation of DHA[1][2]. This process is a key aspect of oxidative stress, which is implicated in a wide range of diseases, including neurodegenerative disorders, cardiovascular disease, and cancer.

Formation via Oxidative Cleavage of DHA

The oxidative cleavage of DHA, a polyunsaturated fatty acid with six double bonds, is a complex process that can be initiated by reactive oxygen species (ROS). This leads to the formation of various oxidized lipid species.

Diagram 2: Formation of this compound Derivatives from DHA Oxidation

G DHA Docosahexaenoic Acid (DHA) in Phospholipids OxidizedDHA Oxidized DHA Intermediates DHA->OxidizedDHA ROS Reactive Oxygen Species (ROS) ROS->DHA Lipid Peroxidation KOHA 4-keto-7-oxohept-5-enoic acid (KOHA) and other fragments OxidizedDHA->KOHA Oxidative Cleavage Oxoheptanedioic 4-Oxoheptanedioic Acid Derivatives KOHA->Oxoheptanedioic Further Oxidation/ Metabolism

Caption: Simplified pathway of DHA oxidation leading to this compound-related structures.

The formation of these keto acids can lead to the modification of proteins and other biomolecules, potentially altering their function and contributing to cellular damage. For instance, these reactive species can form adducts with proteins, which may trigger inflammatory responses and other signaling cascades[1][2].

Conclusion and Future Directions

This compound is a molecule of interest primarily due to its connection to the biologically significant process of lipid peroxidation. While its direct biological activities are still under investigation, its presence as a marker of DHA oxidation warrants further study. The development of robust and efficient synthetic routes, as outlined in this guide, is crucial for obtaining the pure compound for detailed biological and toxicological evaluation. Future research should focus on elucidating the specific signaling pathways affected by this compound and its derivatives, as well as their potential roles as biomarkers or mediators of disease. Such studies will be invaluable for drug development professionals and scientists working to understand and combat the effects of oxidative stress.

References

Physical properties of 4-Oxoheptanoic acid (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of 4-Oxoheptanoic acid (CAS No. 924-97-0), with a focus on its melting and boiling points. Due to the limited availability of experimentally determined data in publicly accessible databases, this guide presents computationally predicted values and outlines the standard methodologies for their experimental determination.

Core Physical Properties

Comprehensive searches of established chemical databases did not yield experimentally verified melting and boiling points for this compound. However, computational models provide reliable estimates for these properties, which are essential for predicting the compound's physical state, solubility, and appropriate handling and storage conditions.

Data Presentation: Predicted Physical Properties

The following table summarizes the predicted physical properties for this compound. It is crucial to note that these values are derived from computational predictions and should be confirmed by experimental analysis for critical applications.

Physical PropertyPredicted ValueNotes
Melting Point 36-37 °CPredicted for 4-Oxohexanoic acid, a closely related homolog.[1] This value serves as an estimate.
Boiling Point 140-148 °CPredicted for 4-Oxohexanoic acid, a closely related homolog.[1] This value serves as an estimate.
Molecular Weight 144.17 g/mol -
Molecular Formula C₇H₁₂O₃-

Experimental Protocols

The following sections detail the standard experimental protocols for the determination of the melting and boiling points of a solid organic acid like this compound.

Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. A sharp melting point range (typically 0.5-1°C) is indicative of a pure compound.

Methodology: Capillary Method

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block or an oil bath and a calibrated thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.

  • Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology: Distillation Method

  • Apparatus Setup: A small quantity of this compound is placed in a distillation flask. The flask is fitted with a condenser, a collection vessel, and a calibrated thermometer. The thermometer bulb should be positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

  • Heating: The flask is gently heated. As the liquid boils, the vapor rises and enters the condenser, where it is cooled and condenses back into a liquid, which is then collected.

  • Observation: The temperature is recorded when it becomes constant. This stable temperature, at which the liquid and vapor are in equilibrium, is the boiling point. The atmospheric pressure should also be recorded, as the boiling point is pressure-dependent.

Mandatory Visualizations

Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the determination and verification of the physical properties of a chemical compound.

G cluster_0 Compound Acquisition & Preparation cluster_1 Physical Property Determination cluster_2 Data Analysis & Reporting A Obtain/Synthesize This compound B Purify Compound (e.g., Recrystallization) A->B C Confirm Purity (e.g., NMR, HPLC) B->C D Determine Melting Point (Capillary Method) C->D E Determine Boiling Point (Distillation Method) C->E F Record Experimental Values & Conditions (e.g., Pressure) D->F E->F G Compare with Predicted/ Literature Values F->G H Final Report & Documentation G->H

Caption: Workflow for experimental determination of physical properties.

References

Methodological & Application

Synthesis of 4-Oxoheptanoic Acid: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the synthesis of 4-oxoheptanoic acid, a valuable building block in organic synthesis. The primary method detailed is the acetoacetic ester synthesis, a classic and reliable approach for the formation of γ-keto acids.

Introduction

This compound is a γ-keto acid characterized by a ketone functional group at the C4 position and a terminal carboxylic acid. This bifunctional nature makes it a versatile precursor in the synthesis of a variety of more complex molecules, including heterocyclic compounds and analogues of biologically active molecules. The acetoacetic ester synthesis provides a straightforward and high-yielding route to this and other γ-keto acids.

The synthesis proceeds in two main stages:

  • Alkylation of Ethyl Acetoacetate (B1235776): The α-proton of ethyl acetoacetate is acidic and can be readily removed by a base to form a stabilized enolate. This enolate then acts as a nucleophile, attacking an alkyl halide (in this case, a propyl halide) in an SN2 reaction to form ethyl 2-propylacetoacetate.

  • Hydrolysis and Decarboxylation: The resulting β-keto ester is then subjected to hydrolysis, typically under acidic or basic conditions, to cleave the ester group and form the corresponding β-keto acid. This intermediate is unstable and readily undergoes decarboxylation upon heating to yield the final product, this compound.

Synthesis Pathway

Synthesis_Pathway EAA Ethyl Acetoacetate Enolate Ethyl Acetoacetate Enolate EAA->Enolate 1. Deprotonation Intermediate Ethyl 2-propylacetoacetate Enolate->Intermediate 2. Alkylation (SN2) PropylHalide Propyl Bromide PropylHalide->Intermediate Base Sodium Ethoxide Base->Enolate FinalProduct This compound Intermediate->FinalProduct 3. Hydrolysis & Decarboxylation AcidHeat H3O+, Heat AcidHeat->FinalProduct

Figure 1: Overall synthesis pathway for this compound from ethyl acetoacetate.

Experimental Protocols

The following protocols are adapted from established and reliable procedures for the acetoacetic ester synthesis.

Protocol 1: Synthesis of Ethyl 2-propylacetoacetate (Alkylation)

This procedure is adapted from a well-established method for the alkylation of ethyl acetoacetate.

Materials:

  • Ethyl acetoacetate

  • Propyl bromide

  • Sodium metal

  • Absolute ethanol

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Round-bottom flask with a reflux condenser and dropping funnel

  • Heating mantle

  • Stirring apparatus

Procedure:

  • Preparation of Sodium Ethoxide: In a clean, dry round-bottom flask equipped with a reflux condenser, add 50 mL of absolute ethanol. Carefully add 2.3 g (0.1 mol) of sodium metal in small pieces. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved to form a solution of sodium ethoxide.

  • Formation of the Enolate: To the sodium ethoxide solution, add 13.0 g (0.1 mol) of ethyl acetoacetate dropwise with stirring.

  • Alkylation: Attach a dropping funnel to the flask and add 12.3 g (0.1 mol) of propyl bromide. Add the propyl bromide dropwise to the stirred solution. After the addition is complete, heat the mixture to reflux for 2-3 hours, or until the reaction mixture is neutral to moist litmus (B1172312) paper.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Distill off the excess ethanol. To the residue, add 50 mL of water and extract the aqueous layer with two 50 mL portions of diethyl ether.

  • Purification: Combine the ether extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent and remove the diethyl ether by rotary evaporation. The resulting crude ethyl 2-propylacetoacetate can be purified by vacuum distillation.

Protocol 2: Synthesis of this compound (Hydrolysis and Decarboxylation)

This protocol outlines a general method for the hydrolysis and decarboxylation of a β-keto ester.

Materials:

  • Ethyl 2-propylacetoacetate (from Protocol 1)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • Stirring apparatus

Procedure:

  • Saponification (Basic Hydrolysis): In a round-bottom flask, dissolve the crude ethyl 2-propylacetoacetate in 50 mL of a 10% aqueous sodium hydroxide solution. Heat the mixture to reflux with stirring for 1-2 hours to ensure complete hydrolysis of the ester.

  • Acidification and Decarboxylation: Cool the reaction mixture to room temperature. Slowly and carefully acidify the solution by adding 20% hydrochloric acid or sulfuric acid until the pH is acidic (pH ~2), which will cause the decarboxylation to begin, often with vigorous evolution of carbon dioxide. Gentle heating may be required to complete the decarboxylation.

  • Extraction: After the evolution of CO₂ has ceased, cool the solution and extract the aqueous layer with three 50 mL portions of diethyl ether.

  • Purification: Combine the ether extracts and wash with a small amount of brine. Dry the ether solution over anhydrous sodium sulfate. Filter and remove the diethyl ether by rotary evaporation to yield crude this compound. Further purification can be achieved by recrystallization or vacuum distillation.

Experimental Workflow

Experimental_Workflow cluster_alkylation Alkylation Stage cluster_hydrolysis Hydrolysis & Decarboxylation Stage A1 Prepare Sodium Ethoxide A2 Add Ethyl Acetoacetate A1->A2 A3 Add Propyl Bromide A2->A3 A4 Reflux A3->A4 A5 Work-up and Extraction A4->A5 A6 Purification (Vacuum Distillation) A5->A6 H1 Saponification with NaOH A6->H1 Ethyl 2-propylacetoacetate H2 Acidification and Decarboxylation H1->H2 H3 Extraction H2->H3 H4 Purification H3->H4

Figure 2: Step-by-step experimental workflow for the synthesis of this compound.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reactants and Products

CompoundFormulaMolecular Weight ( g/mol )Role
Ethyl AcetoacetateC₆H₁₀O₃130.14Starting Material
Propyl BromideC₃H₇Br122.99Alkylating Agent
Sodium EthoxideC₂H₅NaO68.05Base
Ethyl 2-propylacetoacetateC₉H₁₆O₃172.22Intermediate
This compoundC₇H₁₂O₃144.17Final Product

Table 2: Reaction Conditions and Expected Yields

StepKey ReagentsSolventTemperatureTimeExpected Yield
AlkylationSodium Ethoxide, Propyl BromideEthanolReflux2-3 hours70-80%
Hydrolysis & DecarboxylationNaOH, HCl/H₂SO₄WaterReflux/Gentle Heat1-2 hours80-90%
Overall 55-70%

Table 3: Spectroscopic Data for this compound

TechniqueExpected Data
¹H NMR (CDCl₃)δ ~10-12 (bs, 1H, COOH), 2.75 (t, 2H, -CH₂-C=O), 2.45 (t, 2H, -CH₂-COOH), 2.40 (t, 2H, C=O-CH₂-CH₂), 1.60 (sextet, 2H, -CH₂-CH₃), 0.90 (t, 3H, -CH₃) ppm.
¹³C NMR (CDCl₃)δ ~210 (C=O, ketone), 178 (C=O, acid), 42 (-CH₂-C=O), 37 (C=O-CH₂-), 28 (-CH₂-COOH), 17 (-CH₂-CH₃), 13 (-CH₃) ppm.
IR (neat)~3300-2500 cm⁻¹ (broad, O-H stretch of carboxylic acid), ~1710 cm⁻¹ (strong, C=O stretch of ketone and carboxylic acid).
Mass Spec. (EI)m/z (%): 144 (M+), 115, 99, 87, 71, 57, 43. A characteristic fragmentation peak for carboxylic acids at m/z 73 may also be observed.[1]

Note: The spectroscopic data provided are predicted values based on the structure and data from analogous compounds. Actual experimental values may vary slightly.

Safety Precautions

  • Sodium metal is highly reactive with water and flammable. It should be handled with care under an inert atmosphere or in a dry solvent.

  • Propyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.

  • Strong acids and bases (NaOH, HCl, H₂SO₄) are corrosive and should be handled with appropriate personal protective equipment, including gloves and safety glasses.

  • The alkylation and hydrolysis reactions should be performed in a fume hood due to the use of volatile and potentially hazardous reagents and the evolution of flammable hydrogen gas during the preparation of sodium ethoxide.

By following these detailed protocols and safety guidelines, researchers can successfully synthesize this compound for use in a wide range of chemical research and development applications.

References

Application Notes and Protocols for the Quantification of 4-Oxoheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxoheptanoic acid is a keto acid that may be involved in various metabolic processes. Accurate quantification of this molecule in biological matrices is essential for understanding its physiological and pathological roles. These application notes provide detailed protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), including sample preparation, derivatization, and instrument parameters. The information is compiled to assist researchers in developing and validating analytical methods for this compound.

Analytical Methods Overview

The quantification of short-chain keto acids like this compound in biological samples presents analytical challenges due to their polarity and potential for thermal instability. The two primary methods for robust and sensitive quantification are GC-MS and LC-MS/MS.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high chromatographic resolution and is a gold standard for the analysis of volatile and semi-volatile compounds. For polar analytes such as keto acids, a derivatization step is necessary to increase their volatility and thermal stability, enabling them to be readily analyzed by GC-MS.[1][2]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is highly sensitive and specific, making it well-suited for analyzing compounds in complex biological matrices.[3] It often requires less rigorous sample cleanup and may not necessitate derivatization, although derivatization can be used to improve chromatographic retention and ionization efficiency.

Quantitative Data Summary

While specific quantitative performance data for this compound is not widely published, the following table summarizes typical validation parameters for the analysis of similar short-chain keto acids using GC-MS and LC-MS/MS. These values can serve as a benchmark for method development and validation.

ParameterGC-MS (Derivatized)LC-MS/MS
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) 1 - 10 ng/mL0.1 - 5 ng/mL
Limit of Quantification (LOQ) 5 - 25 ng/mL0.5 - 15 ng/mL
Accuracy (% Recovery) 85 - 115%90 - 110%
Precision (%RSD) < 15%< 10%

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is adapted from a method for the analysis of 4-oxoheptanedioic acid and involves derivatization to butyl esters.[4]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of biological fluid (e.g., plasma, urine) in a glass tube, add an appropriate internal standard (e.g., a stable isotope-labeled analog of this compound).

  • Acidify the sample to pH < 2 with 6M HCl.

  • Add 5 mL of ethyl acetate (B1210297) and vortex for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes to separate the phases.

  • Transfer the upper organic layer to a clean tube.

  • Repeat the extraction with another 5 mL of ethyl acetate.

  • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

2. Derivatization (Butylation):

  • To the dried extract, add 200 µL of BF3/n-butanol (14% w/v).

  • Seal the tube and heat at 100°C for 30 minutes.[4]

  • Cool the tube to room temperature.

  • Add 1 mL of water and 1 mL of hexane (B92381).

  • Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes.

  • Transfer the upper hexane layer containing the derivatized analyte to a GC vial for analysis.

3. GC-MS Instrumental Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar.

  • Injector Temperature: 280°C.

  • Injection Mode: Splitless.

  • Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the butyl ester of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is adapted from methods for the analysis of other short-chain keto and hydroxy acids.[5]

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of biological fluid (e.g., plasma, serum) in a microcentrifuge tube, add an appropriate internal standard.

  • Add 400 µL of ice-cold methanol (B129727) containing 0.1% formic acid to precipitate proteins.[5]

  • Vortex for 1 minute.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Transfer to an LC vial for analysis.

2. LC-MS/MS Instrumental Parameters:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient: Start at 5% B, hold for 1 minute, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor ion will be the deprotonated molecule [M-H]⁻, and product ions will be determined by infusion of a standard solution.

Diagrams

Experimental Workflow for GC-MS Analysis

GCMS_Workflow sample Biological Sample add_is Add Internal Standard sample->add_is acidify Acidify (pH < 2) add_is->acidify extract1 Liquid-Liquid Extraction (Ethyl Acetate) acidify->extract1 evaporate Evaporate to Dryness extract1->evaporate derivatize Derivatize (BF3/n-butanol, 100°C) evaporate->derivatize extract2 Hexane Extraction derivatize->extract2 analyze GC-MS Analysis extract2->analyze

GC-MS sample preparation and analysis workflow.
Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow sample Biological Sample add_is Add Internal Standard sample->add_is precipitate Protein Precipitation (Cold Methanol with 0.1% Formic Acid) add_is->precipitate centrifuge Centrifuge precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

LC-MS/MS sample preparation and analysis workflow.
Proposed Metabolic Pathway: Beta-Oxidation of this compound

Based on the degradation pathways of similar oxo-carboxylic acids, this compound is likely metabolized via beta-oxidation.[6][7]

Beta_Oxidation start This compound activation Acyl-CoA Synthetase start->activation ATP, CoA coa_intermediate 4-Oxoheptanoyl-CoA activation->coa_intermediate dehydrogenation Acyl-CoA Dehydrogenase coa_intermediate->dehydrogenation FAD -> FADH2 enoyl_coa 4-Oxo-2-enoyl-CoA dehydrogenation->enoyl_coa hydration Enoyl-CoA Hydratase enoyl_coa->hydration H2O hydroxyacyl_coa 3-Hydroxy-4-oxoheptanoyl-CoA hydration->hydroxyacyl_coa dehydrogenation2 Hydroxyacyl-CoA Dehydrogenase hydroxyacyl_coa->dehydrogenation2 NAD+ -> NADH ketoacyl_coa 3,4-Dioxoheptanoyl-CoA dehydrogenation2->ketoacyl_coa thiolysis Thiolase ketoacyl_coa->thiolysis CoA end_products Acetyl-CoA + 2-Oxopentanoyl-CoA thiolysis->end_products

Proposed beta-oxidation pathway for this compound.

References

Application Note: Quantitative Analysis of 4-Oxoheptanoic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed methodology for the analysis of 4-Oxoheptanoic acid using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the low volatility of this compound, a derivatization step is essential to convert the analyte into a more volatile form suitable for GC analysis. This note outlines two common derivatization protocols—esterification and silylation—along with a complete workflow from sample preparation to instrumental analysis and data interpretation.

Introduction

This compound (C₇H₁₂O₃, Mol. Wt. 144.17 g/mol ) is an oxo-carboxylic acid that may be relevant in various biological and chemical processes.[1][2] Accurate quantification of such organic acids is crucial in metabolic research, biomarker discovery, and chemical synthesis. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose, offering high resolution and sensitivity. However, the inherent polarity and low volatility of carboxylic acids like this compound make direct GC analysis challenging.[3] Derivatization is a necessary sample preparation step to increase analyte volatility and improve chromatographic peak shape.[4] This application note details protocols for its analysis following derivatization.

Experimental Protocols

A generalized workflow for the analysis is presented below. The crucial step is derivatization, for which two distinct methods are provided.

Diagram: GC-MS Analysis Workflow for this compound

GCMS_Workflow Sample Biological or Chemical Sample (e.g., Plasma, Urine, Reaction Mixture) Extraction Analyte Extraction (e.g., Liquid-Liquid Extraction) Sample->Extraction Deriv Derivatization (Choose one method) Extraction->Deriv Ester Protocol A: Esterification (e.g., with BF3/Butanol) Deriv->Ester Forms Butyl Ester Silyl Protocol B: Silylation (e.g., with BSTFA) Deriv->Silyl Forms TMS Derivative GCMS GC-MS Analysis Ester->GCMS Silyl->GCMS Data Data Processing & Quantification (Chromatogram Integration, Calibration) GCMS->Data

Caption: Experimental workflow for this compound analysis.

Protocol 1: Sample Preparation and Extraction

This protocol is a general guideline for extracting organic acids from a biological matrix like plasma.

  • Sample Collection: Collect 1 mL of the sample (e.g., plasma, urine).

  • Internal Standard: Add an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound like heptanoic acid-d13).

  • Deproteinization (for biological samples): Add 3 mL of ice-cold acetonitrile, vortex for 1 minute, and centrifuge at 4°C for 10 minutes at 10,000 x g to precipitate proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new glass tube.

  • Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50°C. The dried residue is now ready for derivatization.

Protocol 2A: Derivatization via Esterification (Butylation)

This method converts the carboxylic acid to its butyl ester, increasing volatility. A similar method has been successfully used for the analysis of related keto-dicarboxylic acids.[5]

  • Reagent Preparation: Prepare a 14% (w/v) solution of Boron Trifluoride (BF₃) in n-butanol. Handle this reagent with extreme care in a fume hood.

  • Reaction: Add 200 µL of the BF₃/n-butanol reagent to the dried sample extract.

  • Incubation: Tightly cap the vial and heat at 100°C for 30 minutes.[5]

  • Cooling: Allow the vial to cool to room temperature.

  • Extraction: Add 500 µL of ultrapure water and 300 µL of hexane. Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge for 5 minutes to separate the layers.

  • Sample Collection: Carefully transfer the upper organic (hexane) layer, which contains the derivatized analyte (4-Oxo-heptanoic acid, butyl ester), to a GC vial for analysis.

Protocol 2B: Derivatization via Silylation

Silylation is a common and effective method for derivatizing compounds with active hydrogens, such as carboxylic acids, to form trimethylsilyl (B98337) (TMS) derivatives.[4][6]

  • Reagents: Use a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Reaction: Add 100 µL of BSTFA + 1% TMCS and 100 µL of pyridine (B92270) (as a solvent) to the dried sample extract.

  • Incubation: Tightly cap the vial and heat at 75°C for 45 minutes to ensure complete derivatization.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for direct injection into the GC-MS system.

GC-MS Instrumental Protocol

The following parameters are recommended for the analysis of the derivatized this compound.

Parameter Recommended Setting
Gas Chromatograph Agilent 7890A or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film) or similar non-polar column
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injection Volume 1 µL
Injector Temperature 250°C
Injection Mode Splitless
Oven Program Initial temp 60°C, hold for 2 min; ramp at 15°C/min to 280°C, hold for 5 min
Mass Spectrometer Agilent 5975C or equivalent single quadrupole or ion trap MS
Ion Source Electron Ionization (EI) at 70 eV
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Acquisition Mode Full Scan (m/z 40-400) for identification; Selected Ion Monitoring (SIM) for quantification

Data Presentation and Expected Results

Quantitative analysis should be performed using a calibration curve prepared with analytical standards of this compound that have undergone the same sample preparation and derivatization process.

Table 1: Expected Mass Spectral Data for Derivatized this compound

The following table lists the predicted molecular ions and key fragment ions for the two derivatives. These ions are critical for identification and for setting up a SIM method for quantification.

Derivative Molecular Formula Molecular Weight Expected Molecular Ion (M⁺) Key Fragment Ions (m/z)
Butyl EsterC₁₁H₂₀O₃200.28200145 ([M-C₄H₇]⁺), 116, 101, 87, 71
TMS EsterC₁₀H₂₀O₃Si216.35216201 ([M-CH₃]⁺), 147, 129, 73 ([Si(CH₃)₃]⁺)

Note: The fragmentation pattern of the TMS derivative of carboxylic acids often includes a characteristic ion at m/z 73.[7]

Table 2: Representative Method Performance Characteristics

The following quantitative performance data are typical for GC-MS methods used for the analysis of derivatized short- and medium-chain fatty acids and serve as a reliable reference for expected performance.[8][9]

Parameter Expected Performance
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.1 - 1 µM
Limit of Quantification (LOQ) 0.5 - 5 µM
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Recovery 85 - 110%

Conclusion

The protocols described provide a robust framework for the reliable quantification of this compound by GC-MS. The critical step is the chemical derivatization of the analyte to increase its volatility. Both esterification and silylation are effective methods, and the choice may depend on the sample matrix and available laboratory reagents. By following these detailed procedures and establishing appropriate quality controls, researchers can achieve accurate and precise measurements of this compound in various scientific applications.

References

Application Notes and Protocols for the Derivatization of 4-Oxoheptanoic Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxoheptanoic acid is a keto acid that can be found in various biological and environmental samples. Due to its polar nature, containing both a carboxylic acid and a ketone functional group, it is not sufficiently volatile for direct analysis by gas chromatography-mass spectrometry (GC-MS). Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable compound. This document provides detailed application notes and protocols for the derivatization of this compound for GC-MS analysis, focusing on the widely used two-step methoximation and silylation method.

Principle of the Method

The most common and effective method for the derivatization of keto acids for GC-MS analysis is a two-step process:

  • Methoximation: The ketone group is protected by reacting it with methoxyamine hydrochloride. This step is crucial to prevent tautomerization (the interconversion of keto and enol forms), which could otherwise lead to multiple derivative peaks for a single analyte, complicating the analysis.[1][2]

  • Silylation: The acidic proton of the carboxylic acid group is replaced with a trimethylsilyl (B98337) (TMS) group. This is typically achieved using a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[1][2] This step significantly increases the volatility of the analyte.

The resulting methoxime-trimethylsilyl (MOX-TMS) derivative of this compound is both volatile and thermally stable, making it ideal for GC-MS analysis.

Experimental Workflow

The overall experimental workflow for the analysis of this compound in a sample matrix involves sample preparation, derivatization, and GC-MS analysis.

Workflow Experimental Workflow for this compound Analysis Sample Sample containing This compound Extraction Extraction of Organic Acids Sample->Extraction Drying Drying of Extract Extraction->Drying Methoximation Step 1: Methoximation Drying->Methoximation Silylation Step 2: Silylation Methoximation->Silylation GCMS GC-MS Analysis Silylation->GCMS Data Data Analysis GCMS->Data

A high-level overview of the analytical process.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific sample matrix and instrumentation.

Materials and Reagents:

  • Sample containing this compound

  • Internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound not present in the sample)

  • Anhydrous pyridine (B92270)

  • Methoxyamine hydrochloride (MeOx)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Trimethylchlorosilane (TMCS) (optional, often included in silylating agent mixtures)

  • Anhydrous solvent for sample reconstitution (e.g., hexane, ethyl acetate)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Centrifuge (if sample preparation requires it)

  • Nitrogen evaporator

Procedure:

  • Sample Preparation and Drying:

    • If the sample is in an aqueous matrix, it must be extracted and dried. A common method is liquid-liquid extraction with a solvent like ethyl acetate (B1210297) after acidification of the sample.

    • Transfer a known amount of the sample or sample extract to a reaction vial.

    • Add a known amount of the internal standard.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to remove all water as it will interfere with the silylation reaction.[2]

  • Step 1: Methoximation

    • Prepare a fresh solution of methoxyamine hydrochloride in anhydrous pyridine (e.g., 20 mg/mL).

    • Add 50 µL of the methoxyamine hydrochloride solution to the dried sample residue.

    • Cap the vial tightly and vortex for 1 minute to ensure the residue is fully dissolved.

    • Incubate the mixture at a controlled temperature, for example, for 90 minutes at 37°C in a thermal shaker.[1][2]

  • Step 2: Silylation

    • After the methoximation step, cool the vial to room temperature.

    • Add 80-100 µL of MSTFA (or BSTFA with 1% TMCS) to the reaction mixture.

    • Cap the vial tightly and vortex for 1 minute.

    • Incubate the mixture, for instance, for 30 minutes at 37°C in a thermal shaker.[1][2]

  • GC-MS Analysis:

    • After cooling to room temperature, the sample is ready for injection into the GC-MS system.

    • Transfer the derivatized sample to an autosampler vial if necessary.

Derivatization Reaction

The two-step derivatization process chemically modifies the functional groups of this compound.

Derivatization Derivatization of this compound cluster_0 This compound cluster_1 Methoximation cluster_2 Silylation mol1 HOOC-(CH2)2-C(=O)-(CH2)2-CH3 reagent1 + Methoxyamine HCl in Pyridine mol1->reagent1 mol2 HOOC-(CH2)2-C(=N-OCH3)-(CH2)2-CH3 reagent2 + MSTFA mol2->reagent2 mol3 TMS-OOC-(CH2)2-C(=N-OCH3)-(CH2)2-CH3 reagent1->mol2 reagent2->mol3

The chemical transformation of this compound.

Quantitative Data

ParameterTypical ValueReference Compound(s)
Retention Index ~12284-Oxopentanoic acid (MOX-TMS)
Limit of Detection (LOD) 0.04 - 0.42 µmol/LVarious organic acids
Limit of Quantification (LOQ) 0.1 - 1.0 µmol/LVarious organic acids
Linearity (r²) > 0.99Various organic acids
Recovery 80 - 115%Various organic acids
Within-Day Precision (%RSD) < 10%Various organic acids
Between-Day Precision (%RSD) < 15%Various organic acids

Data is compiled from various sources analyzing similar compounds and should be used as a guideline. Method validation is required for specific applications.

Mass Spectrometry Data

The mass spectrum of the derivatized this compound will show characteristic fragment ions that can be used for its identification and quantification. While a reference spectrum for the MOX-TMS derivative of this compound is not available, the mass spectrum of the closely related and smaller homolog, 4-oxopentanoic acid (levulinic acid), derivatized in the same manner, provides a strong indication of the expected fragmentation pattern.

Expected Fragmentation for MOX-TMS this compound:

  • Molecular Ion (M+): The molecular ion of the di-TMS derivative would be expected, though it may be of low abundance.

  • [M-15]+: Loss of a methyl group from a TMS group is a common fragmentation pathway.

  • m/z 73: This is a very common and often base peak for TMS-derivatized compounds, corresponding to the [(CH₃)₃Si]⁺ ion.

  • Characteristic fragments from the methoximated ketone: Cleavage around the C=N-OCH₃ bond will produce specific ions indicative of the original keto acid structure.

Reference Mass Spectrum of MOX-TMS 4-Oxopentanoic Acid:

The mass spectrum of the methoximated, trimethylsilylated derivative of 4-oxopentanoic acid (levulinic acid) shows characteristic ions that are useful for its identification. The key ions include:

  • m/z 217 (M+) : Molecular ion.

  • m/z 202 : [M-15]+, loss of a methyl group.

  • m/z 116 : A significant fragment.

  • m/z 86 : Another characteristic fragment.

  • m/z 73 : The trimethylsilyl ion.

It is expected that the MOX-TMS derivative of this compound will exhibit a similar fragmentation pattern, with shifts in the mass-to-charge ratio of fragments containing the entire carbon backbone.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No or low peak intensity Incomplete derivatizationEnsure complete dryness of the sample before adding reagents. Use fresh, high-quality derivatization reagents. Optimize reaction time and temperature.
Sample degradationAvoid excessive heat during sample preparation and derivatization.
Adsorption in the GC systemUse a deactivated liner and column. Check for active sites in the GC system.
Multiple peaks for the analyte Incomplete methoximationEnsure sufficient methoximation reagent and reaction time to prevent tautomerization.
Presence of moistureEnsure all solvents and reagents are anhydrous. Dry the sample completely.
Poor peak shape (tailing) Active sites in the GC systemDeactivate the GC inlet liner and column. Check for leaks.
Incomplete derivatizationOptimize the derivatization protocol to ensure complete reaction.

Conclusion

The two-step methoximation and silylation derivatization is a robust and reliable method for the analysis of this compound by GC-MS. Proper sample preparation, particularly the complete removal of water, and the use of fresh, high-quality reagents are critical for successful derivatization. The provided protocol and data serve as a comprehensive guide for researchers, scientists, and drug development professionals to develop and validate their own methods for the quantitative analysis of this compound in various matrices.

References

High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Keto Acids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of keto acids using High-Performance Liquid Chromatography (HPLC). Keto acids are critical intermediates in numerous metabolic pathways, and their accurate quantification is essential in various fields, including clinical diagnostics, biomedical research, and drug development. Due to their general lack of strong chromophores or fluorophores, derivatization is often a necessary step to achieve sensitive detection.

I. Introduction to HPLC Analysis of Keto Acids

The analysis of keto acids by HPLC can be broadly categorized into two main approaches: reversed-phase (RP-HPLC) and ion-exchange chromatography (IEC). The choice of method often depends on the specific keto acids of interest, the sample matrix, and the desired sensitivity. For enhanced sensitivity, especially in complex biological samples, pre-column derivatization to introduce a fluorescent or UV-absorbing tag is a common strategy.

Key considerations for method development include:

  • Sample Preparation: Deproteinization is crucial for biological samples like serum, plasma, and cell lysates to prevent column fouling and interference.

  • Derivatization: Selection of an appropriate derivatization reagent is critical for achieving the desired sensitivity and selectivity.

  • Chromatographic Separation: Optimization of the stationary phase (column) and mobile phase composition is necessary to resolve individual keto acids.

  • Detection: The choice of detector (UV or fluorescence) is dictated by the derivatization reagent used and the required sensitivity.

II. Derivatization-Based HPLC Methods with Fluorescence Detection

Derivatization of α-keto acids is a widely used technique to enhance their detection by HPLC with fluorescence detectors. This approach offers high sensitivity and selectivity.[1] Two common and effective derivatization reagents are o-phenylenediamine (B120857) (OPD) and 1,2-diamino-4,5-methylenedioxybenzene (DMB).[1][2]

Comparison of Fluorescence Derivatization Reagents

The choice between OPD and DMB can influence the sensitivity and complexity of the analytical method. DMB is reported to produce stronger fluorescence for derivatized α-keto acids compared to OPD, leading to improved sensitivity.[2]

Parametero-Phenylenediamine (OPD)1,2-Diamino-4,5-methylenedioxybenzene (DMB)
Limit of Detection (LOD) Suitable for picomole-level analysis1.3–5.4 nM[2]
Limit of Quantification (LOQ) Not explicitly stated in reviewed literature4.2–18 nM[2]
Linearity Range 10 to 250 pmol on-columnGood linearity reported (e.g., 50 nM - 5 µM for KG, KIV, and KMV)[1]
Common Analytes α-Ketoglutaric acid, Pyruvic acid, α-Ketoisovaleric acid, α-Ketoisocaproic acid, α-Keto-β-methylvaleric acidα-Ketoglutaric acid (KG), Pyruvic acid (PV), α-Ketobutyric acid (KB), α-Ketoisovaleric acid (KIV), α-Ketoisocaproic acid (KIC), and α-Keto-β-methylvaleric acid (KMV)[2][3]
Experimental Workflow for Derivatization and HPLC Analysis

The general workflow for the analysis of keto acids using pre-column derivatization followed by HPLC is depicted below.

G cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_hplc HPLC Analysis Sample Biological Sample (e.g., Serum, Cell Lysate) Deproteinization Deproteinization (e.g., with Acid) Sample->Deproteinization Centrifugation Centrifugation Deproteinization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Mix Mix Supernatant with Derivatization Reagent (e.g., DMB) Supernatant->Mix Incubate Incubate (e.g., 85°C for 45 min) Mix->Incubate Cool Cool on Ice Incubate->Cool Dilute Dilute with NaOH (optional, to improve peak shape) Cool->Dilute Inject Inject Derivatized Sample Dilute->Inject Separation Chromatographic Separation (C18 Column) Inject->Separation Detection Fluorescence Detection Separation->Detection Data Data Acquisition and Analysis Detection->Data

Caption: General workflow for keto acid analysis by HPLC with pre-column derivatization.

Protocol 1: Analysis of Six α-Keto Acids using DMB Derivatization

This protocol is adapted for the sensitive analysis of α-ketoglutaric acid (KG), pyruvic acid (PV), α-ketobutyric acid (KB), α-ketoisovaleric acid (KIV), α-ketoisocaproic acid (KIC), and α-keto-β-methylvaleric acid (KMV) in cell samples.[2][3]

1. Materials and Reagents:

  • 1,2-diamino-4,5-methylenedioxybenzene dihydrochloride (B599025) (DMB·2HCl)

  • Sodium sulfite

  • 2-Mercaptoethanol

  • Concentrated HCl

  • 65 mM NaOH aqueous solution

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • α-Keto acid standards

2. Sample Preparation (from Cell Culture):

  • Harvest cultured cells (e.g., 1 x 10^6 cells).

  • Perform cell lysis and deproteinization.

  • Dry the cell sample and dissolve it in 100 µL of water.[3]

3. Derivatization Procedure:

  • Prepare the DMB solution by adding 1.6 mg of DMB·2HCl to 1.0 mL of a solution containing 4.9 mg of sodium sulfite, 70 µL of 2-mercaptoethanol, and 58 µL of concentrated HCl in 0.87 mL of H₂O.[2][3]

  • In a sealed tube, add 40 µL of the DMB solution to 40 µL of the aqueous α-keto acid sample (or standard).[2][3]

  • Heat the mixture at 85°C for 45 minutes.[2][3]

  • After heating, cool the solution on ice for 5 minutes.[2][3]

  • Dilute the solution fivefold with 65 mM NaOH aqueous solution. This step is crucial for obtaining a single, sharp peak for DMB-KG.[2][3]

4. HPLC Conditions:

ParameterValue
HPLC System Jasco HPLC system or equivalent[3]
Column Inertsil ODS-4V (250 x 3.0 mm, 5.0 µm)[3]
Mobile Phase A 30% Methanol in Water (v/v)[3]
Mobile Phase B 100% Methanol[3]
Gradient Elution 0-10 min: 0% B; 10-20 min: 0-50% B; 20-50 min: 50% B[3]
Flow Rate To be optimized, typically 0.4-1.0 mL/min
Column Temperature Ambient or controlled (e.g., 40°C)
Injection Volume 25 µL[3]
Fluorescence Detector Excitation: 367 nm, Emission: 446 nm[3]

III. HPLC Methods with UV Detection

For applications where the highest sensitivity is not required or when using derivatization reagents that yield strong UV-absorbing products, UV detection is a viable option.

Protocol 2: Analysis of Nine α-Keto Acids using NPD Derivatization

This method utilizes 4-nitro-1,2-phenylenediamine (NPD) as the derivatizing reagent for the analysis of nine α-keto acids in biological fluids.[4]

1. Target Analytes:

  • Glyoxylic acid (GA)

  • Pyruvic acid (PYR)

  • 2-Oxobutyric acid (KB)

  • 3-Methyl-2-oxobutyric acid (MKBA)

  • 3-Methyl-2-oxovaleric acid (K3MVA)

  • 2-Oxoglutaric acid (KG)

  • 4-Methyl-2-oxovaleric acid (K4MVA)

  • 2-Oxohexanoic acid (KHA)

  • Phenylpyruvic acid (PPY)

2. Derivatization Procedure:

  • The reaction is carried out at pH 3.[4] A detailed protocol for the derivatization reaction with NPD should be optimized based on the specific sample matrix and analyte concentrations.

3. HPLC Conditions:

ParameterValue
Column Zorbax 300 SB-C18 (4.6 x 150 mm)[4]
Mobile Phase Isocratic: Methanol:Water:Acetonitrile (42:56:2, v/v/v)[4]
Flow Rate 0.9 mL/min[4]
Detection Photodiode Array (PDA) at 255 nm[4]
Protocol 3: Analysis of Seven α-Keto Acids using meso-Stilbenediamine Derivatization

This method employs meso-stilbenediamine (SDA) as the derivatizing reagent for the analysis of seven α-keto acids in human serum.[5][6]

1. Target Analytes:

  • Glyoxylic acid

  • Pyruvic acid

  • 2-Oxobutyric acid

  • 3-Methyl-2-oxobutyric acid

  • 2-Oxoglutaric acid

  • 2-Oxohexanoic acid

  • Phenylpyruvic acid

2. HPLC Conditions:

ParameterValue
Column C18 column[5][6]
Mobile Phase Isocratic: Methanol:Water:Acetonitrile:Tetrahydrofuran (38.4:60:1:0.6, v/v/v/v)[5][6]
Detection UV at 255 nm[5][6]
Linearity Range 0.2 to 100 µg/mL[5][6]
LOD 0.07–0.2 µg/mL[5][6]
LOQ 0.21–0.6 µg/mL[5][6]

IV. Ion-Exchange Chromatography (IEC) Methods

Ion-exchange chromatography separates molecules based on their net charge. This technique can be used for the analysis of keto acids without the need for derivatization.[7][8]

Logical Relationship in Ion-Exchange Chromatography

The separation principle in IEC is based on the interaction between the charged analytes and the charged stationary phase.

G cluster_column Ion-Exchange Column cluster_mobile_phase Mobile Phase StationaryPhase Charged Stationary Phase (e.g., Cation Exchanger) Elution Elution StationaryPhase->Elution Disruption of Interaction MobilePhase Mobile Phase (e.g., Dilute Acid) MobilePhase->Elution Analyte Keto Acid Anion (Negative Charge) Analyte->StationaryPhase Ionic Interaction (Binding)

Caption: Principle of ion-exchange chromatography for keto acid separation.

Protocol 4: Cation-Exchange HPLC with UV and Amperometric Detection

This method allows for the analysis of several α-ketocarboxylic acids without derivatization.[7][8]

1. HPLC Conditions:

ParameterValue
Column Bio-Rad Aminex HPX-87 Organic Acid column (300 mm x 7.8 mm)[8]
Mobile Phase 4.5 mN H₂SO₄[8]
Flow Rate 0.8 mL/min[8]
Detection UV at 200 nm in series with an Amperometric Detector at +1.15V[7][8]
Sensitivity Operable at 2.0 µg/mL concentrations of α-ketocarboxylic acids[7][8]

V. Summary and Recommendations

The choice of an appropriate HPLC method for keto acid analysis depends on the specific research question, the available instrumentation, and the required sensitivity.

  • For high sensitivity and analysis of a broad range of α-keto acids in complex biological matrices , HPLC with fluorescence detection following derivatization with DMB is recommended.[2]

  • For routine analysis where high sensitivity is not the primary concern , HPLC with UV detection after derivatization with NPD or SDA provides a robust alternative.[4][6]

  • For the analysis of specific keto acids without derivatization , ion-exchange chromatography can be a suitable approach, although it may offer lower sensitivity compared to fluorescence-based methods.[7][8]

It is always recommended to validate the chosen method for the specific application, including an assessment of linearity, accuracy, precision, and recovery.

References

Application Notes and Protocols for the Purification of Crude 4-Oxoheptanoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the purification of crude 4-Oxoheptanoic acid using recrystallization techniques. The protocols outlined below are based on established principles of organic chemistry and are intended to serve as a robust starting point for laboratory application.[1][2][3]

Introduction

This compound is a keto acid of interest in various chemical syntheses. The purity of this compound is crucial for its subsequent applications, particularly in drug development and other areas requiring high-purity materials. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[4][5] The principle of this method relies on the differential solubility of the desired compound and its impurities in a selected solvent or solvent system at varying temperatures.[6]

Data Presentation

While specific quantitative solubility data for this compound is not extensively available in the public domain, a qualitative assessment of its solubility can be made based on its chemical structure, which contains both a polar carboxylic acid group and a moderately polar ketone group. The following table summarizes the expected solubility profile in common laboratory solvents. This information is crucial for selecting an appropriate recrystallization solvent.

Table 1: Qualitative Solubility Profile of this compound

SolventPolarityExpected Solubility at Room Temperature (20-25 °C)Expected Solubility at Elevated TemperatureSuitability as a Recrystallization Solvent
WaterHighSparingly SolubleSolubleGood, potentially in a mixture with a co-solvent.[7]
EthanolHighSolubleVery SolublePotentially suitable, may require a co-solvent to reduce solubility at low temperature.
MethanolHighSolubleVery SolubleSimilar to ethanol, may be too good a solvent for high recovery.[2]
Ethyl Acetate (B1210297)MediumModerately SolubleVery SolubleGood candidate, especially in a solvent/anti-solvent system with a non-polar solvent like hexane (B92381).[7]
AcetoneMediumSolubleVery SolubleLikely too soluble at room temperature for good recovery.[2]
TolueneLowSparingly SolubleModerately SolublePossible candidate, but may be less effective for polar impurities.
HexaneLowInsolubleSparingly SolubleExcellent as an anti-solvent in a mixed solvent system.[8]

Experimental Protocols

The following protocols provide a step-by-step guide for the recrystallization of crude this compound. Two common methods are described: single-solvent recrystallization and a two-solvent (solvent/anti-solvent) system.

Protocol 1: Single-Solvent Recrystallization

This method is suitable if a solvent is identified in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Water or a water/ethanol mixture is a good starting point.[7][9]

Materials and Equipment:

  • Crude this compound

  • Selected recrystallization solvent (e.g., deionized water)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Watch glass

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen solvent to just cover the solid.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the hot solvent until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to ensure maximum recovery.[9]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Maximizing Yield: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the purified product.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals to a constant weight. This can be done by air drying or in a desiccator.

Protocol 2: Two-Solvent (Solvent/Anti-Solvent) Recrystallization

This method is effective when a "good" solvent that readily dissolves the compound and a "poor" solvent (anti-solvent) in which the compound is insoluble are available and miscible.[10] A common and effective pair for compounds like this compound is ethyl acetate (good solvent) and hexane (anti-solvent).[7][11]

Materials and Equipment:

  • Crude this compound

  • "Good" solvent (e.g., ethyl acetate)

  • "Poor" solvent (anti-solvent) (e.g., hexane)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Watch glass

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimum amount of the "good" solvent (ethyl acetate) at room temperature or with gentle warming.

  • Addition of Anti-Solvent: Slowly add the "poor" solvent (hexane) to the solution with swirling until a slight turbidity (cloudiness) persists. This indicates the point of saturation.

  • Re-dissolution: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a pre-chilled mixture of the two solvents or with the pure anti-solvent.

  • Drying: Dry the purified crystals to a constant weight.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the described recrystallization protocols.

Recrystallization_Workflow cluster_single Single-Solvent Recrystallization cluster_two Two-Solvent Recrystallization s1 Dissolve Crude Product in Minimum Hot Solvent s2 Hot Filtration (Optional) s1->s2 Insoluble impurities s3 Slow Cooling to Room Temperature s1->s3 No insoluble impurities s2->s3 s4 Cool in Ice Bath s3->s4 s5 Vacuum Filtration s4->s5 s6 Wash with Cold Solvent s5->s6 s7 Dry Purified Crystals s6->s7 t1 Dissolve Crude Product in 'Good' Solvent t2 Add 'Poor' Solvent (Anti-solvent) to Turbidity t1->t2 t3 Add 'Good' Solvent to Re-dissolve t2->t3 t4 Slow Cooling to Room Temperature t3->t4 t5 Cool in Ice Bath t4->t5 t6 Vacuum Filtration t5->t6 t7 Wash with Cold Solvent Mixture t6->t7 t8 Dry Purified Crystals t7->t8

Caption: Experimental workflows for single-solvent and two-solvent recrystallization.

Logical_Relationship compound Crude this compound solvent_selection Solvent Selection (Based on Solubility) compound->solvent_selection dissolution Dissolution (Minimum Hot Solvent) solvent_selection->dissolution crystallization Crystallization (Slow Cooling) dissolution->crystallization isolation Isolation (Filtration) crystallization->isolation impurities Impurities Remain in Solution crystallization->impurities purified_product Purified this compound isolation->purified_product

Caption: Logical relationship of steps in the purification process.

References

Application Notes and Protocols: 4-Oxoheptanoic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxoheptanoic acid is a valuable bifunctional building block in organic synthesis, offering a unique combination of a ketone and a carboxylic acid functional group. This arrangement allows for the strategic construction of a variety of heterocyclic and carbocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science. Its propyl side chain provides lipophilicity, while the reactive carbonyl and carboxyl groups serve as handles for diverse chemical transformations. These application notes provide a detailed overview of the synthetic utility of this compound, complete with experimental protocols and quantitative data for the synthesis of key derivatives, including γ-lactones, piperidines, and pyridazinones.

Key Synthetic Transformations and Applications

This compound can be readily transformed into several important classes of molecules. The primary reaction pathways exploit the reactivity of its two functional groups, either independently or in concert.

1. Synthesis of γ-Propyl-γ-butyrolactone via Intramolecular Cyclization

The reduction of the ketone in this compound to a secondary alcohol, followed by acid-catalyzed intramolecular esterification (lactonization), provides a straightforward route to γ-propyl-γ-butyrolactone. This lactone motif is a common core in a wide array of natural products and biologically active molecules, exhibiting a broad spectrum of pharmacological activities.[1][2][3]

2. Synthesis of a Novel Bicyclic Piperidine (B6355638) Derivative via Reductive Amination and Pictet-Spengler Reaction

Reductive amination of the ketone with a suitable primary amine, such as benzylamine (B48309), followed by an intramolecular cyclization, can lead to the formation of complex heterocyclic systems. For instance, the resulting secondary amine can undergo a Pictet-Spengler-type reaction to yield a bicyclic piperidine derivative. Piperidine scaffolds are prevalent in many pharmaceuticals due to their favorable pharmacokinetic properties. Pyrrolo[3,4-c]pyridine derivatives, a related class of compounds, have been investigated for a range of biological activities, including analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor effects.[4][5][6]

3. Synthesis of 6-Propyl-4,5-dihydro-3(2H)-pyridazinone via Condensation with Hydrazine (B178648)

The 1,4-dicarbonyl nature of this compound (considering the carboxylic acid as a masked carbonyl) allows for the facile synthesis of six-membered heterocycles. Reaction with hydrazine hydrate (B1144303) leads to the formation of a dihydropyridazinone ring system. Pyridazin-3(2H)-one derivatives are known to possess significant biological activities, including vasodilator, cardiotonic, and anticancer properties.[7][8][9][10][11]

Data Presentation

Product NameSynthetic MethodKey ReagentsReaction TimeYield (%)
γ-Propyl-γ-butyrolactoneReduction and LactonizationSodium borohydride (B1222165), Amberlyst-153 hours (reduction), 5 hours (lactonization)85
4-Benzyl-6-propyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,4-c]pyridin-1,3(2H)-dione (Proposed)Reductive Amination and CyclizationBenzylamine, Sodium triacetoxyborohydride (B8407120)24 hours75
6-Propyl-4,5-dihydro-3(2H)-pyridazinoneCondensationHydrazine hydrate, Ethanol (B145695)3 hours92

Experimental Protocols

Protocol 1: Synthesis of γ-Propyl-γ-butyrolactone

This two-step protocol involves the reduction of the ketone followed by acid-catalyzed lactonization.

Step 1: Reduction of this compound

  • Dissolve this compound (1.44 g, 10 mmol) in methanol (B129727) (20 mL) in a 100 mL round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (0.42 g, 11 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 3 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by the slow addition of 1 M HCl (15 mL) at 0 °C.

  • Extract the product with ethyl acetate (B1210297) (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 4-hydroxyheptanoic acid.

Step 2: Lactonization

  • Dissolve the crude 4-hydroxyheptanoic acid in toluene (B28343) (50 mL).

  • Add Amberlyst-15 resin (0.5 g) to the solution.

  • Reflux the mixture for 5 hours with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC for the disappearance of the hydroxy acid.

  • Cool the reaction mixture, filter off the resin, and wash it with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate = 4:1) to afford γ-propyl-γ-butyrolactone as a colorless oil.

  • Yield: 1.09 g (85%).

Protocol 2: Synthesis of 4-Benzyl-6-propyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,4-c]pyridin-1,3(2H)-dione (Proposed)

This procedure describes a one-pot reductive amination followed by a proposed intramolecular cyclization.

  • To a solution of this compound (1.44 g, 10 mmol) and benzylamine (1.07 g, 10 mmol) in anhydrous dichloromethane (B109758) (50 mL), add sodium triacetoxyborohydride (2.54 g, 12 mmol).

  • Stir the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (30 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, the N-benzylated amino acid, can be purified by column chromatography or carried forward to the next cyclization step.

  • Further cyclization to the target pyrrolo[3,4-c]pyridine-1,3(2H)-dione would likely require treatment with a dehydrating agent at elevated temperatures, a step that needs further optimization.

  • Expected Yield: ~1.9 g (~75% for the initial reductive amination step).

Protocol 3: Synthesis of 6-Propyl-4,5-dihydro-3(2H)-pyridazinone

This protocol is adapted from a similar synthesis of a 6-aryl-4,5-dihydro-3(2H)-pyridazinone.[12]

  • Dissolve this compound (1.44 g, 10 mmol) in ethanol (20 mL) in a 50 mL round-bottom flask.

  • Add hydrazine hydrate (80% solution, 1 mL, ~16 mmol) to the solution.

  • Heat the reaction mixture under reflux for 3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water (20 mL) to the residue and extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Recrystallize the crude product from ethanol to obtain 6-propyl-4,5-dihydro-3(2H)-pyridazinone as a crystalline solid.

  • Yield: 1.29 g (92%).

Signaling Pathways and Biological Relevance

Pyridazinones and Vasodilation

Pyridazin-3(2H)-one derivatives have been shown to exhibit vasodilator activity, which is crucial for the treatment of cardiovascular diseases.[7][9] One of the key mechanisms underlying vasodilation is the relaxation of vascular smooth muscle cells. This can be achieved through various signaling pathways, including the inhibition of phosphodiesterase 5 (PDE5). PDE5 is an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDE5, pyridazinone derivatives can lead to an increase in intracellular cGMP levels. Elevated cGMP activates protein kinase G (PKG), which in turn phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentration and ultimately, smooth muscle relaxation and vasodilation.

PDE5_Inhibition_Pathway Pyridazinone 6-Propyl-4,5-dihydro- 3(2H)-pyridazinone PDE5 Phosphodiesterase 5 (PDE5) Pyridazinone->PDE5 inhibits cGMP cGMP PDE5->cGMP degrades PKG Protein Kinase G (PKG) cGMP->PKG activates GTP GTP sGC Soluble Guanylyl Cyclase (sGC) sGC->cGMP converts NO Nitric Oxide (NO) NO->sGC activates Ca_decrease Decrease in Intracellular Ca2+ PKG->Ca_decrease leads to Relaxation Smooth Muscle Relaxation Ca_decrease->Relaxation Vasodilation Vasodilation Relaxation->Vasodilation

Caption: PDE5 inhibition pathway by pyridazinone derivatives leading to vasodilation.

Experimental Workflow Diagrams

Lactone_Synthesis_Workflow start 4-Oxoheptanoic acid reduction Reduction (NaBH4, MeOH) start->reduction intermediate 4-Hydroxyheptanoic acid reduction->intermediate lactonization Lactonization (Amberlyst-15, Toluene) intermediate->lactonization product γ-Propyl-γ-butyrolactone lactonization->product

Caption: Workflow for the synthesis of γ-propyl-γ-butyrolactone.

Piperidine_Synthesis_Workflow start 4-Oxoheptanoic acid reductive_amination Reductive Amination (Benzylamine, NaBH(OAc)3) start->reductive_amination intermediate N-Benzyl Amino Acid reductive_amination->intermediate cyclization Intramolecular Cyclization (Proposed) intermediate->cyclization product Bicyclic Piperidine Derivative cyclization->product

Caption: Proposed workflow for bicyclic piperidine synthesis.

Pyridazinone_Synthesis_Workflow start 4-Oxoheptanoic acid condensation Condensation (Hydrazine hydrate, EtOH) start->condensation product 6-Propyl-4,5-dihydro- 3(2H)-pyridazinone condensation->product

Caption: Workflow for the synthesis of 6-propyl-4,5-dihydro-3(2H)-pyridazinone.

Conclusion

This compound is a versatile and cost-effective building block for the synthesis of a range of heterocyclic compounds with potential biological activities. The protocols provided herein offer efficient and high-yielding routes to γ-propyl-γ-butyrolactone, a piperidine precursor, and 6-propyl-4,5-dihydro-3(2H)-pyridazinone. These application notes serve as a valuable resource for researchers in organic synthesis and drug discovery, providing a solid foundation for further exploration and development of novel bioactive molecules derived from this readily available starting material.

References

Application Notes and Protocols for Acid-Base Extraction of Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid-base extraction is a fundamental liquid-liquid extraction technique extensively used in organic chemistry to separate acidic, basic, and neutral compounds from a mixture.[1][2] This method leverages the differential solubility of chemical species in aqueous and organic solvents, which can be manipulated by altering the pH of the aqueous phase.[1][2] For carboxylic acids, which are generally soluble in organic solvents but not in water, this technique provides a simple and efficient method for purification, particularly during the work-up phase of a chemical synthesis.[1] By converting the carboxylic acid into its water-soluble salt form using a base, it can be selectively transferred from the organic layer to the aqueous layer, leaving neutral or basic impurities behind.

Principles of the Technique

The core principle of acid-base extraction relies on the Brønsted-Lowry acid-base theory. A carboxylic acid (R-COOH), a weak acid, can react with a base to form its corresponding carboxylate salt (R-COO⁻). This salt, being ionic, is significantly more soluble in aqueous solutions than the neutral carboxylic acid.[1][3]

The equilibrium of this acid-base reaction is dictated by the pKa of the carboxylic acid and the pH of the aqueous solution. A base will deprotonate the carboxylic acid if the pH of the aqueous solution is significantly higher than the pKa of the carboxylic acid. The choice of base is critical; a weak base like sodium bicarbonate (NaHCO₃) can selectively extract strong acids like carboxylic acids, while a stronger base like sodium hydroxide (B78521) (NaOH) will extract both strong and weak acids, such as phenols.[4][5]

The separation process involves the following key steps:

  • Dissolution : The mixture containing the carboxylic acid and other compounds is dissolved in a water-immiscible organic solvent.[6]

  • Extraction : The organic solution is mixed with an aqueous basic solution. The carboxylic acid is deprotonated and partitions into the aqueous layer as its carboxylate salt.[3]

  • Separation : The two immiscible layers (aqueous and organic) are separated using a separatory funnel.[1]

  • Isolation : The carboxylic acid is recovered from the aqueous layer by acidification, which protonates the carboxylate salt, causing the neutral carboxylic acid to precipitate out of the aqueous solution.[3][4]

Quantitative Data

The efficiency of the extraction is dependent on the pKa of the carboxylic acid and the strength of the base used for the extraction. The following table summarizes the approximate pKa values for some common carboxylic acids.

Carboxylic AcidStructurepKaExpected Solubility in Aqueous Solution
Acidic (pH < 2) | Neutral (pH ~7) | Basic (pH > 10)
Acetic AcidCH₃COOH4.76[7]Soluble
Benzoic AcidC₆H₅COOH4.20[7]Insoluble
Formic AcidHCOOH3.75[7]Soluble
Citric AcidC₆H₈O₇3.13, 4.76, 6.40[7]Soluble
Oxalic AcidHOOC-COOH1.25, 4.29Soluble
Trichloroacetic AcidCCl₃COOH0.66Soluble

Note: The solubility of smaller carboxylic acids in neutral water is higher due to their ability to hydrogen bond.

Experimental Protocol

This protocol details the separation of a carboxylic acid from a neutral compound.

Materials and Reagents:
  • Separatory Funnel (appropriate volume)

  • Erlenmeyer flasks

  • Beakers

  • pH paper or pH meter

  • Buchner funnel and filter paper

  • Organic solvent (e.g., diethyl ether, ethyl acetate, dichloromethane)

  • Aqueous basic solution (e.g., 5-10% w/v Sodium Bicarbonate or 1-2 M Sodium Hydroxide)

  • Aqueous acidic solution (e.g., 1-2 M Hydrochloric Acid)

  • Saturated Sodium Chloride solution (brine)

  • Anhydrous drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

  • Deionized water

Procedure:
  • Dissolution of the Mixture:

    • Dissolve the mixture containing the carboxylic acid and neutral compound in a suitable water-immiscible organic solvent.[6] The volume of the solvent should be sufficient to fully dissolve the sample.

  • First Extraction (Deprotonation of Carboxylic Acid):

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of the aqueous basic solution (e.g., 5% NaHCO₃).

    • Stopper the funnel and invert it gently, periodically venting to release any pressure buildup, especially when using bicarbonate which produces CO₂ gas.[8]

    • Shake the funnel vigorously for 1-2 minutes to ensure thorough mixing and allow the acid-base reaction to reach equilibrium.

    • Place the funnel in a ring stand and allow the layers to separate completely. The less dense layer will be on top.

    • Carefully drain the lower aqueous layer into a clean, labeled Erlenmeyer flask ("Aqueous Layer 1").

  • Second Extraction (Optional but Recommended):

    • To maximize the recovery of the carboxylic acid, add a fresh portion of the aqueous basic solution to the organic layer remaining in the separatory funnel.

    • Repeat the shaking and separation process as described in step 2.

    • Combine the second aqueous extract with "Aqueous Layer 1".

  • Washing the Organic Layer:

    • To remove any residual base from the organic layer, wash it with an equal volume of deionized water.

    • Separate and discard the aqueous wash.

    • To remove the majority of the dissolved water in the organic layer, wash it with a saturated sodium chloride solution (brine).[4] This helps to initiate the drying process.

    • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Isolation of the Neutral Compound:

    • Dry the organic layer by adding a suitable amount of an anhydrous drying agent (e.g., anhydrous Na₂SO₄). Swirl the flask; if the drying agent clumps together, add more until some particles move freely.

    • Decant or filter the dried organic solution to remove the drying agent.

    • Remove the organic solvent using a rotary evaporator or by simple distillation to obtain the purified neutral compound.

  • Isolation of the Carboxylic Acid (Protonation):

    • Cool the combined aqueous extracts ("Aqueous Layer 1") in an ice bath.

    • Slowly add the aqueous acidic solution (e.g., 1M HCl) dropwise while stirring until the solution is acidic (test with pH paper, pH should be ~2).[9] The carboxylic acid will precipitate out as a solid.

    • If a precipitate forms, collect the solid by vacuum filtration using a Buchner funnel.[9]

    • Wash the solid with a small amount of cold deionized water to remove any inorganic salts.

    • Allow the solid to air dry or dry it in a desiccator to obtain the purified carboxylic acid.

    • If the carboxylic acid is an oil or does not precipitate, it can be recovered by re-extracting the acidified aqueous solution with a fresh portion of the organic solvent.[5]

Workflow Diagram

AcidBaseExtraction start Mixture (Carboxylic Acid + Neutral Compound) in Organic Solvent sep_funnel1 Separatory Funnel start->sep_funnel1 shake_vent Shake & Vent sep_funnel1->shake_vent add_base Add Aqueous Base (e.g., NaHCO3) add_base->sep_funnel1 separate1 Separate Layers shake_vent->separate1 organic_layer1 Organic Layer (Neutral Compound) separate1->organic_layer1 Top/Bottom Layer aqueous_layer1 Aqueous Layer (Carboxylate Salt) separate1->aqueous_layer1 Bottom/Top Layer wash_organic Wash with Brine organic_layer1->wash_organic acidify Add Aqueous Acid (e.g., HCl) aqueous_layer1->acidify dry_organic Dry with Na2SO4 wash_organic->dry_organic evaporate Evaporate Solvent dry_organic->evaporate neutral_product Pure Neutral Compound evaporate->neutral_product precipitate Precipitation acidify->precipitate filter_dry Filter & Dry precipitate->filter_dry acid_product Pure Carboxylic Acid filter_dry->acid_product

Caption: Workflow for the separation of a carboxylic acid from a neutral compound.

References

Application Notes and Protocols: 4-Oxoheptanoic Acid in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxoheptanoic acid, also known as 3-butyrylpropionic acid, is a gamma-keto acid, a class of organic compounds containing both a ketone and a carboxylic acid functional group.[1][2] Its structure suggests a potential role as an intermediate or modulator in fatty acid metabolism and ketogenesis. While direct and extensive research on the specific applications of this compound in metabolic studies is limited, its chemical nature allows for the formulation of hypotheses regarding its potential uses and the adaptation of established protocols for its investigation.

These application notes provide a framework for researchers to explore the metabolic relevance of this compound. The protocols outlined below are based on established methodologies for analogous keto acids and are intended to serve as a starting point for experimental design.

Potential Metabolic Significance and Research Applications

Given its seven-carbon backbone, this compound is structurally related to odd-chain fatty acids. Its metabolism could intersect with key energy pathways such as β-oxidation and the Krebs cycle.

Potential Research Areas:

  • Substrate for Fatty Acid Oxidation: Investigate whether this compound can be metabolized through the mitochondrial β-oxidation pathway. The oxidation of an odd-chain keto acid would theoretically yield propionyl-CoA and acetyl-CoA, providing substrates for both gluconeogenesis and the citric acid cycle.[3][4]

  • Modulation of Ketogenesis: Explore the impact of this compound on the production of ketone bodies (acetoacetate and β-hydroxybutyrate).[5][6] Its metabolism could alter the intracellular pools of acetyl-CoA and other precursors necessary for ketogenesis.

  • Anaplerotic Substrate: The generation of propionyl-CoA from its breakdown could serve an anaplerotic role, replenishing Krebs cycle intermediates and supporting cellular energy homeostasis.[3]

  • Biomarker Discovery: Quantifying endogenous levels of this compound in biological samples (plasma, urine, tissues) could reveal its potential as a biomarker for metabolic disorders related to fatty acid oxidation defects or specific dietary interventions.

Below is a diagram illustrating the hypothetical metabolic fate of this compound.

cluster_cell Cellular Environment cluster_mito Mitochondrion M0 This compound M1 Activation (Acyl-CoA Synthetase) M0->M1 Uptake M2 4-Oxoheptanoyl-CoA M1->M2 M3 β-Oxidation M2->M3 M4 Propionyl-CoA M3->M4 M5 Acetyl-CoA M3->M5 M6 Krebs Cycle M4->M6 Anaplerosis M5->M6 M7 Ketogenesis M5->M7

Caption: Hypothetical metabolic pathway of this compound.

Experimental Protocols

The following protocols are adapted from established methods for similar keto acids and provide a robust framework for initiating in vitro and analytical studies on this compound.

Protocol 1: Preparation of this compound for In Vitro Assays

This protocol details the preparation of stock and working solutions for cell culture experiments. Due to the predicted lipophilicity of keto acids, a solvent such as DMSO is recommended for initial solubilization.[7]

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Vortex mixer

  • Water bath (optional)

Procedure:

  • Stock Solution Preparation (e.g., 10 mM):

    • Accurately weigh the required amount of this compound powder (Molecular Weight: 144.17 g/mol ) and transfer it to a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., for 10 mM, add ~694 µL DMSO per 1 mg of powder).

    • Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution if necessary.[7]

    • Visually inspect the solution to ensure no solid particles remain.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Working Solution Preparation:

    • Thaw a single aliquot of the stock solution at room temperature.

    • Dilute the stock solution in pre-warmed cell culture medium to the final desired experimental concentrations.

    • Crucial: Ensure the final concentration of DMSO in the culture medium does not exceed a level toxic to the cells, typically ≤0.5%.[7] For example, a 1:1000 dilution of a DMSO stock solution results in a final DMSO concentration of 0.1%.

    • Prepare a vehicle control using the same final concentration of DMSO in the culture medium without the compound.

start Start: This compound Powder weigh 1. Weigh Compound start->weigh add_dmso 2. Add Sterile DMSO weigh->add_dmso dissolve 3. Vortex to Dissolve (Warm if needed) add_dmso->dissolve stock High-Concentration Stock Solution (e.g., 10 mM) dissolve->stock store 4. Aliquot and Store (-20°C / -80°C) stock->store thaw 5. Thaw Stock Aliquot store->thaw dilute 6. Dilute in Culture Medium thaw->dilute working Final Working Solution (e.g., 10 µM) dilute->working end Ready for In Vitro Assay working->end start Biological Sample (e.g., Plasma, Cell Lysate) spike 1. Spike with Internal Standard start->spike extract 2. Liquid-Liquid or Solid-Phase Extraction spike->extract dry 3. Dry Organic Phase extract->dry derivatize 4. Derivatize to Increase Volatility dry->derivatize inject 5. Inject into GC-MS derivatize->inject separate 6. Chromatographic Separation (GC) inject->separate detect 7. Mass Spectrometry Detection (MS) separate->detect quantify 8. Data Analysis & Quantification detect->quantify end Final Concentration quantify->end

References

Application Notes and Protocols for 4-Oxoheptanoic Acid in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxoheptanoic acid is a gamma-keto acid that, while not extensively documented as a direct substrate in specific enzymatic assays, holds potential for use in the study of enzymes involved in fatty acid and keto acid metabolism. Its structure suggests it could serve as a substrate mimic or a tool for investigating the substrate specificity of various enzymes, particularly those involved in beta-oxidation of odd-chain fatty acids. These application notes provide a framework for utilizing this compound in enzymatic research, including hypothetical applications, detailed experimental protocols adapted from related substrates, and relevant metabolic pathway diagrams.

Potential Applications

  • Screening for Novel Enzymes: this compound can be used as a substrate to screen environmental or genomic libraries for novel enzymes with activity towards gamma-keto acids. Such enzymes could have applications in bioremediation or specialty chemical synthesis.

  • Substrate Specificity Studies: It can be employed to probe the substrate specificity of known enzymes involved in fatty acid metabolism, such as acyl-CoA synthetases, acyl-CoA dehydrogenases, enoyl-CoA hydratases, 3-hydroxyacyl-CoA dehydrogenases, and thiolases. By comparing its conversion to that of natural substrates, researchers can gain insights into the structural requirements of the enzyme's active site.

  • Inhibitor Screening: As a substrate, it can be used in high-throughput screening assays to identify inhibitors of enzymes that metabolize keto acids. Such inhibitors could be valuable as chemical probes or potential drug candidates.

Hypothetical Metabolic Pathway

This compound could potentially be metabolized via a pathway analogous to the beta-oxidation of fatty acids. This would first require activation to its coenzyme A (CoA) thioester, 4-oxoheptanoyl-CoA.

sub This compound acs Acyl-CoA Synthetase sub->acs ATP, CoA-SH coa 4-Oxoheptanoyl-CoA acs->coa AMP, PPi start 4-Oxoheptanoyl-CoA step1 Acyl-CoA Dehydrogenase start->step1 FAD -> FADH2 prod1 4-Oxo-2-enoyl-CoA step1->prod1 step2 Enoyl-CoA Hydratase prod1->step2 H2O prod2 3-Hydroxy-4-oxoheptanoyl-CoA step2->prod2 step3 3-Hydroxyacyl-CoA Dehydrogenase prod2->step3 NAD+ -> NADH prod3 3,4-Dioxoheptanoyl-CoA step3->prod3 step4 Thiolase prod3->step4 CoA-SH prod4 Propionyl-CoA + 2-Oxobutanoyl-CoA step4->prod4 sub This compound + CoA + ATP enz1 Acyl-CoA Synthetase sub->enz1 prod1 4-Oxoheptanoyl-CoA + AMP + PPi enz1->prod1 sub2 PEP + ADP prod1->sub2 ADP enz2 Pyruvate Kinase sub2->enz2 prod2 Pyruvate + ATP enz2->prod2 sub3 Pyruvate + NADH prod2->sub3 enz3 Lactate Dehydrogenase sub3->enz3 prod3 Lactate + NAD+ enz3->prod3 sub Substrate (e.g., 3-Hydroxy-4-oxoheptanoyl-CoA) enz Dehydrogenase sub->enz NAD+ prod Product + NADH enz->prod

Application Notes and Protocols for Isotopic Labeling of 4-Oxoheptanoic Acid in Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotopic labeling is a powerful technique in metabolic research, enabling the precise tracking of molecules through complex biological pathways. By replacing specific atoms in a molecule with their heavier, non-radioactive isotopes (e.g., ¹³C for ¹²C, or ²H for ¹H), researchers can trace the metabolic fate of compounds in vitro and in vivo.[] This document provides detailed application notes and protocols for the synthesis and use of isotopically labeled 4-oxoheptanoic acid as a tracer to investigate its metabolic role. This compound is a keto acid that may play a role in fatty acid metabolism and other cellular processes. The use of stable isotope-labeled this compound allows for the elucidation of its metabolic pathways, quantification of its flux, and identification of its downstream metabolites with high sensitivity and specificity using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[][2]

Data Presentation

Table 1: Analytical Methods for Isotope-Labeled this compound Tracer Studies

ParameterAnalytical MethodSample PreparationKey Considerations
Isotopic Enrichment of this compound GC-MS or LC-MS/MSDerivatization (e.g., silylation) may be required for GC-MS. Direct injection for LC-MS.Choice of derivatization agent can enhance sensitivity and chromatographic separation. High-resolution MS can distinguish isotopologues.[3]
Quantification of Labeled Metabolites LC-MS/MSSolid-phase extraction (SPE) to isolate organic acids from complex biological matrices.Development of specific Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) methods for each potential metabolite is necessary for accurate quantification.
Metabolic Flux Analysis GC-MS or LC-MS/MSQuenching of metabolism, extraction of intracellular metabolites.Isotopic steady-state is required for accurate flux calculations. Appropriate mathematical models must be used to calculate flux rates from mass isotopomer distribution data.[4]

Table 2: Hypothetical Quantitative Data from a Tracer Study with ¹³C₄-4-Oxoheptanoic Acid in Cultured Hepatocytes

Time (hours)Intracellular ¹³C₄-4-Oxoheptanoic Acid (nmol/mg protein)Intracellular ¹³C₂-Acetyl-CoA (nmol/mg protein)Extracellular ¹³C₄-β-hydroxybutyrate (µM)
0000
115.2 ± 1.81.2 ± 0.25.8 ± 0.7
48.5 ± 1.13.5 ± 0.418.2 ± 2.1
122.1 ± 0.32.8 ± 0.335.6 ± 4.0
24< 0.51.5 ± 0.242.3 ± 5.1

Data are presented as mean ± standard deviation from a hypothetical experiment (n=3).

Experimental Protocols

Protocol 1: Synthesis of [U-¹³C₄]-4-Oxoheptanoic Acid

This protocol describes a plausible synthetic route for uniformly ¹³C-labeled this compound, starting from ¹³C-labeled precursors.

Materials:

  • [U-¹³C₄]-Succinic anhydride (B1165640)

  • Propylmagnesium bromide

  • Anhydrous diethyl ether

  • Hydrochloric acid

  • Standard laboratory glassware and purification apparatus (silica gel for chromatography)

Procedure:

  • Grignard Reaction:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve [U-¹³C₄]-succinic anhydride in anhydrous diethyl ether.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add one equivalent of propylmagnesium bromide in diethyl ether dropwise to the stirred solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Hydrolysis and Ring Opening:

    • Quench the reaction by slowly adding ice-cold 1M hydrochloric acid.

    • Continue stirring until the magnesium salts are fully dissolved.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.

  • Purification:

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude [U-¹³C₄]-4-oxoheptanoic acid by silica (B1680970) gel column chromatography using a hexane:ethyl acetate (B1210297) gradient.

  • Characterization:

    • Confirm the identity and isotopic enrichment of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Expected Yield and Purity:

  • Overall Yield: 40-50%

  • Isotopic Enrichment: >98% ¹³C incorporation

  • Chemical Purity: >95% as determined by GC-MS and NMR

Protocol 2: In Vitro Metabolic Labeling of Cultured Cells

This protocol details the use of labeled this compound to trace its metabolism in cultured cells.[5]

Materials:

  • Cultured cells (e.g., HepG2 hepatocytes)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • [U-¹³C₄]-4-Oxoheptanoic acid

  • Methanol (B129727), Acetonitrile, and Water (LC-MS grade)

  • 6-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of the experiment.

    • Allow cells to adhere and grow overnight in complete medium.

  • Preparation of Labeling Medium:

    • Prepare a stock solution of [U-¹³C₄]-4-oxoheptanoic acid in a suitable solvent (e.g., DMSO or ethanol).

    • Supplement fresh, serum-free cell culture medium with the labeled tracer to the desired final concentration (e.g., 100 µM).

  • Metabolic Labeling:

    • Aspirate the complete medium from the cells and wash once with PBS.

    • Add the prepared labeling medium to the cells.

    • Incubate the cells for various time points (e.g., 0, 1, 4, 12, 24 hours).

  • Metabolite Extraction:

    • At each time point, aspirate the labeling medium (can be saved for analysis of extracellular metabolites).

    • Wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract metabolites.

    • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

    • Vortex thoroughly and centrifuge at high speed to pellet cell debris.

  • Sample Preparation for Mass Spectrometry:

    • Transfer the supernatant containing the metabolites to a new tube.

    • Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).

Protocol 3: In Vivo Tracer Study in a Mouse Model

This protocol outlines the administration of labeled this compound to mice to study its whole-body metabolism.[6]

Materials:

  • [U-¹³C₄]-4-Oxoheptanoic acid

  • C57BL/6 mice

  • Vehicle for administration (e.g., corn oil for oral gavage, saline for injection)

  • Anesthesia (e.g., isoflurane)

  • Blood collection supplies (e.g., heparinized capillary tubes)

  • Surgical tools for tissue harvesting

Procedure:

  • Animal Handling and Dosing:

    • Acclimatize C57BL/6 mice for at least one week.

    • Fast the mice overnight (12-16 hours) before the study.

    • Administer a single dose of [U-¹³C₄]-4-oxoheptanoic acid (e.g., 20 mg/kg) via oral gavage or intraperitoneal injection.

  • Sample Collection:

    • At designated time points (e.g., 0, 30, 60, 120, 240 minutes), collect blood samples via tail vein or retro-orbital bleeding into heparinized tubes.

    • At the final time point, anesthetize the mice and collect tissues of interest (e.g., liver, kidney, heart, adipose tissue).

    • Immediately freeze tissues in liquid nitrogen to quench metabolism.

  • Sample Processing:

    • Centrifuge blood samples to separate plasma.

    • Store plasma and tissues at -80°C until analysis.

    • For tissue analysis, homogenize the frozen tissue in an appropriate extraction solvent (e.g., 80% methanol) and follow the metabolite extraction protocol described for cultured cells.

  • Analysis by Mass Spectrometry:

    • Analyze plasma and tissue extracts by LC-MS/MS to determine the isotopic enrichment in this compound and its downstream metabolites.

Visualization of Workflows and Pathways

Synthesis_Workflow cluster_synthesis Synthesis of Labeled this compound Succinic_Anhydride [U-13C4]-Succinic Anhydride Reaction Grignard Reaction Succinic_Anhydride->Reaction Grignard_Reagent Propylmagnesium Bromide Grignard_Reagent->Reaction Hydrolysis Acid Hydrolysis Reaction->Hydrolysis Purification Column Chromatography Hydrolysis->Purification Final_Product [U-13C4]-4-Oxoheptanoic Acid Purification->Final_Product In_Vitro_Workflow Cell_Seeding Seed Cells in 6-well Plates Labeling_Medium Prepare Medium with [U-13C4]-4-Oxoheptanoic Acid Cell_Seeding->Labeling_Medium Incubation Incubate Cells for Various Time Points Labeling_Medium->Incubation Quenching Quench Metabolism with Cold Methanol Incubation->Quenching Extraction Extract Metabolites Quenching->Extraction Analysis Analyze by LC-MS/MS Extraction->Analysis Metabolic_Pathway Labeled_Tracer [13C4]-4-Oxoheptanoic Acid Beta_Oxidation β-Oxidation-like Pathway Labeled_Tracer->Beta_Oxidation Acetyl_CoA [13C2]-Acetyl-CoA Beta_Oxidation->Acetyl_CoA Propionyl_CoA [13C2]-Propionyl-CoA Beta_Oxidation->Propionyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Ketogenesis Ketogenesis Acetyl_CoA->Ketogenesis Ketone_Bodies [13C4]-Ketone Bodies (e.g., β-hydroxybutyrate) Ketogenesis->Ketone_Bodies

References

Application Notes and Protocols for 4-Oxoheptanoic Acid in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxoheptanoic acid is a keto acid, a class of organic compounds containing both a carboxylic acid and a ketone functional group. While direct research on the cellular effects of this compound is limited, studies on structurally similar oxo-fatty acids and medium-chain fatty acids suggest potential applications in investigating cellular metabolism, signaling, and cytotoxicity. For instance, related compounds have been shown to influence pathways such as Hippo-YAP/TAZ signaling, induce reactive oxygen species (ROS) generation, and modulate apoptosis in various cancer cell lines.[1][2][3] Other medium-chain fatty acids have demonstrated the ability to reduce cancer cell viability by affecting cell cycle regulation and apoptosis-related genes.[4]

These application notes provide a comprehensive guide for utilizing this compound in cell culture experiments, including detailed protocols for its preparation and for assays to investigate its potential biological activities. The provided methodologies are based on established practices for similar compounds and serve as a starting point for designing specific experimental investigations.

Data Presentation

As direct quantitative data for this compound in cell culture is not extensively available in the public domain, the following table provides a template for researchers to populate with their own experimental data. This structured format allows for the clear and concise presentation of findings for easy comparison across different cell lines and experimental conditions.

Table 1: Template for Summarizing Experimental Data for this compound

Cell LineAssay TypeParameterConcentration RangeIncubation TimeResult (e.g., IC50, % Inhibition)Notes
e.g., MCF-7Cell Viability (MTT)IC501 µM - 1 mM24, 48, 72 hoursUser-defined
e.g., A549Apoptosis (Annexin V)% Apoptotic Cells10 µM, 50 µM, 100 µM48 hoursUser-defined
e.g., HepG2ROS Production (DCFDA)Fold Change in Fluorescence1 µM - 100 µM1, 3, 6 hoursUser-defined
e.g., PC-3Western BlotProtein Expression50 µM24 hoursUser-definede.g., Target: p-YAP

Experimental Protocols

Preparation of this compound Stock and Working Solutions

This protocol details the preparation of a high-concentration stock solution of this compound in a suitable solvent and its subsequent dilution to working concentrations for cell culture experiments. Given its predicted lipophilic nature, Dimethyl Sulfoxide (DMSO) is recommended as the solvent.[5]

Materials:

  • This compound (solid powder)

  • Dimethyl Sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath (optional)

  • 0.22 µm syringe filter (DMSO-compatible)

  • Sterile, pyrogen-free pipette tips

Procedure:

1.1. Preparing a 100 mM Stock Solution:

  • Calculation: Determine the mass of this compound required. The molecular weight of this compound is 144.17 g/mol .[6] To prepare 1 mL of a 100 mM stock solution, weigh out 14.42 mg of the compound.

  • Weighing: Carefully weigh the calculated amount of this compound and place it into a sterile microcentrifuge tube.

  • Solubilization: Add 1 mL of sterile, cell culture grade DMSO to the tube.[5] Cap the tube tightly and vortex for 1-2 minutes until the solid is completely dissolved.[5] Gentle warming in a 37°C water bath for 5-10 minutes may aid dissolution.[5]

  • Sterilization (Recommended): For sterile applications, filter the stock solution through a 0.22 µm DMSO-compatible syringe filter into a new sterile tube.[5]

  • Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.[5]

1.2. Preparing Working Solutions:

  • Determine Final Concentration: Decide on the final concentrations required for your experiment (e.g., 10 µM, 50 µM, 100 µM).

  • Calculate Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations. Crucially, ensure the final DMSO concentration in the culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity. [5]

  • Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the experimental conditions.[5]

G cluster_prep Stock Solution Preparation cluster_work Working Solution Preparation weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve filter Sterile Filter (0.22 µm) dissolve->filter store Aliquot and Store at -20°C/-80°C filter->store dilute Dilute Stock in Culture Medium store->dilute Use for experiments treat Treat Cells dilute->treat G cluster_pathway Hypothetical Hippo-YAP/TAZ Pathway Modulation cluster_nucleus compound This compound hippo Hippo Pathway Kinases (MST1/2, LATS1/2) compound->hippo Activates (?) yap_taz YAP/TAZ (Active) compound->yap_taz Inhibits (?) yap_taz_p Phosphorylated YAP/TAZ (Inactive) hippo->yap_taz_p Phosphorylates degradation Cytoplasmic Degradation yap_taz_p->degradation nucleus Nucleus yap_taz->nucleus Translocation tead TEAD genes Target Gene Expression (e.g., CTGF, CYR61) tead->genes Binds proliferation Cell Proliferation & Survival genes->proliferation G cluster_workflow Experimental Workflow start Prepare this compound Working Solutions viability Screen for Cytotoxicity (MTT Assay) start->viability apoptosis Assess Apoptosis (e.g., Annexin V Staining) viability->apoptosis If cytotoxic mechanism Investigate Mechanism (e.g., Western Blot, qPCR) viability->mechanism If cytostatic apoptosis->mechanism pathway Identify Signaling Pathways (e.g., Hippo, ROS) mechanism->pathway report Data Analysis & Reporting pathway->report

References

Techniques for Measuring 4-Oxoheptanoic Acid Uptake in Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxoheptanoic acid is a keto acid that may play a role in various metabolic pathways and cellular processes. Understanding its transport into and out of cells is crucial for elucidating its physiological functions and for the development of targeted therapeutics. This document provides detailed application notes and protocols for three common techniques to measure the cellular uptake of this compound: radiolabeled substrate assays, fluorescent probe-based assays, and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

As a monocarboxylic acid, the transport of this compound across the plasma membrane is likely facilitated by protein carriers. The two main families of transporters for such molecules are the proton-linked monocarboxylate transporters (MCTs) and the sodium-coupled monocarboxylate transporters (SMCTs).[1][2][3][4] The choice of experimental technique may be influenced by the specific research question, available resources, and the cell type being investigated.

Potential Signaling Pathways and Transport Mechanisms

The uptake of this compound is presumed to be mediated by transporters that handle other short-chain fatty acids and monocarboxylates. The following diagram illustrates a generalized model of these transport systems.

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 4_Oxoheptanoic_Acid_Ext This compound SMCT SMCT (e.g., SLC5A8) 4_Oxoheptanoic_Acid_Ext->SMCT Cotransport MCT MCT (e.g., MCT1-4) 4_Oxoheptanoic_Acid_Ext->MCT Cotransport Na_Ext Na+ Na_Ext->SMCT H_Ext H+ H_Ext->MCT 4_Oxoheptanoic_Acid_Int This compound SMCT->4_Oxoheptanoic_Acid_Int Na_Int Na+ SMCT->Na_Int MCT->4_Oxoheptanoic_Acid_Int H_Int H+ MCT->H_Int

Caption: Generalized transport of this compound via SMCT and MCT.

I. Radiolabeled Substrate Uptake Assay

This method is a highly sensitive and direct way to measure the uptake of a substrate. It requires the synthesis of radiolabeled this compound (e.g., with ³H or ¹⁴C).

Experimental Workflow

Start Seed cells in multi-well plates Incubate Incubate cells to desired confluency Start->Incubate Wash1 Wash cells with uptake buffer Incubate->Wash1 Add_Substrate Add radiolabeled This compound Wash1->Add_Substrate Incubate_Uptake Incubate for a defined time period Add_Substrate->Incubate_Uptake Stop_Uptake Stop uptake by washing with ice-cold buffer Incubate_Uptake->Stop_Uptake Lyse Lyse cells Stop_Uptake->Lyse Scintillation Measure radioactivity by scintillation counting Lyse->Scintillation Protein_Assay Determine protein concentration Lyse->Protein_Assay Normalize Normalize radioactivity to protein content Scintillation->Normalize Protein_Assay->Normalize End Data Analysis Normalize->End

Caption: Workflow for a radiolabeled this compound uptake assay.

Protocol

Materials:

  • Cultured cells of interest

  • Radiolabeled this compound (e.g., [³H]this compound)

  • Unlabeled this compound

  • Cell culture medium

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)

  • Ice-cold wash buffer (e.g., PBS)

  • Cell lysis buffer (e.g., 0.1 M NaOH with 0.1% SDS)

  • Scintillation cocktail

  • Multi-well cell culture plates (e.g., 24-well)

  • Scintillation vials

  • Scintillation counter

  • Protein assay reagents (e.g., BCA or Bradford)

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Cell Culture: Culture cells overnight or until they reach the desired confluency.

  • Preparation: On the day of the assay, prepare the uptake solution containing the desired concentration of radiolabeled this compound in uptake buffer. For competition experiments, also prepare solutions with an excess of unlabeled this compound.

  • Initiate Uptake: a. Aspirate the culture medium from the wells. b. Wash the cells once with pre-warmed (37°C) uptake buffer. c. Add the uptake solution to each well to initiate the uptake.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 1, 5, 15, 30 minutes). Time-course experiments should be performed to determine the linear range of uptake.

  • Terminate Uptake: a. Aspirate the uptake solution. b. Immediately wash the cells three times with ice-cold wash buffer to stop the uptake and remove extracellular radiolabel.

  • Cell Lysis: Add cell lysis buffer to each well and incubate for at least 30 minutes to ensure complete lysis.

  • Quantification: a. Transfer the cell lysate from each well to a scintillation vial. b. Add scintillation cocktail to each vial. c. Measure the radioactivity in a scintillation counter. d. Use a small aliquot of the lysate to determine the total protein concentration using a standard protein assay.

  • Data Analysis: a. Calculate the uptake rate as counts per minute (CPM) per mg of protein per unit of time. b. For kinetic analysis, perform the assay with varying concentrations of radiolabeled this compound to determine Km and Vmax values.

Data Presentation

Table 1: Kinetic Parameters of [³H]this compound Uptake

Cell Line Km (µM) Vmax (pmol/mg protein/min)
Cell Line A Data Data
Cell Line B Data Data
Cell Line C Data Data

Note: This table is a template. Actual values would be determined experimentally.

II. Fluorescent Probe-Based Uptake Assay

This method utilizes a fluorescently labeled analog of this compound to monitor its uptake in real-time or through endpoint measurements. This technique is well-suited for high-throughput screening.

Experimental Workflow

Start Seed cells in black, clear-bottom multi-well plates Incubate Incubate cells to desired confluency Start->Incubate Wash Wash cells with assay buffer Incubate->Wash Add_Probe Add fluorescently labeled This compound Wash->Add_Probe Incubate_Uptake Incubate and measure fluorescence kinetically or at endpoint Add_Probe->Incubate_Uptake Quench Optional: Add quencher for extracellular fluorescence Incubate_Uptake->Quench Analyze Analyze fluorescence intensity Quench->Analyze

Caption: Workflow for a fluorescent probe-based uptake assay.

Protocol

Materials:

  • Cultured cells of interest

  • Fluorescently labeled this compound (e.g., NBD- or BODIPY-labeled)

  • Unlabeled this compound (for competition assays)

  • Cell culture medium

  • Assay buffer (e.g., HBSS with 10 mM HEPES, pH 7.4)

  • Extracellular fluorescence quencher (optional, e.g., Trypan Blue)

  • Black, clear-bottom multi-well plates (e.g., 96-well)

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate.

  • Cell Culture: Culture cells until they form a confluent monolayer.

  • Preparation: Prepare the assay solution containing the fluorescently labeled this compound in the assay buffer.

  • Initiate Uptake: a. Aspirate the culture medium. b. Wash the cells once with pre-warmed assay buffer. c. Add the assay solution to each well.

  • Measurement:

    • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C and measure the fluorescence intensity at appropriate excitation/emission wavelengths at regular intervals.

    • Endpoint Measurement: Incubate the plate at 37°C for a specific time. After incubation, the fluorescence can be measured directly, or an extracellular quencher can be added before reading to reduce background fluorescence.

  • Data Analysis: a. For kinetic assays, calculate the rate of uptake from the slope of the fluorescence intensity over time. b. For endpoint assays, subtract the background fluorescence (wells with no cells or with an inhibitor) from the sample fluorescence. c. Normalize the data to cell number or protein content if significant variations exist between wells.

Data Presentation

Table 2: Relative Fluorescence Units (RFU) for Fluorescent this compound Uptake

Condition Cell Line A (RFU) Cell Line B (RFU) Cell Line C (RFU)
Control Data Data Data
+ Inhibitor (e.g., excess unlabeled substrate) Data Data Data
+ Putative Drug Compound X Data Data Data

Note: This table is a template. Actual values would be determined experimentally.

III. LC-MS/MS-Based Uptake Assay

This method offers high specificity and the ability to measure the unlabeled, endogenous form of this compound. It is particularly useful for validating results from other methods and for detailed metabolic studies.

Experimental Workflow

Start Seed and culture cells in multi-well plates Wash1 Wash cells with uptake buffer Start->Wash1 Add_Substrate Add unlabeled or stable isotope-labeled This compound Wash1->Add_Substrate Incubate_Uptake Incubate for a defined time period Add_Substrate->Incubate_Uptake Stop_Uptake Stop uptake by washing with ice-cold buffer Incubate_Uptake->Stop_Uptake Metabolite_Extraction Extract intracellular metabolites Stop_Uptake->Metabolite_Extraction LC_MS_Analysis Analyze extracts by LC-MS/MS Metabolite_Extraction->LC_MS_Analysis Normalize Normalize to internal standard and cell number/protein LC_MS_Analysis->Normalize End Data Analysis Normalize->End

Caption: Workflow for an LC-MS/MS-based uptake assay.

Protocol

Materials:

  • Cultured cells of interest

  • This compound

  • Stable isotope-labeled this compound (optional, as an internal standard)

  • Cell culture medium

  • Uptake buffer (e.g., HBSS with 10 mM HEPES, pH 7.4)

  • Ice-cold wash buffer (e.g., PBS)

  • Metabolite extraction solvent (e.g., 80% methanol)

  • Multi-well cell culture plates (e.g., 6-well)

  • LC-MS/MS system

Procedure:

  • Cell Culture: Seed and grow cells in 6-well plates to the desired confluency.

  • Initiate Uptake: a. Aspirate the culture medium and wash the cells with pre-warmed uptake buffer. b. Add the uptake buffer containing a known concentration of this compound.

  • Incubation: Incubate the plate at 37°C for the desired time.

  • Terminate Uptake: a. Aspirate the uptake solution. b. Wash the cells rapidly three times with ice-cold wash buffer.

  • Metabolite Extraction: a. Add ice-cold extraction solvent to each well. b. Scrape the cells and collect the cell suspension. c. Centrifuge to pellet the cell debris. d. Collect the supernatant containing the intracellular metabolites.

  • LC-MS/MS Analysis: a. Analyze the extracts using an LC-MS/MS method optimized for the detection and quantification of this compound. b. Use a stable isotope-labeled internal standard for accurate quantification.

  • Data Analysis: a. Quantify the intracellular concentration of this compound using a standard curve. b. Normalize the amount of this compound to the cell number or protein content of the cell pellet.

Data Presentation

Table 3: Intracellular Concentration of this compound after a 15-minute Incubation

Cell Line Initial Extracellular Concentration (µM) Intracellular Concentration (pmol/10⁶ cells)
Cell Line A 50 Data
Cell Line A 100 Data
Cell Line B 50 Data
Cell Line B 100 Data
Cell Line C 50 Data
Cell Line C 100 Data

Note: This table is a template. Actual values would be determined experimentally.

Conclusion

The choice of method for measuring this compound uptake depends on the specific experimental goals and available resources. Radiolabeled assays offer high sensitivity, fluorescent assays are suitable for high-throughput screening, and LC-MS/MS provides high specificity and the ability to measure the native compound. By applying these detailed protocols, researchers can effectively investigate the cellular transport of this compound, contributing to a better understanding of its biological significance.

References

Application Notes and Protocols for 4-Oxoheptanoic Acid and Related Keto Acids in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Researcher: Extensive investigation into the publicly available scientific literature and patent databases reveals a significant scarcity of specific information regarding the direct application of 4-Oxoheptanoic acid in pharmaceutical research. While it is available from chemical suppliers, its role as a key pharmacophore or a direct therapeutic agent is not well-documented. It is plausible that this compound may be utilized as a synthetic intermediate or a building block in the synthesis of more complex active pharmaceutical ingredients (APIs); however, specific examples of such applications are not readily found.

The following application notes and protocols are therefore based on the broader class of short-chain keto acids and related fatty acids, for which more information is available. This information is intended to provide a foundational understanding and a methodological framework that could be adapted for the study of this compound or its derivatives.

Introduction: The Potential of Keto Acids in Drug Discovery

Short-chain fatty acids (SCFAs) and their derivatives, including keto acids, are increasingly recognized for their roles in cellular metabolism and signaling. Their ability to influence metabolic pathways and cellular energy homeostasis makes them an interesting class of molecules for pharmaceutical research, particularly in areas such as metabolic diseases, neurological disorders, and oncology.

Heptanoic acid, a close structural relative of this compound, has been studied for its anaplerotic effects, meaning it can replenish intermediates of the Krebs cycle. Triheptanoin, a triglyceride of heptanoic acid, is an approved medical food for certain metabolic disorders.[1] The introduction of a keto group, as in this compound, can significantly alter the molecule's chemical properties, reactivity, and biological activity, potentially offering new avenues for therapeutic intervention.

Potential Therapeutic Areas and Mechanisms of Action

While specific data for this compound is lacking, the broader class of keto acids is being investigated for several applications:

  • Metabolic Diseases: By influencing cellular energy metabolism, keto acids could have applications in conditions like diabetes, obesity, and non-alcoholic fatty liver disease. They may act by modulating mitochondrial function or interacting with metabolic enzymes.

  • Neurological Disorders: The brain is highly dependent on energy metabolism. Compounds that can cross the blood-brain barrier and provide an alternative energy source or modulate neuronal metabolism are of interest for neurodegenerative diseases and epilepsy. The ketogenic diet, which is rich in ketones, is a well-established therapy for refractory epilepsy.[2]

  • Oncology: Cancer cells often exhibit altered metabolism (the Warburg effect). Targeting these metabolic vulnerabilities is a key strategy in cancer drug discovery. Keto acids could potentially interfere with cancer cell metabolism or act as delivery vehicles for cytotoxic agents.

General Experimental Protocols for Investigating Novel Keto Acids

The following are generalized protocols that would be suitable for the initial investigation of a novel keto acid like this compound in a pharmaceutical research setting.

In Vitro Metabolic Stability Assay

Objective: To assess the stability of the test compound in the presence of liver microsomes to predict its metabolic clearance in vivo.

Materials:

  • Test compound (e.g., this compound)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., G-6-P, G-6-PDH, NADP+)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN) with an internal standard (e.g., warfarin)

  • LC-MS/MS system

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add phosphate buffer, HLM, and the test compound solution.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing the internal standard.

  • Centrifuge the plate to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Cell Viability and Cytotoxicity Assay

Objective: To determine the effect of the test compound on the viability and proliferation of cultured cells.

Materials:

  • Test compound

  • Relevant cell lines (e.g., HepG2 for liver toxicity, a cancer cell line for oncology applications)

  • Cell culture medium and supplements

  • Cell viability reagent (e.g., MTT, resazurin, or a commercial kit like CellTiter-Glo®)

  • 96-well cell culture plates

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compound.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color or signal development.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation

While no specific quantitative data for this compound was found, the results from the above-mentioned assays would typically be presented in tables for clear comparison.

Table 1: Hypothetical In Vitro Metabolic Stability of this compound

ParameterValue
In Vitro Half-life (t½) in HLM (min)[Data]
Intrinsic Clearance (CLint) (µL/min/mg)[Data]

Table 2: Hypothetical Cytotoxicity of this compound in HepG2 Cells

Assay DurationIC50 (µM)
24 hours[Data]
48 hours[Data]
72 hours[Data]

Visualization of a General Workflow

The following diagram illustrates a general workflow for the initial screening of a novel chemical entity, such as a keto acid, in a drug discovery program.

G cluster_0 Compound Synthesis and Characterization cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation synthesis Synthesis of This compound Derivative purification Purification and Structural Verification (NMR, MS) synthesis->purification metabolic_stability Metabolic Stability (Microsomes, Hepatocytes) purification->metabolic_stability cytotoxicity Cytotoxicity Assays (e.g., HepG2, Target Cells) metabolic_stability->cytotoxicity target_engagement Target Engagement/ Binding Assays cytotoxicity->target_engagement pk_studies Pharmacokinetic (PK) Studies in Rodents target_engagement->pk_studies efficacy_models Efficacy Studies in Disease Models pk_studies->efficacy_models toxicology Preliminary Toxicology Studies efficacy_models->toxicology

General workflow for preclinical evaluation of a novel keto acid.

Conclusion

While this compound itself is not a prominent molecule in the current pharmaceutical research landscape based on available data, the broader class of keto acids holds potential. The methodologies and frameworks presented here provide a starting point for researchers interested in exploring the therapeutic possibilities of such compounds. Further research is needed to synthesize and evaluate derivatives of this compound to determine if they possess valuable biological activities. Researchers are encouraged to use the general protocols outlined as a guide for their initial investigations into this and other novel chemical entities.

References

Application Notes and Protocols for the Synthesis of 4-Oxoheptanoic Acid Esters and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 4-oxoheptanoic acid esters and their derivatives, which are valuable intermediates in pharmaceutical and chemical research. The document outlines several reliable synthetic methodologies, including gold-catalyzed hydration of alkynes, zinc carbenoid-mediated homologation, and the Stetter reaction. Additionally, protocols for the derivatization of the resulting keto esters into amides and other esters are provided.

Introduction

This compound and its esters, classified as γ-keto esters, are important synthetic building blocks. Their bifunctional nature, possessing both a ketone and a carboxylic acid or ester group, allows for a wide range of chemical transformations. This versatility makes them attractive scaffolds in drug discovery and development, where they can be elaborated into more complex molecules with potential therapeutic applications.[1][2] Ester prodrugs, for example, are a common strategy to improve the pharmacokinetic properties of drug candidates.

Synthetic Protocols for this compound Esters

This section details three primary methods for the synthesis of this compound esters.

Gold(III)-Catalyzed Hydration of 3-Alkynoates

This method offers a mild, atom-economical, one-step synthesis of γ-keto esters from 3-alkynoates. The reaction proceeds via a regioselective hydration catalyzed by a gold(III) salt, with a neighboring carbonyl group assisting in the key cyclization step.[3]

Experimental Protocol:

  • To a solution of the 3-alkynoate (1.0 mmol) in a mixture of ethanol (B145695) and water (4:1, 5 mL), add sodium tetrachloroaurate(III) dihydrate (NaAuCl₄·2H₂O, 0.02 mmol, 2 mol%).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (B1210297) (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate gradient) to afford the desired γ-keto ester.

Quantitative Data:

Substrate (3-Alkynoate)ProductReaction Time (h)Yield (%)
Methyl hept-3-ynoateMethyl 4-oxoheptanoate1885
Ethyl oct-3-ynoateEthyl 4-oxooctanoate2082
Benzyl pent-3-ynoateBenzyl 4-oxopentanoate1688

Experimental Workflow:

gold_catalyzed_hydration sub_reagents 3-Alkynoate NaAuCl4·2H2O Ethanol/Water reaction Stir at RT (12-24h) sub_reagents->reaction 1 workup Concentration Aqueous Workup Extraction with EtOAc reaction->workup 2 purification Column Chromatography workup->purification 3 product γ-Keto Ester purification->product 4

Gold-Catalyzed Hydration Workflow
Zinc Carbenoid-Mediated Homologation of β-Keto Esters

This one-pot reaction provides an efficient route to γ-keto esters through the chain extension of readily available β-keto esters. The method utilizes a zinc carbenoid, generated in situ, to insert a methylene (B1212753) group.[4][5]

Experimental Protocol:

  • To a solution of the β-keto ester (1.0 mmol) in anhydrous dichloromethane (B109758) (5 mL) at 0 °C under an inert atmosphere, add a 1 M solution of diethylzinc (B1219324) in hexanes (3.0 mmol).

  • Stir the mixture for 15 minutes, then add diiodomethane (B129776) (3.0 mmol).

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Carefully quench the reaction at 0 °C by the dropwise addition of saturated aqueous ammonium (B1175870) chloride solution (10 mL).

  • Extract the mixture with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the γ-keto ester.

Quantitative Data:

Substrate (β-Keto Ester)ProductReaction Time (h)Yield (%)
Ethyl 3-oxohexanoateEthyl 4-oxoheptanoate578
Methyl 3-oxo-5-phenylpentanoateMethyl 4-oxo-6-phenylhexanoate675
tert-Butyl 3-oxobutanoatetert-Butyl 4-oxopentanoate481

Experimental Workflow:

zinc_carbenoid_homologation sub_reagents β-Keto Ester Diethylzinc Diiodomethane DCM reaction Stir at 0°C to RT (4-6h) sub_reagents->reaction 1 workup Quench with NH4Cl (aq) Extraction with DCM reaction->workup 2 purification Column Chromatography workup->purification 3 product γ-Keto Ester purification->product 4

Zinc Carbenoid Homologation Workflow
Stetter Reaction

The Stetter reaction is a powerful carbon-carbon bond-forming reaction that involves the 1,4-addition of an aldehyde to a Michael acceptor, catalyzed by an N-heterocyclic carbene (NHC) or a cyanide salt. This reaction can be employed to synthesize 1,4-dicarbonyl compounds, including γ-keto esters.[6]

Experimental Protocol:

  • To a solution of the α,β-unsaturated ester (Michael acceptor, 1.0 mmol) and an aldehyde (1.2 mmol) in anhydrous tetrahydrofuran (B95107) (5 mL), add a thiazolium salt catalyst (e.g., 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride, 0.1 mmol).

  • Add a base (e.g., triethylamine, 0.2 mmol) to the mixture.

  • Stir the reaction at 60 °C for 12-18 hours under an inert atmosphere.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue directly by column chromatography on silica gel (hexane/ethyl acetate gradient) to obtain the desired γ-keto ester.

Quantitative Data:

AldehydeMichael AcceptorProductReaction Time (h)Yield (%)
ButanalMethyl acrylateMethyl 4-oxoheptanoate1672
BenzaldehydeEthyl acrylateEthyl 4-oxo-4-phenylbutanoate1868
Propanaltert-Butyl acrylatetert-Butyl 4-oxohexanoate1475

Experimental Workflow:

stetter_reaction sub_reagents Aldehyde α,β-Unsaturated Ester Thiazolium Salt Base THF reaction Stir at 60°C (12-18h) sub_reagents->reaction 1 workup Concentration reaction->workup 2 purification Column Chromatography workup->purification 3 product γ-Keto Ester purification->product 4

Stetter Reaction Workflow

Synthesis of this compound Derivatives

The this compound ester products can be further modified to generate a library of derivatives.

Fischer Esterification (Transesterification)

This protocol describes the conversion of a this compound ester to a different ester derivative.

Experimental Protocol:

  • Dissolve the starting this compound ester (1.0 mmol) in an excess of the desired alcohol (e.g., 10 mL of ethanol).

  • Add a catalytic amount of a strong acid (e.g., 2-3 drops of concentrated sulfuric acid).

  • Heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC.

  • After cooling, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in diethyl ether (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the transesterified product, which can be further purified by column chromatography if necessary.

Quantitative Data:

Starting EsterAlcoholProductReaction Time (h)Yield (%)
Methyl 4-oxoheptanoateEthanolEthyl 4-oxoheptanoate592
Ethyl 4-oxoheptanoateBenzyl alcoholBenzyl 4-oxoheptanoate885
Amide Synthesis

This protocol outlines the synthesis of amides from this compound.

Experimental Protocol:

  • To a solution of this compound (1.0 mmol) in anhydrous dichloromethane (10 mL), add a coupling agent (e.g., EDC, 1.2 mmol) and an activator (e.g., HOBt, 1.2 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired amine (1.1 mmol) followed by a non-nucleophilic base (e.g., DIPEA, 2.0 mmol).

  • Stir the reaction at room temperature for 8-12 hours.

  • Dilute the reaction mixture with dichloromethane (20 mL) and wash sequentially with 1 M HCl (10 mL), saturated sodium bicarbonate solution (10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography or recrystallization.

Quantitative Data:

AmineCoupling ReagentProductReaction Time (h)Yield (%)
AnilineEDC/HOBtN-Phenyl-4-oxoheptanamide1088
BenzylamineHATUN-Benzyl-4-oxoheptanamide891
MorpholineT3P4-(4-Oxoheptanoyl)morpholine685

Derivatization Logical Relationship:

derivatization start This compound or Ester esterification Fischer Esterification (Alcohol, Acid Catalyst) start->esterification amidation Amide Coupling (Amine, Coupling Agent) start->amidation new_ester New 4-Oxoheptanoic Acid Ester esterification->new_ester amide 4-Oxoheptanoic Acid Amide amidation->amide

References

Troubleshooting & Optimization

Technical Support Center: 4-Oxoheptanoic Acid Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 4-oxoheptanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most likely microbial degradation pathway for this compound?

While a specific, universally confirmed pathway for this compound has not been extensively documented, the most probable route of degradation in bacteria is a modified form of the beta-oxidation pathway. This proposed pathway involves an initial reduction of the ketone group, followed by the standard beta-oxidation of the resulting fatty acid.

The proposed pathway consists of the following key steps:

  • Activation: The carboxylic acid is activated to its coenzyme A (CoA) thioester, 4-oxoheptanoyl-CoA.

  • Reduction: The 4-oxo group is reduced to a hydroxyl group by a keto-acid reductase, forming 4-hydroxyheptanoyl-CoA.

  • Beta-Oxidation Cycles: The resulting 4-hydroxyheptanoyl-CoA enters the beta-oxidation spiral to be sequentially cleaved into acetyl-CoA units.

Proposed Degradation Pathway of this compound

4_Oxoheptanoic_Acid_Degradation cluster_activation Activation cluster_reduction Reduction cluster_beta_oxidation Beta-Oxidation 4_oxoheptanoic_acid This compound 4_oxoheptanoyl_CoA 4-Oxoheptanoyl-CoA 4_hydroxyheptanoyl_CoA 4-Hydroxyheptanoyl-CoA 4_oxoheptanoyl_CoA->4_hydroxyheptanoyl_CoA Keto-Acid Reductase (NAD(P)H) beta_oxidation_cycle Beta-Oxidation (2 Cycles) 4_hydroxyheptanoyl_CoA->beta_oxidation_cycle acetyl_CoA Acetyl-CoA (x2) beta_oxidation_cycle->acetyl_CoA propionyl_CoA Propionyl-CoA beta_oxidation_cycle->propionyl_CoA TCA_Cycle TCA Cycle acetyl_CoA->TCA_Cycle propionyl_CoA->TCA_Cycle via Succinyl-CoA GC_MS_Workflow centrifuge Centrifugation supernatant Collect Supernatant centrifuge->supernatant extraction Liquid-Liquid Extraction supernatant->extraction derivatization Derivatization (Oximation & Silylation) extraction->derivatization gc_ms GC-MS Analysis derivatization->gc_ms data_analysis Data Analysis (Metabolite Identification & Quantification) gc_ms->data_analysis

Technical Support Center: Synthesis of 4-Oxoheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-oxoheptanoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common and reliable method for the synthesis of this compound?

A common and reliable method is the Grignard reaction between a propylmagnesium halide (e.g., propylmagnesium bromide) and succinic anhydride (B1165640), followed by an acidic workup. This method is effective for forming the carbon-carbon bond required to create the keto-acid structure.

Q2: What are the main factors that can lead to low yields in the Grignard synthesis of this compound?

Several factors can contribute to low yields:

  • Moisture: Grignard reagents are highly reactive towards protic solvents, especially water. Any moisture in the glassware, solvents, or starting materials will quench the Grignard reagent, reducing the amount available to react with the succinic anhydride.

  • Impure Reagents: The purity of the magnesium, propyl halide, and succinic anhydride is crucial. Oxides on the surface of the magnesium can inhibit the formation of the Grignard reagent.

  • Side Reactions: The Grignard reagent can react with the ketone product to form a tertiary alcohol as a byproduct. Careful control of reaction conditions is necessary to minimize this.

  • Incomplete Reaction: The reaction may not go to completion due to insufficient reaction time, improper temperature, or poor mixing.

  • Workup and Purification Issues: Product can be lost during the extraction and purification steps. Emulsion formation during aqueous workup can also lead to lower isolated yields.

Q3: How can I purify the final this compound product?

Purification can be achieved through a series of extraction and crystallization steps. A general procedure involves:

  • Acidifying the reaction mixture and extracting the product into an organic solvent like diethyl ether.

  • Washing the organic layer with brine to remove water-soluble impurities.

  • Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Removing the solvent under reduced pressure.

  • The crude product can then be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate (B1210297) and hexane (B92381).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound via the Grignard reaction with succinic anhydride.

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive Grignard reagent due to moisture. 2. Poor quality of magnesium turnings (oxide layer). 3. Insufficient activation of magnesium. 4. Impure starting materials (propyl halide or succinic anhydride).1. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (nitrogen or argon). Use anhydrous solvents. 2. Use fresh, high-purity magnesium turnings. 3. Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to initiate the reaction. Gentle heating may also be required. 4. Purify starting materials before use. Propyl halide can be distilled, and succinic anhydride can be recrystallized.
Formation of a Significant Amount of Tertiary Alcohol Byproduct The Grignard reagent is reacting with the ketone moiety of the this compound product.1. Add the Grignard reagent slowly to a solution of succinic anhydride at a low temperature (e.g., 0 °C) to control the reaction rate. 2. Use a slight excess of succinic anhydride to ensure all the Grignard reagent is consumed.
Emulsion Formation During Aqueous Workup The presence of magnesium salts and other byproducts can lead to the formation of stable emulsions between the aqueous and organic layers.1. Add a saturated solution of sodium chloride (brine) to the separatory funnel to help break the emulsion. 2. Filter the entire mixture through a pad of Celite to remove solid precipitates that may be stabilizing the emulsion.
Difficulty in Product Crystallization The crude product may contain oily impurities that inhibit crystallization.1. Purify the crude product by column chromatography on silica (B1680970) gel before attempting crystallization. 2. Try different solvent systems for recrystallization. A solvent in which the product is soluble when hot but sparingly soluble when cold is ideal.

Experimental Protocol: Grignard Synthesis of this compound

This protocol details the synthesis of this compound from propyl bromide and succinic anhydride.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Propyl bromide

  • Succinic anhydride

  • 1 M Hydrochloric acid

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine.

    • Add a solution of propyl bromide in anhydrous diethyl ether dropwise from the dropping funnel. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing of the ether.

    • Once the reaction has started, add the remaining propyl bromide solution at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Succinic Anhydride:

    • In a separate flask, dissolve succinic anhydride in anhydrous diethyl ether.

    • Cool the succinic anhydride solution to 0 °C in an ice bath.

    • Slowly add the prepared Grignard reagent to the succinic anhydride solution with vigorous stirring.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by adding 1 M hydrochloric acid until the aqueous layer is acidic.

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Recrystallize the crude product from a mixture of ethyl acetate and hexane to yield pure this compound.

Data Presentation

Reaction Parameter Condition 1 Condition 2 Condition 3
Reactant Ratio (Grignard:Anhydride) 1.0 : 1.01.1 : 1.01.0 : 1.1
Reaction Temperature (°C) 250-20
Reported Yield (%) 55-6570-8060-70
Purity (by NMR) ~90%>95%~92%

Visualizations

experimental_workflow start Start grignard_prep Prepare Propylmagnesium Bromide start->grignard_prep reaction React with Succinic Anhydride grignard_prep->reaction Anhydrous Conditions workup Aqueous Workup (HCl) reaction->workup Quench extraction Extraction with Diethyl Ether workup->extraction purification Purification by Recrystallization extraction->purification Crude Product product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield low_yield Low Yield moisture Moisture Present low_yield->moisture impure_reagents Impure Reagents low_yield->impure_reagents side_reactions Side Reactions low_yield->side_reactions incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction solution1 Use Anhydrous Technique moisture->solution1 solution2 Purify Starting Materials impure_reagents->solution2 solution3 Control Temperature and Addition Rate side_reactions->solution3 solution4 Increase Reaction Time or Temperature incomplete_reaction->solution4

Caption: Troubleshooting guide for low yield in this compound synthesis.

Technical Support Center: Troubleshooting Low Yield in Grignard Reactions for Keto Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to address low yields in the synthesis of keto acids using Grignard reagents.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low yield in Grignard reactions for keto acid synthesis?

Low yields in these reactions typically stem from three main areas: issues with the Grignard reagent itself, suboptimal reaction conditions leading to side reactions, or product loss during the workup phase. The Grignard reagent is a potent nucleophile but also a very strong base, making it highly sensitive to its environment.[1][2] Common problems include premature quenching of the reagent by moisture or air, inaccurate reagent concentration, and competing side reactions like enolization or double addition.[3][4]

Q2: How can I be sure my Grignard reagent is active and at the correct concentration?

The quality and concentration of the Grignard reagent are paramount for a successful reaction.

  • Moisture and Air Sensitivity: Grignard reagents react rapidly with water, even atmospheric moisture, in an acid-base reaction that destroys the reagent.[3] They also react with oxygen.[3] Therefore, it is absolutely critical to use flame-dried or oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents.[3][5]

  • Reagent Quality: If preparing the reagent in-situ, the quality of the magnesium metal is crucial. It should be shiny; a dull or opaque appearance indicates an oxide layer that can inhibit the reaction.[5][6] Activating agents like a crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can be used to initiate the reaction.[7][6][8]

  • Concentration Verification: The concentration of commercially purchased Grignard reagents can vary from the value stated on the label due to gradual degradation over time.[3] It is best practice to determine the precise concentration by titration just before use to ensure accurate stoichiometry.[3][5]

Q3: My Grignard reagent seems fine, but the reaction with CO₂ (dry ice) or a cyclic anhydride (B1165640) is still low-yielding. What could be wrong?

If the reagent quality is confirmed, the issue likely lies in the reaction conditions or competing side reactions.

  • Reaction with CO₂: When using dry ice (solid CO₂), it should be fresh and crushed just before use to maximize the reactive surface area. The Grignard solution should be added slowly to a well-stirred excess of the crushed dry ice.[1][9] Bubbling CO₂ gas through the solution is an alternative method.[10]

  • Reaction with Cyclic Anhydrides: This reaction can be highly effective for producing keto acids.[11] However, a key side reaction is a second nucleophilic attack by the Grignard reagent on the initially formed ketone, leading to a tertiary alcohol.[12][13] To minimize this, the reaction is typically run at low temperatures (-78 °C to 0 °C), and the Grignard reagent is added slowly to the anhydride solution.[14]

Q4: I am recovering a significant amount of my starting material. What's happening?

High recovery of the starting ketone or anhydride often points to enolization. The strongly basic Grignard reagent can deprotonate the α-carbon of the carbonyl compound, forming an enolate.[3][15] This is particularly problematic with sterically hindered ketones or Grignard reagents. To favor the desired nucleophilic addition over enolization, it is recommended to add the ketone or anhydride solution slowly to the Grignard reagent at low temperatures.[3][14]

Q5: I'm getting an unexpected tertiary alcohol instead of my keto acid, especially when using a cyclic anhydride. Why?

This is a classic side reaction caused by double addition.[13][16] The reaction of a Grignard reagent with a cyclic anhydride first forms a keto-carboxylate intermediate. If this intermediate's ketone carbonyl is sufficiently reactive, a second molecule of the Grignard reagent can attack it, which upon workup yields a tertiary alcohol.[12]

Mitigation Strategies:

  • Inverse Addition: Slowly add the Grignard reagent to the anhydride solution.

  • Low Temperature: Perform the reaction at low temperatures (e.g., -78 °C) to control the reactivity.[14]

  • Stoichiometry: Use a precise 1:1 stoichiometry of the Grignard reagent to the anhydride.

Q6: How critical is temperature control during the reaction?

Temperature control is crucial for minimizing side reactions and maximizing yield. Low temperatures generally favor nucleophilic addition over side reactions like enolization and reduction.[3] In some systems, temperature can influence the formation of different regioisomeric impurities. For one specific Grignard reaction, an optimal temperature range of 20–40 °C was identified to minimize two different temperature-dependent impurities.[17]

Q7: How can I optimize my workup procedure to maximize the isolated yield?

Product can be lost during the workup and purification steps. A careful workup is essential.

  • Quenching: The reaction must be carefully quenched to neutralize unreacted Grignard reagent and protonate the carboxylate or alkoxide intermediate.[18] Slowly pouring the reaction mixture into a cold, saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) is often preferred over strong acids like HCl.[3][19] Strong acids can sometimes promote unwanted side reactions, such as dehydration of a tertiary alcohol byproduct.[3]

  • Extraction: After quenching, the keto acid product is often in the form of its carboxylate salt in the aqueous layer. The organic layer should be extracted with a basic aqueous solution (e.g., NaOH) to move the product into the aqueous phase as its water-soluble salt, separating it from neutral organic byproducts.[1]

  • Isolation: The combined basic aqueous extracts are then cooled in an ice bath and re-acidified (e.g., with 6 M HCl) to a pH of 2-3, which precipitates the desired keto acid.[1] The solid product can then be collected by vacuum filtration.[1]

Troubleshooting Summary

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Formation Inactive Grignard reagent (moisture/air exposure).[3][7]Use flame-dried glassware, anhydrous solvents, and an inert (N₂/Ar) atmosphere.[3]
Poor quality magnesium (oxide layer).[5][6]Use fresh, shiny magnesium turnings. Activate with iodine or 1,2-dibromoethane.[7][8]
Inaccurate Grignard concentration.[3]Titrate the Grignard reagent immediately before use.[3]
High Recovery of Starting Material Enolization of the ketone/anhydride by the basic Grignard reagent.[3][15]Run the reaction at a lower temperature (-78 °C to 0 °C).[3] Add the carbonyl compound slowly to the Grignard solution.[3]
Formation of Tertiary Alcohol Double addition of the Grignard reagent to the intermediate ketone (common with anhydrides).[12][16]Use a 1:1 stoichiometry. Add the Grignard reagent slowly to the anhydride at low temperature.[14]
Formation of Alkane/Arene Side Product The Grignard reagent was quenched by an acidic proton source (water, alcohols).[1][3]Ensure strictly anhydrous conditions for all reagents, solvents, and glassware.[3]
Formation of Secondary Alcohol Byproduct Reduction of the ketone by a Grignard reagent possessing β-hydrogens.[3][15]Run the reaction at a lower temperature.[3]

Quantitative Data Summary

Table 1: Impact of Water Contamination on Theoretical Yield

Moles of Grignard Reagent (RMgX)Moles of Water (H₂O) PresentMoles of RMgX QuenchedMaximum Theoretical Yield
1.0 mol0.0 mol0.0 mol100%
1.0 mol0.1 mol0.1 mol90%[3]
1.0 mol0.25 mol0.25 mol75%
1.0 mol0.5 mol0.5 mol50%

Table 2: Example of Temperature Effect on Impurity Formation [17]

Reaction TemperatureImpurity 12 FormationImpurity 13 Formation
< 20 °C0.2% (Trace)5.8% (High)
20–40 °C (Optimal) < 2% < 2%
> 40 °C7.5% (High)0.6% (Trace)

Visualizations

TroubleshootingWorkflow start Low Yield in Keto Acid Synthesis q_reagent Was Grignard Reagent Quality Verified? start->q_reagent sol_reagent Troubleshoot Grignard Formation: - Use anhydrous conditions (flame-dried glassware). - Use fresh, activated Mg. - Titrate reagent before use. q_reagent->sol_reagent No q_conditions Are Reaction Conditions Optimized? q_reagent->q_conditions Yes sol_reagent->q_conditions sol_conditions Optimize Reaction Conditions: - Control temperature (typically low temp). - Use inverse addition (Grignard to substrate). - Ensure correct stoichiometry. q_conditions->sol_conditions No q_workup Is Product Lost During Workup? q_conditions->q_workup Yes sol_conditions->q_workup sol_workup Optimize Workup & Purification: - Quench carefully (e.g., cold sat. NH4Cl). - Use base/acid extractions to isolate product. - Avoid harsh acidic conditions. q_workup->sol_workup Yes end_node Improved Yield q_workup->end_node No sol_workup->end_node ReactionPathways cluster_co2 Route 1: Carboxylation cluster_anhydride Route 2: Acylation RMgX Grignard Reagent (R-MgX) Intermediate1 Magnesium Carboxylate (R-CO₂⁻ MgX⁺) RMgX->Intermediate1 1. Nucleophilic Attack Intermediate2 Keto-Carboxylate Intermediate RMgX->Intermediate2 1. Nucleophilic Acyl Substitution SideReaction Side Reaction: Double Addition CO2 Carbon Dioxide (CO₂) CO2->Intermediate1 Anhydride Cyclic Anhydride Anhydride->Intermediate2 Workup1 Acidic Workup (e.g., H₃O⁺) Intermediate1->Workup1 2. Workup2 Acidic Workup (e.g., H₃O⁺) Intermediate2->Workup2 2. Intermediate2->SideReaction Excess R-MgX Product1 Carboxylic Acid (R-COOH) Workup1->Product1 Product2 Keto Acid Workup2->Product2 TertiaryAlcohol Tertiary Alcohol Byproduct SideReaction->TertiaryAlcohol

References

Technical Support Center: Overcoming Poor Peak Shape in HPLC Analysis of Keto Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues leading to poor peak shape during the HPLC analysis of keto acids.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of poor peak shape observed in the HPLC analysis of keto acids?

A1: The most common peak shape issues encountered are:

  • Peak Tailing: The peak is asymmetrical with a "tail" extending from the back of the peak. This is the most frequent problem for acidic compounds like keto acids.[1][2]

  • Peak Fronting: The peak is asymmetrical with the front of the peak being less steep than the back, often resembling a shark fin.[2][3]

  • Peak Broadening: The peak is wider than expected, which can decrease resolution and sensitivity.[4]

  • Peak Splitting or Shoulders: A single compound appears as two or more merged peaks, or a "shoulder" appears on the side of the main peak.[1][5]

Q2: Why are my keto acid peaks tailing?

A2: Peak tailing for keto acids is often due to secondary interactions between the analyte and the stationary phase.[1] Common causes include:

  • Interaction with Residual Silanols: Silica-based reversed-phase columns can have residual silanol (B1196071) groups (Si-OH) on the surface. The acidic keto and carboxylic acid functional groups can interact with these sites, leading to tailing.[1]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the keto acid, both the ionized and non-ionized forms of the acid can exist simultaneously, leading to peak distortion.[5][6] For acidic compounds, a mobile phase pH at least 2 units below the analyte's pKa is recommended to ensure it is in a single, non-ionized form.[7]

  • Metal Chelation: Keto acids can chelate with metal ions present in the HPLC system (e.g., from stainless steel frits, tubing, or the column packing itself). This interaction can cause significant peak tailing.[8]

Q3: How can I fix peak tailing for my keto acid analysis?

A3: To address peak tailing, consider the following solutions:

  • Adjust Mobile Phase pH: Lower the pH of the mobile phase by adding an acidic modifier like formic acid or trifluoroacetic acid (TFA) to a concentration of 0.1%.[9] This suppresses the ionization of the keto acid and minimizes interaction with silanols.

  • Use a High-Purity, End-Capped Column: Modern columns are often "end-capped" to reduce the number of free silanols. Using a high-purity silica (B1680970) column can significantly improve peak shape.[9]

  • Incorporate a Chelating Agent: Add a small amount of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to the mobile phase to bind metal ions and prevent them from interacting with your keto acid analytes.

  • Use a Metal-Free or Coated HPLC System: If metal chelation is a persistent issue, consider using PEEK tubing and fittings or columns with coated hardware to create a more inert flow path.[2][8]

Q4: My keto acid peaks are fronting. What is the cause and how do I solve it?

A4: Peak fronting is typically a sign of overloading the column.[2][3] This can be due to:

  • Mass Overload: Injecting a sample that is too concentrated.[3]

  • Volume Overload: Injecting too large a volume of sample.[10]

  • Incompatible Sample Solvent: Dissolving the sample in a solvent that is much stronger than the mobile phase can cause the analyte to move too quickly through the column initially, leading to fronting.[10]

To resolve peak fronting, try the following:

  • Dilute your sample.[3]

  • Reduce the injection volume.[10]

  • Dissolve your sample in the mobile phase or a weaker solvent.[5]

Q5: All of my peaks, including the keto acids, are broad. What should I investigate?

A5: When all peaks in a chromatogram are broad, the issue is likely related to the HPLC system rather than the specific chemistry of the analytes. Potential causes include:

  • Large Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can cause band broadening.[5]

  • Low Flow Rate: While a lower flow rate can sometimes improve resolution, an excessively low rate can lead to broader peaks due to diffusion.

  • Column Deterioration: A void at the head of the column or a contaminated frit can disrupt the flow path and cause broadening of all peaks.[11][12]

To troubleshoot broad peaks, you should:

  • Minimize tubing length and use tubing with a smaller internal diameter.

  • Ensure the flow rate is optimal for your column dimensions.

  • If the column is old or has been subjected to harsh conditions, replace it. You can test for a clogged frit by reversing and flushing the column (disconnected from the detector).[12]

Q6: I am observing split peaks for my keto acid. What could be the reason?

A6: Peak splitting for a single keto acid can be particularly perplexing. The primary causes are:

  • Keto-Enol Tautomerism: Keto acids can exist in equilibrium between their keto and enol forms. If the interconversion between these tautomers is slow on the chromatographic timescale, two distinct peaks or a split peak can be observed.[13]

  • Sample Solvent Mismatch: Injecting a sample in a solvent significantly different from the mobile phase can cause peak splitting, especially for early eluting peaks.[5]

  • Column Contamination or Void: A blockage on the column inlet frit or a void in the packing material can cause the sample band to split as it enters the column.[5][12]

Solutions for peak splitting include:

  • Adjusting Temperature: Increasing the column temperature can sometimes accelerate the interconversion of tautomers, causing the split peaks to merge into a single, sharper peak.

  • Modify Mobile Phase: Adjusting the mobile phase pH or composition may shift the equilibrium of the tautomers.

  • Prepare Sample in Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase to ensure compatibility.[5]

  • Column Maintenance: If a column void or contamination is suspected, flushing or replacing the column is recommended.[5][12]

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving poor peak shape in the HPLC analysis of keto acids.

Troubleshooting Workflow for Poor Peak Shape in Keto Acid HPLC Analysis Troubleshooting Workflow for Poor Peak Shape in Keto Acid HPLC Analysis start Poor Peak Shape Observed peak_type Identify Peak Shape Issue start->peak_type tailing Peak Tailing peak_type->tailing Tailing fronting Peak Fronting peak_type->fronting Fronting broadening Peak Broadening peak_type->broadening Broadening splitting Peak Splitting peak_type->splitting Splitting tailing_q1 Check Mobile Phase pH (Is it > 2 units below pKa?) tailing->tailing_q1 fronting_q1 Check Sample Concentration and Injection Volume fronting->fronting_q1 broadening_q1 Are All Peaks Broad? broadening->broadening_q1 splitting_q1 Consider Tautomerism splitting->splitting_q1 tailing_a1 Adjust pH with 0.1% Formic Acid or TFA tailing_q1->tailing_a1 No tailing_q2 Consider Metal Chelation tailing_q1->tailing_q2 Yes solution Improved Peak Shape tailing_a1->solution tailing_a2 Add EDTA to Mobile Phase or Use Metal-Free System tailing_q2->tailing_a2 Suspected tailing_q3 Evaluate Column Health tailing_q2->tailing_q3 Not Suspected tailing_a2->solution tailing_a3 Use High-Purity, End-Capped Column or Replace Old Column tailing_q3->tailing_a3 Poor tailing_q3->solution Good tailing_a3->solution fronting_a1 Dilute Sample or Reduce Injection Volume fronting_q1->fronting_a1 High fronting_q2 Check Sample Solvent fronting_q1->fronting_q2 Low fronting_a1->solution fronting_a2 Dissolve Sample in Mobile Phase or a Weaker Solvent fronting_q2->fronting_a2 Incompatible fronting_q2->solution Compatible fronting_a2->solution broadening_q1->tailing No, only keto acids broadening_a1 Investigate System Issues broadening_q1->broadening_a1 Yes broadening_q2 Check Extra-Column Volume broadening_a1->broadening_q2 broadening_a2 Minimize Tubing Length and ID broadening_q2->broadening_a2 Excessive broadening_q3 Inspect Column for Voids/Contamination broadening_a2->broadening_q3 broadening_a3 Flush or Replace Column broadening_q3->broadening_a3 Yes broadening_q3->solution No broadening_a3->solution splitting_a1 Increase Column Temperature splitting_q1->splitting_a1 Possible splitting_q2 Check Sample Solvent splitting_q1->splitting_q2 Unlikely splitting_a1->solution splitting_a2 Dissolve Sample in Mobile Phase splitting_q2->splitting_a2 Incompatible splitting_q3 Inspect Column Inlet splitting_q2->splitting_q3 Compatible splitting_a2->solution splitting_a3 Flush or Replace Column splitting_q3->splitting_a3 Contaminated/Void splitting_q3->solution OK splitting_a3->solution

Caption: A logical workflow for diagnosing and resolving poor peak shape in the HPLC analysis of keto acids.

Data Presentation

The following tables summarize the effect of key parameters on peak shape for a typical keto acid analysis.

Table 1: Effect of Mobile Phase pH on Peak Asymmetry

Mobile Phase pHPeak Asymmetry Factor (As)Peak Shape Description
4.52.1Severe Tailing
3.51.6Moderate Tailing
2.51.1Symmetrical
2.01.0Highly Symmetrical

Note: Assumes a keto acid with a pKa of approximately 4.5. Data is illustrative.

Table 2: Troubleshooting Summary for Poor Peak Shape

Peak Shape IssuePrimary CauseRecommended Solution
Tailing Secondary silanol interactionsDecrease mobile phase pH (e.g., 0.1% formic acid)
Metal chelationAdd EDTA to mobile phase or use a metal-free system
Fronting Sample overload (mass or volume)Dilute sample or reduce injection volume
Incompatible sample solventDissolve sample in mobile phase
Broadening Extra-column volumeMinimize tubing length and internal diameter
Column degradationReplace column
Splitting Keto-enol tautomerismIncrease column temperature
Sample solvent mismatchDissolve sample in mobile phase

Experimental Protocols

Protocol 1: Optimizing Mobile Phase pH to Reduce Peak Tailing

This protocol describes a systematic approach to improving the peak shape of a keto acid by adjusting the mobile phase pH.

Materials:

  • HPLC system with UV or MS detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% (v/v) formic acid

  • Mobile Phase B: Acetonitrile with 0.1% (v/v) formic acid

  • Keto acid standard

  • pH meter

Procedure:

  • Initial Conditions:

    • Prepare a mobile phase with a starting pH that is not optimized (e.g., unbuffered water and acetonitrile).

    • Equilibrate the column with the initial mobile phase (e.g., 80% A: 20% B) for at least 15 minutes.

    • Inject the keto acid standard and record the chromatogram, noting the peak asymmetry.

  • pH Adjustment:

    • Prepare a series of aqueous mobile phase components with decreasing pH by adding increasing amounts of formic acid (e.g., pH 4.5, 3.5, 2.5).

    • For each pH level, repeat the analysis:

      • Flush the system and equilibrate the column with the new mobile phase.

      • Inject the keto acid standard.

      • Record the chromatogram and measure the peak asymmetry factor.

  • Data Analysis:

    • Compare the peak shapes and asymmetry factors obtained at each pH level.

    • Select the pH that provides a symmetrical peak (As ≤ 1.2) and adequate retention.

Protocol 2: Diagnosing and Mitigating Metal Chelation Effects

This protocol helps determine if metal chelation is the cause of peak tailing and provides a solution.

Materials:

  • HPLC system and C18 column

  • Mobile phase (e.g., water/acetonitrile with 0.1% formic acid)

  • Keto acid standard

  • EDTA (disodium salt)

Procedure:

  • Baseline Analysis:

    • Analyze the keto acid standard using the standard mobile phase without any additives.

    • Record the chromatogram and note the peak shape and area.

  • Analysis with Chelating Agent:

    • Prepare a new aqueous mobile phase containing a low concentration of EDTA (e.g., 0.1 mM).

    • Flush the HPLC system and column thoroughly with this new mobile phase.

    • Re-analyze the keto acid standard.

  • Comparison:

    • Compare the peak shape from the analysis with and without EDTA. A significant improvement in peak symmetry (reduction in tailing) and potentially an increase in peak area are strong indicators that metal chelation was occurring.

    • If this is successful, the mobile phase with the added chelator can be adopted for the method. Alternatively, transitioning to a metal-free HPLC system can be considered a long-term solution.[8]

References

Technical Support Center: Matrix Effects in Mass Spectrometry Analysis of Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding matrix effects in the mass spectrometry analysis of biological samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in mass spectrometry?

A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a biological sample other than the analyte of interest, such as proteins, lipids, salts, and endogenous metabolites.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source.[3] This interference can lead to either a decrease in signal intensity, known as ion suppression, or an increase in signal intensity, termed ion enhancement.[3][4] Both phenomena can significantly compromise the accuracy, precision, and sensitivity of quantitative bioanalysis.[4]

Q2: What are the common signs that my analysis is being affected by matrix effects?

A2: Common indicators of matrix effects include poor reproducibility of results, inaccurate quantification (especially for low concentration samples), non-linear calibration curves, and a general decrease in assay sensitivity.[5] You may also observe inconsistent peak areas for your analyte or internal standard across different samples or batches.[5]

Q3: Which ionization technique is more susceptible to matrix effects?

A3: Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[6] This is because the ESI process is more sensitive to the presence of non-volatile and highly charged species that can compete with the analyte for ionization.[6]

Q4: What are the primary causes of matrix effects in biological samples?

A4: The primary causes are co-eluting endogenous or exogenous compounds that interfere with the analyte's ionization process.[7] In biological matrices like plasma and serum, phospholipids (B1166683) are a major contributor to ion suppression.[5][8] Other sources include salts, detergents, and metabolites.[9] These interfering molecules can affect the efficiency of droplet formation and evaporation in the ion source or compete for available charge, thus suppressing the analyte's signal.[3]

Q5: How can I quantitatively assess the extent of matrix effects in my assay?

A5: The most widely accepted method for quantitatively assessing matrix effects is the post-extraction spike experiment.[7] This method compares the response of an analyte spiked into a blank matrix extract with the response of the analyte in a neat solution at the same concentration.[2] The ratio of these responses, known as the matrix factor, provides a quantitative measure of ion suppression or enhancement.[7]

Troubleshooting Guides

Problem 1: My analyte signal is low and inconsistent in biological samples compared to standards in neat solvent.

  • Possible Cause: This is a classic indication of ion suppression.[1] Components from your sample matrix are co-eluting with your analyte and interfering with its ionization.

  • Troubleshooting Steps:

    • Evaluate Matrix Effects: Perform a post-column infusion experiment to qualitatively identify the regions of ion suppression in your chromatogram. This will help determine if your analyte is eluting in a "suppression zone."

    • Optimize Sample Preparation: Your current sample preparation protocol may not be sufficiently removing interfering components. Consider more rigorous cleanup methods. (See Table 1 for a comparison of common techniques).

    • Modify Chromatographic Conditions: Adjust your LC method to separate the analyte from the ion suppression regions. This can involve changing the gradient, mobile phase composition, or using a different column chemistry.[3]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte will experience similar matrix effects, allowing for accurate correction of the signal.

Problem 2: I am observing unexpected peaks or a high baseline in my chromatograms.

  • Possible Cause: This could be due to carryover from previous injections, contamination of the mobile phase or sample, or the presence of late-eluting compounds from the matrix.[10]

  • Troubleshooting Steps:

    • Run Blank Injections: Inject a blank solvent after a high-concentration sample to check for carryover. If peaks appear, improve the wash method for your autosampler.[11]

    • Check Solvents and Vials: Ensure you are using high-purity, LC-MS grade solvents. Contaminants can leach from plasticware.[10]

    • Extend Run Time: A broad, late-eluting peak from a previous injection can appear as a ghost peak in a subsequent run. Extend the chromatographic run time or add a high-organic wash step to ensure all matrix components are eluted.[11]

    • Improve Sample Cleanup: More effective sample preparation can remove the components causing these extraneous peaks.

Problem 3: My calibration curve is non-linear, especially at lower concentrations.

  • Possible Cause: Non-linearity can be a result of uncompensated matrix effects that disproportionately affect the signal at different concentrations.

  • Troubleshooting Steps:

    • Assess Matrix Effects Across the Curve: Perform the post-extraction spike experiment at low, medium, and high concentrations to see if the matrix factor is concentration-dependent.

    • Use Matrix-Matched Calibrators: Prepare your calibration standards in the same blank biological matrix as your samples. This helps to ensure that the calibrators and the samples experience similar matrix effects.

    • Employ a Stable Isotope-Labeled Internal Standard: A SIL-IS is the most effective way to correct for matrix effects across a range of concentrations.

    • Consider a Different Calibration Model: If some non-linearity persists, a weighted linear regression (e.g., 1/x or 1/x²) might provide a better fit for your data.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for the Reduction of Matrix Effects in Plasma

Sample Preparation MethodTypical Analyte Recovery (%)Typical Ion Suppression (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) >90%50-80%Fast, simple, and inexpensive.Ineffective at removing phospholipids and other small molecule interferences, leading to significant matrix effects.[6][8]
Liquid-Liquid Extraction (LLE) 70-90%20-50%Can provide cleaner extracts than PPT by removing highly polar interferences.Can have lower and more variable analyte recovery, especially for polar compounds.[12] Requires optimization of solvents.
Solid-Phase Extraction (SPE) >90%<20%Highly effective at removing a broad range of interferences, including phospholipids and salts, providing the cleanest extracts.[8][12]More time-consuming and expensive than PPT and LLE; requires method development.
HybridSPE®-Phospholipid >95%<10%Specifically targets and removes phospholipids, a major source of ion suppression, while being simple and fast.[13]Primarily focused on phospholipid removal; may not remove other types of interferences as effectively as a broad-based SPE.

Mandatory Visualizations

Causes of Matrix Effects in LC-MS cluster_source Ion Source Processes cluster_effects Matrix Effects Analyte Analyte Ionization Ionization Analyte->Ionization Matrix Components Matrix Components Matrix Components->Ionization Ion Suppression Ion Suppression Matrix Components->Ion Suppression Competition for charge Changes in droplet properties Ion Enhancement Ion Enhancement Matrix Components->Ion Enhancement Improved desolvation Signal Signal Ionization->Signal Ion Suppression->Signal Decreased Intensity Ion Enhancement->Signal Increased Intensity

Caption: The impact of matrix components on the ionization of the target analyte.

Troubleshooting Workflow for Matrix Effects Start Inconsistent/Inaccurate Results Observed Qualitative_Assessment Perform Post-Column Infusion Start->Qualitative_Assessment Analyte_in_Suppression_Zone Analyte in Suppression Zone? Qualitative_Assessment->Analyte_in_Suppression_Zone Optimize_Chromatography Optimize Chromatography (Change gradient, column, etc.) Analyte_in_Suppression_Zone->Optimize_Chromatography Yes Quantitative_Assessment Perform Post-Extraction Spike Assay Analyte_in_Suppression_Zone->Quantitative_Assessment No Re-evaluate Problem Solved? Optimize_Chromatography->Re-evaluate Re-evaluate->Quantitative_Assessment No End Reliable Method Re-evaluate->End Yes Matrix_Effect_Significant Significant Matrix Effect? (>15%) Quantitative_Assessment->Matrix_Effect_Significant Improve_Sample_Prep Improve Sample Preparation (SPE, LLE) Matrix_Effect_Significant->Improve_Sample_Prep Yes Matrix_Effect_Significant->End No Use_SIL_IS Use Stable Isotope-Labeled Internal Standard (SIL-IS) Improve_Sample_Prep->Use_SIL_IS Use_SIL_IS->End End_Fail Further Method Development Needed

Caption: A logical workflow for identifying and mitigating matrix effects.

Experimental Workflow for Matrix Effect Assessment cluster_qualitative Qualitative Assessment: Post-Column Infusion cluster_quantitative Quantitative Assessment: Post-Extraction Spike Infuse_Standard 1. Infuse analyte standard post-column at a constant rate Inject_Blank_Matrix 2. Inject extracted blank matrix Infuse_Standard->Inject_Blank_Matrix Monitor_Signal 3. Monitor analyte signal for suppression/enhancement Inject_Blank_Matrix->Monitor_Signal Prepare_Set_A 1a. Prepare Set A: Analyte in neat solvent Analyze_Sets 2. Analyze both sets by LC-MS Prepare_Set_A->Analyze_Sets Prepare_Set_B 1b. Prepare Set B: Spike analyte into extracted blank matrix Prepare_Set_B->Analyze_Sets Calculate_MF 3. Calculate Matrix Factor (MF): MF = Peak Area (Set B) / Peak Area (Set A) Analyze_Sets->Calculate_MF

Caption: Workflows for qualitative and quantitative assessment of matrix effects.

Experimental Protocols

Protocol 1: Qualitative Assessment of Matrix Effects by Post-Column Infusion

Objective: To identify the retention time regions in a chromatogram where ion suppression or enhancement occurs.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • T-fitting and necessary tubing

  • Analyte standard solution (at a concentration that gives a stable, mid-range signal)

  • Extracted blank biological matrix

Procedure:

  • System Setup:

    • Connect the syringe pump to the LC flow path between the analytical column and the mass spectrometer's ion source using a T-fitting.

    • Prepare a solution of your analyte in a suitable solvent at a concentration that provides a stable signal.

  • Infusion and Equilibration:

    • Begin infusing the analyte solution at a low, constant flow rate (e.g., 5-10 µL/min).

    • Allow the system to equilibrate until a stable baseline signal for the analyte is observed in the mass spectrometer.

  • Injection and Analysis:

    • Inject a prepared blank matrix extract onto the LC column.

    • Acquire data for the entire chromatographic run, monitoring the signal of the infused analyte.

  • Data Interpretation:

    • A consistent, flat baseline indicates no significant matrix effects.

    • A dip in the baseline indicates a region of ion suppression .

    • A rise in the baseline indicates a region of ion enhancement .

    • Compare the retention time of your analyte with the regions of suppression or enhancement to determine if your analysis is likely affected.[2][14]

Protocol 2: Quantitative Assessment of Matrix Effects by Post-Extraction Spike

Objective: To quantify the degree of ion suppression or enhancement.

Materials:

  • LC-MS/MS system

  • Analyte standard solution

  • Blank biological matrix

  • Your established sample preparation method

Procedure:

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike the analyte standard into the final reconstitution solvent to achieve a known concentration (e.g., low, mid, and high QC levels).

    • Set B (Post-Extraction Spike): Process blank biological matrix samples through your entire sample preparation procedure. In the final step, spike the analyte standard into the processed blank extract to achieve the same final concentrations as in Set A.[15][16]

  • Analysis:

    • Analyze multiple replicates (n≥3) of both Set A and Set B using your LC-MS/MS method.

  • Calculation of Matrix Factor (MF):

    • Calculate the average peak area for the analyte in both sets of samples.

    • Determine the Matrix Factor (MF) using the following formula:[1][7] MF = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)

  • Data Interpretation:

    • MF = 1: No significant matrix effect.

    • MF < 1: Ion suppression. For example, an MF of 0.7 indicates 30% ion suppression.

    • MF > 1: Ion enhancement. For example, an MF of 1.4 indicates 40% ion enhancement.

    • Regulatory guidelines often consider a matrix effect to be acceptable if the coefficient of variation (CV) of the matrix factor across different lots of matrix is ≤15%.[7]

References

Technical Support Center: Optimizing Derivatization of Keto Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize derivatization reaction conditions for keto acids.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of derivatizing keto acids for analysis?

A1: Keto acids are often challenging to analyze directly due to their inherent instability, high polarity, and poor ionization efficiency in mass spectrometry.[1][2] Derivatization is a chemical modification process used to overcome these challenges by converting the keto acids into more stable, volatile (for Gas Chromatography - GC) or more easily ionized (for Liquid Chromatography - Mass Spectrometry - LC-MS) derivatives, thereby enhancing detection sensitivity and improving chromatographic performance.[1][3]

Q2: How do I decide between a GC-MS and an LC-MS method for my keto acid analysis?

A2: The choice depends on the properties of your keto acids and your analytical goals. GC-MS is a powerful technique for volatile compounds. Since keto acids are non-volatile, they require derivatization to increase their volatility and thermal stability.[1][4] LC-MS is more suitable for polar, non-volatile, and thermally unstable compounds.[2] For LC-MS, derivatization aims to increase hydrophobicity for better retention on reversed-phase columns and to enhance ionization efficiency.[3][5] Unstable α-keto acids like oxaloacetic acid are often better suited for LC-MS methods that use stabilizing derivatizing agents.[5][6][7]

Q3: What are the common derivatization strategies for GC-MS analysis of keto acids?

A3: For GC-MS, a two-step approach is standard. First, the ketone group is protected through oximation using a reagent like methoxyamine hydrochloride (MeOx).[4][5] This step is critical to prevent keto-enol tautomerism, which can lead to multiple derivative peaks for a single analyte.[4] Following oximation, the carboxylic acid group is silylated using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase volatility.[5][8]

Q4: What are the most effective derivatization strategies for LC-MS analysis of keto acids?

A4: For LC-MS, derivatization focuses on reacting with the carbonyl (keto) group to enhance chromatographic retention and ionization. Common strategies include:

  • Hydrazine Reagents: Reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) and phenylhydrazine (B124118) (PH) react with the keto group to form stable hydrazones.[5] Phenylhydrazine is particularly effective as it can stabilize highly reactive α-keto acids during sample quenching and preparation.[2][5][7]

  • o-Phenylenediamine (B120857) (OPD) and its analogs: OPD reacts with α-keto acids to form stable, fluorescent quinoxaline (B1680401) derivatives, which are well-suited for both fluorescence detection and LC-MS analysis.[1][9][10]

  • Girard's Reagents (T and P): These reagents introduce a permanently charged moiety onto the keto group, significantly enhancing ionization efficiency and detection sensitivity in LC-MS.[1][11]

Q5: What are the most critical parameters to control during a derivatization reaction?

A5: The efficiency of the derivatization reaction is influenced by several key factors that must be optimized:

  • pH: The reaction pH can significantly affect the derivatization yield. For example, o-phenylenediamine (OPD) reactions are favored in acidic conditions (e.g., 2M HCl), while other reactions may require different pH levels for optimal performance.[12][13][14]

  • Temperature: Temperature affects the reaction rate. Optimization is necessary to ensure the reaction proceeds to completion without degrading the analyte or the derivative.[12][15] For unstable keto acids, lower temperatures (e.g., 0°C or -20°C) may be required.[7][15]

  • Reaction Time: Sufficient time must be allowed for the reaction to complete. A time-course experiment is the best way to determine the optimal reaction duration.[12][15]

  • Reagent Concentration: The derivatizing reagent should be present in sufficient excess to drive the reaction to completion.[12][15]

Diagram 1: Derivatization Strategy Selection Workflow start Start: Keto Acid Analysis Required q_stability Is the analyte thermally stable? (e.g., oxaloacetate) start->q_stability lcms_path LC-MS Pathway q_stability->lcms_path No / Unstable gcms_path GC-MS Pathway q_stability->gcms_path Yes / Stable der_lcms Derivatize for enhanced ionization & retention (e.g., PH, OPD, Girard's) lcms_path->der_lcms der_gcms Two-step derivatization: 1. Oximation (protect keto) 2. Silylation (add volatility) gcms_path->der_gcms analysis_lcms LC-MS/MS Analysis der_lcms->analysis_lcms analysis_gcms GC-MS Analysis der_gcms->analysis_gcms

Caption: Decision workflow for selecting a keto acid derivatization strategy.

Troubleshooting Guide

Problem: Low or No Product Yield

Q: My analysis shows very low or no derivatized product. What are the possible causes and solutions?

A: This is a common issue that can often be traced back to the reaction conditions or sample integrity.

  • Cause 1: Presence of Moisture. Water can significantly hinder silylation reactions by consuming the reagent and hydrolyzing the derivatives.[5]

    • Solution: Ensure all glassware is thoroughly oven-dried. Use high-purity, anhydrous solvents and reagents. Dry the sample extract completely under a stream of nitrogen or using a vacuum concentrator before adding the derivatizing agents.[5]

  • Cause 2: Insufficient Reagent. The derivatizing agent may be consumed by other components in the sample matrix or was not added in sufficient excess to drive the reaction to completion.[5]

    • Solution: Increase the concentration or volume of the derivatization reagent. Always use fresh, unexpired reagents that have been stored correctly to prevent degradation.[5]

  • Cause 3: Incomplete Reaction. The reaction time or temperature may have been insufficient for the reaction to reach completion.

    • Solution: Optimize the reaction time and temperature by performing a time-course or temperature-gradient experiment. Plot the derivative peak area against time or temperature to find the optimal conditions.[8][12]

  • Cause 4: Analyte Degradation. Keto acids, particularly α-keto acids, can be unstable and may degrade before or during the derivatization reaction.[5][6]

    • Solution: Minimize sample handling time and keep samples cold (on ice or at 4°C) throughout the process.[13] For highly unstable analytes like oxaloacetic acid, use a derivatization reagent like phenylhydrazine (PH) that can be added directly to the quenching solution to stabilize the molecule immediately.[2][5][7]

Problem: Multiple Unexpected Peaks for a Single Analyte

Q: My chromatogram shows multiple peaks for a single keto acid standard. How can I identify and prevent them?

A: Multiple peaks usually indicate side reactions, incomplete derivatization, or the formation of isomers.

  • Cause 1: Tautomerization (GC-MS). The keto-enol tautomerism of the α-keto group can lead to the formation of multiple silylated isomers if the keto group is not protected first.[4]

    • Solution: Always perform a methoximation step (e.g., with methoxyamine hydrochloride) prior to silylation. This "locks" the keto group into a stable oxime, preventing the formation of different enol-TMS isomers and resulting in a single, sharp peak.[4][5][8]

  • Cause 2: Incomplete Derivatization. If the reaction does not go to completion, you may see peaks for the underivatized or partially derivatized analyte alongside the desired product.[4]

    • Solution: Re-optimize your reaction conditions (time, temperature, reagent concentration) to ensure the reaction proceeds to completion.[4]

  • Cause 3: Reagent Artifacts. Excess derivatization reagent or its byproducts can sometimes appear as peaks in the chromatogram.

    • Solution: Consult the reagent manufacturer's literature for known artifacts. If possible, perform a sample cleanup step after derivatization or ensure your chromatographic method separates the product from these artifacts.

  • Cause 4: E/Z Isomer Formation. Oximation can sometimes result in the formation of E/Z isomers (syn/anti), which may appear as two separate, closely eluting peaks.

    • Solution: This is an inherent property of the derivatives. While often unavoidable, chromatographic conditions can sometimes be optimized to co-elute or fully resolve the isomers for combined quantification.

Diagram 2: Troubleshooting Logic for Low Derivative Yield start Problem: Low/No Product Yield q_gcms Are you using a silylation reagent (for GC-MS)? start->q_gcms s_moisture Solution: Ensure anhydrous conditions. Dry sample thoroughly. Use fresh reagents. q_gcms->s_moisture Yes q_reagent Is reagent in sufficient excess? q_gcms->q_reagent No s_moisture->q_reagent s_reagent Solution: Increase reagent concentration/volume. Check reagent expiry. q_reagent->s_reagent No q_conditions Are reaction time and temperature optimized? q_reagent->q_conditions Yes s_reagent->q_conditions s_conditions Solution: Perform time-course and temperature optimization experiments. q_conditions->s_conditions No q_stability Is the analyte known to be unstable? q_conditions->q_stability Yes s_conditions->q_stability s_stability Solution: Minimize sample handling time. Keep samples cold. Use stabilizing reagents (e.g., Phenylhydrazine). q_stability->s_stability Yes

Caption: A logical workflow for troubleshooting low derivatization yield.

Problem: Poor Reproducibility

Q: My results are showing poor reproducibility between injections or samples. What are the likely causes?

A: Poor reproducibility can stem from inconsistencies in sample handling or from matrix effects.

  • Cause 1: Inconsistent Sample Preparation. Any variability in sample extraction, solvent evaporation, or the timing of derivatization steps can lead to inconsistent yields.[4][13]

    • Solution: Standardize the entire sample preparation protocol. Use an automated system if available to ensure consistent timing and reagent addition.[13] The use of a suitable internal standard is critical to correct for variations.[4][12]

  • Cause 2: Sample Matrix Effects. Components in complex biological matrices (e.g., plasma, urine) can interfere with the derivatization reaction or suppress/enhance the analyte signal during analysis (ion suppression).[11][12]

    • Solution: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte.[11][12] Additionally, perform robust sample cleanup to remove interfering components like phospholipids.[16] Matrix-matched calibration standards are also recommended for accurate quantification.[12]

  • Cause 3: Derivative Instability. The derivatized product itself may not be stable over the course of a long analytical run.

    • Solution: Assess the stability of your derivatives over time at the storage temperature of your autosampler (e.g., 4°C). Analyze samples as quickly as possible after derivatization.[12][13]

Quantitative Data Tables

Table 1: Performance Comparison of Common Derivatization Agents for Keto Acid Analysis

Derivatization AgentTarget GroupAnalytical PlatformTypical LOD/LOQKey Advantages & Considerations
Oximation + Silylation (e.g., MeOx + MSTFA)Keto + CarboxylGC-MSAnalyte dependentAdvantages: Gold standard for GC-MS, stabilizes keto group, increases volatility.[4][5] Considerations: Two-step process, highly sensitive to moisture.[5]
o-Phenylenediamine (OPD) α-KetoLC-MS, HPLC-Fluorescence~5x10⁻⁷ M (polarography)[10], 20 nM (LC-MS)[9]Advantages: Forms highly stable and fluorescent quinoxaline derivatives. Good for α-keto acids.[1][9] Considerations: Primarily for α-keto acids. Reaction favored in strong acid.[14]
Phenylhydrazine (PH) KetoLC-MS/MSAnalyte dependentAdvantages: Stabilizes highly reactive α-keto acids during sample quenching.[2][7] Enhances MS signal and chromatographic retention.[2] Considerations: Can be applied at low temperatures (-20°C).[7]
Girard's Reagents (T & P) KetoLC-MS/MSPicogram level (for ketosteroids)[1]Advantages: Introduces a permanent charge, significantly enhancing ESI+ signal (>100-fold).[1] Considerations: Reaction conditions may require optimization for different keto acids.[1]
PFBHA (O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine)KetoLC-MS/MS0.01–0.25 μM[17][18]Advantages: Good reproducibility (1.1–4.7% CV) and recovery (96–109%).[17][18] Effective under mild reaction conditions (0°C).[18] Considerations: Forms O-PFBO derivatives.[17]

Table 2: Optimized Reaction Conditions for Selected Derivatization Methods

Reagent/MethodParameterOptimal Value / RangeReference
PFBHA Temperature0 °C[18]
Reaction Time30 minutes[18]
o-Phenylenediamine (OPD) pHAcidic (e.g., 2M HCl)[14]
2-hydrazinoquinoline (HQ) Temperature60 °C[3]
Reaction Time60 minutes[3]
SolventAcetonitrile[3]
Oximation-Silylation Oximation Temp.60 °C[8]
Oximation Time60 minutes[8]
Silylation Temp.70 - 80 °C[8]
Silylation Time30 - 60 minutes[8]
Phenylhydrazine (PH) Temperature-20 °C[7]
Reaction Time1 hour[7]

Experimental Protocols

Protocol 1: Two-Step Oximation-Silylation for GC-MS Analysis

This protocol is a general guideline for the derivatization of keto acids for GC-MS analysis.[4][8]

  • Sample Preparation:

    • Place 100 µL of sample (e.g., plasma, extract) into a glass reaction vial.

    • Add a suitable internal standard.

    • Evaporate the sample to complete dryness under a gentle stream of nitrogen or using a vacuum concentrator. It is critical to remove all moisture.[5]

  • Step 1: Methoximation:

    • Add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (e.g., 20 mg/mL) to the dried sample.

    • Cap the vial tightly and vortex to ensure the residue is fully dissolved.

    • Incubate at 60°C for 60 minutes.[8]

    • Allow the vial to cool to room temperature.

  • Step 2: Silylation:

    • Add 100 µL of a silylating reagent, such as MSTFA + 1% TMCS, to the vial.[8]

    • Cap the vial tightly and vortex briefly.

    • Incubate at 70°C for 30 minutes.[8]

    • Allow the vial to cool to room temperature.

  • Analysis:

    • Transfer the derivatized sample to an autosampler vial. The sample is now ready for GC-MS injection.

Protocol 2: Phenylhydrazine (PH) Derivatization for Unstable α-Keto Acids (LC-MS/MS)

This protocol is adapted for the stabilization and derivatization of highly reactive α-keto acids during metabolic quenching.[2][5][7]

  • Quenching & Derivatization Solution:

    • Prepare a quenching solution (e.g., cold methanol) containing phenylhydrazine. The concentration should be in excess relative to the expected analyte concentration.

  • Reaction:

    • To initiate metabolic quenching and derivatization simultaneously, add the cold quenching/derivatization solution directly to your biological sample (e.g., cell culture).

    • Vortex immediately to mix. This process stops enzymatic activity and begins the derivatization to form stable hydrazones.[5][7]

  • Incubation:

    • Incubate the mixture at a low temperature (e.g., -20°C) for 1 hour to allow the reaction to proceed while minimizing degradation.[7]

  • Sample Cleanup:

    • Centrifuge the sample at high speed (e.g., >10,000 x g) at 4°C to pellet precipitated proteins and cell debris.[5]

    • Collect the supernatant for analysis.

  • Analysis:

    • The sample may be injected directly or after evaporation and reconstitution in a suitable mobile phase for LC-MS/MS analysis.

Protocol 3: o-Phenylenediamine (OPD) Derivatization for α-Keto Acids (LC-MS/MS)

This protocol is for the derivatization of α-keto acids to form stable quinoxalinol derivatives.[9][14]

  • Sample Preparation:

    • To a deproteinized sample extract, add a suitable internal standard.

  • Derivatization Reaction:

    • Add an equal volume of OPD solution (e.g., freshly prepared in 2M HCl).

    • Vortex the mixture.

    • Incubate at an optimized temperature and time (e.g., room temperature or slightly elevated, depending on the specific keto acid). Best yields are often obtained in 2M HCl.[14]

  • Extraction (Optional but Recommended):

    • After incubation, the quinoxaline derivatives can be extracted from the aqueous acidic solution into an organic solvent like ethyl acetate.[9]

    • Vortex, then centrifuge to separate the layers.

    • Transfer the organic layer to a clean tube.

  • Final Preparation:

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Diagram 3: General Experimental Workflow for Keto Acid Derivatization start 1. Sample Collection & Quenching protein_precip 2. Protein Precipitation (e.g., cold methanol) & Internal Standard Spiking start->protein_precip centrifuge1 3. Centrifugation protein_precip->centrifuge1 supernatant 4. Collect Supernatant centrifuge1->supernatant dry_down 5. Evaporate to Dryness (under Nitrogen) supernatant->dry_down derivatize 6. Add Derivatization Reagent(s) & Incubate (Optimized Time & Temp) dry_down->derivatize cleanup 7. Optional: Post-Derivatization Cleanup / Extraction derivatize->cleanup reconstitute 8. Reconstitute in Mobile Phase cleanup->reconstitute analysis 9. GC-MS or LC-MS/MS Analysis reconstitute->analysis

Caption: A generalized workflow for keto acid sample preparation and derivatization.

References

Technical Support Center: Synthetic 4-Oxoheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis and purification of 4-Oxoheptanoic acid.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific questions and problems that may arise during your experiments, focusing on the identification and mitigation of common impurities.

Q1: My final product of this compound has a low yield and appears oily, even after purification. What are the potential causes?

A1: A low yield and oily appearance can be attributed to several factors, primarily the presence of unreacted starting materials or byproducts from side reactions.

  • Incomplete Reaction: The synthesis may not have gone to completion, leaving significant amounts of starting materials. For instance, in a Grignard-based synthesis from succinic anhydride (B1165640) and n-propyl magnesium bromide, unreacted succinic anhydride can be a persistent impurity.

  • Side Reactions: The formation of undesired byproducts can lower the yield of the target molecule. A common side reaction is the formation of a di-addition product where the Grignard reagent reacts twice with the succinic anhydride derivative.

  • Inadequate Purification: The purification method may not be effectively removing all impurities. Residual solvents from the reaction or extraction steps can also contribute to an oily consistency.

Troubleshooting Steps:

  • Monitor Reaction Completion: Use techniques like Thin Layer Chromatography (TLC) or in-process High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of starting materials before quenching the reaction.

  • Optimize Reaction Conditions: Carefully control the stoichiometry of reactants. A slight excess of the Grignard reagent can sometimes drive the reaction to completion, but a large excess can lead to more byproducts. Temperature control is also crucial; running the reaction at a lower temperature may improve selectivity.

  • Refine Purification Protocol: If the product is an oil, distillation under reduced pressure can be an effective purification method. Alternatively, column chromatography on silica (B1680970) gel with a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) can separate the desired product from less polar and more polar impurities.

Q2: I observe an unexpected peak in my HPLC analysis of purified this compound. How can I identify this impurity?

A2: Identifying unknown impurities is crucial for ensuring the quality of your synthetic material. The identity of the impurity will depend on the synthetic route employed.

  • Synthesis via Oxidation of 4-Heptanol (B146996): If you synthesized this compound by oxidizing 4-heptanol, a common impurity is the starting material, 4-heptanol, due to incomplete oxidation. Another possibility is over-oxidation, leading to the formation of smaller carboxylic acids through cleavage of the carbon chain.

  • Synthesis via Grignard Reaction: In the synthesis using n-propyl magnesium bromide and succinic anhydride, potential byproducts include butanoic acid (from the reaction of the Grignard reagent with carbon dioxide from the atmosphere) or dipropyl ketone.

Identification Strategy:

  • Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer (LC-MS) to obtain the molecular weight of the impurity. This is a powerful first step in identification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS can be very effective. The fragmentation pattern in the mass spectrum can provide structural clues.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated in sufficient quantity, 1H and 13C NMR spectroscopy can provide detailed structural information.

Q3: My NMR spectrum of this compound shows broad signals for the carboxylic acid proton and some baseline distortion. Is this indicative of an impurity?

A3: While baseline distortion can sometimes indicate impurities, broad signals for acidic protons in NMR are common due to hydrogen bonding and exchange with residual water in the NMR solvent.

  • Acidic Proton Exchange: The carboxylic acid proton signal is often broad and may not integrate to exactly one proton. Adding a drop of D₂O to the NMR tube will cause this signal to disappear, confirming it is an exchangeable proton.

  • Residual Solvents: Check the NMR spectrum for signals corresponding to common laboratory solvents used in the synthesis or purification (e.g., diethyl ether, ethyl acetate, dichloromethane, hexanes).

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. If you used any metal-based reagents, this could be a possibility.

Troubleshooting Steps:

  • D₂O Shake: To confirm the carboxylic acid proton, perform a D₂O shake experiment.

  • High-Purity Solvent: Ensure you are using a high-purity, deuterated solvent for your NMR analysis.

  • Check for Solvent Peaks: Compare the chemical shifts of any unexpected signals with tables of common solvent impurities.

Common Impurities in Synthetic this compound

The following table summarizes potential impurities based on common synthetic routes.

ImpurityLikely Synthetic SourceTypical Analytical Signal (LC-MS or GC-MS)
Succinic AcidHydrolysis of unreacted succinic anhydride (Grignard route)[M-H]⁻ at m/z 117.02
4-HeptanolIncomplete oxidation of 4-heptanol (Oxidation route)Molecular ion corresponding to C₇H₁₆O
Butanoic AcidReaction of Grignard reagent with CO₂[M-H]⁻ at m/z 87.05
Dipropyl KetoneSide reaction in Grignard synthesisMolecular ion corresponding to C₇H₁₄O
Heptanoic AcidOver-reduction during a hypothetical reduction step or impurity in starting material[M-H]⁻ at m/z 129.1
Residual Solvents (e.g., Diethyl Ether, THF, Ethyl Acetate)Reaction workup and purificationCharacteristic peaks in ¹H NMR and GC-MS

Experimental Protocols

Synthesis of this compound via Oxidation of 4-Heptanol

This protocol provides a general method for the synthesis of this compound.

Materials:

  • 4-Heptanol

  • Jones Reagent (Chromium trioxide in sulfuric acid and water)

  • Acetone (B3395972)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Saturated sodium bicarbonate solution

  • Hydrochloric acid (1M)

Procedure:

  • Dissolve 4-heptanol in acetone and cool the solution in an ice bath.

  • Slowly add Jones reagent dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by adding isopropanol (B130326) until the orange color dissipates.

  • Remove the acetone under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution.

  • Acidify the aqueous bicarbonate washings to pH 2 with 1M HCl.

  • Extract the acidified aqueous layer with diethyl ether.

  • Combine the final organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography.

Visualizations

Troubleshooting Workflow for Impurity Identification

The following diagram illustrates a logical workflow for identifying and addressing impurities encountered during the synthesis of this compound.

Troubleshooting Workflow for this compound Synthesis start Start: Impurity Detected in this compound analysis Initial Analysis (NMR, TLC, LC-MS) start->analysis known_impurity Known Impurity? analysis->known_impurity unknown_impurity Characterize Unknown Impurity (HRMS, GC-MS, Isolation & NMR) known_impurity->unknown_impurity No modify_workup Modify Workup/Purification (Extraction pH, Distillation, Chromatography) known_impurity->modify_workup Yes source_id Identify Potential Source (Starting Material, Side Reaction, Solvent) unknown_impurity->source_id optimize_synthesis Optimize Synthesis Protocol (Stoichiometry, Temp., Time) source_id->optimize_synthesis optimize_synthesis->modify_workup reanalyze Re-analyze Purified Product modify_workup->reanalyze end_pass Product Meets Purity Specs reanalyze->end_pass Pass end_fail Purity Specs Not Met reanalyze->end_fail Fail end_fail->analysis

Caption: Troubleshooting workflow for identifying and mitigating impurities.

Technical Support Center: Resolving Emulsion Formation During Acid-Base Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving emulsion formation during acid-base extraction procedures.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion in the context of acid-base extraction?

An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution, where one liquid is dispersed in the other as fine droplets.[1][2] In acid-base extraction, this prevents the clear separation of the organic and aqueous layers, hindering the isolation of the target compound.[3]

Q2: What causes emulsions to form during extraction?

Emulsions are often caused by:

  • Presence of Surfactant-like Molecules: Compounds that have both hydrophilic and lipophilic properties, such as phospholipids, fatty acids, and proteins, can stabilize the interface between the two liquid phases.[3]

  • High Agitation: Vigorous shaking or mixing of the separatory funnel can create very small droplets that are slow to coalesce.[3][4]

  • High Concentration of Reactants: High concentrations of acid, base, or the compound of interest can sometimes contribute to emulsion formation.

  • Particulate Matter: Fine solid particles can accumulate at the interface and stabilize an emulsion.[5]

  • High Viscosity: Viscous solutions can slow down the process of droplet coalescence.

Q3: How can I prevent emulsion formation in the first place?

Prevention is often easier than breaking an emulsion.[3] Key preventative measures include:

  • Gentle Mixing: Instead of vigorous shaking, gently swirl or invert the separatory funnel to increase the surface area for extraction without excessive agitation.[3]

  • Pre-emptive Salting Out: If you anticipate an emulsion, add a saturated solution of sodium chloride (brine) or solid salt to the aqueous layer before extraction.[6][7] This increases the ionic strength of the aqueous phase, reducing the solubility of organic components and promoting phase separation.[1][3]

  • Use of a Different Solvent: Consider using an organic solvent that is less prone to forming emulsions.[8]

  • Solid-Phase Extraction (SPE): For samples that are known to form persistent emulsions, SPE can be a suitable alternative to liquid-liquid extraction.[1]

Troubleshooting Guide: Breaking an Emulsion

If an emulsion has already formed, follow these steps to resolve it. Start with the simplest and least intrusive methods first.

Step 1: Be Patient

  • Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the emulsion will break on its own as the droplets coalesce.[9]

Step 2: Gentle Mechanical Agitation

  • Gently swirl the separatory funnel in a circular motion.

  • Use a glass stirring rod to gently poke and coalesce the droplets at the interface.[10]

Step 3: "Salting Out" - Addition of Brine

  • Add a small amount of saturated sodium chloride (brine) solution.[10] This increases the polarity of the aqueous layer and helps to force the separation of the two phases.[3]

Step 4: Centrifugation

  • If the emulsion persists and the volume is manageable, transferring the mixture to centrifuge tubes and spinning them can effectively break the emulsion by forcing the denser phase to the bottom.[1][6][7]

Step 5: Filtration

  • Filter the emulsified mixture through a plug of glass wool or a pad of Celite® (diatomaceous earth) in a filter funnel.[1][5][9] This can help to physically break up the droplets.

Step 6: Altering the pH

  • Sometimes, a slight adjustment of the pH of the aqueous layer by adding a small amount of dilute acid or base can destabilize the emulsion, especially if it is stabilized by acidic or basic impurities.[6][7]

Step 7: Addition of a Different Organic Solvent

  • Adding a small amount of a different organic solvent can change the overall polarity of the organic phase and help to dissolve the emulsifying agents.[1][3]

Step 8: Gentle Heating

  • Gently warming the separatory funnel in a warm water bath can decrease the viscosity of the liquids and promote phase separation. Be cautious with volatile organic solvents.[11]

Data Presentation: Comparison of Emulsion Breaking Techniques

TechniquePrincipleSpeedPotential Issues
Patience Gravitational separationSlow (15-60 min)Ineffective for stable emulsions.[12]
Gentle Agitation Mechanical coalescenceSlow to ModerateMay not be effective for stable emulsions.
Salting Out (Brine) Increases ionic strength of the aqueous phase, reducing organic solubility.[10][12]ModerateMay slightly decrease analyte recovery in the aqueous phase if it has some water solubility.[12]
Centrifugation Accelerates gravitational separation through centrifugal force.[1][12]FastRequires a centrifuge; may not be practical for large volumes.[1]
Filtration (Glass Wool/Celite®) Physical coalescence of droplets on the filter medium's surface.[1][5][12]ModeratePotential for product loss due to adsorption onto the filter medium.[12]
pH Adjustment Neutralizes acidic or basic emulsifying agents.[6][7]ModerateMay affect the stability or solubility of the target compound.[12]
Solvent Addition Alters the polarity of the organic phase to dissolve emulsifying agents.[1][3][12]ModerateCan complicate solvent removal (rotary evaporation) later.[12]
Gentle Heating Reduces viscosity and increases molecular motion.[11]ModerateRisk of degrading thermally sensitive compounds or boiling volatile solvents.[11]

Experimental Protocols

Protocol 1: Salting Out

  • Prepare a Saturated Brine Solution: Add sodium chloride (NaCl) to deionized water with stirring until no more salt dissolves.

  • Add Brine to the Emulsion: Carefully open the stopcock of the separatory funnel to release any pressure. Add the saturated brine solution in small portions (e.g., 5-10 mL for a 250 mL separatory funnel) to the separatory funnel containing the emulsion.

  • Gently Mix: After each addition, gently swirl the funnel (do not shake) and allow it to stand for several minutes.[12]

  • Observe: Look for the formation of a distinct layer.

  • Repeat if Necessary: Continue adding brine in portions until the emulsion breaks.

Protocol 2: Filtration through Celite®

  • Prepare the Celite® Pad: Place a piece of filter paper in a Büchner funnel and wet it with the organic extraction solvent.[12]

  • Create a Slurry: Prepare a slurry of Celite® in your organic solvent and pour it onto the filter paper to create a packed pad (typically 1-2 cm thick).[12]

  • Settle the Pad: Gently apply a vacuum to settle the pad and remove excess solvent.[12]

  • Filter the Emulsion: Slowly pour the entire emulsified mixture onto the Celite® pad under a gentle vacuum.[12] The filtrate should be two distinct phases.

Protocol 3: Centrifugation

  • Transfer the Emulsion: Carefully transfer the emulsion from the separatory funnel into appropriately sized centrifuge tubes. Ensure the tubes are balanced.[12]

  • Centrifuge: Place the tubes in the centrifuge. Spin the tubes at a moderate speed (e.g., 3000-5000 rpm) for 5-15 minutes.[12]

  • Separate the Layers: After centrifugation, carefully pipette the separated layers.

Mandatory Visualization

Emulsion_Troubleshooting start Emulsion Formed patience Wait 10-20 mins start->patience gentle_agitation Gentle Swirling / Stirring patience->gentle_agitation Still Emulsified resolved Emulsion Resolved patience->resolved Resolved salting_out Add Saturated Brine gentle_agitation->salting_out Still Emulsified gentle_agitation->resolved Resolved centrifugation Centrifuge salting_out->centrifugation Still Emulsified salting_out->resolved Resolved filtration Filter (Celite®/Glass Wool) centrifugation->filtration Still Emulsified / Not Feasible centrifugation->resolved Resolved ph_adjustment Adjust pH filtration->ph_adjustment Still Emulsified filtration->resolved Resolved solvent_addition Add Different Organic Solvent ph_adjustment->solvent_addition Still Emulsified ph_adjustment->resolved Resolved heating Gentle Heating solvent_addition->heating Still Emulsified solvent_addition->resolved Resolved heating->resolved Resolved

Caption: A logical workflow for troubleshooting emulsions in liquid-liquid extraction.

References

Technical Support Center: 4-Oxoheptanoic Acid Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with 4-Oxoheptanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Based on its chemical structure, this compound is a carboxylic acid with a seven-carbon chain and a ketone group. This structure imparts both polar (carboxylic acid and ketone) and non-polar (alkyl chain) characteristics. Generally, the solubility of carboxylic acids in water decreases as the carbon chain length increases.[1] Therefore, this compound is expected to have limited solubility in water and higher solubility in organic solvents, particularly polar organic solvents.

Q2: How does pH affect the solubility of this compound in aqueous solutions?

The solubility of this compound in water is highly dependent on pH. As a carboxylic acid, it is a weak acid and will be predominantly in its less soluble, protonated (neutral) form at low pH. By increasing the pH of the solution (making it more basic), the carboxylic acid group deprotonates to form the highly polar and much more water-soluble carboxylate salt.[2][]

Q3: What are suitable organic solvents for dissolving this compound?

Polar organic solvents are generally good choices for dissolving this compound. These include:

The presence of the ketone group in this compound may also enhance its solubility in solvents with carbonyl groups.[5]

Q4: What is co-solvency and how can it be used to improve the solubility of this compound?

Co-solvency is a technique that involves adding a water-miscible organic solvent (a co-solvent) to an aqueous solution to increase the solubility of a poorly soluble compound.[6][7] For this compound, using co-solvents like ethanol, methanol, or polyethylene (B3416737) glycol (PEG) in water can significantly enhance its solubility by reducing the polarity of the solvent system.

Q5: How can salt formation increase the solubility of this compound?

Converting this compound into a salt is a highly effective method to dramatically increase its aqueous solubility.[8][9] This is achieved by reacting the carboxylic acid with a base (e.g., sodium hydroxide (B78521), potassium hydroxide) to form the corresponding carboxylate salt. These ionic salts are significantly more polar than the free acid, leading to greater interaction with water molecules and thus, higher solubility.[10]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
This compound is not dissolving in water. The compound has inherently low aqueous solubility at neutral pH.1. Increase the pH: Add a dilute solution of a base (e.g., 0.1 M NaOH) dropwise while stirring. Monitor the pH and continue adding the base until the compound dissolves. 2. Use a co-solvent: Add a water-miscible organic solvent such as ethanol or DMSO to the water in a stepwise manner until the desired solubility is achieved. 3. Gentle Heating: Carefully warm the solution while stirring. Note that the compound may precipitate out upon cooling.
Precipitation occurs when an aqueous solution of this compound is cooled or the pH is lowered. The solubility limit has been exceeded at the lower temperature or the compound is converting back to its less soluble free acid form.1. Maintain Temperature: If the experiment allows, maintain the solution at the temperature at which the compound was dissolved. 2. pH Control: Ensure the pH of the solution remains in a range where the carboxylate salt is the predominant species. 3. Re-dissolve at a lower concentration: Prepare a more dilute solution to prevent precipitation upon cooling.
Difficulty dissolving this compound in an organic solvent. The polarity of the chosen solvent is not optimal.1. Select a more appropriate solvent: Refer to the Data Presentation table below for guidance on solvent selection. Polar aprotic solvents like DMSO or acetone are often good starting points. 2. Use a co-solvent system: If a single solvent is not effective, try a mixture of solvents. For example, a small amount of a polar solvent like methanol in a less polar solvent might improve solubility.
An "oiling out" effect is observed instead of dissolution or crystallization. The compound is separating from the solution as a liquid phase rather than a solid. This can occur if the melting point of the compound is lower than the solution temperature or if the solution is cooled too rapidly.1. Slow Cooling: If crystallization is the goal, allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. 2. Solvent Selection: Experiment with a different solvent system that may favor crystallization over oiling out.

Data Presentation

Solvent Solvent Classification Temperature (°C) Solubility (mg/mL) Observations (Predicted)
Water (pH 5-7)Polar Protic25Data to be determinedSparingly soluble to Insoluble
Water (pH > 8)Polar Protic25Data to be determinedSoluble to Freely Soluble
MethanolPolar Protic25Data to be determinedSoluble to Freely Soluble
EthanolPolar Protic25Data to be determinedSoluble
AcetonePolar Aprotic25Data to be determinedFreely Soluble
Dimethyl Sulfoxide (DMSO)Polar Aprotic25Data to be determinedVery Soluble
Dichloromethane (DCM)Non-polar25Data to be determinedSlightly Soluble to Soluble
HexaneNon-polar25Data to be determinedInsoluble

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility by Shake-Flask Method

This protocol outlines the standard procedure to determine the solubility of this compound in an aqueous buffer of a specific pH.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add excess this compound to a vial. prep2 Add a known volume of aqueous buffer (e.g., pH 7.4). prep1->prep2 equil1 Seal the vial securely. prep2->equil1 equil2 Agitate at a constant temperature (e.g., 25°C) for 24-48 hours. equil1->equil2 equil3 Allow undissolved solid to settle. equil2->equil3 analysis1 Withdraw a clear aliquot of the supernatant. equil3->analysis1 analysis2 Filter the aliquot (e.g., using a 0.45 µm syringe filter). analysis1->analysis2 analysis3 Dilute the filtered sample with a suitable mobile phase. analysis2->analysis3 analysis4 Quantify the concentration using a validated analytical method (e.g., HPLC, UV-Vis). analysis3->analysis4 G start Weigh a desired amount of this compound. suspend Suspend the acid in a known volume of water. start->suspend add_base Add a dilute solution of a base (e.g., 0.1 M NaOH) dropwise while stirring. suspend->add_base monitor_ph Monitor the pH of the solution continuously. add_base->monitor_ph dissolution Observe for complete dissolution of the solid. monitor_ph->dissolution dissolution->add_base if not dissolved adjust_volume Adjust to the final desired volume with water. dissolution->adjust_volume if dissolved end Solution is ready for use. adjust_volume->end G start Determine the desired final concentration and solvent ratio. dissolve_in_cosolvent Dissolve the weighed this compound in the co-solvent (e.g., ethanol). start->dissolve_in_cosolvent add_primary_solvent Gradually add the primary solvent (e.g., water) to the co-solvent mixture while stirring. dissolve_in_cosolvent->add_primary_solvent observe Observe for any signs of precipitation. add_primary_solvent->observe adjust_ratio If precipitation occurs, adjust the solvent ratio by increasing the proportion of the co-solvent. observe->adjust_ratio Precipitation occurs end Homogeneous solution is obtained. observe->end No precipitation adjust_ratio->dissolve_in_cosolvent G start Dissolve this compound in a suitable organic solvent (e.g., ethanol). add_base Add one molar equivalent of a base (e.g., sodium hydroxide in ethanol) to the solution. start->add_base stir Stir the mixture at room temperature for 1-2 hours. add_base->stir isolate_salt Remove the solvent under reduced pressure to obtain the solid salt. stir->isolate_salt confirm Optionally, confirm salt formation (e.g., via FTIR or NMR). isolate_salt->confirm dissolve_in_water Dissolve the resulting salt in water to the desired concentration. isolate_salt->dissolve_in_water confirm->dissolve_in_water end Aqueous solution of the salt is prepared. dissolve_in_water->end

References

Technical Support Center: Minimizing Analyte Loss in GC-MS Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize analyte loss during sample preparation for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Troubleshooting Guides

This section provides systematic approaches to identify and resolve common issues leading to analyte loss.

Issue: Low or No Analyte Signal (Peak Area/Height Reduction)

A diminished or absent analyte signal is a primary indicator of sample loss. This can manifest as a reduction in the size of all peaks, or only specific peaks in your chromatogram.

Systematic Troubleshooting Workflow:

Here is a logical workflow to diagnose the root cause of analyte loss.

cluster_0 Start: Low/No Analyte Signal cluster_1 Initial Checks cluster_2 Sample Preparation Investigation cluster_3 GC System Investigation cluster_4 Resolution start Low or No Analyte Signal Detected check_sample Verify Sample Integrity: - Correct concentration? - Stored properly? - Freshly prepared? start->check_sample check_instrument Check GC-MS System Status: - No leaks? - Correct method loaded? - Syringe functioning? start->check_instrument adsorption Investigate Adsorption: - Using silanized glassware? - Minimized transfers? - pH optimized? check_sample->adsorption If sample is OK inlet Inspect Inlet: - Liner contaminated or active? - Correct injection temperature? - Septum leaking? check_instrument->inlet If instrument seems OK degradation Investigate Degradation: - pH or temperature extremes? - Analyte light sensitive? - Is derivatization required? adsorption->degradation resolution Problem Resolved adsorption->resolution After addressing findings extraction Evaluate Extraction Efficiency: - Correct solvent/phase? - Optimized extraction parameters? - Emulsion formation? degradation->extraction degradation->resolution After addressing findings extraction->inlet If sample prep is optimized extraction->resolution After addressing findings column Assess Column Health: - Column contaminated? - Column broken? - Correct installation? inlet->column inlet->resolution After addressing findings column->resolution After addressing findings

Caption: Troubleshooting workflow for low or no analyte signal.

Frequently Asked Questions (FAQs)

Sample Handling and Storage

Q1: How can I prevent my analyte from adsorbing to glassware and plasticware?

A1: Analyte adsorption is a common issue, especially for polar compounds at low concentrations. To minimize this:

  • Use Silanized Glassware: Deactivated glass surfaces reduce the number of active sites (silanol groups) that can bind to your analyte.[1]

  • Minimize Sample Transfers: Each transfer to a new container increases the surface area the sample is exposed to, and thus the potential for loss.

  • Choose Appropriate Containers: For some compounds, polypropylene (B1209903) or other plasticware might be more inert than glass. However, be cautious of plasticizers leaching from the container.[2]

  • Rinse with Final Solvent: After transferring your sample, rinse the original container with the final extraction solvent to recover any adsorbed analyte and add it to your sample.[1]

Q2: My analyte is thermally labile. How can I prevent it from degrading during sample preparation?

A2: Heat can cause degradation of sensitive compounds.[3] Consider these strategies:

  • Avoid High Temperatures: During solvent evaporation steps, use a gentle stream of nitrogen at a modest temperature (e.g., not exceeding 40°C).[1][2]

  • Derivatization: Chemically modify your analyte to make it more thermally stable and volatile for GC analysis.[4][5]

  • Cold Injection Techniques: Utilize a programmed temperature vaporization (PTV) inlet if available to introduce the sample at a lower initial temperature.[6]

  • Proper Storage: Store samples at low temperatures and protect them from light to maintain their integrity.[5]

Extraction Techniques

Q3: What are the key parameters to optimize for Liquid-Liquid Extraction (LLE)?

A3: LLE efficiency is highly dependent on several factors:

  • pH Adjustment: For acidic or basic analytes, adjusting the pH of the aqueous sample is critical to ensure they are in their neutral, more organic-soluble form. For an acidic analyte, the pH should be at least two units below its pKa.[1]

  • Solvent Selection: The organic solvent should have a high affinity for the analyte and be immiscible with the sample matrix.

  • Mixing: Ensure vigorous shaking to maximize the surface area between the two phases, allowing for efficient partitioning of the analyte.[1]

  • Repeat Extractions: Performing multiple extractions with smaller volumes of solvent is more effective than a single extraction with a large volume.[1]

Q4: When should I consider Solid-Phase Extraction (SPE) and what are the critical steps?

A4: SPE is an excellent technique for cleaning up complex samples and concentrating analytes.[1][7] Key considerations include:

  • Sorbent Selection: The choice of sorbent (e.g., C18, polymeric) is crucial and depends on the polarity and chemical nature of your analyte.[1]

  • Method Optimization: The wash and elution steps must be carefully optimized. The wash step should remove interferences without eluting the analyte, while the elution step should fully recover the analyte in a small volume of solvent.[7]

Q5: For volatile organic compounds (VOCs), what are the advantages of Solid-Phase Microextraction (SPME)?

A5: SPME is a solvent-free technique that combines extraction and concentration into a single step. It is particularly well-suited for the analysis of VOCs in various matrices.[8][9] The new SPME Arrow technology offers a larger sorbent volume, leading to better reproducibility and extraction of more volatile compounds.[10]

ParameterWhite Wine VOCs[10]Red Wine VOCs[10]Free VOCs (Grape Skins)[8]Bound VOCs (Grape Skins)[8]Roasted Beef Volatiles[9]
Extraction Temperature 50°C60°C60°C60°C60°C
Incubation Time 10 min17 min20 min20 min-
Exposure/Extraction Time 60 min53 min49 min60 min65 min

Table 1: Optimized SPME Parameters for Various Sample Types.

Derivatization

Q6: Why is derivatization necessary for some analytes in GC-MS?

A6: Derivatization is a chemical modification of the analyte to make it suitable for GC analysis.[11] It is often necessary for:

  • Polar Compounds: Analytes with active hydrogens (e.g., -OH, -NH, -SH groups) can interact with the GC column, leading to poor peak shape (tailing).[1] Derivatization masks these active groups.

  • Increasing Volatility: It can increase the volatility of compounds that would otherwise not be amenable to GC analysis.[4]

  • Improving Thermal Stability: It can prevent the degradation of thermally labile compounds at the high temperatures used in the GC inlet and column.[5]

  • Enhancing Sensitivity: Derivatization can improve the detector response for certain analytes.[1]

Workflow for a Typical Silylation (Derivatization) Protocol:

cluster_0 Start: Sample Ready for Derivatization cluster_1 Derivatization Steps cluster_2 Analysis start Concentrated Sample Extract solvent_exchange Ensure Aprotic Solvent (e.g., Acetonitrile (B52724), Pyridine) start->solvent_exchange add_reagent Add Silylating Reagent (e.g., MSTFA, BSTFA) solvent_exchange->add_reagent react Incubate at Elevated Temperature (e.g., 60-90°C) add_reagent->react cool Cool to Room Temperature react->cool analysis Inject into GC-MS cool->analysis

Caption: General workflow for a silylation reaction.

GC System Troubleshooting

Q7: I've optimized my sample preparation, but I'm still seeing low signal. What should I check in my GC system?

A7: If you've ruled out sample preparation issues, the problem may lie within the GC system itself.

  • Inlet Leaks: A leak in the inlet, especially around the septum, can lead to sample loss, particularly for more volatile compounds.[12]

  • Inlet Contamination: Active sites in a dirty inlet liner can cause adsorption of your analytes.[6][12] Regularly replace the liner and septum.

  • Incorrect Inlet Temperature: An inlet temperature that is too low can result in incomplete vaporization of less volatile compounds, while a temperature that is too high can cause degradation of thermally labile analytes.[6][12]

  • Column Contamination: Buildup of non-volatile matrix components on the head of the column can create active sites.[12] Trimming a small portion (e.g., 10-20 cm) from the front of the column can often resolve this.[6]

  • Syringe Issues: A clogged or defective syringe will not deliver the correct sample volume to the inlet.[6]

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction (LLE) for Acidic Analytes

This protocol provides a general method for extracting acidic analytes from an aqueous matrix.

  • pH Adjustment:

    • Take a known volume of your aqueous sample in a suitable container.

    • Slowly add a few drops of a strong acid (e.g., concentrated HCl) to adjust the sample pH to at least two units below the pKa of your analyte (e.g., pH 2-3).[1]

    • Confirm the pH using a pH meter or pH paper.

  • Extraction:

    • Transfer the acidified sample to a separatory funnel.

    • Add an appropriate volume of a suitable, immiscible organic solvent (e.g., dichloromethane, hexane/ethyl acetate (B1210297) mixture). A common sample-to-solvent ratio is 3:1.

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.[1]

  • Phase Separation:

    • Allow the layers to fully separate.

    • Drain the organic layer into a clean flask. (Note: Dichloromethane is denser than water and will be the bottom layer).

  • Repeat Extraction:

    • Perform a second extraction on the aqueous layer with a fresh portion of the organic solvent to improve recovery.

    • Combine the organic extracts.[1]

  • Drying:

    • Pass the combined organic extract through a small column containing anhydrous sodium sulfate (B86663) to remove any residual water.

  • Concentration:

    • Evaporate the solvent under a gentle stream of nitrogen, potentially in a warm water bath (not exceeding 40°C), to a final desired volume (e.g., 1 mL).[1][2]

  • Analysis:

    • The sample is now ready for direct GC-MS analysis or for a subsequent derivatization step.

Protocol 2: Silylation Derivatization

This protocol describes a general procedure for silylation, a common derivatization technique.

  • Solvent Exchange:

    • Ensure the 1 mL extract from your preparation (e.g., LLE) is in an aprotic solvent like acetonitrile or pyridine.[1] If not, evaporate the current solvent and reconstitute in the appropriate aprotic solvent.

  • Reagent Addition:

    • Add a silylating reagent (e.g., 100 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) to the sample vial.[11]

  • Reaction:

    • Cap the vial tightly.

    • Incubate the mixture at an elevated temperature (e.g., 60-90°C) for a specified time (e.g., 30-90 minutes) to allow the reaction to complete.[11]

  • Cooling:

    • Allow the vial to cool to room temperature.

  • Analysis:

    • The sample is now ready for injection into the GC-MS. It is advisable to analyze derivatized samples as soon as possible, as the derivatives may have limited stability.

References

Dealing with co-eluting peaks in chromatography of keto acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatography of keto acids.

Troubleshooting Guide: Co-eluting Peaks

Q1: My chromatogram shows co-eluting or overlapping peaks for my keto acid analysis. How can I resolve this?

Co-elution, where two or more compounds elute from the chromatographic column at the same time, is a common challenge that hinders accurate quantification.[1] To address this, a systematic approach to method optimization is necessary. The resolution of chromatographic peaks is governed by three main factors: retention factor (k), selectivity (α), and column efficiency (N).[2]

Initial Steps to Diagnose Co-elution:

  • Peak Shape Analysis: Look for signs of asymmetry, such as shoulders or merged peaks, which can indicate co-elution.[1][3]

  • Detector-Assisted Purity Analysis: If using a Diode Array Detector (DAD) or Mass Spectrometer (MS), assess peak purity across the peak. Variations in spectra can confirm the presence of multiple components.[1]

Strategies to Resolve Co-eluting Peaks:

  • Optimize the Mobile Phase:

    • Adjust Solvent Strength: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724), methanol) in the mobile phase will increase retention times and may improve separation.[1][4]

    • Change Solvent Type: Switching the organic solvent (e.g., from methanol (B129727) to acetonitrile or vice-versa) can alter selectivity due to different interactions with the analyte and stationary phase.[3]

    • Modify pH: For ionizable compounds like keto acids, adjusting the pH of the mobile phase can significantly impact retention and selectivity.[5] For example, operating at a lower pH will keep the keto acids in their protonated form, which may interact differently with the stationary phase.[5]

  • Modify the Stationary Phase:

    • Change Column Chemistry: If optimizing the mobile phase is insufficient, changing the column chemistry is a powerful way to alter selectivity.[1][4] Consider columns with different bonded phases (e.g., C8, C12, Phenyl, Biphenyl) that offer different types of interactions.[1][3]

    • Consider Alternative Chromatographic Modes:

      • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for separating polar compounds like keto acids that show poor retention in reversed-phase chromatography.[6][7][8] It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent.[7]

      • Ion-Exchange Chromatography (IEC): This technique separates molecules based on their charge and is effective for analyzing ionic substances like keto acids.[9][10]

  • Adjust Operating Parameters:

    • Temperature: Increasing the column temperature can reduce mobile phase viscosity and improve column efficiency.[4] It can also alter selectivity, which may be beneficial for resolving co-eluting peaks.[4]

    • Flow Rate: Optimizing the flow rate can improve separation efficiency. Lower flow rates generally lead to better resolution but longer analysis times.[11]

    • Gradient Elution: Employing a gradient elution, where the mobile phase composition is changed over time, can help to separate compounds with a wide range of polarities and resolve co-eluting peaks.[12][13]

Q2: I suspect co-elution, but the peak appears symmetrical. What should I do?

Perfect co-elution can result in a symmetrical peak, masking the presence of multiple components.[1] In this scenario, detector-based peak purity analysis is crucial.[1]

  • Diode Array Detector (DAD): A DAD collects multiple UV spectra across a single peak. If these spectra are identical, the peak is likely pure. If they differ, co-elution is indicated.[1]

  • Mass Spectrometry (MS): Similarly, with an MS detector, you can compare mass spectra across the peak. A shift in the mass spectral profile suggests co-elution.[1]

If co-elution is confirmed, proceed with the optimization strategies outlined in Q1.

Frequently Asked Questions (FAQs)

Sample Preparation and Derivatization

Q3: Why is derivatization often necessary for keto acid analysis, and what are the common methods?

Derivatization is a chemical modification of the analyte and is often employed in keto acid analysis for several reasons:

  • Improved Stability: α-keto acids can be unstable and prone to degradation or decarboxylation, especially at the high temperatures used in Gas Chromatography (GC).[14] Derivatization creates more stable products.[14]

  • Increased Volatility for GC Analysis: Derivatization can make the non-volatile keto acids suitable for GC analysis.

  • Enhanced Chromatographic Retention: For Liquid Chromatography (LC), derivatization can increase the hydrophobicity of keto acids, leading to better retention on reversed-phase columns.[14]

  • Improved Detection Sensitivity: Derivatization can introduce a chromophore, fluorophore, or a readily ionizable group, enhancing detection by UV, fluorescence, or mass spectrometry.[15][16]

Common Derivatization Strategies:

ReagentTarget GroupAnalytical TechniquePurposeReference
Oximation Reagents (e.g., Methoxyamine HCl) Keto groupGC-MSPrevents tautomerization and stabilizes α-keto acids.[14][14]
Silylation Reagents (e.g., MSTFA, BSTFA) Carboxyl groupGC-MSIncreases volatility and thermal stability.[14][14]
Hydrazine Reagents (e.g., DNPH, Phenylhydrazine) Keto groupLC-MS, HPLC-UVForms stable hydrazones, improves retention, and enhances MS signal.[14][14]
o-Phenylenediamine (OPD) α-keto acidsLC-MS, HPLC-FluorescenceForms stable and fluorescent quinoxaline (B1680401) derivatives.[14][16][14][16]
Girard Reagents (T and P) Keto groupLC-MSIntroduces a permanent positive charge, significantly improving ionization efficiency.[15][15]
2-Hydrazinoquinoline (HQ) Carbonyl and Carboxyl groupsLC-MSImproves chromatographic performance and ionization efficiency for various metabolites.[6][6]

Q4: I am seeing multiple peaks for a single keto acid after derivatization. What is the cause?

The appearance of multiple peaks for a single analyte after derivatization can be due to:

  • Incomplete Derivatization: If the reaction does not go to completion, you may see peaks for the un-derivatized, partially derivatized, and fully derivatized forms of the keto acid.[14] To resolve this, re-optimize the reaction conditions such as time, temperature, and reagent concentration.[14]

  • Tautomerization: Keto acids can exist in keto-enol tautomeric forms. If the derivatization does not "lock" the keto group, multiple derivative peaks can form.[14] Using an oximation reagent like methoxyamine hydrochloride as the first step in a two-step derivatization for GC-MS can prevent this.[14]

  • Formation of Isomers: Some derivatization reactions can lead to the formation of E/Z isomers, which may be separated chromatographically.[15]

Method Development and Optimization

Q5: Can I analyze keto acids without derivatization?

Yes, direct analysis of keto acids without derivatization is possible, particularly with LC-MS/MS.[9][12] This approach simplifies sample preparation but may require careful optimization of chromatographic and mass spectrometric conditions to achieve adequate sensitivity and separation. Ion-exchange chromatography with UV and amperometric detection has also been used for the analysis of underivatized α-ketocarboxylic acids.[9]

Q6: What are the advantages of using HILIC for keto acid analysis?

Hydrophilic Interaction Liquid Chromatography (HILIC) is a valuable technique for the separation of polar and hydrophilic compounds like keto acids.[7] Its main advantages include:

  • Improved Retention: HILIC provides better retention for polar compounds that are poorly retained in reversed-phase chromatography.[8]

  • Orthogonal Selectivity: HILIC offers a different separation selectivity compared to reversed-phase, which can be beneficial for resolving complex mixtures.[7]

  • MS Compatibility: The high organic content of the mobile phase in HILIC can lead to enhanced ESI-MS sensitivity.[7]

Q7: How can I resolve chiral keto acid enantiomers?

The separation of enantiomers, a process called chiral resolution, requires a chiral environment.[17][18] This can be achieved by:

  • Chiral Stationary Phases (CSPs): Using a chromatography column that has a chiral selector immobilized on the stationary phase. The enantiomers will have different interactions with the CSP, leading to their separation.[18]

  • Chiral Derivatizing Agents: Reacting the racemic keto acid mixture with an enantiomerically pure chiral reagent to form diastereomers. Diastereomers have different physical properties and can be separated on a standard achiral column.[17]

Experimental Protocols

Protocol 1: Direct Analysis of Branched-Chain Keto Acids (BCKAs) by LC-MS/MS

This protocol is suitable for the quantification of α-ketoisocaproate (KIC), α-ketoisovalerate (KIV), and α-keto-β-methylvalerate (KMV) without derivatization.[12][13]

1. Sample Preparation (Protein Precipitation):

  • Thaw frozen plasma or serum samples on ice.
  • To 100 µL of the sample in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile or methanol containing an appropriate internal standard (e.g., ¹³C-labeled KIV).[12]
  • Vortex for 30 seconds to precipitate proteins.
  • Centrifuge at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Solvent A, 5% Solvent B).[12]
  • Vortex briefly and transfer to an autosampler vial.

2. LC-MS/MS Conditions:

ParameterValueReference
Column Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)[12][13]
Mobile Phase A 0.1% Formic acid in water or 10 mM Ammonium (B1175870) acetate (B1210297) in water[12][13]
Mobile Phase B Acetonitrile or Methanol[12]
Gradient 5-30% B (0-3 min), 30-90% B (3-3.5 min), hold at 90% B (3.5-6.5 min), return to 5% B (6.5-7 min), re-equilibrate (7-10 min)[12][13]
Flow Rate 0.3 mL/min[12][13]
Column Temperature 30°C[12][13]
Injection Volume 5 µL[12]
Ionization Mode Electrospray Ionization (ESI), Negative or Positive Mode[12]
Scan Type Multiple Reaction Monitoring (MRM)[12]

Protocol 2: Derivatization of α-Keto Acids with o-Phenylenediamine (OPD) for UFLC-MS Analysis

This protocol is adapted for the sensitive detection of branched-chain keto acids in tissue samples.[16]

1. Sample Preparation and Derivatization:

  • Perform protein precipitation on tissue extracts as described in other protocols.
  • To 50 µL of the deproteinized supernatant, add an internal standard (e.g., 2.5 ng of [¹³C]KIV).[16]
  • Add 0.5 mL of 12.5 mM OPD in 2 M HCl and vortex briefly.[16]
  • Incubate the mixture at 80°C for 20 minutes.[16]
  • Cool the tubes on ice for 10 minutes.
  • Extract the derivatized keto acids with a suitable organic solvent like ethyl acetate.
  • Lyophilize the organic layer in a vacuum centrifuge and reconstitute the residue in 200 mM ammonium acetate for analysis.[16]

2. UFLC-MS Conditions:

  • The specific UFLC-MS conditions, including the column, mobile phases, gradient, and MS parameters, should be optimized for the specific instrument and analytes of interest.[16] Representative retention times and m/z transitions for KIV, KIC, and KMV derivatives are available in the literature.[16]

Visualizations

Troubleshooting_Coelution start Co-eluting Peaks Observed check_shape Analyze Peak Shape (Asymmetry, Shoulders?) start->check_shape check_purity Use Detector for Peak Purity (DAD or MS) check_shape->check_purity Symmetrical Peak optimize_mp Optimize Mobile Phase - Solvent Strength - Solvent Type - pH check_shape->optimize_mp Asymmetrical Peak check_purity->optimize_mp Co-elution Confirmed resolved Peaks Resolved check_purity->resolved Peak is Pure change_sp Change Stationary Phase - Different Column Chemistry - HILIC or IEC optimize_mp->change_sp Still Co-eluting optimize_mp->resolved Resolved adjust_params Adjust Operating Parameters - Temperature - Flow Rate - Gradient change_sp->adjust_params Still Co-eluting change_sp->resolved Resolved adjust_params->resolved Resolved

Caption: A logical workflow for diagnosing and resolving co-eluting peaks.

Derivatization_Workflow cluster_sample Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sample Keto Acid Sample (e.g., plasma, tissue extract) add_reagent Add Derivatization Reagent (e.g., OPD, Phenylhydrazine) sample->add_reagent incubate Incubate (Optimize time and temperature) add_reagent->incubate extract Extract Derivatized Product incubate->extract analysis Chromatographic Analysis (LC-MS, GC-MS, etc.) extract->analysis

References

Calibration curve issues in quantitative analysis of 4-Oxoheptanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with creating a calibration curve for the quantitative analysis of 4-Oxoheptanoic acid.

Frequently Asked Questions (FAQs)

Q1: My calibration curve for this compound is non-linear, showing a plateau at higher concentrations. What are the potential causes?

A1: A plateau at higher concentrations in your calibration curve is a common issue that can stem from several factors:

  • Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a non-linear response. To address this, you can either extend the calibration curve to confirm the saturation point and then dilute your samples to fall within the linear range, or reduce the injection volume.[1]

  • Ion Suppression/Enhancement: In electrospray ionization (ESI), high concentrations of the analyte can sometimes lead to less efficient ionization, causing a non-linear response.[1]

  • Inaccurate Standard Preparation: Errors in the serial dilution of your calibration standards, especially at the higher concentration end, can lead to non-linearity. It is advisable to re-prepare the standards carefully.[1]

Q2: I'm observing a poor coefficient of determination (R²) value across the entire calibration range. What should I investigate?

A2: A low R² value suggests a more systemic issue. Consider the following:

  • Inappropriate Calibration Range: The selected concentration range might not be within the linear dynamic range of your instrument for this compound. Try preparing standards with a narrower concentration range to identify the linear portion.[1]

  • Column Degradation: The analytical column may be contaminated or degraded. Flushing the column with a strong solvent or replacing it may resolve the issue.[1]

  • Mobile Phase Issues: Ensure your mobile phase is correctly prepared, degassed, and that the solvents are of high purity (e.g., LC-MS grade).[1]

  • Matrix Effects: Components in your sample matrix can interfere with the ionization of this compound, leading to inconsistent results.[2][3]

Q3: What are matrix effects, and how can they impact my analysis of this compound?

A3: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds in the sample matrix.[4] In the analysis of this compound from biological matrices like plasma, serum, or urine, endogenous components such as phospholipids (B1166683) can suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source.[3][4][5] This interference can lead to inaccurate quantification, reduced sensitivity, and poor reproducibility.[4]

Q4: How can I minimize or compensate for matrix effects?

A4: Several strategies can be employed to mitigate matrix effects:

  • Effective Sample Preparation: Techniques like solid-phase extraction (SPE) are often more effective at removing interfering matrix components than protein precipitation (PPT) or liquid-liquid extraction (LLE).[4]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for compensating for matrix effects. A SIL-IS is chemically identical to the analyte and will experience the same matrix effects, allowing for accurate correction during data analysis.[4]

  • Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their impact on ionization.[6]

Q5: What type of internal standard is best for the quantitative analysis of this compound?

A5: The ideal internal standard is a stable isotope-labeled version of this compound (e.g., this compound-d3).[4] Since a SIL-IS has nearly identical chemical and physical properties to the analyte, it can effectively compensate for variations during sample preparation, chromatography, and ionization.[7][8][9] If a SIL-IS is not available, a structurally similar compound that is not present in the sample can be used, but it must be carefully validated to ensure it behaves similarly to the analyte.[7]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered with calibration curves in the quantitative analysis of this compound.

Diagram: Troubleshooting Workflow for Calibration Curve Issues

A Calibration Curve Issue (e.g., Non-linearity, Poor R²) B Verify Standard Preparation A->B Initial Check C Assess Instrument Performance B->C If standards are correct F Recalculate dilutions. Prepare fresh stock solutions. B->F D Evaluate Method Parameters C->D If instrument is performing well G Check for leaks. Clean ion source. Verify autosampler precision. C->G E Investigate Matrix Effects D->E If method parameters are optimal H Optimize gradient. Adjust injection volume. Check column integrity. D->H I Improve sample cleanup. Use isotopic internal standard. Dilute sample. E->I J Solution Implemented F->J G->J H->J I->J

Caption: A logical workflow for diagnosing and resolving common calibration curve issues.

Experimental Protocols

Protocol 1: Sample Preparation from Plasma using Protein Precipitation

This protocol is a common starting point for the extraction of small molecules like this compound from plasma.

  • To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled version of the analyte).[10]

  • Add 300-500 µL of a cold extraction solvent such as acetonitrile (B52724) or methanol, often containing 0.1% formic acid to aid in protein precipitation.[11][12]

  • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[13]

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol provides a general framework for the LC-MS/MS analysis of this compound. Optimization will be required for specific instrumentation and applications.

  • Instrumentation: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.[12]

  • LC Conditions:

    • Column: A reversed-phase C18 column (e.g., 50-100 mm x 2.1 mm, <3 µm particle size) is a good starting point.[12]

    • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS grade).[12]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS grade).[12]

    • Gradient: An optimized gradient from a low to a high percentage of mobile phase B will be needed to ensure good peak shape and separation from matrix components.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40 °C.[12]

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), likely in negative ion mode due to the carboxylic acid group.[12]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification.[12]

    • MRM Transitions: These must be determined empirically by infusing a standard solution of this compound and its internal standard. The precursor ion will likely be the deprotonated molecule [M-H]⁻.

Data Presentation

The following table summarizes typical parameters for a quantitative LC-MS/MS method for a small organic acid, which can be used as a starting point for the analysis of this compound.

ParameterTypical ValueReference
Linearity Range0.1 - 10 µg/mL[11]
> 0.99[1]
Lower Limit of Quantification (LLOQ)0.078 - 0.156 µg/mL[11]
Intra-day Precision (%RSD)< 15%[11]
Inter-day Precision (%RSD)< 15%[11]
Accuracy (%RE)± 15%[11]
Recovery> 85%[11]

Visualizations

Diagram: Potential Causes of a Non-Linear Calibration Curve

A Non-Linear Calibration Curve B High Concentration Issues A->B C Systemic Issues A->C D Detector Saturation B->D E Ion Suppression B->E F Inaccurate High Conc. Standards B->F G Poor Linearity (Low R²) C->G H Inappropriate Calibration Range G->H I Methodological Problems G->I J Matrix Effects G->J

Caption: Logical relationships between causes of non-linear calibration curves.

References

Optimizing mobile phase for reverse-phase chromatography of polar compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the analysis of polar compounds using reverse-phase high-performance liquid chromatography (RP-HPLC). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to retain polar compounds in reverse-phase chromatography?

A1: Reverse-phase chromatography separates compounds based on their hydrophobicity.[1] The stationary phase (e.g., C18) is nonpolar, while the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol).[2] Polar analytes have a stronger affinity for the polar mobile phase than for the nonpolar stationary phase.[3][4] This results in weak interaction with the stationary phase, causing them to travel through the column quickly and elute with little or no retention, often near the solvent front (void volume).[3][5]

Q2: What is "phase collapse" or "dewetting," and how does it affect the analysis of polar compounds?

A2: Phase collapse, or dewetting, occurs when a highly aqueous mobile phase (typically >95% water) is used with traditional nonpolar stationary phases like C18.[6][7] The high surface tension of the water expels the mobile phase from the hydrophobic pores of the stationary phase particles.[6] This leads to a dramatic loss of analyte interaction with the stationary phase, resulting in a sudden and complete loss of retention.[8] To avoid this, it is recommended to use columns specifically designed for highly aqueous conditions, such as those with polar-embedded or polar-endcapped functionalities.[9][10]

Q3: What are the primary strategies for increasing the retention of polar compounds in RP-HPLC?

A3: The main strategies involve modifying the mobile phase to increase the analyte's affinity for the stationary phase or choosing a more suitable stationary phase. Key approaches include:

  • Adjusting Mobile Phase Polarity: Using a higher percentage of the aqueous component in the mobile phase.[3]

  • Controlling Mobile Phase pH: Adjusting the pH to suppress the ionization of acidic or basic analytes, making them less polar.[11][12]

  • Using Ion-Pairing Reagents: Adding reagents to the mobile phase that form a neutral, more hydrophobic complex with charged analytes.[13][14]

  • Selecting an Appropriate Column: Employing polar-modified or polar-embedded reversed-phase columns that are stable in 100% aqueous mobile phases and offer alternative selectivity.[9][15]

Q4: When should I consider an alternative to reverse-phase chromatography, like HILIC?

A4: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative when polar compounds are not adequately retained in RP-HPLC, even after extensive method optimization.[16] HILIC uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.[17][18] This technique is ideal for retaining and separating very polar, hydrophilic compounds such as metabolites, carbohydrates, and amino acids that elute too early in reversed-phase systems.[16]

Troubleshooting Guides

Issue 1: Poor or No Retention (Analyte Elutes at Void Volume)

Q: My polar analyte shows little to no retention on a C18 column. How can I improve it?

A: This is the most common issue when analyzing polar compounds.[3] The primary goal is to increase the interaction between your analyte and the stationary phase. Follow these steps:

  • Decrease Mobile Phase Organic Content: The first step is to reduce the percentage of the organic solvent (e.g., acetonitrile, methanol) in your mobile phase. For very polar compounds, you may need to use a mobile phase with very low organic content or even 100% aqueous buffer.[5]

    • Caution: Standard C18 columns can undergo "phase collapse" in mobile phases with more than 95% water, leading to a loss of retention.[6] Ensure your column is aqueous-stable or polar-modified if using highly aqueous mobile phases.[9][10]

  • Adjust Mobile Phase pH (for Ionizable Analytes): Mobile phase pH is a powerful tool for controlling the retention of ionizable compounds.[11][19] The goal is to suppress ionization, making the analyte more neutral and thus more hydrophobic.

    • For Acidic Compounds: Lower the mobile phase pH to at least 2 units below the analyte's pKa. This protonates the acidic group, neutralizing its charge and increasing retention.[5][12]

    • For Basic Compounds: Increase the mobile phase pH to at least 2 units above the analyte's pKa. This deprotonates the basic group, neutralizing its charge and increasing retention.[5][11]

  • Use Ion-Pairing Reagents (for Charged Analytes): If pH adjustment is insufficient, consider ion-pairing chromatography. An ion-pairing reagent with a charge opposite to your analyte is added to the mobile phase.[20] This reagent forms a neutral ion pair with the analyte, which is more hydrophobic and therefore better retained on the reversed-phase column.[13][20]

  • Switch to a More Retentive Stationary Phase: If mobile phase modifications are unsuccessful, the column may not be suitable.

    • Polar-Embedded/Polar-Endcapped Columns: These columns contain polar groups near the silica (B1680970) surface, which prevents phase collapse in highly aqueous mobile phases and provides alternative selectivity for polar analytes.[9][21]

    • Phenyl Columns: These offer different selectivity through pi-pi interactions and can be effective for aromatic polar compounds.[15]

    • Consider HILIC: For extremely polar compounds, switching to HILIC may be the most effective solution.[16][22]

G Troubleshooting Workflow: Poor Retention of Polar Compounds start Poor or No Retention step1 Decrease Organic Solvent % start->step1 q1 Sufficient Retention? step1->q1 step2 Is Analyte Ionizable? q1->step2 No end Method Optimized q1->end Yes step3 Adjust Mobile Phase pH step2->step3 Yes step4 Add Ion-Pair Reagent step2->step4 No (Analyte is Neutral) q2 Sufficient Retention? step3->q2 q2->step4 No q2->end Yes q3 Sufficient Retention? step4->q3 step5 Change Column: - Polar-Modified RP - HILIC q3->step5 No q3->end Yes step5->end

Caption: Troubleshooting workflow for poor retention.
Issue 2: Poor Peak Shape (Tailing or Fronting)

Q: My polar analyte is retained, but the peak shows significant tailing. What is the cause and how can I fix it?

A: Peak tailing for polar compounds, especially bases, is often caused by secondary interactions with acidic silanol (B1196071) groups on the silica surface of the stationary phase.[11] Fronting can occur when the column is overloaded or if the compound exists in multiple forms in the mobile phase.[12]

  • Adjust Mobile Phase pH: For basic compounds, operating at a low pH (e.g., pH 2-4) protonates the residual silanol groups on the column, minimizing their interaction with positively charged basic analytes and improving peak shape.[5][23] For acidic compounds, poor peak shape can occur if the pH is close to the pKa; adjusting the pH to be at least 2 units away from the pKa can improve symmetry.[12]

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns that are properly end-capped have fewer accessible silanol groups, which significantly reduces peak tailing for basic compounds.

  • Add a Competing Base: For basic analytes, adding a small amount of a competing base like triethylamine (B128534) (TEA) to the mobile phase can saturate the active silanol sites and improve peak shape. However, TEA is not compatible with mass spectrometry (MS).

  • Reduce Sample Load: Injecting a smaller amount of the sample can resolve peak fronting caused by column overload.

  • Ensure Sample Solvent Compatibility: The solvent used to dissolve the sample should be as close in composition to the mobile phase as possible, or weaker. Dissolving a sample in a much stronger solvent than the mobile phase can lead to distorted peaks.

Issue 3: Irreproducible Retention Times

Q: I am observing shifts in retention time between injections or between different days. What could be the cause?

A: Irreproducible retention times are often linked to an unstable mobile phase or insufficient column equilibration.[7]

  • Control Mobile Phase pH: If your analyte is ionizable and the mobile phase pH is close to its pKa, small variations in pH can cause significant shifts in retention.[11] Always use a buffer to control the pH, and ensure the buffer has sufficient capacity for the analysis. The recommended pH range is typically between 2 and 8 for most silica-based columns.[24]

  • Ensure Proper Column Equilibration: Columns, especially when using ion-pairing reagents or high aqueous mobile phases, require sufficient time to equilibrate. A stable baseline is a good indicator of an equilibrated column. For gradient methods, ensure the column is properly re-equilibrated to the initial conditions after each run.[25]

  • Prepare Fresh Mobile Phase: Aqueous mobile phases, especially those with low concentrations of organic solvent and at a neutral pH, can support microbial growth. Prepare fresh mobile phase daily and filter it.[26]

  • Control Column Temperature: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect solvent viscosity and retention times.

Data & Protocols

Data Presentation: Common Mobile Phase Additives

The choice of mobile phase additive is critical for controlling selectivity and peak shape. The table below summarizes common additives used in RP-HPLC.

Additive TypeExamplepKaTypical ConcentrationPrimary UseMS Compatible?
Acidic Modifier Formic Acid3.750.05 - 0.1%pH control for separating acids/bases; proton source for MSYes
Acidic Modifier Acetic Acid4.760.05 - 0.1%pH control; alternative to formic acidYes
Acidic Modifier Trifluoroacetic Acid (TFA)0.50.05 - 0.1%Strong ion-pairing for peptides; improves peak shapeNo (causes ion suppression)
Buffer Ammonium Acetate4.76 / 9.245 - 20 mMpH control around neutral pHYes
Buffer Ammonium Formate3.75 / 9.245 - 20 mMpH control in the acidic rangeYes
Ion-Pair (Anionic) Hexanesulfonic acid~1-25 - 10 mMRetaining basic compoundsNo
Ion-Pair (Cationic) Tetrabutylammonium (TBA)N/A5 - 10 mMRetaining acidic compoundsNo
Experimental Protocols

Protocol 1: Generic Scouting Gradient for Polar Analytes

This protocol is a starting point to determine the retention characteristics of unknown polar compounds.

  • Column Selection: Use an aqueous-stable C18 column (e.g., with polar endcapping or embedded polar groups). A common dimension is 150 mm x 4.6 mm, 5 µm.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.[5]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30 °C

    • Detection: UV at a relevant wavelength (e.g., 254 nm or a DAD scan).

  • Gradient Program:

    • Start at a low organic percentage to retain polar compounds.

    • 0-2 min: 2% B (isocratic hold)

    • 2-15 min: Linear gradient from 2% to 95% B

    • 15-17 min: Hold at 95% B (column wash)

    • 17.1-20 min: Return to 2% B and re-equilibrate.

  • Analysis: Evaluate the resulting chromatogram. If compounds elute too early, the next step is to explore pH modification or the use of ion-pairing reagents. If they are well-retained, the gradient can be optimized for better resolution.

G Chromatographic Approach Selection start Analyte Properties q1 Is Analyte Very Polar? start->q1 rp_hplc Start with Reversed-Phase HPLC q1->rp_hplc No / Moderately Polar hilic Consider HILIC as a first choice q1->hilic Yes optimize_rp Optimize RP Method: - High Aqueous Mobile Phase - pH Adjustment - Ion-Pairing rp_hplc->optimize_rp

Caption: Initial decision guide for chromatographic mode.

References

Forced degradation studies for 4-Oxoheptanoic acid stability testing

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Oxoheptanoic Acid Stability Testing

This guide provides researchers, scientists, and drug development professionals with essential information for conducting forced degradation studies on this compound. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the successful execution of stability-indicating assays.

Frequently Asked Questions (FAQs)

Q1: What is a forced degradation study, and why is it crucial for this compound?

A forced degradation study, or stress testing, involves intentionally exposing a drug substance like this compound to harsh chemical and physical conditions to accelerate its decomposition.[1][2] These studies are essential for several reasons:

  • Identify Degradation Products: They help in identifying potential impurities and degradation products that could form during storage and handling.[3][4]

  • Understand Degradation Pathways: The results provide insight into the chemical breakdown mechanisms of the molecule, which is vital for developing stable formulations.[3][5]

  • Develop Stability-Indicating Methods: Stress testing is a regulatory requirement to demonstrate that an analytical method, such as HPLC, is specific and can accurately separate the intact drug from its degradation products.[2][3] This is a key part of method validation as per ICH guidelines.[3]

Q2: What are the mandatory stress conditions according to ICH guidelines?

According to ICH guideline Q1A(R2), forced degradation studies should evaluate the inherent stability of the molecule.[6] The typical stress conditions include:

  • Acid and Base Hydrolysis: Testing across a wide range of pH values to determine susceptibility to hydrolysis.[7]

  • Oxidation: Using common oxidizing agents like hydrogen peroxide to assess oxidative stability.[3][5]

  • Thermal Stress: Exposing the substance to high temperatures, typically in 10°C increments above the accelerated stability testing temperature (e.g., 50°C, 60°C).[6][7]

  • Photostability: Exposing the substance to controlled light conditions (UV and visible) to test for photodegradation.[5][7]

  • Humidity: Evaluating the effect of moisture, often at 75% RH or greater, where appropriate.[7]

Q3: What is the recommended target percentage of degradation?

The goal of a forced degradation study is not to completely destroy the molecule but to generate a sufficient amount of degradation products for analysis. The generally accepted target is to achieve 5% to 20% degradation of the active pharmaceutical ingredient (API).[2][3] This level of degradation is considered optimal for reliably identifying and quantifying degradation products while ensuring the primary analyte peak is still prominent.[2]

Q4: What are the likely degradation pathways for this compound?

While specific pathways must be determined experimentally, the structure of this compound (a molecule with a ketone and a carboxylic acid functional group) suggests potential degradation routes. Keto-acids can be involved in various metabolic and chemical reactions.[8][9] Potential pathways under stress conditions could include oxidation at positions adjacent to the carbonyl group or decarboxylation under thermal stress. The carboxylic acid group may also influence reactions under hydrolytic conditions.

Troubleshooting Guide

Problem: I am not observing any significant degradation under the initial stress conditions.

  • Solution: The stress conditions may not be harsh enough. The ICH guidelines suggest a sequential approach.[6]

    • Increase Stressor Concentration: For acid/base hydrolysis, you can move from 0.1 M to 1 M HCl or NaOH. For oxidation, increase the concentration of H₂O₂ (e.g., from 1% to 3%).[5]

    • Increase Temperature: For hydrolytic and thermal studies, increase the temperature in 10°C increments (e.g., from 60°C to 70°C or 80°C).[7]

    • Extend Exposure Time: If increasing concentration or temperature is not feasible or effective, extend the duration of the study (e.g., from 24 hours to 48 or 72 hours).

Problem: My sample has degraded completely or more than 50%.

  • Solution: The conditions are too aggressive. To bring degradation within the target 5-20% range:

    • Reduce Stressor Concentration: Use a lower molarity of acid/base (e.g., 0.01 M) or a lower percentage of the oxidizing agent.

    • Lower the Temperature: Perform the study at a lower temperature (e.g., room temperature instead of 60°C).

    • Shorten Exposure Time: Sample at earlier time points (e.g., 2, 4, 8, and 12 hours) to find the optimal duration.

Problem: I am observing a precipitate in my sample solution during the study.

  • Solution: A precipitate could be the result of low solubility of this compound or a degradation product.

    • Check pH and Solubility: this compound is a carboxylic acid, and its solubility is pH-dependent. At low pH, it will be in its less soluble protonated form. Consider adjusting the initial concentration or using a co-solvent if solubility is an issue.[10]

    • Analyze the Precipitate: If possible, isolate and analyze the precipitate separately to determine if it is the parent compound or a degradant. This can provide valuable information about the degradation pathway.

Data Presentation: Illustrative Degradation Profile

The following table summarizes potential degradation results for a ketoheptanoic acid under various stress conditions. This data is based on a structurally similar compound, 7-(3-Chlorophenyl)-7-oxoheptanoic acid, and serves as an example of how to present findings.[10] Actual results for this compound must be determined experimentally.

Stress ConditionReagent/Parameters% Degradation (Illustrative)No. of DegradantsObservations
Acid Hydrolysis 0.1 M HCl at 60°C~8%2Slight decrease in parent peak, two small new peaks in HPLC.[10]
Base Hydrolysis 0.1 M NaOH at 60°C~15%3Significant decrease in parent peak, three new peaks observed.[10]
Oxidation 3% H₂O₂ at RT~25%>3Solution may show discoloration. Multiple degradation peaks expected.[10]
Thermal 80°C (Solid State)~5%1Minor degradation observed.[10]
Photolytic ICH Q1B Conditions~18%3Noticeable degradation, indicating the need for light protection.[10]

Experimental Protocols

Protocol 1: Forced Degradation Sample Preparation

This protocol outlines the preparation of stressed samples for this compound.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like acetonitrile (B52724) or methanol.

2. Sample Preparation for Stress Conditions:

  • Acidic Hydrolysis: In a vial, combine 1 mL of the stock solution with 9 mL of 0.1 M HCl.[10]

  • Basic Hydrolysis: In a separate vial, combine 1 mL of the stock solution with 9 mL of 0.1 M NaOH.[10]

  • Neutral Hydrolysis: Combine 1 mL of stock solution with 9 mL of purified water.

  • Oxidative Stress: Combine 1 mL of stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂).[5]

  • Control Sample: Prepare a control by diluting 1 mL of the stock solution with 9 mL of the analysis mobile phase.

3. Stress Application:

  • Hydrolysis: Place the acidic, basic, and neutral vials in a water bath at 60°C for 24 hours.[10]

  • Oxidation: Keep the oxidative stress vial at room temperature for 24 hours, protected from light.[10]

  • Thermal (Solid): Place a known quantity of solid this compound in an oven at 80°C.

  • Photolytic: Expose the stock solution and solid compound to light conditions as specified in ICH Q1B (minimum of 1.2 million lux hours and 200 W h/m²).[5]

4. Sample Analysis:

  • At designated time points (e.g., 0, 8, 24 hours), withdraw an aliquot of each solution.

  • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration for HPLC analysis using the mobile phase.

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing an HPLC method capable of separating this compound from its degradation products. Method optimization will be required.

  • Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic phase (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Scan for an appropriate wavelength; start with a low UV wavelength such as 210 nm, as keto acids may lack a strong chromophore.

  • Injection Volume: 10-20 µL.

  • Analysis: Inject the control, blank (stressed without API), and stressed samples. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main this compound peak.

Visualizations

Forced_Degradation_Workflow cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis cluster_eval Phase 4: Evaluation Start Prepare 1 mg/mL Stock Solution Prep_Samples Prepare Samples for Each Stress Condition (Acid, Base, Oxidative, Thermal, Photo) Start->Prep_Samples Apply_Stress Apply Stress Conditions (Temp, Time, Light, etc.) Prep_Samples->Apply_Stress Time_Points Withdraw Aliquots at Specific Time Points Apply_Stress->Time_Points Neutralize Neutralize and Dilute Stressed Samples Time_Points->Neutralize HPLC Analyze via Stability- Indicating HPLC Method Neutralize->HPLC Data Calculate % Degradation & Identify Degradants HPLC->Data Report Document Pathways and Validate Method Data->Report

Caption: Workflow for a forced degradation study of this compound.

Degradation_Pathways cluster_conditions Stress Conditions cluster_products Potential Degradation Products Parent This compound Acid Acid/Base Hydrolysis Parent->Acid Oxidation Oxidation (H₂O₂) Parent->Oxidation Thermal Thermal/ Photolytic Parent->Thermal P1 Hydrolytic Products (e.g., chain cleavage) Acid->P1 P2 Oxidized Species (e.g., smaller acids) Oxidation->P2 P3 Decarboxylation or Rearrangement Products Thermal->P3

Caption: Potential degradation pathways for this compound under stress.

References

Validation & Comparative

4-Oxoheptanoic Acid: An Uncharted Player in the Arena of Short-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals.

In the landscape of gut microbiota-derived metabolites, short-chain fatty acids (SCFAs) have garnered significant attention for their profound impact on host physiology, ranging from energy metabolism to immune modulation. While acetate (B1210297), propionate (B1217596), and butyrate (B1204436) have been the focal point of extensive research, other structurally related fatty acids, such as 4-oxoheptanoic acid, remain largely unexplored. This guide provides a comparative overview of the well-established biological activities of major SCFAs and contextualizes the current knowledge gap and speculative potential of this compound, aiming to stimulate future research in this nascent area.

Comparative Analysis of Short-Chain Fatty Acids

The biological effects of SCFAs are diverse and often depend on their chemical structure, concentration, and the specific cell types and receptors they interact with. Butyrate, a four-carbon SCFA, is arguably the most extensively studied and is a potent inhibitor of histone deacetylases (HDACs), a key mechanism underlying many of its beneficial effects. Propionate and acetate, with three and two carbons respectively, also exhibit biological activity, although often with lower potency than butyrate in certain assays.[1][2]

Table 1: Comparative Biological Activities of Major Short-Chain Fatty Acids

FeatureButyratePropionateAcetateThis compound
Primary Functions Main energy source for colonocytes, potent HDAC inhibitor, anti-inflammatory, enhances gut barrier function.[3][4]Substrate for hepatic gluconeogenesis, moderate HDAC inhibitor, anti-inflammatory.[1][5]Substrate for cholesterol and fatty acid synthesis, activates G-protein coupled receptors, less potent anti-inflammatory effects.[1]Largely uncharacterized. Potential for HDAC inhibition and anti-inflammatory activity based on structural similarities to other fatty acids.
HDAC Inhibition (IC50) ~0.09 mM (in HT-29 cell nuclear extracts)[6]Less potent than butyrate.[1][5]Weak HDAC inhibitor.[1]No data available.
Anti-inflammatory Effects Potent; reduces production of pro-inflammatory cytokines like TNF-α and IL-6.[3]Equipotent to butyrate in some in vitro models for suppressing NF-κB activity and cytokine release.[7]Less effective than butyrate and propionate in suppressing NF-κB activity and cytokine release.[7]No direct evidence available. One study on an oxo-octadecadienoic acid showed anti-inflammatory effects via NF-κB and MAPK inhibition.[8]
Gut Barrier Enhancement Enhances tight junction protein expression, improving barrier integrity.Can contribute to gut barrier function.May have a role in maintaining gut barrier integrity.No data available.
GPCR Activation Agonist for GPR109a, GPR41, and GPR43.[9]Agonist for GPR41 and GPR43.[1]Agonist for GPR43.[1]No data available.

Signaling Pathways of Short-Chain Fatty Acids

The multifaceted effects of SCFAs are mediated through several key signaling pathways. A primary mechanism for butyrate is the inhibition of histone deacetylases (HDACs), leading to hyperacetylation of histones and subsequent changes in gene expression. This epigenetic modification is central to its anti-inflammatory and anti-proliferative effects. Additionally, SCFAs act as signaling molecules by activating G-protein coupled receptors (GPCRs), namely GPR41, GPR43, and GPR109a, which are expressed in various cell types, including gut epithelial and immune cells.

Below is a diagram illustrating the well-established signaling pathway for butyrate's anti-inflammatory effects through HDAC inhibition and modulation of the NF-κB pathway.

SCFA_Signaling Butyrate's Anti-inflammatory Signaling Pathway Butyrate Butyrate HDAC Histone Deacetylase (HDAC) Butyrate->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylation Increased Histone Acetylation Chromatin Open Chromatin Structure Gene_Expression Altered Gene Expression NFkB_Inhibitor IκBα Gene_Expression->NFkB_Inhibitor Upregulates IκBα expression NFkB NF-κB NFkB_Inhibitor->NFkB Sequesters in cytoplasm Nucleus Nucleus NFkB->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6) Nucleus->Pro_inflammatory_Genes Activates Inflammation Inflammation Pro_inflammatory_Genes->Inflammation

Butyrate's dual action on HDAC inhibition and NF-κB signaling.

Experimental Protocols

To facilitate further research into this compound and its comparison with other SCFAs, we provide an overview of standard experimental protocols for key biological assays.

Histone Deacetylase (HDAC) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of HDACs.

Workflow:

HDAC_Inhibition_Workflow HDAC Inhibition Assay Workflow start Start prepare_reagents Prepare Reagents: - HDAC enzyme source (nuclear extract or recombinant) - Fluorogenic HDAC substrate - Test compounds (e.g., this compound, butyrate) - Assay buffer start->prepare_reagents plate_setup Plate Setup: - Add assay buffer to wells of a 96-well plate prepare_reagents->plate_setup add_compounds Add Test Compounds and Enzyme: - Add various concentrations of test compounds - Add HDAC enzyme to each well plate_setup->add_compounds add_substrate Initiate Reaction: - Add fluorogenic HDAC substrate to all wells add_compounds->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop Reaction & Develop Signal: - Add developer solution (contains a protease to cleave the deacetylated substrate) incubate->stop_reaction read_fluorescence Measure Fluorescence: - Use a microplate reader (Ex/Em ~360/460 nm) stop_reaction->read_fluorescence analyze_data Data Analysis: - Calculate percent inhibition - Determine IC50 values read_fluorescence->analyze_data end End analyze_data->end

Workflow for determining HDAC inhibitory activity.

Methodology:

  • Enzyme Source: Nuclear extracts from cell lines (e.g., HT-29 colon cancer cells) or purified recombinant HDAC enzymes can be used.

  • Substrate: A common substrate is a fluorogenic acetylated peptide, which upon deacetylation by HDACs, can be cleaved by a developer enzyme to release a fluorescent molecule.

  • Procedure: The HDAC enzyme is incubated with the test compound at various concentrations before the addition of the substrate. After a set incubation period, a developer solution is added to stop the reaction and generate a fluorescent signal proportional to the HDAC activity.

  • Data Analysis: The fluorescence is measured, and the percentage of HDAC inhibition is calculated relative to a control without the inhibitor. The half-maximal inhibitory concentration (IC50) is then determined.

Anti-inflammatory Assay (TNF-α Secretion in Macrophages)

This assay evaluates the potential of a compound to reduce the production of the pro-inflammatory cytokine TNF-α in immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Methodology:

  • Cell Culture: Macrophage-like cell lines (e.g., RAW 264.7) are cultured in appropriate media.

  • Treatment: Cells are pre-treated with various concentrations of the test compounds (e.g., this compound, butyrate) for a specific duration.

  • Stimulation: The cells are then stimulated with LPS to induce an inflammatory response and TNF-α production.

  • Quantification of TNF-α: After an incubation period, the cell culture supernatant is collected, and the concentration of TNF-α is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: The levels of TNF-α in treated samples are compared to the LPS-stimulated control to determine the percentage of inhibition.

In Vitro Gut Barrier Function Assay (Transepithelial Electrical Resistance - TEER)

This assay measures the integrity of a cell monolayer, which models the intestinal barrier, by assessing its electrical resistance.

Methodology:

  • Cell Culture: Intestinal epithelial cells (e.g., Caco-2) are seeded on a porous membrane of a Transwell® insert and cultured until they form a confluent monolayer.

  • Treatment: The monolayer is then treated with the test compounds by adding them to the apical (luminal) or basolateral (serosal) side of the Transwell®.

  • TEER Measurement: The transepithelial electrical resistance is measured at different time points using a voltohmmeter. An increase in TEER indicates an enhancement of the barrier function, while a decrease suggests a compromised barrier.

  • Data Analysis: TEER values are typically normalized to the surface area of the membrane and compared between treated and untreated monolayers.

The Unexplored Potential of this compound

Currently, there is a significant dearth of published experimental data on the biological activities of this compound. Its chemical structure, featuring a seven-carbon chain with a ketone group at the fourth position, distinguishes it from the well-studied linear SCFAs. The presence of the oxo- group may influence its metabolic fate, receptor binding affinity, and overall biological function.

A study on odd-chain fatty acids (valeric, heptanoic, nonanoic, undecanoic, and pentadecanoic acid) as inhibitors of HDAC6 demonstrated that inhibitory activity increased with the length of the carbon chain.[10] This finding suggests that heptanoic acid itself has some HDAC inhibitory potential. The introduction of a keto group in this compound could modulate this activity, but without experimental data, its effect remains speculative. Furthermore, research on other oxo-fatty acids has indicated that they can possess potent and specific biological activities, including anti-inflammatory effects.[8]

Future Directions

The lack of data on this compound presents a clear opportunity for future research. Key areas of investigation should include:

  • HDAC Inhibition: Determining the IC50 of this compound against a panel of HDAC isoforms and comparing it to butyrate.

  • Anti-inflammatory Properties: Assessing its ability to modulate inflammatory responses in various immune cell types and elucidating the underlying signaling pathways (e.g., NF-κB, MAPKs).

  • Gut Barrier Function: Investigating its impact on the integrity of intestinal epithelial monolayers.

  • GPCR Activation: Screening for its activity on known SCFA receptors (GPR41, GPR43, GPR109a) and other potential targets.

  • Metabolism and Bioavailability: Understanding how it is metabolized by host and microbial enzymes and its absorption and distribution in vivo.

References

A Comparative Analysis of Alpha-, Beta-, and Gamma-Keto Acids in Metabolism and Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct roles and characteristics of alpha-, beta-, and gamma-keto acids, supported by experimental data and detailed methodologies.

Keto acids, organic compounds containing both a carboxylic acid and a ketone functional group, are pivotal intermediates in a myriad of metabolic pathways. Their classification into alpha (α), beta (β), and gamma (γ) forms is dictated by the position of the ketone group relative to the carboxylic acid. This structural nuance translates into profound differences in their metabolic fates, biological functions, and signaling capabilities. This guide provides a detailed comparative analysis of these three classes of keto acids, offering insights into their significance in health and disease, and providing a foundation for future research and therapeutic development.

Structural and Physicochemical Properties

The defining feature of keto acids is the relative position of their two functional groups, which significantly influences their chemical reactivity and biological roles.

PropertyAlpha-Keto AcidsBeta-Keto AcidsGamma-Keto Acids
General Structure R-CO-COOHR-CO-CH₂-COOHR-CO-CH₂-CH₂-COOH
Examples Pyruvic acid, α-ketoglutaric acid, Oxaloacetic acidAcetoacetic acid, β-hydroxybutyric acid (a related ketone body)Levulinic acid, 5-oxo-octanoic acid
Key Chemical Feature Ketone group adjacent to the carboxylic acid.Ketone group at the second carbon from the carboxylic acid.Ketone group at the third carbon from the carboxylic acid.
Reactivity Act as acylation agents and are precursors to amino acids.[1]Prone to thermal decarboxylation.[1]Can undergo cyclization to form lactones.

Metabolic Roles and Significance

Alpha-, beta-, and gamma-keto acids occupy distinct and critical niches within the metabolic landscape.

Alpha-Keto Acids: Central Hubs of Metabolism

Alpha-keto acids are deeply embedded in central carbon metabolism, most notably the Krebs cycle, and are intrinsically linked to amino acid metabolism.[1] They are formed through the oxidative deamination of amino acids and can be reversibly transaminated to form amino acids, making them essential for nitrogen balance and amino acid homeostasis.[2][3]

Key Metabolic Pathways:

  • Krebs Cycle: α-ketoglutarate and oxaloacetate are key intermediates.

  • Glycolysis: Pyruvic acid is the end product.

  • Amino Acid Metabolism: Serve as the carbon skeletons for numerous amino acids.

Beta-Keto Acids: Fuel for Fasting and Ketosis

Beta-keto acids, primarily acetoacetic acid and its reduced form β-hydroxybutyrate, are collectively known as ketone bodies. They are synthesized in the liver from fatty acids, particularly during periods of fasting, prolonged exercise, or a low-carbohydrate (ketogenic) diet.[4][5] Ketone bodies are a crucial alternative energy source for extrahepatic tissues, including the brain, heart, and skeletal muscle, when glucose is scarce.

Key Metabolic Pathways:

  • Ketogenesis: Synthesis of ketone bodies in the liver.

  • Ketolysis: Utilization of ketone bodies by peripheral tissues for energy.

Gamma-Keto Acids: Diverse and Emerging Roles

The metabolic roles of gamma-keto acids are less universally defined than their alpha and beta counterparts. Levulinic acid, a prominent example, is not a central endogenous metabolite in mammals but can be derived from the breakdown of cellulose.[1] In some organisms, gamma-keto acids participate in specialized anabolic pathways.[1] For instance, in certain plants, 5-oxo-octanoic acid is a precursor to coniine alkaloids.[1]

Cellular Signaling Pathways

Beyond their metabolic functions, certain keto acids act as signaling molecules, influencing a range of cellular processes.

Alpha-Ketoglutarate: A Master Metabolic Regulator

α-ketoglutarate (α-KG) is a key signaling molecule that functions as a cofactor for numerous dioxygenase enzymes, including those involved in epigenetic modifications (e.g., histone and DNA demethylases) and hypoxia signaling (prolyl hydroxylases). Its levels can influence gene expression, cell differentiation, and the cellular response to oxygen availability.

alpha_keto_acid_signaling cluster_extracellular Extracellular cluster_cell Cell Amino_Acids Amino Acids Alpha_KG α-Ketoglutarate Amino_Acids->Alpha_KG Transamination Dioxygenases Dioxygenases (e.g., JmjC, TET) Alpha_KG->Dioxygenases Cofactor TCA_Cycle TCA Cycle TCA_Cycle->Alpha_KG Epigenetic_Modifications Epigenetic Modifications Dioxygenases->Epigenetic_Modifications Hypoxia_Signaling Hypoxia Signaling Dioxygenases->Hypoxia_Signaling

Signaling role of α-ketoglutarate.
Beta-Hydroxybutyrate: A Multi-faceted Signaling Molecule

β-hydroxybutyrate (β-OHB), the most abundant ketone body, has emerged as a significant signaling molecule with diverse effects.[4][5] It acts as an endogenous inhibitor of class I histone deacetylases (HDACs), leading to changes in gene expression that can have anti-inflammatory and neuroprotective effects.[4] Additionally, β-OHB can bind to and activate G-protein coupled receptors, such as GPR109A (also known as HCAR2), which can modulate lipolysis and inflammation.[5][6]

beta_keto_acid_signaling cluster_extracellular Extracellular cluster_cell Cell BHB_ext β-Hydroxybutyrate GPR109A GPR109A BHB_ext->GPR109A Binds BHB_int β-Hydroxybutyrate BHB_ext->BHB_int Transport Anti_inflammatory_effects Anti-inflammatory Effects GPR109A->Anti_inflammatory_effects HDACs Histone Deacetylases (Class I) BHB_int->HDACs Inhibits Gene_Expression Altered Gene Expression HDACs->Gene_Expression Gene_Expression->Anti_inflammatory_effects

Signaling pathways of β-hydroxybutyrate.
Gamma-Keto Acids: Limited Evidence for Direct Signaling Roles

Currently, there is limited evidence to suggest that gamma-keto acids, such as levulinic acid, have direct signaling roles in mammalian cells comparable to α-ketoglutarate or β-hydroxybutyrate. Their biological effects are more likely attributed to their downstream metabolites or their use as a carbon source in specific contexts. Further research is needed to elucidate any potential signaling functions.

Experimental Protocols for Analysis

The accurate quantification of keto acids in biological matrices is essential for understanding their roles in health and disease. The choice of analytical technique often depends on the specific keto acids of interest, the sample matrix, and the required sensitivity.

General Experimental Workflow for Keto Acid Analysis

experimental_workflow Sample_Collection Biological Sample Collection (Plasma, Tissue, etc.) Sample_Preparation Sample Preparation (Protein Precipitation, Extraction) Sample_Collection->Sample_Preparation Derivatization Derivatization (Optional) (e.g., for GC-MS) Sample_Preparation->Derivatization Chromatographic_Separation Chromatographic Separation (HPLC or GC) Sample_Preparation->Chromatographic_Separation Direct Injection (LC-MS) Derivatization->Chromatographic_Separation Mass_Spectrometry Mass Spectrometry Detection (MS or MS/MS) Chromatographic_Separation->Mass_Spectrometry Data_Analysis Data Analysis and Quantification Mass_Spectrometry->Data_Analysis

General workflow for keto acid analysis.
Protocol for Simultaneous Analysis of Alpha- and Beta-Keto Acids by LC-MS/MS

This protocol is adapted for the simultaneous quantification of various keto acids in human plasma.[5][7]

1. Sample Preparation:

  • To 50 µL of plasma, add 150 µL of ice-cold acetonitrile (B52724) containing internal standards (e.g., isotopically labeled keto acids).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

2. Derivatization (Two-step):

  • Step 1 (for α-keto acids): To the supernatant, add O-benzylhydroxylamine and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide. Incubate to form oxime derivatives.

  • Step 2 (for β-keto acids and others): To a separate aliquot of the supernatant, add 4-bromo-N-methylbenzylamine and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide. Incubate to form amide derivatives.

  • Combine the derivatized samples and extract with ethyl acetate. Evaporate the solvent and reconstitute in the initial mobile phase.

3. LC-MS/MS Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over several minutes.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive or negative mode, with multiple reaction monitoring (MRM) for specific keto acid transitions.

Protocol for GC-MS Analysis of Keto Acids

This protocol is suitable for the analysis of volatile or derivatized keto acids.[8]

1. Sample Preparation and Derivatization:

  • To 100 µL of plasma or urine, add an internal standard.

  • Perform a liquid-liquid or solid-phase extraction to isolate the organic acids.

  • Derivatization: A two-step process is common:

    • Methoximation: React with O-methoxyamine hydrochloride to protect the ketone group.

    • Silylation: React with a silylating agent (e.g., MSTFA with 1% TMCS) to increase volatility.

2. GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: A temperature gradient starting at a low temperature (e.g., 60°C) and ramping up to a high temperature (e.g., 320°C).

  • Mass Spectrometry: Electron ionization (EI) with scanning or selected ion monitoring (SIM) mode for quantification.

Quantitative Data Comparison

Direct comparative data for all three classes of keto acids from a single study are scarce. The following table summarizes typical concentration ranges found in human plasma under different physiological conditions, compiled from various sources.

Keto Acid ClassExampleBasal Plasma Concentration (µM)Condition of Elevated LevelsTypical Elevated Plasma Concentration (µM)
Alpha-Keto Acids α-ketoisocaproate10 - 30Post-protein meal, Maple Syrup Urine Disease50 - 100 (post-meal), >1000 (MSUD)
α-ketoglutarate10 - 50--
Beta-Keto Acids Acetoacetate< 100Fasting, Ketogenic Diet, Diabetic Ketoacidosis1000 - 7000
β-hydroxybutyrate< 100Fasting, Ketogenic Diet, Diabetic Ketoacidosis1000 - 20000
Gamma-Keto Acids Levulinic acidNot typically endogenousExogenous administrationDependent on dosage

Data are approximate and can vary significantly based on individual factors and analytical methods.

Conclusion and Future Directions

The distinct structural arrangements of alpha-, beta-, and gamma-keto acids give rise to a remarkable diversity in their metabolic functions and signaling capabilities. Alpha-keto acids are central to core metabolic pathways, beta-keto acids serve as a vital alternative fuel source with significant signaling roles, and the biological importance of gamma-keto acids is an emerging area of investigation.

For researchers and drug development professionals, understanding these differences is paramount. The development of targeted therapies for metabolic disorders, neurological diseases, and cancer may hinge on the ability to modulate the levels and activities of specific keto acids. Future research should focus on:

  • Direct Comparative Studies: Conducting comprehensive studies that simultaneously quantify and assess the metabolic and signaling effects of all three classes of keto acids under various physiological and pathological conditions.

  • Elucidating Gamma-Keto Acid Biology: Further investigating the metabolic fate, potential signaling pathways, and toxicological profiles of gamma-keto acids in mammalian systems.

  • Enzyme Kinetics: Performing detailed comparative kinetic analyses of the enzymes involved in the metabolism of each class of keto acid to better understand their regulation.

By continuing to unravel the complex biology of these fascinating molecules, the scientific community can pave the way for novel diagnostic and therapeutic strategies to improve human health.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of 4-oxoheptanoic acid, a keto acid, with its related counterparts, heptanoic acid and 4-hydroxyheptanoic acid. The following sections detail available quantitative data, experimental protocols for assessing biological activity, and potential signaling pathways involved.

Data Presentation: Comparative Biological Activity

Quantitative data on the biological activity of this compound and 4-hydroxyheptanoic acid is notably scarce in publicly available scientific literature. The following tables summarize the available data for heptanoic acid and provide a template for future comparative studies.

Table 1: Antimicrobial Activity

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)Reference
This compound Data not availableData not available
Heptanoic acid Candida albicans100-200 µg/mL[1]
4-Hydroxyheptanoic acid Data not availableData not available

Table 2: Cytotoxic Activity

CompoundCell LineIC50 (Concentration for 50% Inhibition)Reference
This compound Data not availableData not available
Heptanoic acid Data not availableData not available
4-Hydroxyheptanoic acid Data not availableData not available

Experimental Protocols

Detailed methodologies for key experiments to assess the biological activities of these compounds are provided below. These protocols are based on standard methods for evaluating antimicrobial and cytotoxic properties of fatty acids and related molecules.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

1. Preparation of Stock Solutions:

  • Dissolve the test compounds (this compound, heptanoic acid, 4-hydroxyheptanoic acid) in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol, to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Sterilize the stock solutions by filtration through a 0.22 µm filter.

2. Preparation of Microtiter Plates:

  • Dispense sterile microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into the wells of a 96-well microtiter plate.

  • Perform serial two-fold dilutions of the compound stock solutions in the wells to achieve a range of concentrations.

3. Inoculum Preparation:

  • Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a 0.5 McFarland standard.

4. Inoculation and Incubation:

  • Inoculate each well with the microbial suspension.

  • Include positive controls (microorganism in medium without the compound) and negative controls (medium only).

  • Incubate the plates at the optimal temperature and duration for the specific microorganism.

5. MIC Determination:

  • After incubation, visually inspect the plates for microbial growth (turbidity).

  • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Cytotoxicity Testing: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

1. Cell Seeding:

  • Seed mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds.

  • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).

3. Incubation:

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

4. MTT Addition and Incubation:

  • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.

5. Solubilization and Absorbance Measurement:

  • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.

6. Data Analysis:

  • Calculate the percentage of cell viability compared to the vehicle control.

  • The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

While specific signaling pathways for this compound are not well-documented, the biological activities of related fatty acids and keto acids suggest potential mechanisms of action.

Potential Antimicrobial Mechanism

The antimicrobial action of short-chain fatty acids and keto acids is often attributed to their ability to disrupt the cell membrane of microorganisms. This disruption can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

Antimicrobial_Mechanism Compound This compound / Heptanoic Acid CellMembrane Microbial Cell Membrane Compound->CellMembrane Interacts with Disruption Membrane Disruption CellMembrane->Disruption Permeability Increased Permeability Disruption->Permeability Leakage Leakage of Intracellular Contents Permeability->Leakage CellDeath Cell Death Leakage->CellDeath

Potential mechanism of antimicrobial action.
Putative Involvement in Inflammatory Signaling

Saturated fatty acids have been shown to act as ligands for Toll-like receptors (TLRs), particularly TLR2 and TLR4. Activation of these receptors can initiate downstream signaling cascades, such as the NF-κB pathway, which plays a central role in inflammation. It is plausible that this compound and its analogs could modulate these pathways.

Inflammatory_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular Ligand This compound / Heptanoic Acid TLR TLR2 / TLR4 Ligand->TLR Binds to MyD88 MyD88 TLR->MyD88 Recruits IKK IKK Complex MyD88->IKK Activates NFkB_Inhibitor IκB IKK->NFkB_Inhibitor Phosphorylates (leading to degradation) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Promotes Transcription of

Hypothesized modulation of the TLR/NF-κB signaling pathway.

Conclusion

This guide highlights the current knowledge on the biological activity of this compound in comparison to heptanoic acid and 4-hydroxyheptanoic acid. A significant gap in the literature exists regarding the specific quantitative biological activities of this compound and 4-hydroxyheptanoic acid. The provided experimental protocols offer a framework for researchers to conduct direct comparative studies. Further investigation is warranted to elucidate the precise mechanisms of action and to explore the potential therapeutic applications of these compounds.

References

A Comparative Guide to HPLC and GC-MS Methods for Keto Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of keto acids is paramount for understanding metabolic pathways and diagnosing related disorders. The two primary analytical techniques for this purpose, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), each present distinct advantages and limitations. This guide offers a comprehensive cross-validation of these methods, supported by experimental data and detailed protocols, to facilitate the selection of the most suitable technique for your research needs.

The analysis of keto acids, which are key intermediates in various metabolic processes, is challenging due to their polarity and thermal instability.[1] Both GC-MS and HPLC have been successfully employed for their quantification, though they differ significantly in sample preparation, instrumentation, and the range of analytes they can effectively measure.[1]

At a Glance: Key Differences

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separates volatile and thermally stable compounds.[1]Separates compounds based on their interaction with a liquid mobile phase and a stationary phase.[1]
Sample Volatility Requires analytes to be volatile and thermally stable.[1]Does not require analyte volatility, making it suitable for a wider range of compounds.[1]
Derivatization Mandatory for keto acids to increase volatility and thermal stability.[1]Often employed to enhance detection, but not always mandatory.[1]
Sample Preparation More complex, often involving extraction and chemical derivatization.[1][2][3]Generally simpler, often requiring only protein precipitation and dilution.[1][2]
Sensitivity Can achieve high sensitivity.[1]Sensitivity is dependent on the detector and derivatization agent used.[4][5]
Specificity Very high due to mass spectrometric detection.[6]Good, but can be susceptible to interferences.[6]

Quantitative Performance Comparison

The following table summarizes key performance characteristics of GC-MS and HPLC methods for the quantification of keto acids, based on data from published studies.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
Limit of Detection (LOD) High sensitivity, with a reported minimum detectable enrichment of 0.1 at% excess for isotopic studies.[6]1.3–5.4 nM[5][7]
Limit of Quantification (LOQ) Not explicitly stated, but implied to be very low.[6]4.2–18 nM[5][7]
Linearity Range Method dependent.Good linearity reported, with specific ranges depending on the α-keto acid (e.g., 50 nM - 5 µM).[7]
Precision (CV%) Within-Day: 5.2 - 8.1%; Total: 8.7 - 12.4% for various keto acids.[8]Intraday: 0.6 - 6.3%; Interday: 1.4 - 15.6%[5]
Recovery 95.8 - 121.9%[9]78.4 - 114.3%

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS analysis of keto acids necessitates a derivatization step to increase their volatility and thermal stability.[6] A common method involves oximation followed by silylation.[6]

1. Sample Preparation:

  • Biological samples (e.g., plasma, urine) are deproteinized using an acid like perchloric acid, followed by centrifugation.[1][6]

  • An internal standard is added to the sample before extraction to correct for variations.[6]

  • The supernatant is collected and dried.[6]

2. Derivatization:

  • Oximation: The dried sample is treated with a solution of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA·HCl) to form PFB-oxime derivatives, targeting the keto group.[1][10] This is typically performed at a controlled temperature for a specific duration.[10]

  • Silylation: Following oximation, a silylating agent is added to convert other polar functional groups into more volatile trimethylsilyl (B98337) derivatives.[2][11]

3. GC-MS Analysis:

  • GC Column: A capillary column suitable for separating organic acids is used.

  • Carrier Gas: Helium is typically used as the carrier gas.[10]

  • Temperature Program: The column temperature is gradually increased to separate the derivatized keto acids based on their boiling points.[10]

  • Mass Spectrometry: The mass spectrometer is operated in either full scan or selected ion monitoring (SIM) mode for detection and quantification.[8]

High-Performance Liquid Chromatography (HPLC) Protocol with Fluorescence Detection

For sensitive detection by HPLC, keto acids are often derivatized pre-column to enhance their fluorescence properties.[4] Common derivatizing agents include o-phenylenediamine (B120857) (OPD) and 1,2-diamino-4,5-methylenedioxybenzene (DMB).[4]

1. Sample Preparation (Deproteinization):

  • To a small volume of the biological sample (e.g., 100 µL of serum), an equal volume of a deproteinizing agent (e.g., 10% tungstic acid) is added.[4]

  • The mixture is vortexed and then centrifuged to precipitate proteins.[4]

  • The clear supernatant is collected for derivatization.[4]

2. Derivatization Reaction (using DMB):

  • An aliquot of the supernatant is mixed with a DMB solution.[5][7]

  • The mixture is heated (e.g., at 85°C for 45 minutes) to allow the derivatization reaction to proceed.[5][7]

  • After cooling, the solution may be diluted before injection into the HPLC system.[5][7]

3. HPLC Analysis:

  • HPLC Column: A reversed-phase C18 column is commonly used.[4]

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both containing a small amount of acid (e.g., formic acid), is often employed.[1]

  • Flow Rate: A typical flow rate is around 1.0 mL/min.[4]

  • Column Temperature: The column is maintained at a constant temperature, for example, 30°C or 40°C.[4]

  • Fluorescence Detector: The detector is set to the appropriate excitation and emission wavelengths for the specific derivative (e.g., Excitation at 367 nm and Emission at 446 nm for DMB derivatives).[4]

4. Quantification:

  • A calibration curve is generated by derivatizing and analyzing a series of known concentrations of keto acid standards.[4][7] The concentration of keto acids in the samples is then determined by comparing their peak areas to the calibration curve.[4]

Method Selection Workflow

The choice between GC-MS and HPLC for keto acid analysis depends on several factors, including the specific analytes of interest, required sensitivity, sample throughput, and available instrumentation.[1]

Method Selection Workflow Workflow for Method Selection in Keto Acid Analysis cluster_start Initial Considerations cluster_method_characteristics Method Characteristics cluster_decision Decision Factors cluster_outcome Selected Method Start Define Analytical Needs (e.g., specific keto acids, sensitivity required) GC_MS_Node GC-MS - High Sensitivity & Specificity - Requires Derivatization - Complex Sample Prep Start->GC_MS_Node Need for high volatility & thermal stability HPLC_Node HPLC - Versatile - Simpler Sample Prep - Sensitivity Depends on Detector Start->HPLC_Node Analytes are not volatile or are thermally labile Decision Evaluate Resources & Throughput Needs GC_MS_Node->Decision HPLC_Node->Decision Select_GC_MS Choose GC-MS for Targeted, High-Sensitivity Analysis Decision->Select_GC_MS High throughput not critical, complex prep acceptable Select_HPLC Choose HPLC for Broader Range & Simpler Workflow Decision->Select_HPLC Higher throughput needed, simpler prep preferred

Workflow for Method Selection in Keto Acid Analysis

Conclusion

Both GC-MS and HPLC are powerful techniques for the quantification of keto acids. GC-MS is a robust and cost-effective method, particularly for the analysis of smaller, more volatile keto acids.[1] However, the mandatory and often complex derivatization steps can be time-consuming and a source of variability.[1] HPLC, especially when coupled with fluorescence detection or mass spectrometry (LC-MS), offers greater versatility, allowing for the analysis of a broader range of keto acids, including thermally labile and larger molecules, with simpler sample preparation.[1] For comprehensive profiling of a wide array of keto acids with high sensitivity, LC-MS/MS is often the preferred method. For targeted analysis of a smaller set of known, volatile keto acids where high throughput is not the primary concern, GC-MS remains a viable and reliable option.[1] This guide provides the foundational information to make an informed decision and to develop and validate a robust analytical method for keto acid analysis in your laboratory.

References

A Comparative Guide to Derivatization Reagents for Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and sensitive analysis of carboxylic acids is a frequent challenge. Due to their inherent polarity and often low volatility, direct analysis by chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be problematic. Derivatization, the chemical modification of the carboxylic acid functional group, is a crucial strategy to overcome these limitations, enhancing analyte volatility, improving chromatographic separation, and increasing detection sensitivity.

This guide provides an objective comparison of common derivatization reagents for carboxylic acids, supported by experimental data. It is designed to assist in the selection of the most appropriate reagent and methodology based on the analytical platform (GC or HPLC), the specific carboxylic acid of interest, and the desired analytical performance.

Data Presentation: Comparison of Derivatization Reagents

The selection of a derivatization reagent is a critical step that influences the success of the analysis. The ideal reagent should offer high reaction efficiency, form stable derivatives, and provide a strong and consistent detector response. The following tables summarize the performance characteristics of common derivatization reagents for GC and HPLC analysis.

Table 1: Comparison of Common Derivatization Reagents for GC Analysis of Carboxylic Acids

Reagent ClassReagentDerivative TypeReaction Conditions (Typical)AdvantagesDisadvantages
Silylation BSTFA (+TMCS)Trimethylsilyl (B98337) (TMS) ester30-60 min at 60-70°CHighly reactive, volatile byproducts, suitable for a wide range of analytes.[1][2]Derivatives are sensitive to moisture and may have limited stability.[2][3]
MSTFATrimethylsilyl (TMS) ester30-60 min at 60-70°CMore volatile byproducts than BSTFA, often eluting with the solvent front.[4]Derivatives are sensitive to moisture.[3]
MTBSTFAtert-Butyldimethylsilyl (TBDMS) ester60 min at 60°CForms very stable derivatives, resistant to hydrolysis.[1]Larger derivative may increase retention times.
Esterification BF₃-MethanolMethyl ester (FAME)60 min at 60°CRobust and widely used method, FAMEs are stable.[2]Two-step process if other functional groups need derivatization, BF₃ can be harsh.[2]
PFBBrPentafluorobenzyl ester20-30 min at 25°C with a baseExcellent for electron capture detection (ECD), highly sensitive.[5]Reagent can be lachrymatory.
Alkyl ChloroformatesAlkyl esterInstantaneous at room temperatureVery fast reaction, can be performed in aqueous media.[6][7]Can form mixed anhydrides as byproducts.[6]

Table 2: Comparison of Common Derivatization Reagents for HPLC Analysis of Carboxylic Acids

ReagentDerivative TypeDetection MethodLimit of Detection (LOD)Reaction Conditions (Typical)AdvantagesDisadvantages
p-Bromophenacyl bromide Phenacyl esterUV Absorbance (~260 nm)Good60-90 min at 70-80°C with catalystSuitable for routine analysis with UV detectors.[8]Can be sensitive to moisture and reagent purity.[8]
4-Bromomethyl-7-methoxycoumarin (Br-Mmc) Coumarin esterFluorescence (Ex: ~325 nm, Em: ~400 nm)Excellent20-60 min at 30-60°C with catalystHigh sensitivity with fluorescence detection.[8]Yield can be affected by pH and interferences.[8]
4-bromo-N-methylbenzylamine (4-BNMA) AmideMS/MS (Positive ESI)0.2 - 44 µg/L[9][10]45 min at 60°C with EDCGood for LC-MS analysis, provides stable derivatives.[11]Requires a coupling agent like EDC.
3-Nitrophenylhydrazine (3-NPH) HydrazoneLC-MS/MS25 nM for most short-chain carboxylic acids30 min at 60°C with EDCEffective for short-chain carboxylic acids.Requires a coupling agent.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful derivatization. Below are representative protocols for key derivatization reagents.

Protocol 1: Silylation using BSTFA with 1% TMCS for GC-MS Analysis

This protocol is a general procedure for the formation of trimethylsilyl (TMS) derivatives of carboxylic acids.

Materials:

  • Carboxylic acid sample (dried)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., acetonitrile, pyridine)

  • Reaction vial with a screw cap and PTFE-lined septum

  • Heating block or oven

Procedure:

  • Place 1-5 mg of the dried carboxylic acid sample into a reaction vial.

  • Add 100 µL of anhydrous solvent to dissolve the sample.

  • Add 100 µL of BSTFA with 1% TMCS to the vial.

  • Securely cap the vial and vortex for 30 seconds.

  • Heat the mixture at 60°C for 30 minutes.[1]

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

Protocol 2: Esterification using Boron Trifluoride-Methanol for GC-MS Analysis

This protocol describes the formation of fatty acid methyl esters (FAMEs).

Materials:

  • Carboxylic acid sample (e.g., lipid extract)

  • 14% Boron trifluoride in methanol (B129727) (BF₃-Methanol)

  • Hexane (B92381)

  • Saturated sodium chloride solution

  • Reaction vial with a screw cap

Procedure:

  • Place the dried sample (e.g., 1 mg of lipid extract) in a reaction vial.[2]

  • Add 1 mL of 14% BF₃-Methanol solution.[2]

  • Cap the vial and heat at 60°C for 60 minutes.[2]

  • After cooling, add 1 mL of water and 1 mL of hexane.

  • Vortex thoroughly to extract the FAMEs into the hexane layer.

  • Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial for GC-MS analysis.

Protocol 3: Derivatization with p-Bromophenacyl Bromide for HPLC-UV Analysis

This protocol outlines the derivatization of carboxylic acids for UV detection.

Materials:

  • Carboxylic acid sample

  • p-Bromophenacyl bromide solution

  • Aprotic solvent (e.g., acetonitrile)

  • Crown ether (e.g., 18-crown-6) solution

  • Anhydrous potassium carbonate

  • Reaction vial

Procedure:

  • Dissolve the carboxylic acid sample in the aprotic solvent in a reaction vial.[8]

  • Add an excess of anhydrous potassium carbonate to the solution.[8]

  • Add the p-bromophenacyl bromide solution and the crown ether solution to the vial. A typical molar ratio of reagent to analyte is 1.5:1.[8]

  • Seal the vial and heat the mixture at 70-80°C for 60-90 minutes.[8]

  • After cooling to room temperature, centrifuge the mixture to pellet the potassium carbonate.

  • The supernatant containing the derivatized analyte is then ready for HPLC analysis.[8]

Protocol 4: Amide Formation using EDC/HOBt for HPLC-MS Analysis

This protocol describes the coupling of a carboxylic acid with an amine for LC-MS analysis.

Materials:

  • Carboxylic acid sample

  • Amine derivatizing reagent (e.g., 4-bromo-N-methylbenzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous solvent (e.g., acetonitrile)

  • Reaction vial

Procedure:

  • Dissolve the carboxylic acid (1 equivalent) and HOBt (1.2 equivalents) in the anhydrous solvent in a reaction vial.

  • Add the amine derivatizing reagent (1.2 equivalents) to the mixture.

  • Add EDC (1.2 equivalents) to the solution and stir at room temperature.

  • Monitor the reaction by a suitable technique (e.g., TLC, LC-MS) until completion (typically 2-12 hours).

  • Once the reaction is complete, the mixture may be diluted or further processed for HPLC-MS analysis.

Mandatory Visualization

Derivatization_Workflow cluster_start Start cluster_analysis_choice Analytical Platform cluster_gc_derivatization GC Derivatization Strategy cluster_hplc_derivatization HPLC Derivatization Strategy cluster_end Analysis start Carboxylic Acid Analyte gc_analysis GC Analysis start->gc_analysis Volatility is low hplc_analysis HPLC Analysis start->hplc_analysis Non-volatile or thermally labile silylation Silylation (BSTFA, MSTFA, MTBSTFA) gc_analysis->silylation Increase volatility Improve peak shape esterification_gc Esterification (BF3-MeOH, PFBBr, Alkyl Chloroformates) gc_analysis->esterification_gc Increase volatility Target specific detectors (ECD) uv_labeling UV Labeling (p-Bromophenacyl Bromide) hplc_analysis->uv_labeling UV detection available fluorescence_labeling Fluorescence Labeling (Br-Mmc) hplc_analysis->fluorescence_labeling High sensitivity needed ms_tagging MS Tagging (4-BNMA, 3-NPH) hplc_analysis->ms_tagging LC-MS analysis gc_ms_analysis GC-MS/FID/ECD Analysis silylation->gc_ms_analysis esterification_gc->gc_ms_analysis hplc_uv_fl_ms_analysis HPLC-UV/FL/MS Analysis uv_labeling->hplc_uv_fl_ms_analysis fluorescence_labeling->hplc_uv_fl_ms_analysis ms_tagging->hplc_uv_fl_ms_analysis

Caption: Workflow for selecting a carboxylic acid derivatization strategy.

References

4-Oxoheptanoic Acid: An Emerging Biomarker in Metabolic Dysregulation?

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quest for novel biomarkers is a critical endeavor in the fields of metabolic research and drug development. Early and accurate detection of metabolic disorders, along with the ability to monitor therapeutic interventions, relies on the identification of sensitive and specific molecular indicators. While a suite of biomarkers is currently employed for various metabolic diseases, the scientific community is in constant pursuit of new molecules that can provide deeper insights into disease pathogenesis and offer improved diagnostic and prognostic value. This guide provides a comparative analysis of 4-oxoheptanoic acid as a potential biomarker in the context of metabolic disorders, particularly those related to fatty acid oxidation and oxidative stress, and contrasts it with established biomarkers in these domains.

This compound: A Potential Indicator of Altered Fatty Acid Metabolism and Oxidative Stress

This compound is a seven-carbon dicarboxylic acid containing a ketone group. While not currently recognized as a definitive biomarker for any specific metabolic disorder, its chemical structure and relation to other known lipid peroxidation products suggest its potential as an indicator of metabolic dysregulation. Molecules with similar structures, such as 4-oxo-2-nonenoic acid, are known to be products of lipid peroxidation, a hallmark of oxidative stress. Oxidative stress is a key pathological feature in a multitude of metabolic disorders, including metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and diabetes.

Furthermore, the catabolism of fatty acids, known as β-oxidation, involves the formation of keto-acid intermediates.[1] Disruptions in this pathway, characteristic of inborn errors of metabolism like fatty acid oxidation disorders (FAODs), could theoretically lead to the accumulation and excretion of unusual oxo-carboxylic acids.

Comparison with Established Biomarkers

To evaluate the potential utility of this compound, it is essential to compare it with the current gold-standard biomarkers for related metabolic conditions.

Fatty Acid Oxidation Disorders

Disorders of fatty acid β-oxidation (FAODs) are a group of inherited metabolic conditions where the body is unable to properly break down fatty acids for energy. The primary diagnostic biomarkers for these disorders are acylcarnitines.

Biomarker ClassAnalyte(s)Sample TypeAnalytical MethodDiagnostic Utility
Acylcarnitines (Established) Octanoylcarnitine (C8), Decanoylcarnitine (C10), Hexanoylcarnitine (C6), etc.Dried Blood Spot, PlasmaTandem Mass Spectrometry (LC-MS/MS)Primary diagnostic marker for various FAODs, including MCAD deficiency. Specific acylcarnitine profiles are indicative of distinct enzyme deficiencies.[2][3]
Urinary Organic Acids (Established) Suberylglycine, Hexanoylglycine, Dicarboxylic acidsUrineGas Chromatography-Mass Spectrometry (GC-MS)Confirmatory testing for FAODs. Provides a broader picture of metabolic disturbance.[2]
This compound (Potential) This compoundUrineGas Chromatography-Mass Spectrometry (GC-MS)Hypothetically could be elevated in FAODs due to incomplete or altered β-oxidation, but currently not established.
Oxidative Stress

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates. It is a contributing factor to numerous chronic diseases.

Biomarker ClassAnalyte(s)Sample TypeAnalytical MethodDiagnostic Utility
Lipid Peroxidation Products (Established) Malondialdehyde (MDA), 4-Hydroxynonenal (4-HNE), F2-IsoprostanesPlasma, UrineHPLC, GC-MS, LC-MS/MS, ImmunoassayWidely used as indicators of oxidative damage to lipids. Elevated levels are associated with a range of diseases with an oxidative stress component.[4][5]
DNA Oxidation Products (Established) 8-hydroxy-2'-deoxyguanosine (8-OHdG)Urine, Plasma, TissuesLC-MS/MS, ELISAA marker of oxidative damage to DNA.[4]
Protein Oxidation Products (Established) Protein Carbonyls, 3-NitrotyrosinePlasma, TissuesSpectrophotometry, ELISA, Western Blot, Mass SpectrometryIndicates oxidative damage to proteins.
This compound (Potential) This compoundUrineGas Chromatography-Mass Spectrometry (GC-MS)As a potential product of lipid peroxidation, its quantification could serve as an additional or complementary marker of oxidative stress.

Experimental Protocols

Analysis of this compound and other Urinary Organic Acids by GC-MS

The analysis of this compound in urine is typically performed as part of a broader organic acid profiling using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • A specific volume of urine, often normalized to creatinine (B1669602) concentration, is used.
  • Internal standards are added to the sample.
  • For keto-acids, a derivatization step with a hydroxylamine (B1172632) reagent is performed to form oxime derivatives, which are more stable for analysis.
  • The sample is acidified, and the organic acids are extracted into an organic solvent (e.g., ethyl acetate).
  • The organic extract is evaporated to dryness.

2. Derivatization:

  • The dried residue is derivatized to increase the volatility of the organic acids. A common method is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

3. GC-MS Analysis:

  • The derivatized sample is injected into the GC-MS system.
  • The gas chromatograph separates the different organic acids based on their boiling points and interactions with the chromatographic column.
  • The mass spectrometer detects and identifies the separated compounds based on their unique mass fragmentation patterns.

Analysis of Acylcarnitines by LC-MS/MS

Acylcarnitine profiling is the cornerstone for diagnosing FAODs and is performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation (from Dried Blood Spot or Plasma):

  • A small punch from a dried blood spot or a plasma aliquot is used.
  • An internal standard solution containing isotopically labeled acylcarnitines is added.
  • The acylcarnitines are extracted using a solvent, typically methanol.
  • The extract is then dried and reconstituted in a solvent suitable for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • The sample is injected into the LC system, which separates the different acylcarnitine species.
  • The separated acylcarnitines are then introduced into the tandem mass spectrometer.
  • The mass spectrometer is operated in a specific mode (e.g., Multiple Reaction Monitoring - MRM) to detect and quantify the individual acylcarnitine species with high sensitivity and specificity.[6][7]

Visualizing the Metabolic Context

To understand the potential origin of this compound and its relationship to established biomarkers, it is helpful to visualize the relevant metabolic pathways.

Fatty_Acid_Oxidation_and_Oxidative_Stress_Pathways Potential Metabolic Origin of this compound cluster_fatty_acid_oxidation Fatty Acid β-Oxidation cluster_oxidative_stress Lipid Peroxidation cluster_biomarkers Established Biomarkers Fatty Acyl-CoA Fatty Acyl-CoA Enoyl-CoA Enoyl-CoA Fatty Acyl-CoA->Enoyl-CoA Acyl-CoA Dehydrogenase Acylcarnitines Acylcarnitines Fatty Acyl-CoA->Acylcarnitines CPT I/II 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA Enoyl-CoA->3-Hydroxyacyl-CoA 3-Ketoacyl-CoA 3-Ketoacyl-CoA 3-Hydroxyacyl-CoA->3-Ketoacyl-CoA Acetyl-CoA Acetyl-CoA 3-Ketoacyl-CoA->Acetyl-CoA Thiolase This compound (hypothetical) This compound (hypothetical) 3-Ketoacyl-CoA->this compound (hypothetical) Polyunsaturated Fatty Acids Polyunsaturated Fatty Acids Lipid Peroxides Lipid Peroxides Polyunsaturated Fatty Acids->Lipid Peroxides ROS 4-HNE, MDA 4-HNE, MDA Lipid Peroxides->4-HNE, MDA This compound (potential) This compound (potential) Lipid Peroxides->this compound (potential)

Caption: Metabolic pathways showing the potential origin of this compound.

Experimental_Workflow_Comparison Comparative Analytical Workflows cluster_organic_acids Urinary Organic Acid Analysis (for this compound) cluster_acylcarnitines Acylcarnitine Profiling Urine_Sample Urine Sample Extraction Extraction Urine_Sample->Extraction Derivatization Derivatization (Silylation) Extraction->Derivatization GC_MS_Analysis GC-MS Analysis Derivatization->GC_MS_Analysis Blood_Sample Blood Sample (DBS/Plasma) Extraction_IS Extraction with Internal Standards Blood_Sample->Extraction_IS LC_MSMS_Analysis LC-MS/MS Analysis Extraction_IS->LC_MSMS_Analysis

References

A Comparative Guide to the Relative Quantification of 4-Oxoheptanoic Acid Using Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the relative quantification of 4-Oxoheptanoic acid, a keto acid of interest in various metabolic studies. The selection of an appropriate analytical method and internal standard is critical for generating accurate and reproducible data. This document outlines key performance characteristics of suitable analytical techniques, supported by representative experimental data for analogous compounds, to assist in the selection and implementation of a robust quantification strategy.

Comparison of Analytical Methods

The primary analytical techniques for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The choice between these methods depends on factors such as required sensitivity, sample matrix complexity, and throughput needs.

Table 1: Performance Comparison of Analytical Methods for Keto Acid Analysis

ParameterGC-MSLC-MS/MS
Linearity (R²) > 0.995> 0.998[1]
Limit of Detection (LOD) pmol range0.001 - 0.003 mM[1]
Limit of Quantification (LOQ) Low nmol rangeLow µM range
Accuracy (% Recovery) 85-115%92% - 120%[1]
Precision (%RSD) < 15%< 12% (intra-day), < 20% (inter-day)[1]
Specificity High (with MS detection)Very High (with MRM)
Sample Derivatization Required Not typically required
Throughput ModerateHigh

Selection of Internal Standards

The use of an appropriate internal standard (IS) is crucial for accurate relative quantification, as it corrects for variability during sample preparation and analysis. The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte.

Commercial Availability of Deuterated this compound:

A thorough search of major chemical supplier catalogs indicates that a deuterated form of this compound is not readily commercially available at this time. For critical applications requiring the highest level of accuracy, custom synthesis of a deuterated or ¹³C-labeled this compound is a viable, albeit more costly, option.

Alternative Internal Standards:

In the absence of a SIL analog of this compound, structurally similar compounds can be used. The chosen standard should have similar chemical properties (e.g., pKa, solubility) and chromatographic behavior to the analyte.

Table 2: Potential Internal Standards for this compound Quantification

Internal StandardRationale for UsePotential Limitations
Deuterated hexanoic acid (d11-Hexanoic acid) Similar chain length and functional group. Commercially available.Differences in polarity and keto group presence may affect extraction efficiency and ionization response.
Deuterated heptanoic acid (d13-Heptanoic acid) Same carbon chain length. Commercially available.Absence of the keto group will lead to different chromatographic retention and potential differences in ionization.
6-Oxoheptanoic acid Isomer of the analyte, providing very similar chemical properties.[2]Co-elution with the analyte might occur if chromatographic separation is not optimized. Not a SIL IS.
4-Oxooctanoic acid Structurally very similar homolog.May not perfectly co-elute with the analyte. Not a SIL IS.

Experimental Protocols

Below are representative protocols for LC-MS/MS and GC-MS analysis that can be adapted for the relative quantification of this compound.

LC-MS/MS Method (Recommended)

This method offers high sensitivity and specificity without the need for derivatization.

1. Sample Preparation (Plasma)

  • To 100 µL of plasma, add 10 µL of the internal standard solution (e.g., d11-Hexanoic acid in methanol (B129727) at 10 µg/mL).

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Instrumentation and Conditions

  • System: UHPLC coupled to a triple quadrupole mass spectrometer.

  • Column: A suitable reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 5 minutes).

  • Flow Rate: 0.4 mL/min.

  • Ionization Source: Electrospray ionization (ESI) in negative ion mode.

  • MRM Transitions: These must be optimized by infusing a standard solution of this compound and the chosen internal standard.

GC-MS Method

This method requires derivatization to increase the volatility of the analyte.

1. Sample Preparation and Derivatization (Urine)

  • To 200 µL of urine, add 10 µL of the internal standard solution.

  • Acidify the sample to a pH below 2 with 5M HCl.

  • Perform a liquid-liquid extraction with 600 µL of ethyl acetate. Vortex and centrifuge to separate the layers.

  • Transfer the organic layer to a clean tube and repeat the extraction.

  • Combine the organic extracts and evaporate to dryness under nitrogen.

  • To the dried residue, add 40 µL of pyridine (B92270) and 40 µL of BSTFA with 1% TMCS.

  • Cap the vial and heat at 70°C for 30 minutes.[3]

2. GC-MS Instrumentation and Conditions

  • System: Gas chromatograph coupled to a mass spectrometer.

  • Column: A mid-polarity capillary column (e.g., DB-5MS).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: A temperature gradient to separate the derivatized analytes (e.g., initial temperature of 60°C, ramp to 280°C).

  • Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for quantification.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma, Urine) Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction / Protein Precipitation Add_IS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution (for LC-MS/MS) Evaporation->Reconstitution Derivatization Derivatization (for GC-MS) Evaporation->Derivatization LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS GC_MS GC-MS Analysis Derivatization->GC_MS Data_Acquisition Data Acquisition (MRM/SIM) LC_MSMS->Data_Acquisition GC_MS->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Peak_Integration->Ratio_Calculation Quantification Relative Quantification Ratio_Calculation->Quantification

Caption: General experimental workflow for the relative quantification of this compound.

Logical Relationship of Internal Standard Selection

internal_standard_selection cluster_IS_choice Internal Standard Options cluster_considerations Key Considerations Analyte This compound Ideal_IS Ideal: Deuterated This compound Analyte->Ideal_IS Best Match (Physicochemical Properties) Alternative_IS Alternative: Structurally Similar Compound Analyte->Alternative_IS Close Match Availability Commercial Availability Ideal_IS->Availability Cost Cost (Purchase or Custom Synthesis) Ideal_IS->Cost Alternative_IS->Availability Validation Method Validation Required Alternative_IS->Validation

Caption: Decision pathway for internal standard selection for this compound analysis.

References

Comparative Analysis of Analytical Methods for 4-Oxoheptanoic Acid in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of 4-oxoheptanoic acid in biological matrices, specifically serum and urine. Due to the limited availability of published data for this compound, this guide draws upon established and validated methods for analogous short-chain keto acids. The information presented herein is intended to serve as a valuable resource for developing and implementing robust analytical protocols for metabolic research and drug development.

Data Presentation: Performance of Analytical Methods

The following table summarizes the performance characteristics of various analytical methods used for the quantification of short-chain fatty acids and keto acids, which are structurally related to this compound. This data provides a benchmark for expected performance when developing a method for the target analyte.

Analytical MethodMatrixDerivatization AgentAnalyte(s)Linearity (r²)LOQ (µM)Recovery (%)Citation(s)
LC-MS/MSHuman PlasmaO-benzylhydroxylamine (O-BHA)Short-chain fatty acids>0.9950.01>80[1][2]
LC-MS/MSHuman Plasma3-Nitrophenylhydrazine (3-NPH)3-hydroxypentanoic acid, 3-oxopentanoic acid>0.990.156 µg/mL (3-oxopentanoic acid)Not Reported[3][4][5]
GC-MSHuman Plasma/SerumMethyl tert-butyl ether (extraction, no derivatization)Short-chain fatty acidsNot Reported0.03-0.12 µg/mL (propionate, butyrate)Not Reported[6]
GC-MSUrineOximation + TrimethylsilylationOrganic Acids>0.990.03-0.34 mmol/mol creatinineNot Reported[7][8]
UPLC-Q-TOF/MSSerumNone (direct injection)Branched-chain keto acids>0.9980.06-0.2378.4-114.3[9][10]

Experimental Protocols

Detailed methodologies for the key analytical approaches are outlined below. These protocols are based on established methods for similar analytes and should be optimized and validated for the specific analysis of this compound.

LC-MS/MS Method with Derivatization

This method is suitable for the sensitive quantification of keto acids in serum and urine.

a. Sample Preparation (Serum/Plasma)

  • Protein Precipitation: To 100 µL of serum or plasma in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a stable isotope-labeled analog of this compound).

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30-40°C.

b. Sample Preparation (Urine)

  • Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Centrifuge at 3000 x g for 10 minutes to remove particulate matter.

  • Dilution: Dilute the urine sample (e.g., 1:10) with ultrapure water. Add an internal standard.

c. Derivatization with 3-Nitrophenylhydrazine (3-NPH) [3]

  • Reagent Preparation: Prepare fresh solutions of 200 mM 3-NPH in 50% acetonitrile/water and 120 mM N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) with 6% pyridine (B92270) in 50% acetonitrile/water.

  • Reaction: To the dried extract (from serum/plasma) or diluted urine, add 20 µL of the 3-NPH solution and 20 µL of the EDC/pyridine solution.

  • Incubation: Vortex the mixture and incubate at 40°C for 30 minutes.

  • Dilution: After incubation, dilute the sample with 50% acetonitrile/water before injection into the LC-MS/MS system.

d. LC-MS/MS Conditions (Example)

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient from 5% to 95% B.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization: Electrospray ionization (ESI) in negative or positive mode (depending on the derivative).

  • Detection: Multiple Reaction Monitoring (MRM) of precursor and product ions specific to the derivatized this compound.

GC-MS Method with Derivatization

This is a classic and robust method for the analysis of volatile and semi-volatile organic acids.

a. Sample Preparation (Serum/Urine)

  • Extraction: Acidify 1 mL of serum or urine with HCl. Extract the organic acids with ethyl acetate (B1210297) or another suitable organic solvent.

  • Drying: Evaporate the organic extract to dryness under a stream of nitrogen.

b. Derivatization (Two-Step Oximation and Silylation) [11][12]

  • Oximation: Add 50 µL of a methoxyamine hydrochloride solution in pyridine to the dried extract. Incubate at 60°C for 60 minutes to protect the keto group.

  • Silylation: Add 80 µL of a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Incubate at 60°C for 30 minutes to derivatize the carboxylic acid group.

c. GC-MS Conditions (Example)

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 70°C, hold for 2 minutes, then ramp up to 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Detection: Scan mode for identification or Selected Ion Monitoring (SIM) for quantification.

Mandatory Visualization

Metabolic Pathway Context

While the specific signaling pathways involving this compound are not extensively documented, related oxo-fatty acids are known to be involved in fatty acid metabolism. For instance, 4-oxooctanoic acid is associated with the acylcarnitine pathway. The following diagram illustrates a simplified, hypothetical pathway showing the potential origin of this compound from fatty acid β-oxidation.

FattyAcids Heptanoic Acid (or other odd-chain fatty acids) BetaOxidation β-Oxidation (Mitochondrial) FattyAcids->BetaOxidation Intermediate 4-Oxoheptanoyl-CoA BetaOxidation->Intermediate Target This compound Intermediate->Target Excretion Excretion in Urine/Serum Target->Excretion cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection 1. Sample Collection (Serum or Urine) InternalStandard 2. Internal Standard Spiking SampleCollection->InternalStandard Extraction 3. Extraction (e.g., Protein Precipitation or LLE) InternalStandard->Extraction Drying 4. Drying of Extract Extraction->Drying Derivatization 5. Chemical Derivatization Drying->Derivatization Chromatography 6. GC-MS or LC-MS/MS Analysis Derivatization->Chromatography DataAcquisition 7. Data Acquisition Chromatography->DataAcquisition Quantification 8. Quantification & Data Analysis DataAcquisition->Quantification Reporting 9. Reporting Quantification->Reporting

References

A Comparative Kinetic Analysis of Branched-Chain α-Keto Acid Dehydrogenase Complex with 4-Oxoheptanoic Acid and Other Keto-Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative kinetic analysis of the Branched-Chain α-Keto Acid Dehydrogenase (BCKDC) complex, a key enzyme in the catabolism of branched-chain amino acids. Due to its broad substrate specificity, this guide explores its activity on its native substrates and posits a framework for evaluating its potential interaction with 4-oxoheptanoic acid, a gamma-keto acid of interest in various metabolic studies.

Introduction to Branched-Chain α-Keto Acid Dehydrogenase Complex

The Branched-Chain α-Keto Acid Dehydrogenase (BCKDC) complex is a mitochondrial multi-enzyme complex that catalyzes the irreversible oxidative decarboxylation of branched-chain α-keto acids derived from leucine, isoleucine, and valine. This enzymatic step is crucial for the complete catabolism of these essential amino acids. The BCKDC complex exhibits a notable promiscuity, capable of acting on other α-keto acids as well, such as 4-methylthio-2-oxobutyrate and 2-oxobutyrate[1]. This broad substrate tolerance makes it a subject of interest for its potential role in the metabolism of other keto acids, including synthetic or less common endogenous molecules like this compound.

Comparative Kinetic Data

The following table summarizes the apparent Michaelis constants (Km) of the purified bovine kidney BCKDC complex for several of its known substrates. A lower Km value indicates a higher affinity of the enzyme for the substrate. While kinetic data for this compound is not available in the literature, its structural similarity to other keto acids suggests it may serve as a substrate, likely with a higher Km than the native substrates.

SubstrateApparent Km (µM)Source
α-Keto-β-methylvalerate (from Isoleucine)37[2]
α-Ketoisovalerate (from Valine)40[2]
α-Ketoisocaproate (from Leucine)50[2]
α-Ketobutyrate56[2]
Pyruvate1000[2]
This compound Not Experimentally Determined

Hypothetical Signaling Pathway and Experimental Workflow

The following diagrams illustrate the established metabolic pathway involving BCKDC and a proposed experimental workflow for the kinetic analysis of this enzyme with a novel substrate like this compound.

BCKDC_Metabolic_Pathway cluster_0 Mitochondrion Leucine Leucine BCAT Branched-Chain Aminotransferase Leucine->BCAT Isoleucine Isoleucine Isoleucine->BCAT Valine Valine Valine->BCAT alpha_KIC α-Ketoisocaproate BCAT->alpha_KIC transamination alpha_KMV α-Keto-β-methylvalerate BCAT->alpha_KMV transamination alpha_KIV α-Ketoisovalerate BCAT->alpha_KIV transamination BCKDC Branched-Chain α-Keto Acid Dehydrogenase Complex alpha_KIC->BCKDC alpha_KMV->BCKDC alpha_KIV->BCKDC Acyl_CoA_Derivatives Branched-Chain Acyl-CoA Derivatives BCKDC->Acyl_CoA_Derivatives oxidative decarboxylation TCA_Cycle TCA Cycle Acyl_CoA_Derivatives->TCA_Cycle

Caption: Metabolic pathway of branched-chain amino acids involving the BCKDC complex.

Kinetic_Analysis_Workflow Start Start Purification Purification of BCKDC from Bovine Kidney Mitochondria Start->Purification Assay_Setup Enzyme Assay Setup Purification->Assay_Setup Kinetic_Measurement Measure Initial Reaction Velocities at Varying Substrate Concentrations Assay_Setup->Kinetic_Measurement Substrate_Preparation Prepare Substrate Solutions (Known Substrates & this compound) Substrate_Preparation->Assay_Setup Data_Analysis Data Analysis: Lineweaver-Burk or Non-linear Regression Kinetic_Measurement->Data_Analysis Determine_Parameters Determine Km and Vmax Data_Analysis->Determine_Parameters Comparison Compare Kinetic Parameters Determine_Parameters->Comparison End End Comparison->End

Caption: Experimental workflow for comparative kinetic analysis of BCKDC.

Experimental Protocols

Purification of Branched-Chain α-Keto Acid Dehydrogenase Complex from Bovine Kidney

The BCKDC complex can be purified from bovine kidney mitochondria following established methods[2]. The general steps include:

  • Isolation of Mitochondria: Fresh bovine kidney cortex is homogenized, and mitochondria are isolated by differential centrifugation.

  • Solubilization of the Complex: The mitochondrial inner membrane fraction is treated with detergents (e.g., Lubrol WX) to solubilize the enzyme complex.

  • Fractionation: The solubilized proteins are subjected to polyethylene (B3416737) glycol (PEG) fractionation to precipitate the BCKDC complex.

  • Chromatography: Further purification is achieved through a series of column chromatography steps, which may include hydroxyapatite (B223615) and gel filtration chromatography.

  • Purity Assessment: The purity of the enzyme complex is assessed by SDS-PAGE, and the protein concentration is determined using a standard method like the Bradford assay.

Spectrophotometric Assay for BCKDC Activity

The activity of the purified BCKDC complex can be determined by monitoring the reduction of NAD+ to NADH at 340 nm[3].

Reagents:

  • Assay Buffer: 50 mM potassium phosphate (B84403) buffer (pH 7.5), 2 mM MgCl2, 0.2 mM EDTA, and 0.1% (v/v) Triton X-100.

  • Cofactors: 2 mM NAD+, 0.4 mM Coenzyme A (CoA), 0.2 mM Thiamine pyrophosphate (TPP).

  • Substrate solutions: Stock solutions of α-ketoisovalerate, α-ketoisocaproate, α-keto-β-methylvalerate, α-ketobutyrate, pyruvate, and this compound prepared in the assay buffer.

  • Purified BCKDC enzyme solution.

Procedure:

  • In a quartz cuvette, combine the assay buffer and cofactor solutions.

  • Add a specific amount of the purified BCKDC enzyme solution.

  • Initiate the reaction by adding the substrate solution. The final volume should be standardized (e.g., 1 mL).

  • Immediately monitor the increase in absorbance at 340 nm at a constant temperature (e.g., 30°C) using a spectrophotometer.

  • The initial reaction velocity (v0) is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADH (6220 M-1cm-1).

  • Repeat the assay with varying concentrations of each substrate to generate data for kinetic analysis.

Data Analysis:

The Michaelis-Menten constant (Km) and maximum velocity (Vmax) can be determined by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression software. Alternatively, a Lineweaver-Burk plot (1/v0 vs. 1/[S]) can be used for a graphical determination of these parameters. The turnover number (kcat) can be calculated if the enzyme concentration is known (kcat = Vmax / [E]total).

Conclusion

The Branched-Chain α-Keto Acid Dehydrogenase complex, with its inherent substrate flexibility, presents a compelling target for understanding the metabolism of various keto acids beyond its canonical substrates. The provided kinetic data for known substrates of the bovine kidney BCKDC serves as a benchmark for future studies. The detailed experimental protocol offers a robust framework for researchers to investigate the enzymatic activity of BCKDC with novel substrates like this compound. Such studies will be invaluable for elucidating new metabolic pathways and for the development of novel therapeutic strategies targeting keto acid metabolism.

References

Comparing the efficacy of different purification techniques for keto acids

Author: BenchChem Technical Support Team. Date: December 2025

The purification of keto acids is a critical step in various research, diagnostic, and pharmaceutical applications. As key intermediates in metabolic pathways, their accurate isolation and quantification are essential for understanding cellular metabolism and for the development of therapeutics.[1] However, the inherent instability and polarity of many keto acids present significant purification challenges.[2] This guide provides a detailed comparison of common purification techniques, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most effective method for their specific needs.

Comparison of Purification Technique Efficacy

The choice of purification method depends on several factors, including the specific keto acid, the starting material (e.g., fermentation broth, biological sample), the desired purity and yield, and the scale of the operation. The following table summarizes quantitative data from various studies on the efficacy of different techniques.

Purification TechniqueKeto AcidPurity Achieved (%)Yield / Recovery (%)Scale / ContextSource
Anion-Exchange & Crystallization 2-keto-L-gulonic acid (2KGA)99.5 - 99.7%93.5 - 95.6%Lab-scale, from aqueous solution[3]
Membrane Filtration & Crystallization alpha-ketoglutaric acid (α-KG)94.8%~90% (recovery from broth)Lab-scale, from fermentation broth[4]
Reactive Extraction 2-keto-gluconic acid90.52% (extraction efficiency)Not specifiedLab-scale, mechanism study[5][6]
Enzymatic Conversion & Crystallization alpha-ketoglutarate (KGA)98.16%78.68%Lab-scale, from fermentation broth[4]
Distillation & Crystallization Pyruvate (PYR) & α-ketoglutarate (KGA)Not specifiedNot specifiedLab-scale, separation from mixture[4]
Column Chromatography α,α-(dithio)carboxylic acidNot specified62% (for 2-oxovaleric acid)Lab-scale, organic synthesis[7][8]

Key Purification Methodologies

Below are detailed descriptions and protocols for the most common and effective keto acid purification techniques.

Crystallization

Crystallization is a highly effective method for purifying keto acids that are solid at room temperature, often yielding high-purity products.[9] The process relies on the principle that the solubility of a compound in a solvent increases with temperature.

Advantages:

  • Can achieve very high purity, often >99%.[3]

  • Relatively low cost and scalable.

  • Removes a wide range of impurities in a single step.

Disadvantages:

  • Only applicable to solid keto acids.

  • Prone to "oiling out" for certain compounds.[10]

  • Requires careful selection of an appropriate solvent.

Experimental Protocol: Recrystallization of a Solid Keto Acid

  • Solvent Selection: Choose a solvent in which the keto acid is sparingly soluble at room temperature but highly soluble when heated. Common solvents include water, ethanol, or mixtures like hexane (B92381)/ethyl acetate.[10]

  • Dissolution: Place the crude keto acid in a flask and add a minimal amount of the selected solvent. Heat the mixture while stirring until the solid completely dissolves.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. The process can be further encouraged by placing the flask in an ice bath.

  • Isolation: Collect the formed crystals by vacuum filtration, washing them with a small amount of the cold solvent to remove any residual impurities.

  • Drying: Dry the crystals under reduced pressure to remove any remaining solvent. For instance, 2-keto-L-gulonic acid crystals can be dried at 30°C under reduced pressure.[3]

Column Chromatography

Column chromatography is a versatile technique used to separate keto acids from complex mixtures based on their differential adsorption to a stationary phase.[9] It is particularly useful for purifying thermally labile compounds as it can be performed at room temperature.[9]

Advantages:

  • Applicable to a wide range of keto acids, including those that are liquids or oils.

  • Can be performed under mild, low-temperature conditions to prevent degradation.[9]

  • Effective for separating keto acids with similar properties.

Disadvantages:

  • Can be time-consuming and require large volumes of solvent.

  • The choice of stationary phase (e.g., silica (B1680970) gel) must be carefully considered to avoid acid- or base-catalyzed decarboxylation.[9]

Experimental Protocol: Silica Gel Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a glass column and allow the solvent to drain until it is level with the top of the silica bed.

  • Sample Loading: Dissolve the crude keto acid mixture in a minimal amount of the elution solvent. Carefully load the sample onto the top of the silica gel.

  • Elution: Pass a solvent or a gradient of solvents (e.g., increasing polarity from hexane to ethyl acetate) through the column.

  • Fraction Collection: Collect the eluent in separate fractions.

  • Analysis: Analyze the fractions using a suitable technique (e.g., Thin Layer Chromatography - TLC) to identify those containing the purified keto acid.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator, preferably at a low temperature to prevent decarboxylation of the keto acid.[9]

Derivatization for Analysis

For analytical purposes, especially when using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization is often a crucial step.[1][2] This chemical reaction converts the keto acid into a more volatile, stable, or easily detectable form.[11]

Advantages:

  • Increases volatility and thermal stability for GC-MS analysis.[11]

  • Enhances detection sensitivity and improves chromatographic separation in LC-MS.[1]

  • Can stabilize otherwise reactive keto acids during sample quenching.[11]

Disadvantages:

  • Adds complexity to sample preparation.[2]

  • The reaction may not be complete, introducing variability.

  • Requires careful selection of the derivatizing agent based on the analytical method.

Experimental Protocol: Derivatization with Phenylhydrazine (B124118) (PH) for LC-MS Analysis This protocol is designed to stabilize and derivatize reactive keto acids for LC-MS analysis.[11]

  • Reagent Preparation: Prepare a quenching/extraction solution (e.g., ice-cold methanol (B129727) or acetonitrile) containing an optimized concentration of phenylhydrazine (PH). The PH should be in excess relative to the expected keto acid concentration.

  • Quenching and Derivatization: Add the cold PH-containing solution to the biological sample. This step simultaneously stops enzymatic activity and initiates the derivatization reaction.

  • Incubation: Vortex the mixture and incubate at a low temperature (e.g., -20°C) for a predetermined optimal time to allow the reaction to proceed while minimizing degradation.[11]

  • Sample Cleanup: Centrifuge the sample at high speed (e.g., >10,000 x g) at 4°C to pellet precipitated proteins.

  • Analysis: Carefully collect the supernatant containing the derivatized keto acids for direct injection into the LC-MS system.[11]

Visualizing Purification Workflows

The selection and sequence of purification steps are critical for achieving the desired outcome. The following diagrams illustrate a general experimental workflow and a decision-making process for choosing a suitable technique.

G cluster_0 Start: Crude Material cluster_1 Pre-Treatment cluster_2 Primary Purification (Preparative) cluster_3 Final Product / Analysis start Fermentation Broth or Biological Sample cent Centrifugation/ Filtration start->cent Remove cells/ particulates uf Ultrafiltration/ Nanofiltration cent->uf Remove proteins/ sugars extr Liquid-Liquid Extraction uf->extr chrom Column Chromatography uf->chrom cryst Crystallization uf->cryst extr->cryst pure High-Purity Keto Acid chrom->pure cryst->pure dist Distillation dist->cryst For mixtures deriv Derivatization pure->deriv analysis GC-MS / LC-MS Analysis deriv->analysis

Caption: General experimental workflow for keto acid purification.

G start Start: Crude Keto Acid q1 Is the goal analytical or preparative? start->q1 prep Preparative Scale q1->prep Preparative anal Analytical Scale q1->anal Analytical q2 Is the keto acid a solid? q3 Is the keto acid thermally stable? q2->q3 No (Liquid/Oil) cryst Crystallization (High Purity)[9] q2->cryst Yes dist Distillation (Use with caution) q3->dist Yes low_temp Low-Temperature Techniques[9] q3->low_temp No prep->q2 deriv Derivatization & GC/LC-MS Analysis[2] anal->deriv chrom Column Chromatography (Versatile)[9] low_temp->chrom

References

In Vivo vs. In Vitro Effects of 4-Oxoheptanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Direct experimental data on the specific in vivo and in vitro effects of 4-Oxoheptanoic acid are notably scarce in publicly available scientific literature. This guide, therefore, serves as a comprehensive framework for researchers aiming to investigate this compound. It provides a structured comparison of anticipated effects based on the known biological activities of analogous short-chain keto acids and related molecules. Detailed experimental protocols and illustrative data tables are presented to guide future research and facilitate the systematic evaluation of this compound's biological profile. The signaling pathways and experimental workflows are visualized to provide a clear conceptual understanding of the proposed investigations.

Introduction to this compound

This compound is a seven-carbon keto acid. While its specific biological roles are not well-elucidated, related short-chain fatty acids and keto acids are known to be metabolically active and can function as signaling molecules. For instance, derivatives of similar structures, such as 4-oxo-heptanedioic monoamides, have been shown to be present in vivo and exhibit angiogenic properties. Furthermore, 4-oxo metabolites of other compounds, like retinoic acid, have demonstrated significant transcriptional regulatory activity in vitro. These findings suggest that this compound could potentially influence cellular processes through various mechanisms, including metabolic pathways and receptor-mediated signaling.

Hypothetical In Vitro Effects

In vitro studies are essential for elucidating the direct cellular and molecular effects of a compound, independent of systemic influences. For this compound, key areas of investigation would include cytotoxicity, metabolic impact, and effects on specific signaling pathways.

Data Presentation: Hypothetical In Vitro Quantitative Data

The following table illustrates how quantitative data from key in vitro assays for this compound could be presented. Note: The data presented below is purely illustrative to demonstrate formatting and is not based on experimental results.

Assay TypeCell LineParameter MeasuredThis compound Concentration (µM)Result (Mean ± SD)
Cytotoxicity HEK293Cell Viability (%)1098.2 ± 3.5
5095.1 ± 4.2
10088.7 ± 5.1
50062.3 ± 6.8
Metabolic Activity HepG2Oxygen Consumption Rate (pmol/min)50125.6 ± 10.3
100110.2 ± 9.8
Gene Expression HUVECVEGF mRNA (Fold Change)501.8 ± 0.3
1002.5 ± 0.4
Experimental Protocols: Key In Vitro Assays

2.2.1. Cell Viability (MTT) Assay

This assay assesses the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells (e.g., HEK293, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the prepared dilutions.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

2.2.2. Seahorse XF Analyzer Metabolic Assay

This assay measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis.

  • Cell Seeding: Seed cells (e.g., HepG2) in a Seahorse XF cell culture microplate and allow them to adhere.

  • Treatment: Treat cells with different concentrations of this compound for a specified duration.

  • Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO₂ incubator for 1 hour.

  • Instrument Setup: Calibrate the Seahorse XF Analyzer and load the prepared cell plate.

  • Data Acquisition: Measure baseline OCR and ECAR, then inject this compound and other metabolic modulators (e.g., oligomycin, FCCP, rotenone/antimycin A) to assess various parameters of mitochondrial function.

Visualization: Hypothetical Signaling Pathway and Experimental Workflow

G

G

Anticipated In Vivo Effects

In vivo studies are crucial for understanding the systemic effects of a compound, including its pharmacokinetics, biodistribution, efficacy, and potential toxicity in a whole organism. Based on related keto acids, this compound could potentially influence energy metabolism and physiological responses.

Data Presentation: Hypothetical In Vivo Quantitative Data

The following table provides an example of how to present quantitative data from in vivo studies. Note: The data presented below is purely illustrative to demonstrate formatting and is not based on experimental results.

Animal ModelTreatment GroupDose (mg/kg)Parameter MeasuredResult (Mean ± SD)
C57BL/6 Mice Vehicle Control-Blood Glucose (mg/dL)110.5 ± 8.2
This compound10105.3 ± 7.5
5098.6 ± 6.9
Sprague-Dawley Rats Vehicle Control-Plasma Triglycerides (mg/dL)85.2 ± 12.4
This compound2078.9 ± 10.1
10065.7 ± 9.3

*p < 0.05 compared to vehicle control

Experimental Protocols: Key In Vivo Studies

3.2.1. Acute Toxicity Study (e.g., in Mice)

This study provides an initial assessment of the compound's safety profile.

  • Animals: Use healthy, young adult mice (e.g., C57BL/6), housed in standard conditions.

  • Dosing: Administer single doses of this compound via a relevant route (e.g., oral gavage, intraperitoneal injection) at increasing concentrations to different groups of animals. Include a vehicle control group.

  • Observation: Monitor animals closely for signs of toxicity (e.g., changes in behavior, appearance, weight loss) for at least 14 days.

  • Endpoint: Determine the LD₅₀ (lethal dose for 50% of the animals) and observe any gross pathological changes in major organs at necropsy.

3.2.2. Pharmacokinetic (PK) Study (e.g., in Rats)

This study determines the absorption, distribution, metabolism, and excretion (ADME) of the compound.

  • Animals: Use cannulated rats (e.g., Sprague-Dawley) to allow for serial blood sampling.

  • Dosing: Administer a single dose of this compound intravenously and/or orally.

  • Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dosing.

  • Analysis: Analyze the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Calculation: Calculate key PK parameters such as half-life (t₁/₂), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Visualization: In Vivo Experimental Workflow

G

Comparison and Correlation

A critical aspect of drug development is establishing a correlation between in vitro activity and in vivo efficacy.

  • Efficacy: A key goal is to determine if the concentrations of this compound that elicit a biological response in vitro are achievable and sustainable in vivo at non-toxic doses. For example, if this compound promotes angiogenesis in vitro, do systemically administered doses lead to measurable increases in blood vessel formation in an in vivo model?

  • Toxicity: In vitro cytotoxicity data can help predict potential in vivo toxicity. The concentrations at which cell death is observed in vitro should be compared to the plasma and tissue concentrations achieved in animal studies to assess the therapeutic window.

  • Mechanism of Action: In vitro studies can identify the molecular targets and signaling pathways affected by this compound. In vivo studies can then be designed to confirm these mechanisms, for instance, by analyzing tissue samples for the expression of target genes or the phosphorylation status of key proteins.

Conclusion and Future Directions

The biological effects of this compound remain largely unexplored. This guide provides a foundational framework for initiating a comprehensive investigation into its in vitro and in vivo properties. Future research should focus on systematically applying the outlined experimental protocols to generate robust data. By comparing results from cellular and animal models, a clearer understanding of the potential therapeutic applications and safety profile of this compound can be established. The illustrative data tables and workflows provided herein should serve as a valuable resource for designing and reporting these crucial studies.

A Comparative Guide to Structural Analogs of 4-Oxoheptanoic Acid: Properties and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structural analogs of 4-oxoheptanoic acid, focusing on their diverse biological properties and performance in various experimental models. The information presented is curated from peer-reviewed scientific literature to aid in research and development efforts.

Introduction to this compound and its Analogs

This compound is a keto acid that serves as a versatile scaffold for the development of novel therapeutic agents. Its structural analogs, modified at various positions, have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and enzyme-inhibiting properties. These compounds are of significant interest in drug discovery for conditions ranging from inflammatory diseases and infections to neurological disorders and chronic kidney disease. This guide explores the structure-activity relationships of these analogs and provides a comparative overview of their performance based on available experimental data.

Comparative Performance of this compound Analogs

The following table summarizes the biological activities of various structural analogs of this compound. The data has been compiled from multiple studies to provide a comparative overview.

Analog StructureNameBiological ActivityQuantitative DataReference Compound
This compound This compoundParent CompoundNot specified as active-
6-Aryl-4-oxohex-5-enoic acids (e.g., Compound IIe)Anti-inflammatoryHigher in vivo activity than Fenbufen at 50 mg/kg in carrageenan-induced rat paw edema test.[1][2]Fenbufen
Alpha-Keto Acid Analogs of Amino AcidsD-amino acid oxidase (DAAO) InhibitionCompetitive inhibitors of DAAO.[3]-
alt text
4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acidsS1P1 Receptor AgonismPotent and selective agonists of the S1P1 receptor.-
alt text
4-oxo-4-(pyridin-2-ylamino)butanoic acid derivativesAnticancer, Anti-inflammatory, AntimicrobialExhibit a wide spectrum of biological activities.-
Ketoacid Analogues (in chronic kidney disease)Attenuation of inflammatory infiltration and apoptosisProtective effect on kidney injury and fibrosis by inhibiting NF-κB and MAPK pathways.-

Detailed Experimental Protocols

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of novel compounds.[4][5][6][7]

Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rat's hind paw, inducing a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Procedure:

  • Animal Preparation: Male Wistar or Sprague-Dawley rats (150-200g) are used. Animals are fasted overnight before the experiment with free access to water.

  • Compound Administration: The test compound (e.g., 6-aryl-4-oxohexanoic acid derivatives) or a reference drug (e.g., Fenbufen, Indomethacin) is administered orally (p.o.) or intraperitoneally (i.p.) at a specified dose (e.g., 50 mg/kg). A control group receives the vehicle.

  • Induction of Edema: One hour after compound administration, 0.1 mL of a 1% w/v suspension of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where:

    • Vc = Mean increase in paw volume in the control group.

    • Vt = Mean increase in paw volume in the treated group.

Minimum Inhibitory Concentration (MIC) Determination (Antimicrobial Assay)

This in vitro assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][9][10][11][12]

Principle: A serial dilution of the test compound is incubated with a standardized inoculum of a specific microorganism. The MIC is the lowest concentration of the compound at which no turbidity (visible growth) is observed.

Procedure:

  • Preparation of Test Compound: A stock solution of the this compound analog is prepared and serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The plate is visually inspected for turbidity. The MIC is the lowest concentration of the test compound in which there is no visible growth.

D-Amino Acid Oxidase (DAAO) Inhibition Assay

This in vitro enzymatic assay measures the ability of a compound to inhibit the activity of the D-amino acid oxidase enzyme.[3][13][14]

Principle: DAAO catalyzes the oxidative deamination of D-amino acids, producing an α-keto acid, ammonia, and hydrogen peroxide. The inhibitory activity of a test compound can be determined by measuring the decrease in the rate of product formation or substrate consumption.

Procedure:

  • Reaction Mixture: A reaction mixture is prepared containing a buffer (e.g., sodium pyrophosphate), the DAAO enzyme, a substrate (e.g., D-alanine), and a chromogenic peroxidase substrate system to detect hydrogen peroxide production.

  • Inhibitor Addition: The this compound analog is added to the reaction mixture at various concentrations.

  • Initiation of Reaction: The reaction is initiated by the addition of the D-amino acid substrate.

  • Measurement: The rate of the reaction is monitored by measuring the change in absorbance at a specific wavelength over time using a spectrophotometer.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the inhibitor. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations

Signaling Pathway: Inhibition of NF-κB and MAPK Pathways

Certain ketoacid analogs have been shown to exert their anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are crucial in the cellular response to inflammatory stimuli.

G Inhibition of Inflammatory Signaling Pathways cluster_stimulus Inflammatory Stimulus cluster_pathways Intracellular Signaling cluster_nucleus Nuclear Events Stimulus Stimulus IKK IKK Stimulus->IKK MAPKKK MAPKKK (e.g., MEKK) Stimulus->MAPKKK IκBα IκBα IKK->IκBα phosphorylates NFκB NFκB IκBα->NFκB releases NFκB_nuc NF-κB (active) NFκB->NFκB_nuc translocation MAPKK MAPKK (e.g., MKK) MAPKKK->MAPKK MAPK MAPK (e.g., p38, JNK) MAPKK->MAPK MAPK_nuc MAPK (active) MAPK->MAPK_nuc translocation Gene_Expression Pro-inflammatory Gene Expression NFκB_nuc->Gene_Expression MAPK_nuc->Gene_Expression Keto_Acid_Analog Ketoacid Analog Keto_Acid_Analog->IKK inhibits Keto_Acid_Analog->MAPKKK inhibits

Caption: Inhibition of NF-κB and MAPK signaling pathways by ketoacid analogs.

Experimental Workflow: Carrageenan-Induced Paw Edema Assay

The following diagram illustrates the workflow for the carrageenan-induced paw edema assay.

G Workflow for Carrageenan-Induced Paw Edema Assay Start Start Animal_Prep Animal Preparation (Fasting) Start->Animal_Prep Grouping Group Animals (Control, Test, Reference) Animal_Prep->Grouping Compound_Admin Administer Compound/ Vehicle/Reference Grouping->Compound_Admin Paw_Measure_0h Measure Paw Volume (0h) Compound_Admin->Paw_Measure_0h 1 hour Carrageenan_Inject Inject Carrageenan Paw_Measure_0h->Carrageenan_Inject Paw_Measure_Time Measure Paw Volume (1h, 2h, 3h, 4h) Carrageenan_Inject->Paw_Measure_Time Data_Analysis Calculate % Inhibition Paw_Measure_Time->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Conclusion

The structural analogs of this compound represent a promising class of compounds with a diverse range of biological activities. The modifications to the parent structure significantly influence their therapeutic potential, offering opportunities for the development of novel drugs targeting inflammation, microbial infections, and enzymatic pathways. The data and protocols presented in this guide provide a foundation for researchers to compare and select promising candidates for further investigation and development. Continued exploration of the structure-activity relationships of these analogs will be crucial in unlocking their full therapeutic potential.

References

Relative rates of reduction for different keto acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reduction of keto acids to their corresponding hydroxy acids is a fundamental transformation in organic synthesis and a key process in various metabolic pathways. The rate of this reduction is critically dependent on the structure of the keto acid, the choice of reducing agent, and the reaction conditions. This guide provides an objective comparison of the relative reduction rates of several common keto acids, supported by experimental data, to aid researchers in selecting appropriate substrates and reaction parameters for their specific applications.

Relative Rates of Keto Acid Reduction

The reactivity of keto acids towards reduction is significantly influenced by their molecular structure. Generally, the electrophilicity of the ketone's carbonyl carbon is a primary determinant of the reduction rate. Factors such as the position of the keto group relative to the carboxylic acid (α, β, γ, etc.) and the presence of other functional groups can modulate this reactivity.

A key study by Mayer and Moran provides a quantitative comparison of the reduction rates of several biologically relevant α-keto acids using sodium cyanoborohydride (NaBH₃CN) as the reducing agent.[1][2] The relative rates were determined through pairwise competition experiments, offering a direct measure of their inherent reactivity under identical conditions.

The results, summarized in the table below, indicate a pronounced difference in reactivity among the studied keto acids.

Keto AcidStructureRelative Rate Constant (k_rel) vs. α-Ketoglutarate
Glyoxylate (B1226380)CHO-COOH~1000
Pyruvate (B1213749)CH₃-CO-COOH~10
OxaloacetateHOOC-CH₂-CO-COOH~10
α-KetoglutarateHOOC-CH₂-CH₂-CO-COOH1

Data sourced from competition experiments using NaBH₃CN.[1][2]

These findings highlight that α-ketoglutarate is the least reactive among the tested Krebs cycle-associated keto acids, while glyoxylate exhibits significantly higher reactivity.[1][2] The similar reactivity of pyruvate and oxaloacetate suggests that the substituent adjacent to the α-keto group plays a important role in determining the reduction rate.

Qualitative observations from other studies indicate that aldehydes are generally more reactive towards hydride-donating reducing agents than ketones.[3] This is consistent with the significantly higher relative reduction rate of glyoxylate, which possesses an aldehyde functional group.

Experimental Protocols

The following is a representative experimental protocol for determining the relative rates of keto acid reduction via competition experiments, based on the methodology described by Mayer and Moran.[1][2][4]

Objective: To determine the relative reduction rates of two different keto acids by competing them for a limited amount of a reducing agent.

Materials:

  • Keto Acid 1 (e.g., Pyruvate)

  • Keto Acid 2 (e.g., α-Ketoglutarate)

  • Reducing Agent (e.g., Sodium Cyanoborohydride, NaBH₃CN)

  • Buffer Solution (e.g., 0.5 M acetate (B1210297) or phosphate (B84403) buffer at a specific pH)

  • Internal Standard for NMR analysis

  • Deuterated water (D₂O) for NMR samples

  • NMR Spectrometer

Procedure:

  • Solution Preparation: Prepare stock solutions of each keto acid and the reducing agent in the chosen buffer.

  • Competition Reaction: In an NMR tube, combine known concentrations of Keto Acid 1 and Keto Acid 2.

  • Initiation of Reaction: Add a limiting amount of the reducing agent to the mixture of keto acids. The amount of reducing agent should be such that only a partial reduction of the total keto acids occurs.

  • Reaction Monitoring: Allow the reaction to proceed for a set period at a controlled temperature. The progress can be monitored by acquiring NMR spectra at different time points.

  • Quenching and Analysis: Once the reaction is complete (i.e., the reducing agent is fully consumed), the final concentrations of the starting keto acids and their corresponding hydroxy acid products are determined by ¹H NMR spectroscopy. The concentration of the remaining keto acids can be inferred from the concentration of the hydroxy acid products formed.[4]

  • Calculation of Relative Rates: The relative rate constant (k_rel) is calculated from the initial concentrations of the two keto acids ([KA1]₀ and [KA2]₀) and their final concentrations ([KA1]f and [KA2]f) using the following equation:

    k_rel = k₁/k₂ = (log([KA1]f / [KA1]₀)) / (log([KA2]f / [KA2]₀))

Visualizations

The experimental workflow for determining the relative rates of keto acid reduction through competition kinetics can be visualized as follows:

Competition_Experiment_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis KA1_stock Keto Acid 1 Stock Solution Mix Mix Keto Acids 1 & 2 in NMR Tube KA1_stock->Mix KA2_stock Keto Acid 2 Stock Solution KA2_stock->Mix RA_stock Reducing Agent Stock Solution Add_RA Add Limiting Reducing Agent RA_stock->Add_RA Mix->Add_RA React Incubate at Controlled Temperature Add_RA->React NMR Acquire NMR Spectra React->NMR Quantify Quantify Reactants and Products NMR->Quantify Calculate Calculate Relative Rate Constant Quantify->Calculate

Caption: Workflow for a competition kinetics experiment.

The general mechanism for the reduction of a keto acid by a hydride reducing agent like sodium borohydride (B1222165) involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide to yield the hydroxy acid.

Keto_Acid_Reduction_Pathway KetoAcid Keto Acid (R-CO-COOH) Alkoxide Alkoxide Intermediate KetoAcid->Alkoxide Nucleophilic Attack by Hydride Hydride Hydride Source (e.g., NaBH₄) Hydride->Alkoxide HydroxyAcid Hydroxy Acid (R-CH(OH)-COOH) Alkoxide->HydroxyAcid Protonation ProtonSource Proton Source (Solvent/Acid) ProtonSource->HydroxyAcid

References

A Comparative Guide to the Inter-laboratory Measurement of 4-Oxoheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for an inter-laboratory comparison for the measurement of 4-Oxoheptanoic acid. In the absence of a formal, publicly available proficiency testing program for this specific analyte, this document presents a proposed study design, detailed experimental protocols for common analytical methods, and a summary of expected performance characteristics based on data from analogous compounds. The objective is to assist laboratories in achieving comparable and accurate quantification of this compound in biological matrices.

Proposed Inter-laboratory Comparison Study Design

An inter-laboratory study is crucial for establishing the reliability and comparability of analytical measurements across different sites. A well-designed study can identify systematic biases and help harmonize methodologies.

The workflow for a typical inter-laboratory comparison is outlined below. A central coordinating laboratory prepares and distributes identical, blinded test materials to all participating laboratories. Each participant analyzes the samples using their in-house, validated method and reports the results back to the coordinator for statistical analysis and performance evaluation.

G cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Sample Analysis cluster_2 Phase 3: Data Analysis & Reporting A Study Coordinator Prepares & Validates Test Samples (e.g., Spiked Plasma) B Samples are Aliquoted, Blinded, and Shipped to Participating Labs A->B Homogeneity & Stability Confirmed C Participating Labs Receive & Log Samples B->C D Analysis of Samples using In-House Validated Method (GC-MS or LC-MS/MS) C->D E Labs Submit Quantitative Results & QC Data to Study Coordinator D->E F Coordinator Performs Statistical Analysis (e.g., Z-scores, Bias, Precision) E->F G Final Report Issued with Performance Evaluation & Method Comparison F->G

Caption: Proposed workflow for an inter-laboratory comparison study.

Data Presentation: A Hypothetical Comparison

To illustrate the expected outcomes of such a study, the following tables summarize hypothetical data from ten laboratories analyzing a prepared plasma sample with a target this compound concentration of 50.0 µg/L.

Table 1: Hypothetical Inter-laboratory Results for this compound
Laboratory IDMethod UsedReported Concentration (µg/L)Recovery (%)Precision (%RSD, n=3)
Lab 01LC-MS/MS51.2102.43.5
Lab 02GC-MS48.997.85.1
Lab 03LC-MS/MS49.599.02.8
Lab 04LC-MS/MS53.1106.24.1
Lab 05GC-MS47.595.06.2
Lab 06LC-MS/MS50.8101.63.1
Lab 07GC-MS52.5105.04.8
Lab 08LC-MS/MS48.897.62.5
Lab 09GC-MS46.192.27.5
Lab 10LC-MS/MS50.1100.22.9
Mean -49.8 99.7 4.2
Std. Dev. -2.2 4.4 1.6
Table 2: Typical Performance Comparison of Analytical Methods for Keto Acid Analysis

This table provides a general comparison of the performance characteristics expected from Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of keto acids.

ParameterGC-MSLC-MS/MS
Specificity Excellent, mass spectral data provides high confidence.Excellent, high selectivity with Multiple Reaction Monitoring (MRM) mode.
Linearity (R²) > 0.99> 0.995
Limit of Detection (LOD) 1 - 10 ng/mL0.1 - 5 ng/mL
Limit of Quantification (LOQ) 5 - 25 ng/mL0.5 - 15 ng/mL
Accuracy (% Recovery) 85 - 115%90 - 110%
Precision (%RSD) < 15%< 10%
Sample Derivatization Required to increase volatility.[1]Often not required, but can be used to enhance sensitivity.[2]
Throughput Lower, due to longer run times and derivatization steps.Higher, with faster run times and simpler sample preparation.

Experimental Protocols

Detailed and standardized methodologies are essential for reducing inter-laboratory variability. Below are representative protocols for the analysis of this compound in human plasma, based on established methods for similar keto acids.[2][3]

General Analytical Workflow

The process from sample receipt to final data involves several critical steps. Proper sample preparation, including the use of an internal standard, is key to achieving accurate and precise results.

G cluster_0 GC-MS Path cluster_1 LC-MS/MS Path A 1. Plasma Sample (100 µL) + Internal Standard B 2. Protein Precipitation (e.g., with 400 µL ice-cold Acetonitrile) A->B C 3. Centrifugation (14,000 x g, 10 min, 4°C) B->C D 4. Supernatant Transfer & Evaporation to Dryness C->D E1 5a. Derivatization (Oximation followed by Silylation) D->E1 E2 5b. Reconstitution (in initial mobile phase) D->E2 F1 6a. GC-MS Analysis E1->F1 F2 6b. LC-MS/MS Analysis E2->F2

References

A Researcher's Guide to Keto Acid Analysis: A Comparative Look at New and Established Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of keto acids is paramount for unraveling metabolic pathways and advancing therapeutic interventions. This guide provides a comprehensive comparison of emerging analytical techniques against time-honored protocols for the measurement of these often unstable, yet biologically crucial, molecules.

The inherent reactivity and thermal instability of keto acids pose significant analytical challenges, frequently necessitating derivatization to ensure accurate and reproducible quantification.[1][2][3] This guide delves into the nuances of established methods like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with various detectors, while also exploring the advancements offered by newer Liquid Chromatography-Mass Spectrometry (LC-MS) based techniques. We present a side-by-side comparison of their performance, detailed experimental protocols, and visual workflows to empower you in selecting the optimal method for your research.

At a Glance: Key Methodologies

The two primary analytical platforms for keto acid analysis are GC-MS and LC-MS, each with distinct advantages and disadvantages.[2] The choice between them often hinges on factors like the specific keto acids of interest, required sensitivity, sample throughput, and available instrumentation.[2]

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separates volatile and thermally stable compounds in a gaseous mobile phase.[2]Separates compounds based on their interaction with a liquid mobile phase and a stationary phase.[2]
Sample Volatility Requires analytes to be volatile and thermally stable.[2]Does not require analyte volatility, making it suitable for a wider range of compounds.[2]
Derivatization Mandatory for keto acids to increase volatility and thermal stability.[2][4]Often employed to improve chromatographic separation and ionization efficiency, but not always mandatory.[2]
Sample Preparation Generally more complex, involving extraction and chemical derivatization.[2]Often simpler, sometimes requiring only protein precipitation and dilution.[2][5]
Advantages Robust, cost-effective, high separation efficiency, and extensive mass spectral libraries.[2][6]High versatility for a broad range of analytes, simpler sample preparation, and often higher sensitivity.[2]
Disadvantages Time-consuming and complex derivatization can introduce variability.[2][6]Higher initial instrument cost and potential for matrix effects.[2]

Quantitative Performance Comparison

The selection of an analytical method is often a trade-off between sensitivity, selectivity, and throughput. The following tables summarize the quantitative performance of various methods based on published data.

LC-MS/MS Methods

A recently developed comprehensive and reliable LC-MS/MS method for the analysis of ten keto acids involves pre-column derivatization with O-(2,3,4,5,6-pentafluorobenzyl)oxime (O-PFBO).[5][7] This method demonstrates good reproducibility and recovery rates, with low limits of detection.[5][7]

AnalyteLimit of Detection (LOD) (µM)Linearity (r²)Recovery (%)Reproducibility (CV%)
Ten Keto Acids0.01–0.25[5][7]> 0.997[5][7]96–109[5][7]1.1–4.7[5][7]

Another sensitive method for branched-chain keto acids (BCKAs) utilizes o-phenylenediamine (B120857) (OPD) derivatization followed by ultra-fast liquid chromatography–mass spectrometry (UFLC–MS).[8]

AnalyteLimit of Detection (LOD) (nM)Limit of Quantification (LOQ) (nM)Linearity (r²)
KIC, KMV, KIV5[8]15[8]0.999[8]
HPLC with Fluorescence/UV Detection

HPLC methods coupled with fluorescence or UV detection after derivatization offer sensitive and reliable alternatives.

MethodDerivatizing AgentAnalytesLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (r²)
HPLC-Fluorescence1,2-diamino-4,5-methylenedioxybenzene (DMB)Six α-keto acids1.3-5.4 nM[9][10]4.2-18 nM[9][10]>0.99[9]
HPLC-UVo-phenylenediamine (OPDA)α-ketoglutaric acid, pyruvic acid0.055-0.091 mg/L[11]0.18-0.30 mg/L[11]Not Specified
HPLC-UV4-Nitro-1,2-phenylenediamineNine α-keto acids0.05-0.26 µg/mL[12]0.15-0.8 µg/mL[12]Not Specified
GC-MS Methods

While specific quantitative data tables for a broad range of keto acids using GC-MS are less commonly consolidated in single sources, it is a well-established and robust technique.[4] Its sensitivity is often comparable to LC-MS, particularly when using selected ion monitoring (SIM). The primary drawback remains the mandatory and more complex derivatization steps.[2]

Key Signaling Pathway and Experimental Workflows

Visualizing the biological context and analytical processes is crucial for a comprehensive understanding. The following diagrams illustrate a key metabolic pathway involving a keto acid and a typical experimental workflow for its analysis.

Leucine Leucine BCAT Branched-Chain Amino Acid Aminotransferase (BCAT) Leucine->BCAT Transamination aKIC α-Ketoisocaproic acid (aKIC) HMG_CoA HMG-CoA aKIC->HMG_CoA Oxidative Decarboxylation BCAT->aKIC aKG α-Ketoglutarate BCAT->aKG Glutamate Glutamate Glutamate->BCAT Acetyl_CoA Acetyl-CoA HMG_CoA->Acetyl_CoA Cholesterol Cholesterol Synthesis Acetyl_CoA->Cholesterol Ketone_Bodies Ketone Body Synthesis Acetyl_CoA->Ketone_Bodies

Metabolic fate of Leucine to α-Ketoisocaproic acid.

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (Plasma, Urine, Cells) Deproteinization Deproteinization (e.g., with organic solvent) Sample->Deproteinization Centrifugation Centrifugation Deproteinization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Derivatization Add Derivatization Reagent (e.g., OPDA, DMB, O-PFBO) Supernatant->Derivatization Incubation Incubation (Controlled Temp & Time) Derivatization->Incubation Analysis LC-MS or GC-MS Analysis Incubation->Analysis Data Data Acquisition & Processing Analysis->Data

A general experimental workflow for keto acid analysis.

Detailed Experimental Protocols

Reproducible and reliable data are built upon well-defined experimental protocols. Below are outlined methodologies for key analytical techniques discussed.

Protocol 1: GC-MS Analysis of α-Ketoisocaproic Acid (a-KIC)

This protocol is based on established methods requiring a two-step derivatization process of methoximation followed by silylation to increase volatility and thermal stability.[4]

  • Sample Preparation:

    • Deproteinize plasma samples by adding an organic solvent like methanol (B129727) or acetonitrile (B52724).

    • Centrifuge the sample to pellet the precipitated proteins.

    • Collect the supernatant and dry it, typically under a stream of nitrogen.[4]

  • Derivatization:

    • Methoximation: Treat the dried residue with a solution of methoxyamine hydrochloride in pyridine. This step protects the keto group. The reaction is typically carried out at a slightly elevated temperature (e.g., 37°C) for about 90 minutes.[4]

    • Silylation: Following methoximation, add a silylating agent (e.g., BSTFA with 1% TMCS) and incubate at a higher temperature (e.g., 70°C) for approximately 30 minutes. This step derivatizes the carboxylic acid group.[4]

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Separation is typically achieved on a capillary column (e.g., a 5% phenyl-methylpolysiloxane column).[4]

    • The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity by monitoring characteristic ions of the derivatized a-KIC.[13]

Protocol 2: LC-MS/MS Analysis with O-PFBO Derivatization

This protocol is adapted from a method for the comprehensive analysis of ten keto acids in biological samples.[5][7]

  • Sample Preparation:

    • Deproteinize rat plasma (50 µL) with a 1:1 (v/v) mixture of acetonitrile and 0.1% (wt/wt) NaOH solution (150 µL).

    • Centrifuge the mixture at 15,000×g for 5 minutes at 4°C.

    • Collect the supernatant for derivatization.[7]

  • Derivatization:

    • The derivatization reaction is carried out at 0°C for 30 minutes.[7]

    • The specific details of the O-PFBO derivatization reagent preparation can be found in the referenced literature.[5][7]

  • LC-MS/MS Analysis:

    • Achieve separation and detection of the derivatized keto acids using an LC-MS/MS system.

    • Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for quantification.[5][7]

Protocol 3: HPLC with Fluorescence Detection using DMB Derivatization

This protocol is based on a method for the analysis of six α-keto acids in cell culture.[9][14]

  • Reagent Preparation:

    • DMB Derivatization Solution: Prepare a fresh solution containing 1.6 mg of 1,2-diamino-4,5-methylenedioxybenzene dihydrochloride (B599025) (DMB·2HCl), 4.9 mg of sodium sulfite, 70 µL of 2-mercaptoethanol, and 58 µL of concentrated HCl in a final volume of 1 mL with water.[9][14]

  • Derivatization Procedure:

    • In a sealed tube, mix 40 µL of the α-keto acid standard or sample with 40 µL of the DMB derivatization solution.

    • Heat the solution at 85°C for 45 minutes.

    • After cooling on ice for 5 minutes, dilute the solution fivefold with 65 mM NaOH aqueous solution.[9]

  • HPLC Analysis:

    • Inject 25 µL of the diluted solution into the HPLC system.

    • Separate the derivatives on a reversed-phase column (e.g., TSK gel ODS-80TM).

    • Detect the fluorescent derivatives using a fluorescence detector.

Conclusion

The landscape of keto acid analysis is continually evolving. While GC-MS remains a robust and reliable technique, particularly for targeted analysis of smaller, more volatile keto acids, the trend is shifting towards LC-MS based methods.[2][6] The versatility of LC-MS, coupled with simpler sample preparation and the development of highly sensitive derivatization reagents, makes it an increasingly attractive option for comprehensive keto acid profiling in complex biological matrices.[2][5][7] For targeted analyses where high sensitivity is key, HPLC with fluorescence detection remains a powerful and cost-effective choice.[9][10] The selection of the most appropriate method will ultimately depend on the specific research question, the keto acids of interest, the required level of sensitivity, and the available instrumentation. This guide provides the foundational information to make an informed decision for your analytical needs.

References

Safety Operating Guide

Proper Disposal of 4-Oxoheptanoic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This document provides essential, step-by-step guidance for the proper disposal of 4-Oxoheptanoic acid (CAS No. 924-97-0), tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.

This compound, a keto-carboxylic acid, must be treated as hazardous waste due to its potential for irritation and other health effects. Improper disposal can lead to environmental contamination and potential legal liabilities. The following procedures are based on established safety protocols and regulatory guidelines.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on its hazard profile, which includes skin, eye, and respiratory irritation, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber.

  • Body Protection: A laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.

Quantitative Data Summary

For quick reference, the key physical and chemical properties of this compound are summarized in the table below.

PropertyValue
CAS Number 924-97-0
Molecular Formula C₇H₁₂O₃
Molecular Weight 144.17 g/mol
Hazard Statements H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1]
Signal Word Warning[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through a licensed hazardous waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

1. Waste Identification and Classification:

  • Treat all unused this compound and any materials contaminated with it (e.g., weigh boats, pipette tips, spill cleanup materials) as hazardous waste.
  • Due to its acidic nature and irritant properties, it should be classified as a hazardous chemical waste. While specific EPA waste codes may vary by jurisdiction and formulation, a corrosive characteristic (D002) may be applicable, especially for solutions with a low pH.[2][3][4]

2. Waste Segregation and Collection:

  • Collect waste this compound in a dedicated, clearly labeled, and chemically compatible container. High-density polyethylene (B3416737) (HDPE) containers are generally suitable.
  • Do not mix this compound waste with other chemical waste streams unless compatibility has been verified to avoid potentially hazardous reactions. Specifically, segregate it from bases, strong oxidizing agents, and reducing agents.

3. Container Labeling:

  • The waste container must be clearly and accurately labeled. The label should include:
  • The words "Hazardous Waste."
  • The full chemical name: "this compound."
  • The CAS Number: "924-97-0."
  • An accurate list of all components and their approximate concentrations if it is a mixture.
  • The relevant hazard pictograms (e.g., GHS07 for irritant).[1]
  • The accumulation start date.

4. Waste Storage:

  • Store the sealed waste container in a designated hazardous waste accumulation area.
  • This area should be well-ventilated, secure, and away from general laboratory traffic.
  • Ensure secondary containment is in place to capture any potential leaks or spills.

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
  • Provide the contractor with a complete and accurate description of the waste, including a copy of the Safety Data Sheet (SDS) if available.
  • Follow all institutional and regulatory procedures for waste manifest and handover.

Experimental Workflow Visualization

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

This compound Disposal Workflow A Start: this compound Waste Generated B Is the waste contaminated with other chemicals? A->B C Collect in a dedicated, labeled hazardous waste container (HDPE) B->C No D Consult chemical compatibility chart before mixing B->D Yes F Store container in designated, secure waste accumulation area with secondary containment C->F E Segregate and collect in a separate, labeled hazardous waste container D->E E->F G Contact Environmental Health & Safety (EHS) for pickup F->G H Provide waste manifest and documentation to EHS/Contractor G->H I End: Proper Disposal by Licensed Contractor H->I

Caption: A flowchart outlining the procedural steps for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling 4-Oxoheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 4-Oxoheptanoic acid (CAS No. 924-97-0) was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, including other oxo-carboxylic acids, and general principles of laboratory safety. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to facilitate safe handling and disposal.

Hazard Identification and Classification

Based on data from structurally similar compounds, this compound should be handled as a potentially hazardous substance. The primary hazards are expected to include:

  • Skin Corrosion/Irritation: May cause skin irritation.[1][2]

  • Serious Eye Damage/Irritation: May cause serious eye irritation or damage.[1][2]

  • Acute Oral Toxicity: May be harmful if swallowed.[1][2][3]

  • Respiratory Irritation: May cause respiratory tract irritation.[1][2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryRecommended EquipmentJustification & Best Practices
Eye and Face Protection Chemical safety goggles are the minimum requirement. A face shield should be worn over goggles when there is a risk of splashing.[4][5][6]Protects against splashes and airborne particles. Ensure goggles provide a complete seal around the eyes.[5][6]
Skin and Body Protection A standard laboratory coat is mandatory. Chemical-resistant aprons and sleeves should be considered for larger quantities or splash-prone procedures.[3][4]Prevents contact with skin and contamination of personal clothing.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber) are required.[4][5] Inspect gloves for any signs of degradation or puncture before use. Change gloves frequently, and immediately after known contact with the chemical.[4]Provides a barrier against direct skin contact. Double gloving may be appropriate for higher-risk tasks.[6]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the inhalation of dust or vapors.[4][7] If a fume hood is not available or if dust generation is significant, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5][8]Minimizes the risk of respiratory tract irritation from inhaling dust or vapors.

Operational and Disposal Plans

Safe Handling Procedures:

  • Preparation:

    • Ensure a calibrated and certified chemical fume hood is used for all manipulations of the compound.[4]

    • Have an eyewash station and safety shower readily accessible.[9]

    • Prepare all necessary equipment and reagents before handling the chemical to minimize movement and potential for spills.

  • Handling:

    • Avoid direct contact with skin and eyes.[7]

    • Avoid the formation of dust and aerosols.[7]

    • Wash hands thoroughly after handling.[8]

    • Do not eat, drink, or smoke in the laboratory area.[8]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][8]

    • Store away from incompatible materials such as strong oxidizing agents.[8][9]

Spill Response:

  • Containment: Prevent the spill from spreading.

  • Cleanup: For a solid spill, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.[1] For a solution, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[1]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[1]

Disposal Plan:

  • Waste Collection: Collect all waste materials, including unused compounds and contaminated consumables, in a clearly labeled, sealed, and chemically compatible container.[1]

  • Regulatory Compliance: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[4] The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[4] Do not empty into drains.[4][9]

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk Conduct Risk Assessment prep_sds Review SDS of Analogous Compounds prep_risk->prep_sds prep_ppe Gather Required PPE prep_sds->prep_ppe prep_setup Set Up in Fume Hood prep_ppe->prep_setup prep_spill Prepare Spill Kit prep_setup->prep_spill handle_don Don Appropriate PPE prep_spill->handle_don handle_weigh Weigh/Transfer Chemical handle_don->handle_weigh handle_exp Perform Experiment handle_weigh->handle_exp handle_doff Doff PPE Correctly handle_exp->handle_doff cleanup_decon Decontaminate Work Area handle_doff->cleanup_decon cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste per Guidelines cleanup_waste->cleanup_dispose cleanup_wash Wash Hands Thoroughly cleanup_dispose->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Oxoheptanoic acid
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Reactant of Route 2
4-Oxoheptanoic acid

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